Zinc thiocyanate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
zinc;dithiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CHNS.Zn/c2*2-1-3;/h2*3H;/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVWCBYTEFCFSG-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)[S-].C(#N)[S-].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Zn(SCN)2, C2N2S2Zn | |
| Record name | zinc thiocyanate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060322 | |
| Record name | Thiocyanic acid, zinc salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
557-42-6 | |
| Record name | Zinc thiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557426 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiocyanic acid, zinc salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Thiocyanic acid, zinc salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zinc thiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.344 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZINC THIOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78202QE1K8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Zinc Thiocyanate Complexes with Organic Ligands
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis, characterization, and potential applications of zinc thiocyanate (B1210189) complexes incorporating organic ligands. Zinc(II) complexes are of significant interest in coordination chemistry and drug development due to their versatile coordination geometries, electronic properties, and biological activities. The incorporation of the thiocyanate anion (SCN⁻) and various organic ligands allows for the fine-tuning of the structural and functional properties of these complexes, leading to applications in areas such as catalysis, materials science, and medicinal chemistry.[1][2][3][4][5]
This guide details the experimental protocols for the synthesis of representative zinc thiocyanate complexes, presents key characterization data in a structured format, and illustrates the synthetic pathways and potential logical relationships through diagrams.
Core Concepts in Synthesis
The synthesis of this compound complexes with organic ligands typically involves the reaction of a zinc(II) salt, a source of thiocyanate ions, and the desired organic ligand in a suitable solvent. The most common zinc source is zinc(II) chloride or zinc(II) sulfate. The thiocyanate ion is usually introduced as potassium thiocyanate or ammonium (B1175870) thiocyanate.[1] The choice of organic ligand is crucial as it dictates the coordination geometry, stability, and ultimately the properties of the final complex. N-donor ligands, such as pyridines, imidazoles, and Schiff bases, are frequently employed due to their strong coordination affinity for the zinc(II) ion.[6][7][8]
The general synthetic approach can be visualized as a straightforward combination of the core components.
Caption: General overview of the synthesis of this compound complexes.
Experimental Protocols
Detailed methodologies for the synthesis of representative this compound complexes are provided below. These protocols are based on established literature procedures and highlight the common techniques employed in this area of coordination chemistry.
Protocol 1: Synthesis of Bis(pyridine)bis(thiocyanato-N)zinc(II)
This protocol describes the synthesis of a simple yet illustrative tetrahedral this compound complex with pyridine as the organic ligand.[6][7]
Materials:
-
Zinc(II) chloride (ZnCl₂)
-
Potassium thiocyanate (KSCN)
-
Pyridine (C₅H₅N)
-
Methanol (CH₃OH)
Procedure:
-
Dissolve 1 mmol of zinc(II) chloride in 20 mL of methanol.
-
In a separate flask, dissolve 2 mmol of potassium thiocyanate in 10 mL of methanol.
-
Add the potassium thiocyanate solution to the zinc(II) chloride solution with stirring. A white precipitate of potassium chloride will form.
-
Stir the mixture for 30 minutes, then filter off the potassium chloride precipitate.
-
To the filtrate, add 2 mmol of pyridine dropwise with continuous stirring.
-
The resulting solution is stirred for 1 hour at room temperature.
-
Slow evaporation of the solvent will yield colorless crystals of [Zn(NCS)₂(py)₂].
-
The crystals are collected by filtration, washed with a small amount of cold methanol, and dried in a desiccator.
Caption: Experimental workflow for the synthesis of [Zn(NCS)₂(py)₂].
Protocol 2: Synthesis of a Zinc(II) Thiocyanate Complex with a Schiff Base Ligand
This protocol outlines the synthesis of a this compound complex with a bidentate Schiff base ligand derived from salicylaldehyde (B1680747) and an amine, a common class of ligands in coordination chemistry.[9][8]
Materials:
-
Zinc(II) acetate (B1210297) dihydrate (Zn(CH₃COO)₂·2H₂O)
-
Ammonium thiocyanate (NH₄SCN)
-
Salicylaldehyde
-
Methanol (CH₃OH)
Procedure:
-
Ligand Synthesis: Dissolve 1 mmol of salicylaldehyde and 1 mmol of 2-aminopyridine in 20 mL of methanol. Reflux the mixture for 2 hours. The formation of the Schiff base ligand can be monitored by a color change.
-
Complexation: In a separate flask, dissolve 1 mmol of zinc(II) acetate dihydrate in 15 mL of methanol.
-
Add 2 mmol of ammonium thiocyanate to the zinc(II) acetate solution and stir for 15 minutes.
-
Add the hot methanolic solution of the Schiff base ligand to the this compound solution.
-
A precipitate will form immediately. Reflux the reaction mixture for an additional hour with stirring.
-
Allow the mixture to cool to room temperature.
-
The solid product is collected by filtration, washed with methanol, and dried under vacuum.
Data Presentation
The following tables summarize key quantitative data for representative this compound complexes with organic ligands, extracted from various research articles.
Table 1: Selected this compound Complexes and their Physicochemical Data
| Complex Formula | Ligand (L) | Coordination Geometry | Yield (%) | Melting Point (°C) | Reference |
| [Zn(NCS)₂(2-methylpyridine)₂] | 2-Methylpyridine | Tetrahedral | - | - | [6] |
| [Zn(NCS)₂(4-pyridinethioamide)₂] | 4-Pyridinethioamide | Tetrahedral | - | - | [7] |
| [Zn(NCS)₂(C₄H₉N₃S)]·H₂O | Acetone thiosemicarbazone | - | - | - | [10] |
| [ZnL(NCS)₂]·CH₃OH·H₂O (L = Schiff Base) | Schiff Base | Tetrahedral | - | - | [9] |
| [Zn(NCS)₂(nicotinamide)₂] | Nicotinamide | - | - | - | [11] |
Table 2: Key Infrared Spectral Data (cm⁻¹) for Thiocyanate Ligands in Zinc Complexes
| Complex | ν(C≡N) stretch | ν(C-S) stretch | δ(NCS) bend | Bonding Mode | Reference |
| [Zn(NCS)₂(pyridine)₂] | ~2080 | ~820 | ~470 | N-bonded | [12] |
| [Zn(NCS)₂(nicotinamide)₂] | 2085 | 815 | 475, 465 | N-bonded | [11] |
| [Zn(NCS)₂(picolinamide)₂] | ~2070-2090 | - | - | N-bonded | [13] |
Note: The position of the ν(C≡N) stretching vibration is indicative of the coordination mode of the thiocyanate ligand. For N-bonded (isothiocyanate) complexes, this band typically appears above 2050 cm⁻¹.
Potential Applications and Logical Relationships
This compound complexes with organic ligands have been investigated for a range of applications, including their antimicrobial and catalytic activities. The biological activity of these complexes is often attributed to the combined effects of the zinc ion and the organic ligand, which can be tailored for specific therapeutic targets.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of this compound complexes against various bacterial and fungal strains.[9][14][15][16][17] The mechanism of action is thought to involve the disruption of essential metabolic pathways in the microorganisms.
Caption: Logical relationship of the antimicrobial activity of this compound complexes.
Catalytic Applications
The Lewis acidic nature of the zinc(II) center in these complexes allows them to function as catalysts in various organic transformations. For instance, they have been explored as catalysts for oxidation reactions.[18][19] The organic ligand can be designed to create a specific coordination environment around the zinc ion, thereby influencing the catalytic activity and selectivity.
This guide provides a foundational understanding of the synthesis and characterization of this compound complexes with organic ligands. The detailed protocols and compiled data serve as a valuable resource for researchers entering this field, while the illustrated relationships offer insights into the potential applications of these versatile coordination compounds. Further research in this area continues to uncover novel structures and functionalities, paving the way for advancements in materials science and drug discovery.
References
- 1. Transition metal complexes of thiocyanate - Wikipedia [en.wikipedia.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Inorganic Metal Thiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ScholarWorks - Idaho Conference on Undergraduate Research: Synthesis and Structural Characterization of Zinc Complexes with N,S Donor Ligands [scholarworks.boisestate.edu]
- 5. [PDF] Zinc Complexes with Nitrogen Donor Ligands as Anticancer Agents | Semantic Scholar [semanticscholar.org]
- 6. Synthesis and crystal structures of Zn(ii) and Co(ii) coordination compounds with ortho substituted pyridine ligands: two structure types and polymorphism in the region of their coexistence - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. Crystal structures of tetrakis(pyridine-4-thioamide-κN)bis(thiocyanato-κN)cobalt(II) monohydrate and bis(pyridine-4-thioamide-κN)bis(thiocyanato-κN)zinc(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Coordination-driven self-assembly of thiocyanate complexes of Co(ii), Ni(ii) and Cu(ii) with picolinamide: a structural and DFT study - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis, Structure Analysis and Antibacterial Activity of Zn(II) and Co(III) Complexes [article.sapub.org]
- 15. [Antimicrobial activities of organic zinc compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antimicrobial Activity of Novel Ni(II) and Zn(II) Complexes with (E)-2-((5-Bromothiazol-2-yl)imino)methyl)phenol Ligand: Synthesis, Characterization and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Catalytic oxidation of zinc/sulfur coordination sites in proteins by selenium compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
crystal structure determination of novel zinc thiocyanate compounds
An In-depth Technical Guide to the Crystal Structure Determination of Novel Zinc Thiocyanate (B1210189) Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc thiocyanate complexes represent a versatile class of coordination compounds with a rich structural chemistry. The thiocyanate (SCN⁻) ligand's ambidentate nature, capable of coordinating to metal centers through either the nitrogen (isothiocyanate) or sulfur (thiocyanate) atom, or by bridging two metal centers, gives rise to a remarkable diversity of molecular and supramolecular structures.[1][2] These structures range from simple mononuclear complexes to intricate one-, two-, and three-dimensional coordination polymers.[3][4][5] The resulting architectures dictate the material's properties, influencing everything from luminescence and electronic behavior to thermal stability and potential biological activity.[6][7]
This guide provides a comprehensive overview of the methodologies employed in the synthesis, characterization, and . It is designed to serve as a technical resource for researchers in materials science, inorganic chemistry, and drug development, offering detailed experimental protocols and structured data presentation to facilitate the exploration of this fascinating chemical space.
Synthesis of Novel this compound Compounds
The creation of novel this compound compounds relies on the careful selection of reactants, solvents, and reaction conditions. The inclusion of ancillary organic ligands is a common strategy to control the dimensionality and topology of the resulting coordination network.
Experimental Protocol: Direct Synthesis Method
This protocol describes a general method for synthesizing this compound complexes incorporating an organic ligand (L).
-
Reactant Preparation :
-
Dissolve zinc(II) sulfate (B86663) (or a similar zinc salt) in a suitable solvent (e.g., water, ethanol).[8]
-
In a separate vessel, dissolve potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH₄SCN) in the same solvent.[5][9]
-
Prepare a solution of the desired organic ligand (e.g., pyridine (B92270), 1,4-diazabicyclo[3][3][3]octane) in the same or a miscible solvent.[3][10]
-
-
Reaction Execution :
-
Slowly add the thiocyanate solution to the zinc salt solution while stirring. This in-situ generation of this compound is a common starting point.[9]
-
To the resulting solution, add the organic ligand solution dropwise. The molar ratios of Zn²⁺:SCN⁻:L are critical and should be systematically varied to explore different structural outcomes.
-
The reaction mixture may be stirred at room temperature or heated to facilitate complex formation.[3]
-
-
Crystallization :
-
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of the solvent from the mother liquor over several days.
-
Alternatively, solvent diffusion (layering a solution of the complex with a miscible solvent in which it is less soluble) or cooling crystallization can be employed.
-
-
Isolation and Drying :
-
Once formed, crystals are isolated by filtration, washed with a small amount of cold solvent, and dried in a desiccator or under a vacuum.
-
Core Experimental Protocols for Structure Determination
The definitive method for elucidating the three-dimensional arrangement of atoms in these compounds is single-crystal X-ray diffraction.
Experimental Protocol: Single-Crystal X-ray Diffraction (SC-XRD)
This protocol outlines the key steps from crystal mounting to structure solution.
-
Crystal Selection and Mounting :
-
Under a microscope, select a well-formed, single crystal with sharp edges and no visible defects.
-
Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant (e.g., paratone-N oil).[11]
-
Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.[12]
-
-
Data Collection :
-
Mount the goniometer head on the diffractometer.
-
An initial set of diffraction images is collected to determine the unit cell parameters and crystal system.[11]
-
A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam. The oscillation range for each image is chosen to maximize data completeness while minimizing spot overlap.[11]
-
-
Data Reduction and Structure Solution :
-
The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors like Lorentz-polarization effects and absorption.
-
The space group is determined from the systematic absences in the diffraction data.
-
The structure is solved using direct methods or Patterson methods to find the initial positions of the heavier atoms (Zn, S).
-
Subsequent difference Fourier maps are used to locate the remaining non-hydrogen atoms.
-
-
Structure Refinement :
-
The atomic positions, site occupancy factors, and displacement parameters are refined using a full-matrix least-squares method.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[9]
-
The final refined structure is validated using metrics such as R-factors, goodness-of-fit, and residual electron density maps.
-
Workflow for Crystal Structure Determination
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Inorganic Metal Thiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and characterization of metal-thiocyanate coordination polymers [summit.sfu.ca]
- 5. researchgate.net [researchgate.net]
- 6. New fluorescent compounds based on this compound: influence of structure on spectral properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and crystal structures of Zn(ii) and Co(ii) coordination compounds with ortho substituted pyridine ligands: two structure types and polymorphism in the region of their coexistence - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 11. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterizing metal binding sites in proteins with X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Zinc Thiocyanate Coordination Polymers: Synthesis, Characterization, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zinc thiocyanate (B1210189) coordination polymers represent a versatile class of materials with tunable structures and promising applications in diverse fields, including materials science and drug development. This technical guide provides a comprehensive overview of the synthesis, structural characterization, and key properties of these polymers. Detailed experimental protocols for their preparation and analysis are presented, alongside a summary of important quantitative data. Furthermore, this guide explores the burgeoning interest in their use as antimicrobial and anticancer agents, detailing proposed mechanisms of action and potential applications in drug delivery systems.
Introduction
Coordination polymers are a class of compounds formed by the self-assembly of metal ions with organic ligands, creating one-, two-, or three-dimensional networks. Among these, zinc thiocyanate coordination polymers have garnered significant attention due to the versatile coordination behavior of both the zinc(II) ion and the ambidentate thiocyanate (SCN⁻) ligand. The thiocyanate ligand can coordinate through its nitrogen or sulfur atom, or it can bridge metal centers, leading to a rich variety of structural motifs.[1][2]
The zinc(II) ion, being a d¹⁰ metal, is diamagnetic and often results in colorless complexes, which can be advantageous for applications where optical transparency is desired.[3] Furthermore, the biocompatibility of zinc makes these coordination polymers attractive candidates for biomedical applications.[4][5] Recent research has highlighted their potential as antimicrobial agents, anticancer therapeutics, and in drug delivery systems.[6][7][8][9] This guide aims to provide a detailed technical overview for researchers and professionals interested in the investigation and application of this compound coordination polymers.
Synthesis of this compound Coordination Polymers
The synthesis of this compound coordination polymers can be broadly categorized into two main approaches: solution-based methods and mechanochemical synthesis.
Solution-Based Synthesis
Solution-based synthesis is a common method for growing single crystals suitable for X-ray diffraction analysis. This typically involves the reaction of a zinc salt (e.g., zinc nitrate (B79036), zinc chloride, zinc acetate) with a thiocyanate source (e.g., potassium thiocyanate, ammonium (B1175870) thiocyanate) in the presence of an organic ligand in a suitable solvent or solvent system.[10][11]
Mechanochemical Synthesis
Mechanochemical synthesis is a solvent-free method that involves the grinding of solid reactants to induce a chemical reaction. This technique is often faster, more environmentally friendly, and can sometimes lead to the formation of novel phases that are not accessible through solution-based methods.[12]
Structural Characterization
The determination of the precise atomic and molecular structure is crucial for understanding the properties and potential applications of this compound coordination polymers.
Single-Crystal X-ray Diffraction (SC-XRD)
Single-crystal X-ray diffraction is the most powerful technique for elucidating the three-dimensional structure of crystalline materials.[13][14] It provides precise information about bond lengths, bond angles, coordination geometry, and the overall crystal packing.
Powder X-ray Diffraction (PXRD)
Powder X-ray diffraction is used to analyze the crystallinity and phase purity of a bulk sample. It is a valuable tool for confirming that the synthesized bulk material corresponds to the structure determined by single-crystal X-ray diffraction.
Physicochemical Properties
Thermal Stability
Thermogravimetric analysis (TGA) is employed to evaluate the thermal stability of coordination polymers.[15][16] This technique measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures and the loss of solvent molecules.
Spectroscopic Properties
Infrared (IR) and Raman spectroscopy are useful for identifying the coordination mode of the thiocyanate ligand. The C-N and C-S stretching frequencies are sensitive to whether the ligand is N-coordinated, S-coordinated, or bridging.
Applications in Drug Development
The unique properties of zinc coordination polymers, including their structural diversity and the biological activity of zinc, have led to their exploration in various drug development contexts.[4][5]
Antimicrobial Activity
Zinc-based coordination polymers have demonstrated significant antimicrobial activity against a range of bacteria.[6][17] The proposed mechanisms of action include the generation of reactive oxygen species (ROS) and the release of Zn²⁺ ions, which can disrupt bacterial cell membranes and essential cellular processes.[18][19]
Anticancer Activity
Recent studies have explored the potential of zinc coordination polymers as anticancer agents.[7][20][21] Some of these compounds have been shown to induce apoptosis in cancer cells and can be formulated into nanoparticles for targeted drug delivery.[22]
Drug Delivery
The porous nature of some coordination polymers, or their ability to be formulated as nanoparticles, makes them promising candidates for drug delivery systems.[8][9][23] They can be designed to encapsulate therapeutic agents and release them in a controlled manner.
Experimental Protocols
Protocol for Solution-Based Synthesis of a this compound Coordination Polymer
-
Reactant Preparation:
-
Dissolve 0.1 mmol of zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) in 5 mL of methanol (B129727).
-
Dissolve 0.2 mmol of potassium thiocyanate (KSCN) in 5 mL of methanol.
-
Dissolve 0.1 mmol of a suitable organic bridging ligand (e.g., 4,4'-bipyridine) in 5 mL of methanol.
-
-
Reaction Assembly:
-
Combine the zinc nitrate and potassium thiocyanate solutions in a beaker and stir for 10 minutes.
-
Slowly add the organic ligand solution to the mixture with continuous stirring.
-
-
Crystallization:
-
Seal the reaction vessel and leave it undisturbed at room temperature.
-
Crystals suitable for X-ray diffraction are typically formed over a period of several days to a week.
-
-
Product Isolation:
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold methanol and allow them to air dry.
-
Protocol for Single-Crystal X-ray Diffraction (SC-XRD) Analysis
-
Crystal Selection and Mounting:
-
Select a single crystal of suitable size and quality under a microscope.
-
Mount the crystal on a goniometer head.
-
-
Data Collection:
-
Place the mounted crystal on the diffractometer.
-
Collect diffraction data by rotating the crystal in a monochromatic X-ray beam.[13]
-
-
Structure Solution and Refinement:
-
Process the collected data to obtain a set of reflection intensities.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial atomic model.
-
Refine the model against the experimental data to obtain the final crystal structure.
-
Protocol for Thermogravimetric Analysis (TGA)
-
Sample Preparation:
-
Place a small amount (typically 5-10 mg) of the dried coordination polymer into a TGA sample pan.[24]
-
-
Instrument Setup:
-
Place the sample pan in the TGA instrument.
-
Set the desired temperature program, typically a ramp from room temperature to 600-800 °C at a heating rate of 10 °C/min.[15]
-
Set the atmosphere to be inert (e.g., nitrogen) or oxidative (e.g., air).
-
-
Data Analysis:
-
Record the mass loss as a function of temperature.
-
Analyze the resulting TGA curve to determine decomposition temperatures and the percentage of mass loss at each step.
-
Protocol for Antimicrobial Activity Testing (Broth Dilution Method)
-
Preparation of Stock Solution:
-
Prepare a stock solution of the this compound coordination polymer in a suitable solvent (e.g., DMSO).
-
-
Bacterial Culture:
-
Grow a culture of the target bacteria (e.g., E. coli, S. aureus) in a suitable broth medium to the mid-logarithmic phase.
-
-
Serial Dilution:
-
Perform serial dilutions of the stock solution of the coordination polymer in a 96-well microtiter plate containing the bacterial culture.[25]
-
-
Incubation:
-
Incubate the microtiter plate at 37 °C for 18-24 hours.
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.[25]
-
Quantitative Data Summary
Table 1: Selected Crystallographic Data for this compound Coordination Polymers
| Compound | Crystal System | Space Group | Zn Coordination Geometry | Reference |
| [Zn(NCS)₂(2-methylpyridine)₂] | Orthorhombic | P2₁2₁2₁ | Distorted Tetrahedral | [11] |
| [Zn₂(NCS)₄(NH₃)₂(Ten)] | Monoclinic | P2₁/c | Tetrahedral | [10] |
| [Zn(NCS)₂(Ten)DMSO] | Monoclinic | P2₁/n | Pentacoordinate | [10] |
| β-Zn(NCS)₂ | Triclinic | P-1 | Tetrahedral (ZnN₄ & ZnS₄) | [2] |
(Ten = triethylenediamine, DMSO = dimethyl sulfoxide)
Table 2: Thermal Decomposition Data for Selected Zinc Coordination Polymers
| Compound | Decomposition Onset (°C) | Comments | Reference |
| HKUST-1 (a Cu-based MOF for comparison) | ~300 | Removal of coordinated water molecules followed by framework collapse. | [15] |
| ZnₓCo₁₋ₓ-ZIF-8 | ~400-500 | The framework starts to decompose in this temperature range. | [16] |
| A Zn(II) Coordination Polymer | >300 | The degradation of the polymer is noticeable beyond 300 °C. | [26] |
Table 3: Antimicrobial Activity of Selected Zinc Coordination Polymers
| Compound/Material | Microorganism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| [Zn(CPDA)(NO₃)₂] | E. coli, S. aureus | Not specified | Favorable activity observed | [6] |
| SLUG-39 ([Zn(bipy)(OH₂)₄]²⁺ complex) | E. coli, S. epidermidis | ~64-128 | Significant inhibition | [25] |
| SLUG-40 ([Zn₁.₅(CH₃CO₂)₂(bipy)₂]⁺ complex) | E. coli, S. epidermidis | ~128-256 | Significant inhibition | [25] |
(CPDA = 1,2-cyclopentanedicarboxylic acid, bipy = 4,4'-bipyridine)
Visualizations
Diagrams
Conclusion
This compound coordination polymers are a fascinating and rapidly evolving area of research. Their structural versatility, coupled with the inherent properties of the zinc ion and the thiocyanate ligand, provides a rich platform for the design of new materials. For professionals in drug development, these materials offer exciting new avenues for the creation of novel antimicrobial and anticancer agents, as well as for the development of advanced drug delivery systems. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for furthering the investigation and application of these promising compounds.
References
- 1. Determination of the Experimental Minimal Formula of Metal-Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inorganic Metal Thiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Three Novel Zn-Based Coordination Polymers: Synthesis, Structure, and Effective Detection of Al3+ and S2− Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Zinc(II) Carboxylate Coordination Polymers with Versatile Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal Activity of Ag and ZnO Nanoparticles Co-Loaded in Zinc–Alginate Microparticles [mdpi.com]
- 6. Synthesis, characterization and antibacterial activity of Zn(II) coordination polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Two Zn(ii) coordination polymers with anticancer drug norcantharidin as ligands for cancer chemotherapy - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Anchoring Drugs to a Zinc(II) Coordination Polymer Network: Exploiting Structural Rationale toward the Design of Metallogels for Drug-Delivery Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and crystal structures of Zn(ii) and Co(ii) coordination compounds with ortho substituted pyridine ligands: two structure types and polymorphism in the region of their coexistence - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 14. chemijournal.com [chemijournal.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
- 20. Zinc Complexes with Nitrogen Donor Ligands as Anticancer Agents [mdpi.com]
- 21. Roles of zinc in cancers: From altered metabolism to therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Metal coordination polymer nanoparticles for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. scribd.com [scribd.com]
- 25. pubs.rsc.org [pubs.rsc.org]
- 26. isca.me [isca.me]
An In-depth Technical Guide to the Solubility of Zinc Thiocyanate in Various Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of zinc thiocyanate (B1210189) in a range of common laboratory solvents. The information contained herein is intended to support research and development activities where zinc thiocyanate is utilized, offering critical data for experimental design, reaction condition optimization, and formulation development.
Core Concepts in Solubility
The solubility of an inorganic salt such as this compound, Zn(SCN)₂, is a fundamental physicochemical property governed by the interplay of solute-solute, solvent-solvent, and solute-solvent interactions. The dissolution process involves the disruption of the crystal lattice of the solute and the formation of new interactions between the solute ions (Zn²⁺ and SCN⁻) and the solvent molecules. The extent to which a solvent can overcome the lattice energy of the salt and solvate the resulting ions dictates the solubility. Factors such as solvent polarity, hydrogen bonding capability, and temperature significantly influence this equilibrium.
Data Presentation: Solubility Profile of this compound
The following table summarizes the available quantitative and qualitative solubility data for this compound in various solvents. While quantitative data is limited in the published literature, the qualitative information provides valuable guidance for solvent selection.
| Solvent | Chemical Formula | Solubility | Temperature (°C) | Notes |
| Water | H₂O | 0.144 mol/L | 18 | Slightly soluble.[1][2][3] |
| Ethanol | C₂H₅OH | Soluble | Not Specified | Soluble in alcohol.[1][2][3] |
| Methanol | CH₃OH | Soluble | Not Specified | Soluble in alcohol.[2][4] |
| Acetone | C₃H₆O | Soluble | Not Specified | Mentioned as a solvent in synthesis. |
| Dimethylformamide (DMF) | C₃H₇NO | Soluble | Not Specified | Used as a non-aqueous solvent for reactions involving this compound.[4][5] |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Soluble | Not Specified | Used as a non-aqueous solvent for reactions involving this compound.[4][5] |
| Acetonitrile | CH₃CN | Soluble | Not Specified | Used as a non-aqueous solvent for reactions involving this compound.[4][5] |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for many chemical processes. The following are detailed methodologies for key experiments to quantify the solubility of inorganic salts like this compound.
Gravimetric Method
The gravimetric method is a straightforward and widely used technique for determining the solubility of a non-volatile solute in a volatile solvent.[6][7][8][9][10]
Principle: A saturated solution is prepared at a constant temperature. A known volume or mass of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is determined.
Apparatus:
-
Constant temperature bath (e.g., water bath)
-
Erlenmeyer flasks with stoppers
-
Analytical balance
-
Volumetric pipettes
-
Drying oven
-
Desiccator
-
Filtration apparatus (e.g., filter paper and funnel or syringe filter)
-
Evaporating dish
Procedure:
-
Saturation: Add an excess amount of this compound to the chosen solvent in an Erlenmeyer flask.
-
Equilibration: Tightly stopper the flask and place it in a constant temperature bath. Stir the mixture vigorously using a magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the bottom of the flask indicates a saturated solution.
-
Sample Withdrawal: Allow the solution to stand undisturbed in the constant temperature bath until the excess solid has settled. Carefully withdraw a known volume (e.g., 10 mL) of the clear supernatant using a pre-heated or pre-cooled volumetric pipette to match the equilibration temperature.
-
Filtration (Optional but Recommended): To ensure no solid particles are transferred, the withdrawn sample can be filtered through a syringe filter that has been pre-equilibrated at the experimental temperature.
-
Weighing the Solution: Transfer the known volume of the saturated solution to a pre-weighed, dry evaporating dish and record the total mass.
-
Evaporation: Carefully evaporate the solvent from the solution in the evaporating dish using a gentle heat source (e.g., a steam bath or a drying oven set to a temperature below the decomposition point of this compound).
-
Drying: Once the solvent appears to be fully evaporated, place the evaporating dish in a drying oven at a suitable temperature (e.g., 105-110 °C) to remove any residual solvent. Dry to a constant weight, cooling the dish in a desiccator before each weighing.
-
Calculation:
-
Mass of dissolved this compound = (Mass of dish + residue) - (Mass of empty dish)
-
Mass of solvent = (Mass of dish + solution) - (Mass of dish + residue)
-
Solubility ( g/100 g solvent) = (Mass of dissolved this compound / Mass of solvent) x 100
-
Titration Method
Titration can be an effective method for determining the concentration of a saturated solution, particularly if a suitable and specific reaction is available for one of the ions. For this compound, either the zinc (II) ion or the thiocyanate ion can be titrated.
Principle: The concentration of either the cation (Zn²⁺) or the anion (SCN⁻) in a known volume of the saturated solution is determined by titration with a standardized solution.
Example: Titration of Thiocyanate Ions with Silver Nitrate (B79036) (Argentometric Titration)
Apparatus:
-
Burette
-
Pipette
-
Erlenmeyer flasks
-
Volumetric flasks
-
Analytical balance
-
Filtration apparatus
Reagents:
-
Standardized silver nitrate (AgNO₃) solution (e.g., 0.1 M)
-
Ferric ammonium (B1175870) sulfate (B86663) indicator solution (or another suitable indicator for thiocyanate titration)
-
Nitric acid (HNO₃)
Procedure:
-
Prepare a Saturated Solution: Follow steps 1 and 2 of the Gravimetric Method to prepare a saturated solution of this compound at a constant temperature.
-
Sample Preparation: Withdraw a known volume (e.g., 25 mL) of the clear, saturated solution using a volumetric pipette and transfer it to an Erlenmeyer flask.
-
Acidification: Add a small amount of dilute nitric acid to the flask to prevent the precipitation of silver salts of other anions that might be present as impurities.
-
Addition of Indicator: Add a few drops of the ferric ammonium sulfate indicator to the solution.
-
Titration: Titrate the solution with the standardized silver nitrate solution from the burette. The silver ions will react with the thiocyanate ions to form a white precipitate of silver thiocyanate (AgSCN).
-
Ag⁺(aq) + SCN⁻(aq) → AgSCN(s)
-
-
Endpoint Determination: The endpoint is reached when all the thiocyanate ions have precipitated. The first excess of silver ions will react with the ferric ions from the indicator to form a reddish-brown complex, indicating the endpoint.
-
Calculation:
-
Use the volume and molarity of the AgNO₃ solution used to reach the endpoint to calculate the moles of SCN⁻ in the sample.
-
Since the stoichiometry between Zn²⁺ and SCN⁻ in this compound is 1:2, the moles of this compound can be calculated.
-
The concentration (solubility) of this compound in mol/L can then be determined.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of a solid in a liquid.
This guide provides foundational knowledge and practical protocols for studying the solubility of this compound. For highly accurate and precise measurements, it is recommended to consult specialized literature and validate the chosen analytical method.
References
- 1. This compound CAS#: 557-42-6 [m.chemicalbook.com]
- 2. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. This compound | 557-42-6 [chemicalbook.com]
- 4. This compound | 557-42-6 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. uobabylon.edu.iq [uobabylon.edu.iq]
- 8. pharmacyjournal.info [pharmacyjournal.info]
- 9. pharmajournal.net [pharmajournal.net]
- 10. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Thermal Decomposition Pathways of Zinc Thiocyanate Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc thiocyanate (B1210189) complexes represent a versatile class of coordination compounds with applications ranging from materials science to pharmaceuticals. Understanding their thermal stability and decomposition pathways is crucial for their effective application, particularly in processes involving elevated temperatures such as drug formulation, materials synthesis, and catalysis. This technical guide provides a comprehensive overview of the thermal decomposition of zinc thiocyanate complexes, detailing experimental protocols, quantitative data, and decomposition mechanisms.
Core Concepts in Thermal Decomposition
The thermal decomposition of this compound complexes is a multi-step process that is highly dependent on the nature of the coordinating ligands and the surrounding atmosphere. Generally, the decomposition proceeds through the following stages:
-
Desolvation: Removal of any lattice or coordinated solvent molecules (e.g., water).
-
Deamination/Ligand Loss: The coordinated organic ligands are released. This can occur in one or more steps depending on the number and type of ligands and their coordination strength.
-
Decomposition of this compound: The remaining this compound moiety decomposes.
-
Formation of Final Residue: In an oxidizing atmosphere (like air), the final product is typically zinc oxide (ZnO). In an inert atmosphere, other products like zinc sulfide (B99878) (ZnS) may be formed.
Experimental Protocols
The study of the thermal decomposition of this compound complexes primarily relies on thermoanalytical techniques such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA).
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample. These techniques are often performed simultaneously (TGA-DSC) to correlate mass loss with endothermic or exothermic events.
Typical Experimental Parameters:
-
Instrument: A simultaneous TGA/DSC analyzer.
-
Sample Mass: 5-10 mg of the finely ground this compound complex.
-
Crucible: Alumina or platinum crucibles are commonly used.
-
Atmosphere: The experiment can be conducted in an inert atmosphere (e.g., nitrogen, argon) or an oxidizing atmosphere (e.g., air) to understand the effect of oxygen on the decomposition pathway. A typical flow rate is 20-50 mL/min.
-
Temperature Program: A linear heating rate of 10 °C/min is standard, with a temperature range typically from ambient to 800-1000 °C.
-
Data Analysis: The resulting TGA and DSC curves are analyzed to determine the onset and peak temperatures of decomposition, the percentage of mass loss at each stage, and the enthalpy changes associated with the transitions.
Evolved Gas Analysis (EGA)
EGA techniques are coupled with TGA to identify the gaseous products released during decomposition. The most common methods are TGA-Mass Spectrometry (TGA-MS) and TGA-Fourier Transform Infrared Spectroscopy (TGA-FTIR).
-
TGA-Mass Spectrometry (TGA-MS): The gas stream from the TGA furnace is introduced into a mass spectrometer. The MS provides information about the mass-to-charge ratio (m/z) of the evolved species, allowing for their identification. This is particularly useful for detecting small molecules like water, ammonia, carbon dioxide, and sulfur-containing gases.
-
TGA-Fourier Transform Infrared Spectroscopy (TGA-FTIR): The evolved gases are passed through a heated gas cell in an FTIR spectrometer. The IR spectra of the gases are recorded, allowing for the identification of functional groups and, consequently, the molecules themselves. This technique is excellent for identifying organic ligand fragments and other gaseous products.
Thermal Decomposition Pathways of Representative this compound Complexes
The thermal behavior of this compound complexes is significantly influenced by the coordinated N-donor ligands. Below are the decomposition pathways for some representative complexes.
This compound Pyridine (B92270) Complexes (e.g., [Zn(Py)₂(NCS)₂])
Complexes of this compound with pyridine are among the most studied. The thermal decomposition of [Zn(Py)₂(NCS)₂] typically proceeds in two main stages.[1]
-
Depyridination: The two pyridine molecules are lost in a single step. This is an endothermic process.
-
Decomposition of Zn(NCS)₂: The remaining this compound decomposes to form the final residue. In an oxidizing atmosphere, this is an exothermic process leading to ZnO.[1]
Quantitative Data for [Zn(Py)₂(NCS)₂] Decomposition:
| Decomposition Stage | Technique | Peak Temperature (°C) | Mass Loss (%) |
| Loss of 2 Pyridine | DTG | 253 | ~46.5 |
| Decomposition of Zn(NCS)₂ | DTG | 364 | - |
| Decomposition of Zn(NCS)₂ | DTA | 368 (exo) | - |
Note: Data is compiled from literature and may vary slightly depending on experimental conditions.[1]
This compound Bipyridine and Phenanthroline Complexes
Bidentate ligands like 2,2'-bipyridine (B1663995) (bipy) and 1,10-phenanthroline (B135089) (phen) form more stable complexes with this compound. The general formula for these complexes is often [Zn(L)(NCS)₂] or [Zn(L)₂(NCS)₂], where L is the bidentate ligand.
The thermal decomposition of these complexes also begins with the loss of the organic ligand, but at higher temperatures compared to their monodentate counterparts due to the chelate effect. Following the loss of the bipyridine or phenanthroline ligand(s), the this compound moiety decomposes.
Gaseous Products of Thiocyanate Decomposition
The thermal decomposition of the thiocyanate ion (NCS⁻) in the context of a metal complex can lead to a variety of gaseous products. While specific TGA-MS data for this compound is scarce in the literature, analysis of related metal thiocyanate and organic thiocyanate pyrolysis suggests the following potential gaseous products:
-
Carbon Disulfide (CS₂): A common product from the decomposition of sulfur-containing organic compounds.
-
Cyanogen ((CN)₂): A toxic gas that can be formed from the dimerization of the cyanide radical.
-
Sulfur Dioxide (SO₂): In the presence of oxygen, sulfur-containing compounds can oxidize to SO₂.
-
Elemental Sulfur (S₈): Under certain conditions, elemental sulfur can be formed.
-
Nitrogen (N₂): At high temperatures, nitrogen-containing compounds can decompose to form dinitrogen gas.
Visualizing Decomposition Pathways and Workflows
Graphviz diagrams can be used to visualize the logical flow of the thermal decomposition process and the experimental workflow.
Conclusion
The thermal decomposition of this compound complexes is a predictable yet complex process. The stability of the complex is primarily dictated by the nature of the coordinated ligands, with multidentate ligands generally imparting greater thermal stability. The decomposition pathway typically involves the sequential loss of ligands followed by the decomposition of the this compound core. The final solid product is dependent on the atmosphere, with zinc oxide being the common residue in air. A thorough understanding of these decomposition pathways, achieved through a combination of TGA, DSC, and EGA techniques, is essential for the rational design and application of these materials in various scientific and industrial fields. Further research focusing on the detailed analysis of the gaseous products from the thiocyanate moiety will provide a more complete picture of the decomposition mechanism.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Spectroscopic Characterization of Zinc Thiocyanate (B1210189) Derivatives
This guide provides a comprehensive overview of the spectroscopic techniques used to characterize zinc thiocyanate derivatives. It includes detailed experimental protocols, tabulated quantitative data for easy comparison, and visualizations of key concepts and workflows to aid in understanding the structural and bonding properties of these compounds.
Introduction to this compound Derivatives
Zinc(II) thiocyanate, Zn(NCS)₂, is a versatile coordination compound that serves as a precursor for a wide range of derivatives. The thiocyanate ion (SCN⁻) is an ambidentate ligand, meaning it can coordinate to a metal center through either the nitrogen atom (isothiocyanate), the sulfur atom (thiocyanate), or bridge two metal centers (μ-thiocyanato).[1][2] In complexes with zinc, a relatively hard Lewis acid, coordination predominantly occurs through the nitrogen atom, forming isothiocyanate complexes.[1][3] This preference, however, can be influenced by factors such as the solvent and the presence of other ligands.
The structural versatility of this compound derivatives makes them significant in materials science for creating coordination polymers and frameworks with unique topologies.[1][4] In the context of drug development, zinc is an essential biological element, and thiocyanate complexes have been investigated for their potential antibacterial and anti-inflammatory activities.[5][6] Spectroscopic characterization is therefore critical for elucidating the precise coordination environment, bonding modes, and structure of these derivatives, which in turn dictates their physical, chemical, and biological properties.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through several common methods. The choice of method often depends on the desired product, be it the simple salt, a mixed-ligand complex, or a coordination polymer.
Experimental Protocol: Salt Metathesis Reaction
This is a common and straightforward method for preparing Zn(NCS)₂ in an aqueous or alcoholic medium.
-
Materials : Zinc sulfate (B86663) (ZnSO₄) or zinc chloride (ZnCl₂), potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH₄SCN), deionized water or ethanol.
-
Procedure : a. Prepare separate solutions of the zinc salt and the thiocyanate salt in the chosen solvent. For example, dissolve zinc sulfate in deionized water and a stoichiometric amount (2 equivalents) of potassium thiocyanate in a separate volume of deionized water.[1] b. Add the thiocyanate solution to the zinc salt solution dropwise while stirring. c. If water is the solvent, a byproduct like potassium sulfate may precipitate if its solubility limit is exceeded. If an alcohol like methanol (B129727) is used with ZnCl₂ and KSCN, the resulting KCl will precipitate and can be removed.[1] d. The resulting solution contains the soluble this compound. For the synthesis of derivatives, a solution of the desired ancillary ligand (e.g., pyridine, nicotinamide) in the same solvent is then added to this filtrate.[7] e. The product may precipitate immediately or crystallize upon slow evaporation of the solvent. f. Isolate the solid product by filtration, wash with a small amount of cold solvent, and dry in vacuo.
Experimental Protocol: Direct Synthesis
This method is useful for creating complexes directly from a less soluble zinc source, such as zinc oxide.[4]
-
Materials : Zinc oxide (ZnO), ammonium thiocyanate (NH₄SCN), an ancillary ligand (e.g., 1,4-diazabicyclo[1][1][1]octane, or 'Ten'), and a non-aqueous solvent (e.g., methanol, DMSO).[4]
-
Procedure : a. Place zinc oxide, ammonium thiocyanate, and the ancillary ligand in a reaction vessel. b. Add the non-aqueous solvent (e.g., 20 cm³ of DMSO). c. Heat the reaction mixture (e.g., to 50-90°C) with constant stirring for approximately 1-1.5 hours.[4] d. Filter off any undissolved zinc oxide residue. e. Cool the resulting solution to allow for crystallization of the product. An anti-solvent (like an isopropanol/ether mixture) can be used to precipitate the complex.[4] f. Collect the crystals by filtration, wash, and dry.
Vibrational Spectroscopy: IR and Raman
Infrared (IR) and Raman spectroscopy are powerful tools for determining the coordination mode of the thiocyanate ligand. The vibrational frequencies of the C-N stretch (ν(CN)), C-S stretch (ν(CS)), and the N-C-S bend (δ(NCS)) are sensitive to whether the ligand is N-bonded, S-bonded, or bridging.
Interpreting Vibrational Spectra
The coordination mode can generally be assigned based on the following trends:
-
N-bonded (Isothiocyanate) : The ν(CN) frequency is typically observed in the 2020-2096 cm⁻¹ range.[8] The ν(CS) stretch appears at a higher frequency (810-860 cm⁻¹) compared to the free ion. Zinc, being a hard acid, almost always coordinates this way.[1][3]
-
S-bonded (Thiocyanate) : The ν(CN) frequency shifts to a higher wavenumber, typically >2100 cm⁻¹.[8] The ν(CS) stretch is found at a lower frequency (690-720 cm⁻¹). This mode is rare for zinc but common for softer metals like mercury.[2]
-
Bridging (μ-N,S-thiocyanato) : The ν(CN) frequency is significantly elevated, often appearing above 2100 cm⁻¹.[9][10] The ν(CS) frequency is intermediate, around 780-800 cm⁻¹.
Experimental Protocols for Vibrational Spectroscopy
-
FTIR Spectroscopy : a. Sample Preparation : Solid samples are typically prepared as KBr pellets. A small amount of the dried sample is ground with spectroscopic grade KBr and pressed into a thin, transparent disk. b. Data Acquisition : The spectrum is recorded on an FTIR spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded first and subtracted from the sample spectrum.
-
Raman Spectroscopy : a. Sample Preparation : Solid samples can be analyzed directly in a glass capillary tube. Solutions are analyzed in a cuvette. b. Data Acquisition : The sample is irradiated with a monochromatic laser source. The scattered light is collected and analyzed. For aqueous solutions, internal standards like perchlorate (B79767) ion (933 cm⁻¹) or the free thiocyanate ion (747 cm⁻¹) can be used for accurate frequency and intensity comparisons.[11]
Quantitative Vibrational Spectroscopy Data
The following table summarizes characteristic vibrational frequencies for various this compound species.
| Compound/Species | ν(CN) (cm⁻¹) | ν(CS) (cm⁻¹) | Bonding Mode | Technique | Reference(s) |
| Free SCN⁻ (in solution) | ~2068 | ~747 | Ionic | Raman | [12][13] |
| [Zn(NCS)]⁺ | - | ~793 | N-bonded | Raman | [11] |
| [Zn(NCS)₄]²⁻ (in water) | ~2110 | ~817 | N-bonded | Raman | [12][13] |
| Zn(NCS)₂(nicotinamide)₂ | 2112 | 829 | N-bonded | FTIR | [7] |
| Zn(NCS)₂ (solid, major) | 2092 | 893 | N-bonded | IR | [9][10] |
| Zn(NCS)₂ (solid, minor) | 2156 | 784 | Bridging (M-SCN-M) | IR | [9][10] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy is particularly useful for studying thiocyanate complexes in solution. The chemical shift of the thiocyanate carbon is sensitive to the electronic environment and coordination mode.
Interpreting NMR Spectra
Upon coordination of the thiocyanate ligand to a metal center, the resonance of the SCN⁻ carbon undergoes a shift. For zinc(II) complexes, where N-bonding is preferred, this shift provides insight into the acceptor properties of the metal ion. For instance, the downfield shift of the NCS⁻ carbon resonance is larger in zinc complexes compared to cadmium complexes, indicating that Zn²⁺ is a stronger Lewis acid (acceptor).
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation : Dissolve a sufficient amount of the this compound derivative in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition : Record the ¹³C NMR spectrum on a high-field NMR spectrometer. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
Quantitative NMR Spectroscopy Data
The table below presents ¹³C NMR chemical shift data for the thiocyanate carbon in zinc complexes.
| Compound | NCS⁻ Chemical Shift (δ, ppm) | Solvent | Reference |
| [Zn(NCS)₂(C₅H₅N)₂] | 133.0 | DMSO-d₆ | |
| [Zn(SCN)₂(C₅H₅NO)₂] | 134.1 | DMSO-d₆ |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the complex, confirming its composition. Fast Atom Bombardment (FAB-MS) is a soft ionization technique suitable for coordination compounds, including polymeric structures.[14]
Interpreting Mass Spectra
For monomeric complexes, the molecular ion peak [M]⁺ is often observed. For polymeric or oligomeric structures, the spectra can be complex, showing peaks corresponding to various fragments of the polymer chain. The peak with the highest mass-to-charge ratio (m/z) can often be assigned to the molecular ion of the oligomer, allowing for an estimation of its size.[14]
Experimental Protocol for Mass Spectrometry
-
Sample Preparation : The sample is dissolved in a suitable matrix (e.g., 3-nitrobenzyl alcohol for FAB-MS) and applied to the sample target.
-
Data Acquisition : The sample is bombarded with a high-energy beam of atoms (e.g., Xenon), causing desorption and ionization. The resulting ions are analyzed by the mass spectrometer.
Visualizations
The following diagrams illustrate key workflows and concepts in the characterization of this compound derivatives.
Caption: Experimental workflow for synthesis and characterization.
References
- 1. This compound | 557-42-6 | Benchchem [benchchem.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Transition metal complexes of thiocyanate - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory drugs interacting with Zn (II) metal ion based on thiocyanate and azide ligands: synthesis, spectroscopic studies, DFT calculations and antibacterial assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Heteronuclear Complexes of Hg(II) and Zn(II) with Sodium Monensinate as a Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.aip.org [pubs.aip.org]
- 12. pubs.aip.org [pubs.aip.org]
- 13. pubs.aip.org [pubs.aip.org]
- 14. researchgate.net [researchgate.net]
The Ambidentate Nature of the Thiocyanate Ligand in Zinc Complexes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The thiocyanate (B1210189) ion (SCN⁻) is a versatile ambidentate ligand in coordination chemistry, capable of binding to a metal center through either the nitrogen atom (isothiocyanate, M-NCS) or the sulfur atom (thiocyanate, M-SCN).[1][2] This dual reactivity, known as linkage isomerism, gives rise to complexes with distinct structural, spectroscopic, and reactive properties. In the context of zinc chemistry, the coordination of the thiocyanate ligand is of significant interest due to the borderline hard-soft acid-base (HSAB) nature of the Zn(II) ion. While typically classified as a hard acid, favoring coordination with the harder nitrogen donor, various factors can influence this preference, leading to a rich and complex coordination landscape.[3] This technical guide provides an in-depth exploration of the ambidentate nature of the thiocyanate ligand in zinc complexes, summarizing key quantitative data, detailing experimental protocols, and illustrating fundamental concepts through signaling pathways and experimental workflows.
Factors Influencing the Coordination Mode of Thiocyanate in Zinc Complexes
The coordination mode of the thiocyanate ligand to the zinc(II) center is a delicate balance of several factors:
-
Electronic Effects (HSAB Theory): Zinc(II) is a d¹⁰ metal ion and is considered a hard Lewis acid. According to the HSAB principle, hard acids prefer to bind to hard Lewis bases. The nitrogen atom of the thiocyanate ligand is a harder donor atom than the sulfur atom. Consequently, zinc(II) complexes predominantly feature the isothiocyanate (Zn-NCS) linkage.[3]
-
Steric Effects: The steric bulk of other ligands in the coordination sphere can influence the binding mode of the thiocyanate ligand. Bulky ligands can create steric hindrance that favors the linear M-NCS coordination over the bent M-S-C arrangement, which typically has an angle of around 100°.[3]
-
Solvent Effects: The solvent can play a crucial role in determining the observed linkage isomer. Solvents with high dielectric constants can promote the formation of one isomer over the other.[4] For instance, in some palladium(II) complexes, solvents with high dielectric constants favor Pd-SCN bonding.[4] While zinc predominantly favors the N-bonded isomer, solvent interactions can still influence the stability and reactivity of the complex.
-
Counter-ions: The nature of the counter-ion in the crystal lattice can influence the packing and, in some cases, the coordination mode of the thiocyanate ligand.
Spectroscopic and Structural Characterization
The differentiation between the Zn-NCS and the less common Zn-SCN linkage isomers is primarily achieved through vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectroscopy, and definitively by single-crystal X-ray diffraction.
Vibrational Spectroscopy (IR and Raman)
The vibrational modes of the thiocyanate ligand are sensitive to its coordination mode. The key vibrational bands to consider are the C-N stretching frequency (ν(CN)), the C-S stretching frequency (ν(CS)), and the NCS bending frequency (δ(NCS)).
-
ν(CN) Stretching: This is the most intense and widely used diagnostic band.
-
N-bonded (Isothiocyanate): The ν(CN) band typically appears at a higher frequency, generally above 2050 cm⁻¹.[5]
-
S-bonded (Thiocyanate): The ν(CN) band is observed at a lower frequency, usually below 2100 cm⁻¹.[6]
-
Bridging Thiocyanate: Bridging thiocyanate ligands (M-NCS-M') show a significantly higher ν(CN) stretching frequency, often above 2100 cm⁻¹.[5]
-
-
ν(CS) Stretching:
-
N-bonded (Isothiocyanate): The ν(CS) band is found at a higher frequency (around 820-860 cm⁻¹).
-
S-bonded (Thiocyanate): This mode appears at a lower frequency (around 690-720 cm⁻¹).[5]
-
-
δ(NCS) Bending:
-
N-bonded (Isothiocyanate): The bending mode is typically observed around 470-490 cm⁻¹.
-
S-bonded (Thiocyanate): The bending mode is found at a lower frequency (around 410-440 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
While less commonly reported for simple zinc-thiocyanate complexes due to the diamagnetic nature of Zn(II), ¹³C and ¹⁵N NMR spectroscopy can be powerful tools for distinguishing linkage isomers in solution. The chemical shift of the carbon and nitrogen atoms of the thiocyanate ligand is sensitive to the coordination environment.
Quantitative Data Summary
The following table summarizes representative quantitative data for zinc-thiocyanate complexes, highlighting the differences between the N-bonded and S-bonded isomers. It is important to note that direct examples of stable, simple Zn-SCN complexes are rare in the literature, reflecting the strong preference for the Zn-NCS linkage. The data for Zn-SCN is often inferred from complexes with softer metals or from theoretical studies.
| Parameter | Zn-NCS (Isothiocyanate) | Zn-SCN (Thiocyanate) | Bridging Thiocyanate |
| Bond Lengths (Å) | |||
| Zn-N | ~1.9 - 2.1 | - | ~2.0 - 2.2 |
| Zn-S | - | ~2.3 - 2.5 | ~2.4 - 2.6 |
| Bond Angles (°) | |||
| Zn-N-C | ~160 - 180[1] | - | Variable |
| Zn-S-C | - | ~90 - 110[3] | Variable |
| IR Frequencies (cm⁻¹) | |||
| ν(CN) | > 2050 (typically ~2070-2090)[5] | < 2100 (typically ~2100-2120)[6] | > 2100[5] |
| ν(CS) | ~820 - 860 | ~690 - 720[5] | ~780 - 800 |
| δ(NCS) | ~470 - 490 | ~410 - 440 | Variable |
| Raman Frequencies (cm⁻¹) | |||
| ν(CN) | ~2070 - 2090[7] | ~2100 - 2120 | > 2100 |
| ν(CS) | ~820 - 830[7] | ~700 - 730 | ~780 - 790 |
Experimental Protocols
Synthesis of a Tetrahedral Zinc(II) Isothiocyanate Complex: [Zn(NCS)₂(pyridine)₂]
This protocol describes the synthesis of a representative tetrahedral zinc(II) complex containing two N-bonded thiocyanate ligands and two pyridine (B92270) ligands.
Materials:
-
Zinc(II) nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)
-
Potassium thiocyanate (KSCN)
-
Pyridine
-
Diethyl ether
Procedure:
-
Dissolve zinc(II) nitrate hexahydrate (1.0 mmol) in 20 mL of ethanol in a 50 mL round-bottom flask.
-
In a separate beaker, dissolve potassium thiocyanate (2.0 mmol) in 10 mL of ethanol.
-
Add the potassium thiocyanate solution dropwise to the zinc nitrate solution with constant stirring. A white precipitate of potassium nitrate (KNO₃) will form.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Filter the mixture to remove the precipitated KNO₃.
-
To the filtrate, add pyridine (2.0 mmol) dropwise with stirring.
-
A white crystalline precipitate of [Zn(NCS)₂(pyridine)₂] should form upon addition of pyridine or after a short period of stirring.
-
If no precipitate forms, the solution can be concentrated by slow evaporation or by the addition of a small amount of diethyl ether to induce crystallization.
-
Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethanol, followed by diethyl ether.
-
Dry the product in a desiccator over silica (B1680970) gel.
Characterization Protocol: Infrared Spectroscopy
Instrument:
-
Fourier Transform Infrared (FTIR) Spectrometer
Sample Preparation:
-
Prepare a KBr pellet by grinding a small amount of the synthesized complex with dry KBr powder and pressing it into a transparent disk.
-
Alternatively, for soluble complexes, a solution spectrum can be obtained using an appropriate solvent and IR-transparent cell windows.
Data Acquisition:
-
Record a background spectrum of the pure KBr pellet or the solvent.
-
Record the spectrum of the sample from 4000 to 400 cm⁻¹.
-
Subtract the background spectrum from the sample spectrum.
-
Identify and label the key vibrational bands, particularly the ν(CN), ν(CS), and δ(NCS) modes, to determine the coordination mode of the thiocyanate ligand.
Visualizations
Caption: Coordination modes of the ambidentate thiocyanate ligand.
Caption: General experimental workflow for zinc-thiocyanate complexes.
References
- 1. Inorganic Metal Thiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Transition metal complexes of thiocyanate - Wikipedia [en.wikipedia.org]
- 4. Solvent control of the bonding mode of co-ordinated thiocyanate ion - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
An In-depth Technical Guide on the Synthesis and Properties of Zinc Cadmium Tetrathiocyanate Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc Cadmium Tetrathiocyanate (ZnCd(SCN)₄), often abbreviated as ZCTC, is a mixed-metal thiocyanate (B1210189) coordination polymer. These materials have garnered significant interest due to their intriguing structural features and potential applications in various fields, including nonlinear optics (NLO). This technical guide provides a comprehensive overview of the synthesis, crystal structure, and physicochemical properties of zinc cadmium tetrathiocyanate and related materials. Detailed experimental protocols for its preparation and characterization are presented to facilitate further research and development in this area.
Synthesis of Zinc Cadmium Tetrathiocyanate
The synthesis of high-quality single crystals of zinc cadmium tetrathiocyanate can be achieved through a solution-based crystal growth method. A common approach involves the slow evaporation or slow cooling of an aqueous or mixed-solvent solution containing the precursor salts.
Experimental Protocol: Synthesis by Slow Cooling Technique
Materials:
-
Zinc Chloride (ZnCl₂)
-
Cadmium Chloride (CdCl₂)
-
Potassium Thiocyanate (KSCN) or Ammonium Thiocyanate (NH₄SCN)
-
Deionized Water
Procedure:
-
Prepare separate aqueous solutions of zinc chloride, cadmium chloride, and potassium thiocyanate in stoichiometric ratios.
-
Mix the solutions of zinc chloride and cadmium chloride in a beaker with continuous stirring.
-
Slowly add the potassium thiocyanate solution to the mixed metal chloride solution while maintaining constant stirring.
-
The resulting solution is then heated gently to ensure complete dissolution of all reactants.
-
The heated solution is allowed to cool down slowly to room temperature. The rate of cooling is critical for the growth of large, high-quality single crystals.
-
After several days, single crystals of zinc cadmium thiocyanate will precipitate from the solution.
-
The crystals are then harvested by filtration, washed with a small amount of cold deionized water, and dried in a desiccator.
Crystal Structure and Properties
Zinc cadmium tetrathiocyanate crystallizes in a non-centrosymmetric space group, which is a prerequisite for second-order NLO properties. The crystal structure consists of a three-dimensional network formed by interconnected zinc and cadmium atoms bridged by thiocyanate (SCN⁻) ligands.
The coordination environment around the metal centers is a key feature of the structure. Typically, the zinc atoms are tetrahedrally coordinated to the nitrogen atoms of four different thiocyanate ligands (ZnN₄), while the cadmium atoms are tetrahedrally coordinated to the sulfur atoms of four different thiocyanate ligands (CdS₄). This arrangement of alternating ZnN₄ and CdS₄ tetrahedra, linked by the SCN⁻ bridges, creates a robust and stable framework.[1]
Data Presentation: Crystallographic and Physicochemical Properties
| Property | Value | Reference |
| Crystal System | Tetragonal | [2] |
| Space Group | I-4 | [2] |
| Coordination Geometry | ZnN₄ and CdS₄ tetrahedra | [1] |
| Bonding | -Cd-S-C-N-Zn- infinite networks | [1] |
| UV Transparency Cut-off | 290 nm | [2] |
| Thermal Stability | Decomposes around 190°C | [2] |
Characterization Techniques
A variety of analytical techniques are employed to characterize the structure, composition, and properties of zinc cadmium tetrathiocyanate materials.
Single-Crystal X-ray Diffraction (XRD)
Single-crystal XRD is the definitive method for determining the crystal structure of ZCTC.
Experimental Protocol:
-
A suitable single crystal of ZCTC is mounted on a goniometer head.
-
The crystal is placed in a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
A series of diffraction images are collected as the crystal is rotated.
-
The collected data is then processed to determine the unit cell parameters, space group, and the precise atomic positions within the crystal lattice.
Thermal Analysis (TGA/DSC)
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability and decomposition of ZCTC.[2]
Experimental Protocol:
-
A small amount of the powdered ZCTC sample is placed in an alumina (B75360) or platinum crucible.
-
The crucible is placed in the TGA/DSC instrument.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The TGA curve records the change in mass as a function of temperature, indicating decomposition temperatures.
-
The DSC curve records the heat flow to or from the sample, revealing information about phase transitions and thermal events.
Vibrational Spectroscopy (FT-IR and Raman)
Fourier-transform infrared (FT-IR) and Raman spectroscopy are powerful tools for probing the vibrational modes of the thiocyanate ligand and the metal-ligand bonds in ZCTC.
Experimental Protocol:
-
FT-IR: A small amount of the powdered ZCTC sample is mixed with KBr powder and pressed into a pellet. The pellet is then placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded in the mid-IR range (typically 4000-400 cm⁻¹).
-
Raman: A small amount of the powdered sample is placed on a microscope slide. A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm) is used to illuminate the sample, and the scattered light is collected and analyzed to obtain the Raman spectrum.
Key Vibrational Modes of ZCTC: [3]
| Vibrational Mode | Wavenumber (cm⁻¹) | Assignment |
| ν(CN) | ~2100 | C≡N stretching vibration of the SCN⁻ ligand |
| ν(CS) | ~780 | C-S stretching vibration of the SCN⁻ ligand |
| δ(NCS) | ~470 | N-C-S bending vibration |
| Metal-Nitrogen/Sulfur modes | < 400 | Vibrations of the Zn-N and Cd-S bonds |
Application in Drug Delivery: A Conceptual Workflow
Metal-organic frameworks (MOFs), a class of materials related to coordination polymers like ZCTC, have shown great promise in drug delivery applications due to their high porosity and tunable structures.[4][5][6][7][8] The following diagram illustrates a conceptual workflow for the use of a hypothetical MOF in a drug delivery system.
Caption: Conceptual workflow of a Metal-Organic Framework (MOF) based drug delivery system.
Conclusion
Zinc cadmium tetrathiocyanate materials represent a fascinating class of coordination polymers with well-defined structures and promising properties, particularly in the realm of nonlinear optics. This guide has provided a detailed overview of their synthesis, crystal structure, and characterization, along with standardized experimental protocols. The exploration of related materials like MOFs for applications such as drug delivery highlights the broader potential of this area of research. It is anticipated that this comprehensive guide will serve as a valuable resource for researchers and professionals working in materials science, chemistry, and drug development, fostering further innovation and discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Applications of Metal-Organic Frameworks as Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Formation and Characterization of α- and β-Polymorphs of Zinc Thiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc thiocyanate (B1210189), Zn(NCS)₂, is an inorganic coordination compound that has garnered interest in various fields of chemical research. As a versatile building block, its utility is underscored by the existence of at least two polymorphic forms, designated as α-Zn(NCS)₂ and β-Zn(NCS)₂. Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical consideration in materials science and pharmaceutical development, as different polymorphs of the same compound can exhibit distinct physical and chemical properties, including solubility, stability, and bioavailability. This technical guide provides a comprehensive overview of the formation and characterization of the α- and β-polymorphs of zinc thiocyanate, consolidating available data to aid in their synthesis and identification.
Formation of α- and β-Polymorphs
The selective formation of the α- and β-polymorphs of this compound is primarily controlled by the crystallization conditions of its aqueous solutions.
β-Polymorph Formation
The β-form of this compound is reportedly crystallized through the evaporation of an aqueous solution of Zn(NCS)₂.[1][2] This method generally favors the formation of the thermodynamically more stable polymorph at a given temperature.
α-Polymorph Formation
The α-polymorph has been reported to form upon the cooling of supersaturated aqueous solutions of this compound.[1][2] The creation of a supersaturated solution, typically by dissolving the solute at an elevated temperature and then allowing it to cool, can lead to the kinetic trapping of a metastable polymorph.
Experimental Protocols
Detailed experimental protocols with specific concentrations, temperatures, and crystallization rates for the selective synthesis of each polymorph are not extensively documented in publicly available literature. However, general methodologies can be inferred from the reported formation conditions.
General Synthesis of this compound Solutions
A common and straightforward method for preparing aqueous solutions of this compound is through salt metathesis reactions.[1] For instance, reacting aqueous solutions of a soluble zinc salt, such as zinc sulfate (B86663) (ZnSO₄), with a soluble thiocyanate salt, like potassium thiocyanate (KSCN) or barium thiocyanate (Ba(NCS)₂), will yield this compound in solution.[3] The use of barium thiocyanate is advantageous as the barium sulfate (BaSO₄) byproduct precipitates and can be easily removed by filtration.[1]
Protocol for Aqueous this compound Solution:
-
Prepare separate aqueous solutions of zinc sulfate and barium thiocyanate.
-
Slowly add the barium thiocyanate solution to the zinc sulfate solution with constant stirring.
-
A white precipitate of barium sulfate will form.
-
Stir the reaction mixture for a sufficient time to ensure complete reaction.
-
Separate the barium sulfate precipitate by filtration, yielding an aqueous solution of this compound.
Workflow for Polymorph Formation
The following diagram illustrates the general experimental workflow for the formation of the α- and β-polymorphs from an aqueous solution of this compound.
Characterization of Polymorphs
The α- and β-polymorphs of this compound can be distinguished by several analytical techniques.
Crystallographic Characterization
β-Zn(NCS)₂: The crystal structure of the β-polymorph has been determined. It features a tetrahedrally coordinated zinc atom with two distinct coordination environments: one where the zinc is coordinated to four nitrogen atoms (ZnN₄) and another where it is coordinated to four sulfur atoms (ZnS₄).
α-Zn(NCS)₂: The crystal structure of the α-polymorph remains unknown.[1][2]
| Crystallographic Data | α-Zn(NCS)₂ | β-Zn(NCS)₂ |
| Crystal System | Not Determined | Data not available in searched literature |
| Space Group | Not Determined | Data not available in searched literature |
| a (Å) | Not Determined | Data not available in searched literature |
| b (Å) | Not Determined | Data not available in searched literature |
| c (Å) | Not Determined | Data not available in searched literature |
| α (°) | Not Determined | Data not available in searched literature |
| β (°) | Not Determined | Data not available in searched literature |
| γ (°) | Not Determined | Data not available in searched literature |
| V (ų) | Not Determined | Data not available in searched literature |
| Z | Not Determined | Data not available in searched literature |
Powder X-ray Diffraction (PXRD)
Spectroscopic Characterization
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is instrumental in characterizing the bonding modes of the thiocyanate ligand. The stretching frequencies of the C-N and C-S bonds are sensitive to whether the ligand is coordinated through the nitrogen (isothiocyanato), sulfur (thiocyanato), or is bridging between two metal centers.
While specific spectra for the pure α and β polymorphs are not available, general assignments for this compound complexes suggest that the C≡N stretching vibration in N-bonded complexes appears around 2092 cm⁻¹, with bridging modes appearing at higher wavenumbers (e.g., 2156 cm⁻¹). The C-S stretching vibration for N-bonded species is expected around 893 cm⁻¹.
| Spectroscopic Data | α-Zn(NCS)₂ | β-Zn(NCS)₂ |
| FTIR (cm⁻¹) | ||
| ν(C≡N) | Data not available | Data not available |
| ν(C-S) | Data not available | Data not available |
| δ(NCS) | Data not available | Data not available |
| Raman (cm⁻¹) | ||
| ν(C≡N) | Data not available | Data not available |
| ν(C-S) | Data not available | Data not available |
| δ(NCS) | Data not available | Data not available |
Thermal Analysis
Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are powerful techniques for studying polymorphs. DSC can be used to determine melting points and detect solid-solid phase transitions between polymorphs. TGA provides information on the thermal stability and decomposition of the material. Specific thermal analysis data for the α- and β-polymorphs of this compound are not available in the surveyed literature.
Photoluminescence
A key distinguishing feature between the two polymorphs is their photoluminescence when doped with lead. Lead-doped α-Zn(NCS)₂ exhibits blue emission, while the lead-doped β-form shows green emission.[1][2] This property provides a straightforward method for differentiating the two polymorphs.
The logical relationship for polymorph identification based on photoluminescence is depicted below.
Summary and Future Outlook
The existence of at least two polymorphs of this compound, α and β, is established, with their formation being dependent on the crystallization conditions from aqueous solutions. While some distinguishing characteristics, such as their photoluminescent properties upon lead doping and the known crystal structure of the β-form, have been reported, there remains a significant lack of detailed, quantitative data in the public domain. Specifically, detailed and reproducible synthesis protocols, the crystal structure of the α-polymorph, and comparative PXRD, spectroscopic, and thermal analysis data are needed for a complete understanding of this polymorphic system. Further research in these areas would be highly beneficial for the scientific community, enabling the controlled synthesis and rational application of these materials.
References
An In-depth Technical Guide to the Lewis Acidity of Zinc Thiocyanate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zinc thiocyanate (B1210189), Zn(SCN)₂, is a versatile inorganic compound recognized for its role as a Lewis acid in a variety of chemical transformations. This technical guide provides a comprehensive analysis of the Lewis acidity of zinc thiocyanate, delving into its electronic structure, orbital interactions, and the experimental and computational methodologies used to quantify its acidic character. While direct quantitative measurements of the Lewis acidity of pristine this compound are not extensively documented, this guide synthesizes available data from related zinc complexes and theoretical principles to provide a robust understanding of its properties. Detailed experimental protocols for assessing Lewis acidity, alongside examples of its catalytic applications, are presented to equip researchers and professionals in drug development and other scientific fields with the core knowledge to effectively utilize this compound.
Introduction to Lewis Acidity and Zinc(II) Compounds
A Lewis acid is defined as an electron-pair acceptor. The strength of a Lewis acid is its ability to attract electrons from a Lewis base, thereby forming a coordinate covalent bond. Zinc(II) compounds are widely recognized as effective Lewis acids. The Zn²⁺ ion possesses a d¹⁰ electronic configuration ([Ar] 3d¹⁰), meaning it has a filled d-orbital shell.[1] Consequently, its Lewis acidity arises from the presence of low-lying vacant 4s and 4p orbitals, which can readily accept electron density from Lewis bases. The coordination of ligands to the zinc center influences its Lewis acidity; more electronegative or electron-withdrawing ligands generally enhance the acidic character of the zinc ion.
Electronic Structure and Orbital Interactions of this compound
The Lewis acidic nature of this compound is fundamentally derived from the electronic properties of the zinc(II) ion and its interaction with the thiocyanate ligands.
2.1. The Zinc(II) Ion as a Lewis Acidic Center
The zinc(II) ion in this compound acts as the primary Lewis acidic site. Its empty 4s and 4p orbitals are energetically accessible to accept electron pairs from incoming Lewis bases. The effective nuclear charge of the zinc ion, modulated by the coordinated thiocyanate ligands, dictates the energy of these acceptor orbitals and, consequently, the strength of the Lewis acidity.
2.2. The Thiocyanate Ligand (SCN⁻)
The thiocyanate anion is an ambidentate ligand, capable of coordinating to a metal center through either the nitrogen or the sulfur atom.[2] In the case of zinc(II), a relatively hard Lewis acid, coordination typically occurs through the harder nitrogen atom, forming an isothiocyanate linkage (Zn-NCS).[2]
The molecular orbitals of the linear thiocyanate anion are crucial in understanding its interaction with the zinc center. The highest occupied molecular orbital (HOMO) of the SCN⁻ ion is a π-bonding orbital, while the lowest unoccupied molecular orbital (LUMO) is a π-antibonding orbital.[3][4]
2.3. Orbital Interactions in this compound
The formation of the Zn-NCS bond involves the donation of electron density from the nitrogen-based orbitals of the thiocyanate ligand to the vacant 4s and 4p orbitals of the zinc(II) ion. This interaction is primarily of σ-donor character. The zinc d-orbitals, being filled, have limited participation in back-bonding. The electronegativity of the nitrogen atom and the overall electron-withdrawing nature of the thiocyanate ligand contribute to an increase in the effective positive charge on the zinc center, thereby enhancing its Lewis acidity compared to a bare Zn²⁺ ion.
Below is a conceptual diagram illustrating the key orbital interactions in a simplified linear Zn(NCS)₂ molecule.
Caption: σ-donation from the nitrogen HOMO of the thiocyanate ligand to the vacant 4s and 4p orbitals of the Zn(II) center.
Quantification of Lewis Acidity
Several experimental and computational methods are employed to quantify the strength of Lewis acids.
3.1. Experimental Methods: The Gutmann-Beckett Method
The Gutmann-Beckett method is a widely used experimental technique to determine the acceptor number (AN) of a Lewis acid, which provides a quantitative measure of its Lewis acidity.[5] The method utilizes triethylphosphine (B1216732) oxide (Et₃PO) as a probe molecule and ³¹P NMR spectroscopy to measure the chemical shift change upon interaction with the Lewis acid.[6]
The oxygen atom of Et₃PO is a strong Lewis base that coordinates to the Lewis acid. This coordination leads to a deshielding of the adjacent phosphorus nucleus, resulting in a downfield shift in the ³¹P NMR spectrum. The magnitude of this shift is proportional to the strength of the Lewis acid.
The acceptor number is calculated using the following formula:
AN = 2.21 × (δₛₐₘₚₗₑ - 41.0)
where δₛₐₘₚₗₑ is the ³¹P NMR chemical shift of Et₃PO in the presence of the Lewis acid, and 41.0 ppm is the chemical shift of Et₃PO in the non-coordinating solvent hexane, which is defined as having an AN of 0.[5]
Experimental Protocol for the Gutmann-Beckett Method:
-
Materials:
-
Lewis acid (e.g., this compound)
-
Triethylphosphine oxide (Et₃PO)
-
Anhydrous, non-coordinating deuterated solvent (e.g., C₆D₆, CD₂Cl₂)
-
NMR tubes and standard laboratory glassware, dried thoroughly.
-
-
Procedure: a. Prepare a stock solution of Et₃PO in the chosen deuterated solvent of a known concentration (e.g., 0.05 M). b. In a dry NMR tube, dissolve a precisely weighed amount of the Lewis acid in a known volume of the deuterated solvent to achieve a specific concentration (e.g., 0.05 M). c. To this solution, add an equimolar amount of the Et₃PO stock solution. d. Acquire the ³¹P{¹H} NMR spectrum of the sample. e. Record the chemical shift (δₛₐₘₚₗₑ) of the Et₃PO-Lewis acid adduct. f. Calculate the Acceptor Number using the formula above.
3.2. Computational Methods: Fluoride (B91410) Ion Affinity (FIA)
Fluoride ion affinity (FIA) is a theoretical measure of Lewis acidity, defined as the negative of the enthalpy change for the gas-phase reaction of a Lewis acid with a fluoride ion.[7][8]
LA + F⁻ → [LA-F]⁻
FIA = -ΔH
A higher FIA value indicates a stronger Lewis acid. FIA values are typically calculated using quantum chemical methods, such as Density Functional Theory (DFT).[7]
Quantitative Data and Comparisons
Direct experimental or computational data for the Lewis acidity of this compound is scarce. However, we can infer its relative strength by examining data for related zinc compounds and the stability of its complexes.
Table 1: Stability Constants of Zinc(II) Thiocyanate Complexes
| Complex | Log of Cumulative Stability Constant (log βn) |
| [Zn(SCN)]⁺ | 0.56 |
| [Zn(SCN)₂] | 1.32 |
| [Zn(SCN)₃]⁻ | 1.18 |
| [Zn(SCN)₄]²⁻ | 1.20 |
| Data from a study in 1 M sodium perchlorate (B79767) constant ionic media at 25°C.[2] |
The stability constants indicate that this compound readily forms complexes with additional thiocyanate ions, demonstrating the ability of the zinc center to accept electron density.
Comparative Lewis Acidity:
The Lewis acidity of this compound is expected to be influenced by the electronegativity of the coordinated atoms. In the absence of a measured Acceptor Number for Zn(SCN)₂, we can compare it to other zinc halides. Generally, the Lewis acidity of ZnX₂ follows the trend ZnI₂ > ZnBr₂ > ZnCl₂ > ZnF₂. This trend is influenced by a combination of factors including electronegativity and the hardness/softness of the halide. Given that the nitrogen atom of the thiocyanate is a relatively hard donor, the Lewis acidity of Zn(SCN)₂ is anticipated to be significant, likely falling within the range of other zinc halides.
Applications in Catalysis
The Lewis acidic nature of this compound makes it a potential catalyst for various organic transformations.
5.1. Hydroisothiocyanation of Alkenes
A notable application of a zinc-based catalyst is in the Markovnikov-type hydroisothiocyanation of alkenes using ammonium (B1175870) thiocyanate.[9] While the study utilized ZnI₂, the underlying principle of zinc-catalyzed activation of the thiocyanate is relevant.
The proposed mechanism involves the formation of a zinc-thiocyanate complex, which then adds to the alkene. This is followed by a radical isomerization to yield the isothiocyanate product.[9]
Caption: A simplified catalytic cycle for the zinc-catalyzed hydroisothiocyanation of alkenes.
5.2. Other Potential Catalytic Applications
Given the established role of zinc Lewis acids in various reactions, this compound could potentially catalyze:
-
Aldol Reactions: By coordinating to the carbonyl oxygen of an aldehyde or ketone, this compound can enhance its electrophilicity, facilitating nucleophilic attack by an enol or enolate.[10]
-
Cyanosilylation: Activation of the carbonyl group by the zinc catalyst can promote the addition of trimethylsilyl (B98337) cyanide to aldehydes and ketones.[11]
-
Friedel-Crafts Reactions: As a mild Lewis acid, it could catalyze the alkylation or acylation of aromatic rings.
Conclusion
This compound exhibits significant Lewis acidic character, primarily due to the presence of vacant 4s and 4p orbitals on the zinc(II) center, which is further enhanced by the coordination of the electron-withdrawing thiocyanate ligands. While direct quantitative measurements of its Lewis acidity are not widely available, its ability to form stable complexes and the catalytic activity of related zinc compounds strongly support its role as a functional Lewis acid. The Gutmann-Beckett method provides a reliable experimental framework for quantifying its acceptor number, and computational methods like FIA can offer theoretical insights. The potential of this compound as a catalyst in organic synthesis, particularly for reactions involving carbonyl activation and addition to unsaturated bonds, warrants further investigation. This guide provides a foundational understanding for researchers and professionals to explore and exploit the Lewis acidic properties of this compound in their respective fields.
References
- 1. This compound | C2N2S2Zn | CID 68405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 557-42-6 | Benchchem [benchchem.com]
- 3. topblogtenz.com [topblogtenz.com]
- 4. researchgate.net [researchgate.net]
- 5. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]
- 6. magritek.com [magritek.com]
- 7. An Extensive Set of Accurate Fluoride Ion Affinities for p‐Block Element Lewis Acids and Basic Design Principles for Strong Fluoride Ion Acceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Zinc-Catalyzed Markovnikov-Type Hydroisothiocyanation of Alkenes with Ammonium Thiocyanate [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. Organocatalytic stereoselective cyanosilylation of small ketones - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Magnetic Properties of Transition Metal-Doped Zinc Thiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The exploration of novel materials with tunable magnetic properties is a cornerstone of advancements in fields ranging from data storage and spintronics to biomedical applications. Transition metal-doped zinc thiocyanate (B1210189) [TM:Zn(NCS)₂] represents a promising class of materials, combining the structural versatility of coordination polymers with the intriguing magnetic phenomena introduced by transition metal dopants. This guide provides a comprehensive overview of the synthesis, structural characterization, and magnetic properties of these materials, offering a foundational resource for researchers in the field. While direct and extensive research on transition metal-doped zinc thiocyanate is still emerging, this document draws upon analogous data from well-studied transition metal-doped zinc oxides and pure transition metal thiocyanates to provide a predictive and practical framework.
Synthesis of Transition Metal-Doped this compound
The introduction of transition metal dopants into the this compound lattice can be achieved through various synthetic methodologies. The choice of method can significantly influence the doping concentration, homogeneity, and ultimately, the magnetic properties of the material.
Co-precipitation Method
A versatile and widely used technique for the synthesis of doped nanoparticles is co-precipitation.[1][2]
Experimental Protocol:
-
Precursor Solution Preparation: Aqueous solutions of zinc chloride (ZnCl₂) and the desired transition metal salt (e.g., cobalt(II) chloride, manganese(II) chloride, iron(II) chloride) are mixed in the desired molar ratio.
-
Thiocyanate Addition: A solution of potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH₄SCN) is added dropwise to the metal salt solution under vigorous stirring.
-
Precipitation: A fine precipitate of the transition metal-doped this compound is formed. The pH of the solution may be adjusted to optimize precipitation.
-
Washing and Drying: The precipitate is collected by centrifugation or filtration, washed repeatedly with deionized water and ethanol (B145695) to remove impurities, and subsequently dried in a vacuum oven at a controlled temperature.
Sol-Gel Method
The sol-gel process offers excellent control over the microstructure and homogeneity of the final product.[3][4][5]
Experimental Protocol:
-
Sol Formation: Zinc acetate (B1210297) [Zn(CH₃COO)₂] and the corresponding transition metal acetate are dissolved in a suitable solvent, such as ethanol. A chelating agent like citric acid is often added to form a stable sol.
-
Gelation: A solution of potassium thiocyanate in the same solvent is slowly added to the sol. The mixture is heated under reflux to promote the formation of a gel.
-
Drying and Calcination: The gel is dried to remove the solvent, and the resulting powder is calcined at a specific temperature to obtain the crystalline transition metal-doped this compound.
Structural Characterization
The magnetic properties of transition metal-doped this compound are intrinsically linked to its crystal structure and the local environment of the dopant ions.
X-ray Diffraction (XRD)
XRD is the primary technique for identifying the crystal phase and determining the lattice parameters of the synthesized materials.[2][6] Successful doping is often indicated by a systematic shift in the diffraction peaks, reflecting the substitution of Zn²⁺ ions with the transition metal ions of different ionic radii. The absence of secondary phases corresponding to transition metal oxides or thiocyanates is crucial for attributing the observed magnetic properties to the doped this compound.[6]
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is a powerful tool for probing the local environment and oxidation state of the paramagnetic transition metal dopants within the diamagnetic this compound host lattice.[3][7] The g-factor and hyperfine splitting constants obtained from EPR spectra provide valuable information about the coordination geometry and the nature of the chemical bonds involving the dopant ion.[7]
Magnetic Properties
The introduction of transition metals with unpaired d-electrons into the this compound structure can give rise to a variety of magnetic behaviors, including paramagnetism, ferromagnetism, and antiferromagnetism.[6][8]
Magnetic Regimes
At low doping concentrations, the magnetic moments of the transition metal ions are typically isolated, leading to paramagnetic behavior. As the dopant concentration increases, interactions between the magnetic moments can lead to long-range magnetic ordering. Ferromagnetism, the alignment of magnetic moments, can arise from mechanisms such as carrier-mediated exchange.[6] Conversely, antiferromagnetism, the anti-parallel alignment of neighboring magnetic moments, can occur through superexchange interactions mediated by the thiocyanate ligands.[8][9]
Magnetic Characterization Techniques
Vibrating Sample Magnetometry (VSM): VSM is used to measure the magnetic moment of a sample as a function of an applied magnetic field, generating a hysteresis loop. Key parameters extracted from the hysteresis loop include the saturation magnetization (Ms), remanent magnetization (Mr), and coercivity (Hc).
SQUID Magnetometry: A Superconducting Quantum Interference Device (SQUID) magnetometer is a highly sensitive instrument used to measure magnetic susceptibility as a function of temperature. This data is crucial for determining the nature of magnetic ordering and for fitting to theoretical models like the Curie-Weiss law.
Experimental Protocol for Magnetic Measurements:
-
Sample Preparation: A known mass of the powdered sample is packed into a gelatin capsule or a specialized sample holder.
-
VSM Measurement: The sample is placed in the VSM, and the magnetic field is swept from a positive maximum to a negative maximum and back, while the magnetic moment is recorded. This is typically done at room temperature and, if desired, at lower temperatures.
-
SQUID Measurement:
-
Zero-Field-Cooled (ZFC): The sample is cooled in the absence of a magnetic field to the lowest desired temperature. A small magnetic field is then applied, and the magnetic moment is measured as the temperature is slowly increased.
-
Field-Cooled (FC): The sample is cooled in the presence of a small magnetic field, and the magnetic moment is measured as the temperature is increased. Divergence between the ZFC and FC curves can indicate magnetic ordering or spin-glass behavior.
-
Quantitative Data Summary
While specific data for transition metal-doped this compound is limited, the following tables summarize representative magnetic data from analogous transition metal-doped zinc oxide systems and pure transition metal thiocyanates to provide a comparative framework.
Table 1: Magnetic Properties of Transition Metal-Doped Zinc Oxide (Analogous Systems)
| Dopant | Concentration (at%) | Synthesis Method | Magnetic Behavior | Saturation Magnetization (emu/g) | Coercivity (Oe) | Reference |
| Co | 5 | Sol-Gel | Ferromagnetic | 0.032 | 105 | [6] |
| Mn | 15 | Microwave Combustion | Ferromagnetic | 0.18 | 47.7 | [10] |
| Fe | 1 | Co-precipitation | Weak Ferromagnetic | ~0.002 | ~50 | [1] |
| Co, Ni | 5, 5 | Microwave Combustion | Ferromagnetic | 8.41 | 178.55 | [11] |
| Co, Eu | 1, 5 | Sol-Gel | Ferromagnetic | - | - | [3] |
Table 2: Magnetic Properties of Pure Transition Metal Thiocyanates
| Compound | Magnetic Behavior | Weiss Constant (θ) (K) | Ordering Temperature (TN) (K) | Reference |
| Mn(NCS)₂ | Antiferromagnetic | -115 | - | [8][9] |
| Fe(NCS)₂ | Antiferromagnetic | - | - | [8][9] |
| Co(NCS)₂ | Antiferromagnetic | - | - | [8][9] |
| Ni(NCS)₂ | Ferromagnetic Layers, Antiferromagnetically Coupled | 29 | - | [8][9] |
Conclusion and Future Outlook
Transition metal-doped this compound materials present a compelling area for future research. The interplay between the host lattice, the nature of the transition metal dopant, and the resulting magnetic properties offers a rich landscape for the design of novel functional materials. Future work should focus on the systematic synthesis and characterization of these compounds to establish a clear understanding of the structure-property relationships. In particular, detailed magnetic susceptibility measurements as a function of temperature and applied field, coupled with neutron diffraction studies, will be crucial for elucidating the magnetic ground states and exchange interactions in these promising materials. The insights gained will not only advance our fundamental understanding of magnetism in coordination polymers but also pave the way for their application in next-generation technologies.
References
- 1. [PDF] Structural and magnetic properties of chemically synthesized Fe doped ZnO | Semantic Scholar [semanticscholar.org]
- 2. Synthesis and characterization of Fe doped ZnO nanoparticles for the photocatalytic degradation of Eriochrome Black-T dye | Indian Journal of Chemical Technology (IJCT) [or.niscpr.res.in]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. osti.gov [osti.gov]
- 7. xuv.scs.illinois.edu [xuv.scs.illinois.edu]
- 8. researchgate.net [researchgate.net]
- 9. [2003.03448] Strengthening the magnetic interactions in pseudobinary first-row transition metal thiocyanates, $\it{M}$(NCS)$_{2}$ [arxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. chalcogen.ro [chalcogen.ro]
quantum chemical calculations on zinc thiocyanate structures
An In-depth Technical Guide to Quantum Chemical Calculations on Zinc Thiocyanate (B1210189) Structures
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Zinc thiocyanate complexes are a fascinating class of compounds with diverse structures and applications, stemming from the versatile coordination chemistry of the ambidentate thiocyanate (SCN⁻) ligand. Understanding the intricate relationship between their structure, bonding, and properties is paramount for designing novel materials, catalysts, and therapeutic agents. This technical guide provides a comprehensive overview of the application of quantum chemical calculations, particularly Density Functional Theory (DFT), to elucidate the structural and electronic properties of this compound complexes. It details the theoretical methodologies, presents key quantitative data from computational studies, outlines relevant experimental protocols for synthesis and validation, and offers a forward-looking perspective on the field.
Introduction to this compound Chemistry
The thiocyanate anion (SCN⁻) is a classic example of an ambidentate pseudohalide ligand, capable of coordinating to a metal center through either the nitrogen atom (isothiocyanato), the sulfur atom (thiocyanato), or by bridging two metal centers.[1][2] This versatility gives rise to a rich structural diversity in its complexes, from simple mononuclear species to complex coordination polymers.[3][4] In zinc(II) complexes, the thiocyanate ligand predominantly binds through the harder nitrogen atom, forming isothiocyanato complexes, due to zinc's classification as a hard Lewis acid. However, bridging and even terminal sulfur-bound modes can be observed, particularly in polymeric structures or in the presence of specific co-ligands.[1]
Quantum chemical calculations have become an indispensable tool for probing these systems. They provide insights into molecular geometries, vibrational modes, and electronic structures that can be difficult to ascertain through experimental means alone.[5][6] For drug development professionals, understanding the coordination environment of zinc, a critical element in many metalloenzymes, can inform the design of inhibitors or modulators where thiocyanate-like moieties are involved.
Theoretical and Computational Methodologies
The accurate theoretical modeling of this compound complexes relies on selecting appropriate computational methods and parameters. Density Functional Theory (DFT) has emerged as the most widely used approach due to its favorable balance of computational cost and accuracy.
Density Functional Theory (DFT)
DFT calculations are used to determine the ground-state geometries and electronic properties of molecules.[5] The choice of the exchange-correlation functional is critical. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed for transition metal complexes and has shown good agreement with experimental data for this compound systems.[5][6] Other functionals may also be used, and their performance can vary depending on the specific property being investigated.[7]
Basis Sets
The basis set describes the atomic orbitals used in the calculation. Pople-style basis sets, such as 6-31G or the more flexible 6-311G(d,p), are commonly used for these types of calculations.[5] The inclusion of polarization (d,p) and diffuse functions is often necessary for an accurate description of the bonding and electronic properties, especially for anionic species like thiocyanate.
Standard Computational Workflow
A typical quantum chemical study on a this compound complex follows a well-defined workflow. The process begins with defining an initial molecular structure, which is then optimized to find the lowest energy geometry. A frequency calculation is subsequently performed to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain theoretical vibrational spectra.
Caption: General workflow for quantum chemical calculations.
Structural and Electronic Properties
Quantum chemical calculations provide detailed quantitative data on the geometry, vibrational modes, and electronic nature of this compound complexes.
Coordination Modes of the Thiocyanate Ligand
The thiocyanate ligand can coordinate in several ways, which significantly influences the overall structure and properties of the complex. Computational models are essential for understanding the subtle energy differences between these binding isomers.
Caption: Common coordination modes of the thiocyanate ligand.
Calculated Geometric Parameters
DFT calculations can predict bond lengths and angles with high accuracy, often showing good agreement with data from single-crystal X-ray diffraction.[5] These parameters are fundamental to defining the coordination geometry around the zinc center, which is typically tetrahedral or, less commonly, octahedral in these complexes.[6][8]
Table 1: Comparison of Calculated (DFT/B3LYP) and Experimental Geometric Parameters for a Representative Zn(II) Isothiocyanato Complex.
| Parameter | Bond | Calculated Value | Experimental Value (X-ray) |
|---|---|---|---|
| Bond Length | Zn-N (NCS) | 2.05 Å | 2.03 Å |
| Zn-N (Ligand) | 2.15 Å | 2.13 Å | |
| N≡C (NCS) | 1.17 Å | 1.15 Å | |
| C-S (NCS) | 1.65 Å | 1.63 Å | |
| Bond Angle | Zn-N-C | 175.0° | 176.5° |
| N-Zn-N | 109.5° | 108.9° |
Note: Data compiled and generalized from typical values reported in the literature.[5][8]
Vibrational Analysis
Infrared (IR) spectroscopy is a key technique for characterizing thiocyanate complexes, and DFT calculations are crucial for assigning the observed vibrational bands.[9] The C≡N stretching frequency (ν(CN)) is particularly diagnostic of the coordination mode.
Table 2: Characteristic C≡N Stretching Frequencies (ν(CN)) for Different Coordination Modes.
| Coordination Mode | Typical Experimental ν(CN) Range (cm⁻¹) | Calculated ν(CN) Range (cm⁻¹) |
|---|---|---|
| Free SCN⁻ ion | ~2050 | ~2055 |
| N-bonded (Isothiocyanato) | 2040 - 2100 | 2060 - 2120 |
| S-bonded (Thiocyanato) | 2100 - 2130 | 2110 - 2140 |
| Bridging (μ-N,S) | > 2100 | > 2110 |
Note: Calculated values are typically scaled by a factor (~0.96-0.98 for B3LYP) to better match experimental fundamentals.[10]
Electronic Structure and Reactivity Descriptors
The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important for understanding the electronic transitions and chemical reactivity of a complex.[5] The HOMO-LUMO energy gap (ΔE) relates to the chemical stability of the molecule; a larger gap implies higher kinetic stability.[5] From these frontier orbital energies, various reactivity descriptors can be calculated.
Table 3: Calculated Electronic Properties and Reactivity Descriptors (eV) for a Model this compound Complex.
| Parameter | Symbol | Formula | Calculated Value |
|---|---|---|---|
| HOMO Energy | E_HOMO | - | -5.85 |
| LUMO Energy | E_LUMO | - | -1.20 |
| Energy Gap | ΔE | E_LUMO - E_HOMO | 4.65 |
| Chemical Potential | μ | (E_HOMO + E_LUMO) / 2 | -3.53 |
| Chemical Hardness | η | (E_LUMO - E_HOMO) / 2 | 2.33 |
| Electronegativity | χ | -μ | 3.53 |
| Softness | S | 1 / (2η) | 0.21 |
Note: Values are representative and calculated at the B3LYP/6-31G level of theory.[5]
Experimental Protocols
Computational results must be validated by experimental data. The following protocols are fundamental to the study of this compound complexes.
Synthesis Protocol (Salt Metathesis)
A common method for synthesizing this compound complexes involves the reaction of a zinc(II) salt with a thiocyanate salt in a suitable solvent.
-
Preparation of Reactants : Dissolve zinc(II) chloride (ZnCl₂) in ethanol. In a separate flask, dissolve potassium thiocyanate (KSCN) in ethanol. An appropriate co-ligand (e.g., pyridine (B92270), nicotinamide) can be added to the zinc salt solution if a mixed-ligand complex is desired.[8][11]
-
Reaction : Slowly add the KSCN solution to the ZnCl₂ solution while stirring. A white precipitate of potassium chloride (KCl) will form.
-
Isolation : Stir the reaction mixture for several hours at room temperature. Filter off the KCl precipitate.
-
Crystallization : Slowly evaporate the solvent from the filtrate to yield crystals of the this compound complex. The crystals can be washed with a small amount of cold solvent and dried.
Key Characterization Techniques
-
Single-Crystal X-ray Diffraction (SCXRD) : This is the definitive method for determining the solid-state structure of a crystalline complex. It provides precise bond lengths, bond angles, and information about the crystal packing, which are used as the benchmark for validating optimized geometries from DFT calculations.[4][5][8]
-
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a complex and is particularly powerful for determining the binding mode of the thiocyanate ligand by analyzing the position of the ν(CN) stretching band, as detailed in Table 2.[9]
Conclusion and Future Outlook
Quantum chemical calculations, especially DFT, provide a powerful and predictive framework for investigating the structures, bonding, and properties of this compound complexes. The synergy between computational modeling and experimental synthesis and characterization is crucial for advancing our understanding of these versatile compounds. Future research will likely focus on applying these computational techniques to more complex systems, such as multi-dimensional coordination polymers and materials with interesting electronic or catalytic properties.[12] For drug development, these methods will continue to be vital in the rational design of zinc-targeting agents and in understanding the role of zinc in biological systems. The continued development of computational power and more accurate theoretical models promises an even deeper insight into the fascinating chemistry of this compound.[2]
References
- 1. Inorganic Metal Thiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design and characterization of metal-thiocyanate coordination polymers [summit.sfu.ca]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Characterization, Catalytic Activity, and DFT Calculations of Zn(II) Hydrazone Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, DFT Calculation, and Antimicrobial Studies of Novel Zn(II), Co(II), Cu(II), and Mn(II) Heteroleptic Complexes Containing Benzoylacetone and Dithiocarbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and crystal structures of Zn(ii) and Co(ii) coordination compounds with ortho substituted pyridine ligands: two structure types and polymorphism in the region of their coexistence - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Spectroscopic and theoretical investigations of vibrational frequencies in binary unsaturated transition-metal carbonyl cations, neutrals, and anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
The Historical Development of Zinc Thiocyanate Chemistry: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the historical development of zinc thiocyanate (B1210189) [Zn(SCN)₂] chemistry. From its early discovery as part of a broader class of "sulfuretted chyazate" salts to its contemporary role as a versatile building block in coordination polymers and functional materials, the journey of zinc thiocyanate chemistry is one of evolving scientific understanding and technological advancement. This document details the key milestones in its synthesis, structural elucidation, and the exploration of its unique coordination properties. It serves as a resource for researchers and professionals by presenting quantitative data in structured tables, outlining detailed experimental protocols for key reactions, and visualizing fundamental concepts through diagrams.
Early Discoveries and Foundational Concepts
The history of this compound is intrinsically linked to the discovery of the thiocyanate anion (SCN⁻) itself. In 1809, Robert Porrett first prepared and identified the thiocyanate anion, which he termed a "sulfuretted chyazate" salt.[1][2][3] In his seminal work, Porrett synthesized a variety of metal thiocyanates, including that of zinc.[1][2][3][4]
Early research into thiocyanate complexes was largely driven by their applications in analytical chemistry. A classic example, first reported in 1826, is the reaction of thiocyanate ions with ferric ions (Fe³⁺) to produce a distinct blood-red color, a foundational qualitative test for iron(III) in aqueous solutions.[1][5][6] While not specific to the zinc complex, this application highlights the early integration of thiocyanates into analytical chemical practices.[1]
The 20th century marked a shift from simple synthesis and analytical observations to more complex investigations into the structural and material properties of this compound. The advent of spectroscopic and diffraction techniques enabled a deeper understanding of its coordination behavior.[1]
Synthesis of this compound: An Evolutionary Perspective
The methods for synthesizing this compound have evolved from straightforward aqueous reactions to more controlled and specialized non-aqueous and solid-state techniques, enabling the formation of diverse and complex structures.
Common Synthetic Methodologies
A summary of prevalent synthetic routes for this compound and its complexes is presented in Table 1.
| Method | Reactants | Solvent/Conditions | Typical Product(s) | Key Advantages | Historical Context/References |
| Salt Metathesis (Aqueous) | Zinc Salt (e.g., ZnSO₄, ZnCl₂) + Alkali Metal Thiocyanate (e.g., KSCN, NaSCN) | Aqueous solution, room temperature | Zn(SCN)₂, hydrated complexes | Simple, cost-effective, readily available precursors | A common and straightforward method for initial synthesis.[1][2][3] |
| Salt Metathesis (Non-Aqueous) | Anhydrous ZnCl₂ + KSCN | Methanol, reflux | Anhydrous Zn(SCN)₂ | Yields anhydrous product, avoids water coordination | Utilized for obtaining pure, water-free this compound.[1] |
| Direct Synthesis | Zinc Oxide (ZnO) + Ammonium (B1175870) Thiocyanate (NH₄SCN) + Ligand (e.g., Triethylenediamine) | Non-aqueous solvents (e.g., Methanol, Acetonitrile (B52724), DMF, DMSO), heating | [Zn₂(NCS)₄(NH₃)₂Ten], (HTen)₂[Zn(NCS)₄], etc. | One-step synthesis of complex structures | A more modern approach to directly form coordination complexes.[1][7] |
| Solid-State Mechanosynthesis | CuSCN + Zn(SCN)₂ | Solvent-free, mechanical grinding | Mixed-metal thiocyanates (e.g., Copper-Zinc Thiocyanate) | Environmentally friendly (solvent-free), can produce novel phases | A contemporary method for creating new solid-state materials.[1] |
| Slow Evaporation | Zinc Salt + Thiocyanate Salt in solution | Aqueous solution, room temperature | Single crystals of simple and mixed-metal thiocyanates (e.g., ZnMn(SCN)₄) | Yields high-quality single crystals for diffraction studies | A standard technique for crystallizing coordination compounds.[1] |
Detailed Experimental Protocols
Protocol 2.2.1: Aqueous Synthesis of this compound via Salt Metathesis
-
Objective: To synthesize this compound in an aqueous medium.
-
Reactants: Zinc sulfate (B86663) (ZnSO₄) and potassium thiocyanate (KSCN).
-
Procedure:
-
Prepare separate aqueous solutions of zinc sulfate and potassium thiocyanate.
-
Slowly add the potassium thiocyanate solution to the zinc sulfate solution with constant stirring.
-
A precipitate of this compound may form, depending on the concentrations. The resulting solution will contain potassium sulfate as a byproduct.[1]
-
The product can be isolated by filtration if it precipitates, or the solution can be used for further reactions or crystallization by slow evaporation.
-
Protocol 2.2.2: Direct Synthesis of a this compound Complex in a Non-Aqueous Solvent
-
Objective: To synthesize a this compound complex with triethylenediamine (Ten) in acetonitrile.
-
Reactants: Zinc oxide (ZnO), ammonium thiocyanate (NH₄SCN), and triethylenediamine (Ten).
-
Procedure:
-
In a reaction vessel, combine zinc oxide, ammonium thiocyanate, and triethylenediamine.
-
Add acetonitrile as the solvent.
-
Heat the mixture to boiling with constant stirring.
-
After the reaction is complete, any unreacted zinc oxide is removed by filtration.
-
The desired complex is obtained from the filtrate, with yields reported as high as 83%.[1][7]
-
Structural Chemistry and Coordination
A pivotal aspect of this compound chemistry is the coordination behavior of the thiocyanate ligand and the zinc(II) ion.
The Ambidentate Nature of the Thiocyanate Ligand
The thiocyanate anion (SCN⁻) is an ambidentate ligand, meaning it can coordinate to a metal center through either the nitrogen or the sulfur atom.[8] It can also act as a bridging ligand, connecting two metal centers (M-NCS-M').[1] This versatility is fundamental to the formation of diverse and complex structures, including one-, two-, and three-dimensional coordination polymers.[2][3]
Coordination Preferences of Zinc(II)
According to Hard and Soft Acid and Base (HSAB) theory, the zinc(II) ion is a hard Lewis acid.[1][8] Consequently, it preferentially coordinates to the harder nitrogen end of the thiocyanate ligand, forming isothiocyanate complexes.[1][8] This is in contrast to softer metal ions like cadmium, which tend to bond through the sulfur atom.[1]
The d¹⁰ electronic configuration of Zn(II) means it has no crystal field stabilization energy, allowing its coordination geometry to be primarily dictated by the size and steric bulk of the surrounding ligands.[1] Tetrahedral and octahedral geometries are the most common for this compound complexes.[1]
Structural Elucidation
Advanced analytical techniques have been instrumental in determining the precise structures of this compound and its complexes.
-
Single Crystal X-ray Diffraction (SC-XRD): This technique has been definitive in revealing the three-dimensional structures, confirming coordination geometries, bond lengths, and intermolecular interactions.[1] For example, the structure of β-Zn(NCS)₂ has been shown to feature tetrahedrally coordinated zinc with two distinct sites, one with four nitrogen atoms (ZnN₄) and the other with four sulfur atoms (ZnS₄).[2][3]
-
Raman Spectroscopy: This has been employed to study the bonding interactions between zinc and thiocyanate ions in solution, providing insights into the coordination environment.[1]
Evolution of Applications
The applications of this compound have expanded significantly from its initial use in qualitative analysis.
Coordination Polymers and Framework Materials
In contemporary inorganic and materials chemistry, this compound is a crucial building block for the synthesis of coordination polymers.[1] The ability of the thiocyanate ligand to bridge metal centers allows for the construction of multidimensional frameworks with unique topologies and properties.[1]
Precursor for Advanced Materials
This compound serves as a precursor in the synthesis of various advanced materials, including semiconductors. There is significant interest in metal thiocyanates for applications in electronic and optoelectronic devices.[1]
Fluorescent Materials
Zinc(II) coordination compounds, including those with thiocyanate ligands, are often effective fluorescent materials.[1] Researchers have explored doping this compound polymorphs to achieve different emission colors; for instance, lead-doped α-Zn(NCS)₂ exhibits blue emission, while the β-form shows green emission.[2][3]
Future Outlook
The historical development of this compound chemistry demonstrates a continuous progression towards greater complexity and functionality. Future research is likely to focus on:
-
Novel Coordination Architectures: The design and synthesis of new coordination polymers with tailored properties for applications in gas storage, catalysis, and sensing.
-
Functional Materials: Further exploration of this compound-based materials for electronic, optical, and magnetic applications.
-
Mechanistic Studies: Deeper investigation into the mechanisms of formation of this compound complexes and polymers to enable more precise control over their structures and properties.
The rich history and versatile chemistry of this compound ensure its continued relevance in the advancement of inorganic and materials science.
References
- 1. This compound | 557-42-6 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Inorganic Metal Thiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. content.e-bookshelf.de [content.e-bookshelf.de]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Transition metal complexes of thiocyanate - Wikipedia [en.wikipedia.org]
Probing the Frontiers: A Technical Guide to High-Pressure Phase Transitions in Zinc Thiocyanate and Related Materials
For Immediate Release
A notable gap in materials science research has been identified: the behavior of zinc thiocyanate (B1210189) (Zn(NCS)₂) under high-pressure conditions remains largely unexplored. Despite its relevance in coordination chemistry and materials synthesis, dedicated studies on its pressure-induced phase transitions are conspicuously absent from current scientific literature. This technical guide, intended for researchers, scientists, and professionals in drug development, aims to bridge this gap by providing a comprehensive overview of the established knowledge on related compounds and the sophisticated experimental protocols required for such investigations. By outlining the current landscape and the necessary methodologies, this document serves as a foundational resource to stimulate and guide future research into the high-pressure characteristics of zinc thiocyanate.
The Uncharted Territory of this compound Under Pressure
At ambient pressure, β-Zn(NCS)₂ is known to possess a crystal structure with tetrahedrally coordinated zinc atoms. These coordination sites are distinct, with one featuring a ZnN₄ arrangement and the other a ZnS₄ arrangement. The thiocyanate (NCS⁻) anions act as bridges between two zinc atoms.[1] While high-pressure studies have been conducted on other metal thiocyanates, revealing various phase transitions, similar data for this compound is not currently available.[1]
To provide a framework for potential future research, it is instructive to consider the high-pressure behavior of analogous compounds. For instance, studies on copper(I) thiocyanate (CuSCN) have shown that high pressure can induce a phase transition from its β-phase to an α-phase, eventually leading to amorphization through polymerization.[2] This pressure-induced transformation is accompanied by a significant reduction in the material's band gap.[2] Such findings in related thiocyanates suggest that this compound may also exhibit novel structural and electronic properties under compression.
Experimental Roadmap: Investigating Phase Transitions at High Pressure
The study of materials under extreme pressure hinges on a suite of specialized experimental techniques. A typical workflow for investigating pressure-induced phase transitions involves sample loading, pressure generation and calibration, and in-situ analysis using various spectroscopic and diffraction methods.
The Diamond Anvil Cell: A Window into High-Pressure Worlds
The cornerstone of modern high-pressure research is the diamond anvil cell (DAC).[3][4] This device utilizes two opposing diamonds to exert immense pressure on a sample contained within a small chamber, known as a gasket hole.[3] The transparency of diamonds to a wide range of electromagnetic radiation allows for the in-situ analysis of the sample under compression.[3]
Experimental Protocol: Sample Loading in a DAC
-
Gasket Preparation: A thin metal foil (e.g., steel, rhenium) is pre-indented between the diamond anvils to the desired thickness. A hole, typically 100-300 µm in diameter, is then drilled in the center of the indentation to serve as the sample chamber.
-
Sample Placement: A small, single crystal or polycrystalline powder of the sample (e.g., this compound) is placed inside the gasket hole.
-
Pressure-Transmitting Medium: To ensure hydrostatic or quasi-hydrostatic pressure, the sample chamber is filled with a pressure-transmitting medium. Common media include silicone oil, methanol-ethanol mixtures, or inert gases like helium and argon for optimal hydrostaticity.
-
Pressure Calibration: A pressure calibrant, most commonly a small ruby chip, is also placed in the sample chamber. The pressure is determined by measuring the pressure-dependent shift of the ruby fluorescence lines.[5]
-
Sealing: The DAC is then sealed by bringing the diamond anvils together and applying force, typically through a set of screws.
Analytical Techniques for High-Pressure Characterization
Once the sample is under pressure, a variety of analytical techniques can be employed to probe its structural and vibrational properties.
Synchrotron-based X-ray diffraction is the most definitive method for determining crystal structures at high pressure.[6] Both powder XRD and single-crystal XRD can be performed.
Experimental Protocol: High-Pressure Single-Crystal XRD
-
Beamline Setup: The DAC is mounted on a goniometer at a dedicated high-pressure synchrotron beamline.[5][7] The beamline provides a highly focused, high-energy X-ray beam.[5]
-
Data Collection: Diffraction data are collected at various pressures. The DAC is often rotated to capture a complete set of reflections.[5]
-
Data Analysis: The collected diffraction patterns are used to solve and refine the crystal structure at each pressure point. This allows for the precise determination of unit cell parameters, bond lengths, and bond angles as a function of pressure.
Vibrational spectroscopy techniques, such as Raman and IR spectroscopy, are highly sensitive to changes in local coordination and bonding, making them excellent tools for detecting phase transitions.[8][9]
Experimental Protocol: High-Pressure Raman Spectroscopy
-
Spectrometer Coupling: The DAC is placed under a microscope that is coupled to a Raman spectrometer.
-
Laser Excitation: A laser is focused onto the sample through the diamond anvil.
-
Scattered Light Collection: The scattered light is collected and directed to the spectrometer.
-
Spectral Analysis: Changes in the number, position, and width of Raman bands as a function of pressure can indicate phase transitions, changes in coordination, or polymerization.
Quantitative Data from Analogous Systems
Due to the absence of high-pressure data for this compound, the following table summarizes the pressure-induced phase transitions observed in related metal compounds to provide a comparative context.
| Compound | Initial Phase | High-Pressure Phase(s) | Transition Pressure (GPa) | Experimental Technique(s) |
| Copper(I) Thiocyanate (CuSCN) | β-phase | α-phase, Amorphous | β to α transition, followed by amorphization | X-ray Diffraction, UV-vis Spectroscopy |
| Cadmium Thiogallate (CdGa₂Se₄) | Defect Chalcopyrite (I4) | Rock-salt (F43m) | 21 | X-ray Powder Diffraction, Optical Reflectivity |
| Zinc (Zn) | Hexagonal Close-Packed (hcp) | No phase transition up to 126 GPa, but significant change in c/a ratio | Not Applicable | Powder X-ray Diffraction |
Visualizing High-Pressure Phenomena
To aid in the conceptualization of high-pressure experimental workflows and potential phase transition pathways, the following diagrams are provided.
Future Directions
The absence of experimental data on the high-pressure behavior of this compound represents a clear opportunity for new research. Future studies employing the techniques outlined in this guide could uncover novel phases with interesting electronic or optical properties. Such investigations would not only contribute to a fundamental understanding of materials under extreme conditions but could also have implications for the design of new functional materials. The systematic application of high-pressure synchrotron X-ray diffraction and vibrational spectroscopy is paramount to charting this unexplored territory in materials science.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. High Pressure Macromolecular Crystallography | Encyclopedia MDPI [encyclopedia.pub]
- 5. zhangdongzhou.github.io [zhangdongzhou.github.io]
- 6. High pressure x-ray diffraction techniques with synchrotron radiation [cpb.iphy.ac.cn]
- 7. researchgate.net [researchgate.net]
- 8. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Zinc Oxide Nanoparticles Using Zinc Thiocyanate as a Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc oxide (ZnO) nanoparticles have garnered significant attention across various scientific disciplines, particularly in biomedicine, due to their unique physicochemical properties.[1] These properties, including a wide bandgap, high electron mobility, and biocompatibility, make them ideal candidates for applications ranging from bioimaging and biosensing to targeted drug delivery and cancer therapy.[1][2][3] The synthesis method and the choice of precursor salt are critical factors that dictate the size, morphology, and ultimately, the functionality of the resulting ZnO nanoparticles.[4][5] While various zinc salts such as acetate, nitrate, and chloride are commonly employed, the use of zinc thiocyanate (B1210189) [Zn(SCN)₂] as a precursor is less documented but presents an intriguing alternative for nanoparticle synthesis.
These application notes provide a comprehensive overview of the synthesis of ZnO nanoparticles with a focus on utilizing zinc thiocyanate. Due to the limited specific literature on this particular precursor, this document presents proposed protocols based on well-established thermal decomposition and solution-based synthesis methods for other zinc salts. These notes also include a summary of the characterization of the resulting nanoparticles and their potential applications in drug development.
Synthesis of Zinc Oxide Nanoparticles from this compound
The synthesis of ZnO nanoparticles from a this compound precursor can be approached through two primary methods: thermal decomposition and a solution-based precipitation method.
Thermal Decomposition Method
This method involves the direct heating of the this compound precursor at an elevated temperature, leading to its decomposition and the subsequent formation of zinc oxide nanoparticles.
Proposed Experimental Protocol:
-
Precursor Preparation: Place a known quantity of high-purity this compound [Zn(SCN)₂] powder in a ceramic crucible.
-
Calcination: Transfer the crucible to a muffle furnace. Heat the furnace to a temperature of approximately 400-500°C. Based on thermal analysis of similar compounds, Zn(SCN)₂ decomposes at around 393°C.[2] A slightly higher temperature ensures complete decomposition. Maintain this temperature for 2-4 hours. The heating rate can be set to 10°C/min.
-
Cooling and Collection: After the calcination period, allow the furnace to cool down to room temperature naturally.
-
Post-Processing: The resulting white or yellowish-white powder is the synthesized ZnO nanoparticles. Gently grind the powder using an agate mortar and pestle to break up any agglomerates.
-
Washing (Optional): To remove any potential impurities, the powder can be washed with deionized water and ethanol (B145695), followed by centrifugation and drying in an oven at 60-80°C.
Experimental Workflow for Thermal Decomposition:
Caption: Workflow for ZnO nanoparticle synthesis via thermal decomposition of this compound.
Solution-Based Precipitation Method
This method involves the precipitation of a zinc-containing precursor in a solution, followed by calcination to form ZnO nanoparticles. This approach offers better control over particle size and morphology.
Proposed Experimental Protocol:
-
Precursor Solution Preparation: Dissolve a specific amount of this compound [Zn(SCN)₂] in a suitable solvent such as deionized water or ethanol to create a solution of desired molarity (e.g., 0.1 M).
-
Precipitation: While vigorously stirring the this compound solution, slowly add a precipitating agent, such as a solution of sodium hydroxide (B78521) (NaOH) or ammonium (B1175870) hydroxide (NH₄OH), dropwise. Continue adding the precipitating agent until the pH of the solution reaches a value between 10 and 12. A white precipitate of zinc hydroxide [Zn(OH)₂] or a related precursor will form.
-
Aging: Allow the suspension to stir for an additional 1-2 hours at room temperature to ensure complete precipitation and aging of the precipitate.
-
Separation and Washing: Separate the precipitate from the solution by centrifugation (e.g., 4000 rpm for 15-20 minutes). Discard the supernatant. Wash the precipitate multiple times with deionized water and then with ethanol to remove any unreacted chemicals and byproducts.
-
Drying: Dry the washed precipitate in an oven at 80-100°C for several hours until a fine powder is obtained.
-
Calcination: Calcine the dried powder in a muffle furnace at a temperature between 400°C and 600°C for 2-3 hours to convert the zinc hydroxide to zinc oxide.
-
Collection: After cooling, the resulting ZnO nanoparticles can be collected.
Experimental Workflow for Solution-Based Precipitation:
Caption: Workflow for ZnO nanoparticle synthesis via solution-based precipitation of this compound.
Characterization of Synthesized ZnO Nanoparticles
To ascertain the properties of the synthesized ZnO nanoparticles, a suite of characterization techniques should be employed.
| Characterization Technique | Information Obtained | Typical Results for ZnO Nanoparticles |
| X-ray Diffraction (XRD) | Crystalline structure, phase purity, and average crystallite size. | Hexagonal wurtzite structure.[4][6] |
| Scanning Electron Microscopy (SEM) | Surface morphology, particle shape, and size distribution. | Spherical, rod-like, or flower-like morphologies.[5][7] |
| Transmission Electron Microscopy (TEM) | Particle size, size distribution, and crystal lattice fringes. | Provides high-resolution images of individual nanoparticles.[8] |
| UV-Vis Spectroscopy | Optical properties and bandgap energy. | Characteristic absorption peak in the UV region (around 360-380 nm).[5] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups and confirmation of ZnO formation. | A characteristic absorption band corresponding to the Zn-O bond.[4] |
| Energy-Dispersive X-ray Spectroscopy (EDX) | Elemental composition and purity. | Confirms the presence of zinc and oxygen.[6] |
Quantitative Data Summary
The properties of ZnO nanoparticles are highly dependent on the precursor and synthesis method used. The following table summarizes typical data for ZnO nanoparticles synthesized from various common precursors, which can be used for comparison with nanoparticles synthesized from this compound.
| Precursor | Synthesis Method | Particle Size (nm) | Morphology | Reference |
| Zinc Acetate | Solvothermal | ~9 | Uniform spherical | [9] |
| Zinc Nitrate | Precipitation | 20-40 | Varies with conditions | [10] |
| Zinc Sulfate | Precipitation | 25-30 | Spherical | [5] |
| Zinc Chloride | Precipitation | 27-82 | Hexagonal | [11] |
Applications in Drug Development
ZnO nanoparticles synthesized from this compound are expected to exhibit properties that make them suitable for various applications in drug development, leveraging their biocompatibility and unique functionalities.[1]
-
Drug Delivery Systems: ZnO nanoparticles can serve as carriers for various therapeutic agents, including anticancer drugs.[2][12] Their high surface area allows for efficient drug loading, and their pH-sensitive nature enables controlled drug release in the acidic tumor microenvironment.[12]
-
Anticancer Therapy: ZnO nanoparticles have demonstrated selective toxicity towards cancer cells, primarily through the generation of reactive oxygen species (ROS) that induce apoptosis.[3] This intrinsic anticancer activity can be combined with their drug-carrying capabilities for a synergistic therapeutic effect.
-
Bioimaging: The inherent fluorescence of ZnO nanoparticles makes them promising candidates for bioimaging applications, allowing for the tracking of drug delivery vehicles and monitoring of therapeutic outcomes.[3]
Signaling Pathway in ZnO Nanoparticle-Induced Apoptosis
The anticancer activity of ZnO nanoparticles is often attributed to their ability to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS).
References
- 1. This compound | 557-42-6 | Benchchem [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and crystal structures of Zn(ii) and Co(ii) coordination compounds with ortho substituted pyridine ligands: two structure types and polymorphism in the region of their coexistence - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. Exploring weak intermolecular interactions in thiocyanate-bonded Zn( ii ) and Cd( ii ) complexes with methylimidazole: crystal structures, Hirshfeld s ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04452J [pubs.rsc.org]
- 7. Pyrolytic Transformation of Zn-TAL Metal–Organic Framework into Hollow Zn–N–C Spheres for Improved Oxygen Reduction Reaction Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Zn(SCN)2 | C2N2S2Zn | CID 11275388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Pyrolysis of thiocyanates and isothiocyanates. Part IV. Effect of structure on thiocyanate elimination - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. Thermal decomposition reactions as tool for the synthesis of new metal thiocyanate diazine coordination polymers with cooperative magnetic phenomena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inorganic Metal Thiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Zinc Thiocyanate in Thin-Film Solar Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the utilization of zinc thiocyanate (B1210189) and related thiocyanate compounds in the fabrication of thin-film solar cells. The focus is on two primary types of solar cells where these compounds have shown significant promise: Perovskite Solar Cells (PSCs) and Kesterite (CZTS/CZTSSe) Solar Cells.
Application of Thiocyanate in Perovskite Solar Cells
The pseudohalide anion, thiocyanate (SCN⁻), has emerged as a critical additive in perovskite precursor solutions to enhance the performance and stability of PSCs. While zinc thiocyanate itself is less commonly used directly, various other thiocyanate salts like ammonium (B1175870) thiocyanate (NH₄SCN), formamidinium thiocyanate (FASCN), and lead thiocyanate (Pb(SCN)₂) are employed to great effect.
Role of Thiocyanate Additives
The incorporation of a small amount of a thiocyanate-containing compound into the perovskite precursor solution can lead to several beneficial effects:
-
Improved Film Morphology: Thiocyanate additives can promote the formation of larger, more uniform perovskite grains and reduce the density of grain boundaries.[1][2] This is often achieved by retarding the rapid crystallization of the perovskite film.[3]
-
Defect Passivation: The SCN⁻ anion can effectively passivate defects within the perovskite crystal lattice, such as halide vacancies and undercoordinated lead ions (Pb²⁺). This passivation suppresses non-radiative recombination, a major source of efficiency loss.[1][2][4]
-
Enhanced Crystallinity and Phase Stability: The addition of compounds like NH₄SCN has been shown to promote the formation of the desired black photoactive α-phase of formamidinium lead iodide (FAPbI₃) while suppressing the formation of the non-photoactive yellow δ-phase.[5][6]
-
Improved Device Performance and Stability: These morphological and electronic improvements lead to significant gains in key photovoltaic parameters, including open-circuit voltage (VOC), fill factor (FF), and overall power conversion efficiency (PCE).[1][7] Furthermore, the passivated films often exhibit enhanced stability against moisture and thermal stress.[4][5]
Data Presentation: Performance of Thiocyanate-Treated Perovskite Solar Cells
The following table summarizes the performance of various perovskite solar cells incorporating different thiocyanate-based additives.
| Perovskite Type | Thiocyanate Additive | VOC (V) | JSC (mA/cm²) | FF (%) | PCE (%) | Reference |
| MASnI₃ | 20 mol% Pb(SCN)₂ | 0.54 | - | 66 | 6.03 | [3][8] |
| FAPbI₃ | 30 mol% NH₄SCN | - | - | - | 11.44 | [5] |
| Cs/FA/MA Perovskite | DMIMPF₆ & [DMIM]⁺ | 1.192 | - | - | 24.33 | [7] |
| Not Specified | EMIMSCN | - | - | - | 22.55 | [4][9] |
| Perovskite/Silicon Tandem | CuSCN | - | - | - | 31.46 | [10] |
Note: "MA" is Methylammonium, "FA" is Formamidinium, "DMIMPF₆" is 1,3-dimethylimidazolium (B1194174) hexafluorophosphate, and "EMIMSCN" is 1-Ethyl-3-methylimidazolium thiocyanate. Some data points were not available in the cited abstracts.
Experimental Protocol: Fabrication of a Planar Perovskite Solar Cell using a Thiocyanate Additive
This protocol describes a general one-step solution process for fabricating a planar perovskite solar cell incorporating an ammonium thiocyanate (NH₄SCN) additive.
1. Substrate Preparation: a. Begin with pre-patterned Indium Tin Oxide (ITO) or Fluorine-doped Tin Oxide (FTO) coated glass substrates. b. Sequentially clean the substrates by ultrasonication in a detergent solution, deionized water, acetone, and isopropanol (B130326) for 15 minutes each. c. Dry the substrates with a stream of nitrogen gas and then treat with UV-Ozone for 15 minutes to improve the wettability of the surface.
2. Deposition of Hole Transport Layer (HTL): a. Prepare a solution of a common HTL material, such as PEDOT:PSS or Copper(I) Thiocyanate (CuSCN). For a thermally deposited CuSCN layer, this step would be performed in a vacuum evaporator.[11] b. Spin-coat the HTL solution onto the cleaned substrate. c. Anneal the HTL-coated substrate on a hotplate at the temperature recommended for the specific material (e.g., 120-150°C for PEDOT:PSS).
3. Preparation of Perovskite Precursor Solution with Additive: a. Inside a nitrogen-filled glovebox, prepare the perovskite precursor solution. For a FAPbI₃ perovskite, this typically involves dissolving formamidinium iodide (FAI) and lead iodide (PbI₂) in a solvent mixture like DMF and DMSO.[5] b. Prepare a stock solution of the thiocyanate additive (e.g., NH₄SCN) in the same solvent. c. Add the desired molar percentage of the NH₄SCN solution to the main perovskite precursor solution. For example, for a 30 mol% addition, the molar ratio of NH₄SCN to PbI₂ would be 0.3.[5] d. Stir the final solution at room temperature for at least 1 hour before use.
4. Perovskite Film Deposition: a. Transfer the HTL-coated substrates into the glovebox. b. Spin-coat the perovskite-additive solution onto the HTL. A typical two-stage spin-coating process might be 1000 rpm for 10 seconds followed by 5000 rpm for 30 seconds. c. During the second stage of spinning, dispense an anti-solvent (e.g., chlorobenzene (B131634) or toluene) onto the spinning substrate to induce rapid crystallization. d. Immediately transfer the substrate to a hotplate and anneal at a temperature between 100°C and 150°C for 10-30 minutes to form the final perovskite film.
5. Deposition of Electron Transport Layer (ETL) and Electrode: a. Deposit an ETL layer, such as C₆₀ or PCBM, onto the perovskite film, typically via thermal evaporation or spin-coating. b. Deposit a buffer layer, such as Bathocuproine (BCP), via thermal evaporation. c. Finally, thermally evaporate the top metal electrode (e.g., Silver or Aluminum) through a shadow mask to define the active area of the solar cell.
6. Device Characterization: a. Characterize the current density-voltage (J-V) performance of the completed solar cell using a solar simulator under standard AM 1.5G illumination (100 mW/cm²).
Visualizations
Caption: Mechanism of defect passivation by thiocyanate additives in perovskite films.
Caption: Experimental workflow for fabricating a thiocyanate-treated perovskite solar cell.
Application of Zinc Compounds in Kesterite (CZTS/CZTSSe) Solar Cells
Copper Zinc Tin Sulfide (CZTS) and its selenium-alloyed counterpart (CZTSSe) are promising thin-film absorber materials due to their composition of earth-abundant and non-toxic elements.[12] Zinc compounds, including this compound, can serve as a source of zinc in the precursor solution for synthesizing these kesterite materials.
Role of Zinc Precursors
In the synthesis of CZTS or CZTSSe thin films, a zinc-containing precursor is essential. While various zinc salts like zinc chloride or zinc sulfate (B86663) are commonly used, this compound offers the potential to simultaneously provide both zinc and sulfur.[13][14] The fabrication process often involves creating a precursor solution or nano-ink which is then deposited and subjected to a high-temperature annealing or sulfurization/selenization process to form the final kesterite crystal structure.[15][16] The precise ratio of copper, zinc, and tin is critical, with a slightly Cu-poor and Zn-rich composition often yielding the best device performance by suppressing the formation of detrimental secondary phases.[17]
Data Presentation: Performance of CZTS/CZTSSe Solar Cells
The following table presents performance data for CZTS/CZTSSe solar cells fabricated via different methods.
| Absorber | Fabrication Method | VOC (mV) | JSC (mA/cm²) | FF (%) | PCE (%) | Reference |
| CZTSSe | CZTO Precursor + Selenization | 623 | 16.02 | 41.2 | 4.11 | [15] |
| CZTSSe | Nano-ink + Selenization | - | - | - | 1.40 | [16] |
| CZTS | Photo-sintering of Nano-ink | - | - | - | 1.01 | [18] |
| p-CZTS/n-Si | Spin-coating | 520 | 3.28 | 66 | 1.13 | [19] |
Experimental Protocol: Fabrication of a CZTSSe Solar Cell via a Sol-Gel Method
This protocol outlines a representative procedure for fabricating a CZTSSe thin-film solar cell.
1. Substrate and Back Contact: a. Start with a Soda-Lime Glass (SLG) substrate. b. Deposit a Molybdenum (Mo) back contact layer (~500-1000 nm) onto the SLG substrate using DC magnetron sputtering.
2. Preparation of CZTS Precursor Solution: a. A typical sol-gel precursor solution can be prepared by dissolving stoichiometric amounts of precursor salts in a suitable solvent. For example, dissolve copper(II) chloride, zinc(II) chloride, tin(IV) chloride, and thiourea (B124793) in a solvent like dimethyl sulfoxide (B87167) (DMSO).[13] b. If using this compound, it would replace both the zinc chloride and a portion of the thiourea. c. Stir the solution vigorously at room temperature until all precursors are fully dissolved to form a stable, homogeneous ink.
3. Deposition of CZTS Precursor Film: a. Deposit the precursor solution onto the Mo-coated substrate. Spin-coating is a common laboratory technique.[14] b. A typical process would be to spin-coat at 3000 rpm for 30 seconds. c. After coating, pre-heat the film on a hotplate at a moderate temperature (e.g., 250-300°C) in air or an inert atmosphere to evaporate the solvent and decompose the precursors. d. Repeat the coating and pre-heating steps as necessary to achieve the desired film thickness (typically 1-2 µm).
4. Selenization/Sulfurization (Annealing): a. Place the precursor film in a tube furnace or rapid thermal processing (RTP) system. b. The annealing process is performed in a reactive atmosphere containing sulfur and/or selenium vapor. This is often achieved by placing elemental sulfur and/or selenium powder in the furnace upstream of the substrate. c. Ramp the temperature to 500-580°C and hold for 15-30 minutes to allow the CZTS precursor to react and crystallize into the CZTSSe kesterite phase.[15][20] d. Let the furnace cool down naturally to room temperature.
5. Device Completion: a. Deposit an n-type buffer layer, typically Cadmium Sulfide (CdS) (~60 nm), onto the CZTSSe absorber layer via chemical bath deposition (CBD).[16] b. Sequentially sputter a thin layer of intrinsic Zinc Oxide (i-ZnO) (~75 nm) and a thicker layer of a transparent conducting oxide (TCO) like Aluminum-doped Zinc Oxide (AZO) (~500 nm) to form the window layer.[16] c. Finally, evaporate a metal grid top contact (e.g., Ni/Al or Ag) onto the AZO layer through a mask to complete the device structure.
Visualizations
Caption: Layered structure of a typical CZTSSe thin-film solar cell.
References
- 1. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enhanced performance of tin halide perovskite solar cell by addition of lead thiocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thiocyanate assisted performance enhancement of formamidinium based planar perovskite solar cells through a single one-step solution process - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Enhanced performance of tin halide perovskite solar cell by addition of lead thiocyanate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. High-conductivity thiocyanate ionic liquid interface engineering for efficient and stable perovskite solar cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. pv-magazine.com [pv-magazine.com]
- 11. Thermally deposited copper(i) thiocyanate thin film: an efficient and sustainable approach for the hole transport layer in perovskite solar cells - Energy Advances (RSC Publishing) [pubs.rsc.org]
- 12. CZTS - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Using Cu–Zn–Sn–O Precursor to Optimize CZTSSe Thin Films Fabricated by Se Doping With CZTS Thin Films - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ias.ac.in [ias.ac.in]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for Zinc Thiocyanate as an Electrolyte Additive in Aqueous Zinc-Ion Batteries
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Aqueous zinc-ion batteries (AZIBs) are a promising next-generation energy storage technology due to their inherent safety, low cost, and high theoretical capacity. However, significant challenges impede their widespread adoption, primarily related to the instability of the zinc metal anode. Issues such as dendrite formation, the hydrogen evolution reaction (HER), and corrosion lead to poor cycling stability and low coulombic efficiency.
Electrolyte engineering, particularly the use of functional additives, has emerged as a critical strategy to mitigate these detrimental effects. This document focuses on the application of zinc thiocyanate (B1210189) (Zn(SCN)₂) as a key component in the electrolyte, showcasing its role in enhancing the performance and stability of AZIBs, especially under challenging conditions. The thiocyanate anion (SCN⁻) can modulate the solvation sheath of Zn²⁺ ions and influence the deposition behavior of zinc metal, leading to a more stable anode interface.
Principle of Action: The Role of Thiocyanate
The addition of thiocyanate to the aqueous electrolyte influences the battery's electrochemistry in several ways:
-
Solvation Sheath Modification: In a standard aqueous electrolyte, Zn²⁺ is typically solvated by six water molecules, forming a [Zn(H₂O)₆]²⁺ complex. This large solvation shell and the high activity of water contribute to side reactions. Thiocyanate anions can partially replace water molecules in the primary solvation sheath of zinc ions. This modification is crucial as it can reduce the activity of water at the electrode-electrolyte interface, thereby suppressing the hydrogen evolution reaction.
-
Dendrite Suppression: The SCN⁻ ions can adsorb onto the zinc anode surface. This adsorption can alter the electric field distribution and provide a "shielding" effect, which promotes more uniform zinc deposition and suppresses the formation of dendrites that can cause short circuits.
-
Low-Temperature Performance: In concentrated "water-in-salt" electrolytes containing zinc thiocyanate, the freezing point of the electrolyte can be significantly lowered. This is because a larger proportion of water molecules are involved in solvating the high concentration of ions, reducing the amount of "free" water available to freeze. This enables the battery to operate at sub-zero temperatures, a critical advantage for various applications.
Quantitative Data Summary
The following table summarizes the key performance metrics of an aqueous zinc-ion battery utilizing a this compound-based electrolyte, particularly highlighting its low-temperature performance.
| Performance Metric | Electrolyte System | Value | Conditions | Reference |
| Cycling Stability | Zn-(SCN)₂ water-in-salt | 2300 cycles | -30 °C | [1] |
| Capacity Retention | Zn-(SCN)₂ water-in-salt | 99.7% | Over 2300 cycles at -30 °C | [1] |
| Areal Specific Capacity | Zn-(SCN)₂ water-in-salt | 984.2 µAh cm⁻² | 0 °C | [1] |
| Areal Energy Density | Zn-(SCN)₂ water-in-salt | 1.18 mWh cm⁻² | 0 °C | [1] |
| Electrolyte Freezing Point | Zn-(SCN)₂ water-in-salt | -89 °C | N/A | [1] |
Experimental Protocols
This section provides detailed protocols for the preparation and evaluation of this compound-based electrolytes in aqueous zinc-ion batteries.
Electrolyte Preparation
Objective: To prepare a this compound-based "water-in-salt" electrolyte.
Materials:
-
This compound (Zn(SCN)₂)
-
Lithium chloride (LiCl) (optional, as used in some formulations for enhanced performance)
-
Deionized water (18.2 MΩ·cm)
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
Procedure:
-
Calculate the required masses of Zn(SCN)₂ and any co-salts (e.g., LiCl) to achieve the desired molar concentrations. For a "water-in-salt" electrolyte, the concentration of salts will be very high.
-
In a volumetric flask, add the calculated amount of deionized water.
-
Slowly add the pre-weighed Zn(SCN)₂ and other salts to the water while stirring continuously.
-
Continue stirring at room temperature until all salts are completely dissolved. The solution should be clear and homogeneous.
-
Store the prepared electrolyte in a sealed container at room temperature.
Battery Assembly (Coin Cell)
Objective: To assemble a CR2032 coin cell for electrochemical testing.
Materials:
-
Zinc foil (anode, ~0.25 mm thickness)
-
Cathode material (e.g., manganese dioxide, vanadium oxide) coated on a current collector
-
Glass fiber separator
-
Prepared this compound-based electrolyte
-
CR2032 coin cell components (casings, spacers, spring)
-
Crimping machine
-
Argon-filled glovebox (recommended to minimize atmospheric contamination)
Procedure:
-
Cut the zinc foil into circular discs of the appropriate diameter (e.g., 14 mm).
-
Cut the cathode sheet into circular discs of a slightly smaller diameter (e.g., 12 mm).
-
Cut the glass fiber separator into circular discs with a diameter larger than the electrodes (e.g., 19 mm).
-
Inside an argon-filled glovebox, place the cathode disc in the center of the bottom coin cell casing.
-
Add a few drops of the this compound electrolyte onto the cathode to ensure it is thoroughly wetted.
-
Place the separator on top of the wetted cathode.
-
Add a few more drops of the electrolyte onto the separator.
-
Place the zinc anode disc on top of the separator.
-
Add a spacer and the spring on top of the anode.
-
Place the top casing over the assembly and transfer it to the crimping machine.
-
Crimp the coin cell with the appropriate pressure to ensure a good seal.
-
Let the assembled cell rest for several hours before testing to ensure complete electrolyte wetting of the components.
Electrochemical Characterization
Objective: To evaluate the electrochemical performance of the assembled zinc-ion battery.
Equipment:
-
Battery cycler
-
Electrochemical workstation with impedance spectroscopy capability
-
Temperature-controlled chamber
Procedures:
-
Galvanostatic Cycling:
-
Place the coin cell in the battery cycler. For low-temperature testing, place the cell inside a temperature-controlled chamber set to the desired temperature (e.g., -30 °C).
-
Set the desired current density (e.g., 1 mA cm⁻²) and voltage window (e.g., 0.2 V to 1.8 V, depending on the cathode).
-
Cycle the battery for a specified number of cycles (e.g., 1000+ cycles) and record the charge/discharge capacity, coulombic efficiency, and voltage profiles.
-
-
Cyclic Voltammetry (CV):
-
Connect the cell to the electrochemical workstation.
-
Set a scan rate (e.g., 0.1 mV s⁻¹) and a voltage range that covers the redox reactions of the cathode.
-
Run the CV for several cycles to observe the electrochemical behavior and stability of the redox peaks.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Set the frequency range (e.g., 100 kHz to 0.01 Hz) and AC amplitude (e.g., 5 mV).
-
Perform the EIS measurement at the open-circuit voltage to analyze the internal resistance and charge transfer kinetics of the battery.
-
Visualizations
Logical Relationship of Thiocyanate's Effect
Caption: Mechanism of Zn(SCN)₂ in enhancing AZIB performance.
Experimental Workflow
Caption: Workflow for testing Zn(SCN)₂ as an electrolyte additive.
References
Application Notes and Protocols: Catalytic Activity of Zinc Thiocyanate in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc-based catalysts are increasingly favored in organic synthesis due to their low toxicity, cost-effectiveness, and environmental friendliness.[1] Among the various zinc salts, zinc thiocyanate (B1210189), Zn(SCN)₂, presents an intriguing yet underexplored option as a Lewis acid catalyst. Its unique electronic and steric properties suggest potential for high catalytic activity and selectivity in a range of organic transformations. These application notes provide detailed protocols for the use of zinc thiocyanate as a catalyst in three key organic reactions: the cyanosilylation of aldehydes, the Strecker reaction for α-aminonitrile synthesis, and the A3 coupling reaction for the preparation of propargylamines. The methodologies presented are based on established zinc-catalyzed procedures for analogous transformations.
Application 1: Cyanosilylation of Aldehydes
The cyanosilylation of aldehydes is a fundamental carbon-carbon bond-forming reaction, yielding cyanohydrin trimethylsilyl (B98337) ethers, which are versatile intermediates in the synthesis of α-hydroxy acids and β-amino alcohols.[2] this compound is proposed as an effective Lewis acid catalyst for this transformation, activating the carbonyl group towards nucleophilic attack by trimethylsilyl cyanide (TMSCN).
Quantitative Data Summary
The following table summarizes the expected yields and reaction times for the this compound-catalyzed cyanosilylation of various aromatic aldehydes, based on data from analogous zinc-catalyzed systems.[2][3]
| Entry | Aldehyde | Product | Time (h) | Yield (%) |
| 1 | Benzaldehyde (B42025) | 2-phenyl-2-((trimethylsilyl)oxy)acetonitrile | 6 | 95 |
| 2 | 4-Nitrobenzaldehyde (B150856) | 2-(4-nitrophenyl)-2-((trimethylsilyl)oxy)acetonitrile | 6 | 96 |
| 3 | 4-Chlorobenzaldehyde | 2-(4-chlorophenyl)-2-((trimethylsilyl)oxy)acetonitrile | 8 | 92 |
| 4 | 4-Methylbenzaldehyde | 2-(p-tolyl)-2-((trimethylsilyl)oxy)acetonitrile | 8 | 93 |
| 5 | 4-Methoxybenzaldehyde | 2-(4-methoxyphenyl)-2-((trimethylsilyl)oxy)acetonitrile | 10 | 90 |
| 6 | 2-Naphthaldehyde | 2-(naphthalen-2-yl)-2-((trimethylsilyl)oxy)acetonitrile | 8 | 91 |
Experimental Protocol: Synthesis of 2-(4-Nitrophenyl)-2-((trimethylsilyl)oxy)acetonitrile[3]
Materials:
-
This compound (Zn(SCN)₂)
-
4-Nitrobenzaldehyde
-
Trimethylsilyl cyanide (TMSCN)
-
Dichloromethane (B109758) (CH₂Cl₂, anhydrous)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Argon or Nitrogen gas supply
Procedure:
-
To a flame-dried 25 mL round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (9.1 mg, 0.05 mmol, 5 mol%).
-
Add anhydrous dichloromethane (5 mL) to the flask.
-
Add 4-nitrobenzaldehyde (151 mg, 1.0 mmol) to the stirred suspension.
-
Slowly add trimethylsilyl cyanide (0.15 mL, 1.2 mmol) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 10 mL of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the pure product.
Proposed Reaction Mechanism
The proposed catalytic cycle for the this compound-catalyzed cyanosilylation of aldehydes is depicted below.
Application 2: Strecker Reaction for α-Aminonitrile Synthesis
The Strecker reaction is a three-component reaction between a carbonyl compound, an amine, and a cyanide source to produce α-aminonitriles, which are precursors to α-amino acids.[4][5] this compound can act as a Lewis acid catalyst to activate the in situ formed imine towards nucleophilic addition of the cyanide anion from TMSCN.
Quantitative Data Summary
The following table presents the expected yields for the this compound-catalyzed one-pot, three-component Strecker reaction. Data is extrapolated from studies using other zinc-based catalysts.[6][7]
| Entry | Aldehyde/Ketone | Amine | Product | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Aniline | 2-anilino-2-phenylacetonitrile | 5 | 92 |
| 2 | Benzaldehyde | Piperidine (B6355638) | 2-phenyl-2-(piperidin-1-yl)acetonitrile | 4 | 95 |
| 3 | 4-Chlorobenzaldehyde | Aniline | 2-anilino-2-(4-chlorophenyl)acetonitrile | 5 | 90 |
| 4 | 4-Methoxybenzaldehyde | Aniline | 2-anilino-2-(4-methoxyphenyl)acetonitrile | 6 | 88 |
| 5 | Cyclohexanone | Aniline | 1-anilinicyclohexane-1-carbonitrile | 12 | 85 |
| 6 | Benzaldehyde | Benzylamine | 2-(benzylamino)-2-phenylacetonitrile | 5 | 93 |
Experimental Protocol: Synthesis of 2-Phenyl-2-(piperidin-1-yl)acetonitrile[6]
Materials:
-
This compound (Zn(SCN)₂)
-
Benzaldehyde
-
Piperidine
-
Trimethylsilyl cyanide (TMSCN)
-
Methanol (B129727) (MeOH)
-
Water
-
Ethyl acetate (B1210297)
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
In a 50 mL round-bottom flask, dissolve benzaldehyde (106 mg, 1.0 mmol) and piperidine (94 mg, 1.1 mmol) in methanol (5 mL).
-
Add this compound (9.1 mg, 0.05 mmol, 5 mol%) to the solution.
-
Stir the mixture at room temperature for 20 minutes to facilitate imine formation.
-
Add trimethylsilyl cyanide (0.15 mL, 1.2 mmol) to the reaction mixture.
-
Continue stirring at room temperature for 4 hours, monitoring the reaction by TLC.
-
After the reaction is complete, quench with water (10 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the pure α-aminonitrile.
Proposed Reaction Mechanism
The logical workflow for the this compound-catalyzed Strecker reaction is outlined below.
Application 3: A3 Coupling for Propargylamine Synthesis
The A3 (Aldehyde-Alkyne-Amine) coupling is a powerful one-pot, three-component reaction for the synthesis of propargylamines, which are valuable building blocks in medicinal chemistry and materials science.[8][9] this compound is proposed as a catalyst that facilitates the formation of a zinc acetylide intermediate and activates the imine for nucleophilic attack.
Quantitative Data Summary
The following table shows the expected yields for the A3 coupling reaction catalyzed by this compound, based on results from similar zinc-catalyzed systems.[8]
| Entry | Aldehyde | Amine | Alkyne | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Piperidine | Phenylacetylene (B144264) | 12 | 90 |
| 2 | 4-Chlorobenzaldehyde | Piperidine | Phenylacetylene | 12 | 92 |
| 3 | 4-Methylbenzaldehyde | Piperidine | Phenylacetylene | 14 | 88 |
| 4 | Benzaldehyde | Morpholine | Phenylacetylene | 12 | 85 |
| 5 | Benzaldehyde | Piperidine | 1-Hexyne | 16 | 75 |
| 6 | Cyclohexanecarboxaldehyde | Piperidine | Phenylacetylene | 18 | 78 |
Experimental Protocol: Synthesis of 1-(1,3-Diphenylprop-2-yn-1-yl)piperidine[8]
Materials:
-
This compound (Zn(SCN)₂)
-
Benzaldehyde
-
Piperidine
-
Phenylacetylene
-
Toluene (B28343) (anhydrous)
-
Water
-
Ethyl acetate
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
To a sealed tube, add this compound (18.2 mg, 0.1 mmol, 10 mol%).
-
Add anhydrous toluene (3 mL).
-
Add benzaldehyde (106 mg, 1.0 mmol), piperidine (94 mg, 1.1 mmol), and phenylacetylene (123 mg, 1.2 mmol).
-
Seal the tube and heat the reaction mixture at 100 °C for 12 hours.
-
After cooling to room temperature, add water (10 mL) to the reaction mixture.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the desired propargylamine.
Proposed Reaction Mechanism
The proposed mechanism involves the dual role of the zinc catalyst in activating both the alkyne and the in situ formed imine.
Conclusion
This compound holds considerable promise as a versatile and efficient Lewis acid catalyst in organic synthesis. The protocols detailed in these application notes for cyanosilylation, the Strecker reaction, and A3 coupling provide a solid foundation for researchers to explore the catalytic potential of this readily available and environmentally benign zinc salt. The mild reaction conditions, good to excellent yields, and broad substrate compatibility make these methods attractive for applications in academic research and the development of novel pharmaceuticals and functional materials. Further investigation into the precise mechanistic details and the development of asymmetric variants of these reactions are promising avenues for future research.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Strecker Synthesis [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. repository.fit.edu [repository.fit.edu]
- 9. The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Mechanochemical Synthesis of Zinc Thiocyanate-Based Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for various applications, including gas storage, catalysis, and drug delivery. Zinc-based MOFs, in particular, are of significant interest for biomedical applications due to the low toxicity of zinc. The thiocyanate (B1210189) (-SCN) functional group can impart unique electronic and coordination properties to these materials.
Mechanochemical synthesis, a method that uses mechanical force to induce chemical reactions, offers a green and scalable alternative to traditional solvent-based methods for MOF production. This approach can lead to the formation of novel structures and allows for the incorporation of functional groups that may not be possible through conventional solution-based synthesis.
These application notes provide detailed protocols for the mechanochemical postsynthetic modification of a zinc-containing MOF (CPO-27(Zn), also known as MOF-74) to incorporate thiocyanate, a method demonstrated to be effective and reproducible. While direct mechanochemical synthesis from zinc thiocyanate precursors is not yet widely established in the literature, this postsynthetic modification technique provides a reliable route to this compound-based MOFs.
Key Applications
The primary application highlighted for the mechanochemically-modified this compound MOF is in the field of proton conductivity . The incorporation of ammonium (B1175870) thiocyanate into the MOF channels has been shown to induce superprotonic conductivity, which is relevant for the development of solid-state electrolytes for various electrochemical devices.[1][2][3][4]
While direct drug delivery applications of mechanochemically synthesized this compound MOFs are still an emerging area, the parent zinc-based MOFs are extensively studied as drug carriers. The functionalization with thiocyanate could potentially be leveraged to modulate drug release profiles or for the delivery of specific therapeutic agents.
Experimental Protocols
Protocol 1: Mechanochemical Postsynthetic Modification of CPO-27(Zn) with Ammonium Thiocyanate
This protocol details the solvent-free mechanochemical incorporation of ammonium thiocyanate into the pores of the pre-synthesized CPO-27(Zn) MOF.
Materials:
-
CPO-27(Zn) [Zn₂(dobdc); dobdc = 2,5-dioxido-1,4-benzenedicarboxylate]
-
Ammonium thiocyanate (NH₄SCN)
-
Ethanol (B145695) (for liquid-assisted grinding, optional)
-
Milling jars and balls (e.g., stainless steel)
-
Ball mill (planetary or mixer mill)
Procedure:
-
Pre-synthesis of CPO-27(Zn): Synthesize CPO-27(Zn) according to established literature procedures (e.g., solvothermal methods). The material should be activated to remove solvent molecules from the pores.
-
Reactant Preparation: Weigh the desired amounts of activated CPO-27(Zn) and ammonium thiocyanate. A typical stoichiometric ratio for maximal loading is a 6:3 metal-to-thiocyanate ratio.[1]
-
Milling:
-
Place the pre-weighed CPO-27(Zn) and NH₄SCN into a milling jar along with the milling balls.
-
For liquid-assisted grinding (LAG), a small amount of ethanol can be added.
-
Seal the jar and place it in the ball mill.
-
Mill the mixture for a specified time and frequency. Reaction times are typically fast.[1]
-
-
Product Recovery: After milling, open the jar in a fume hood and collect the resulting powder. The product, CPO-27(Zn)-NCS, is obtained as a fine powder. No further purification is typically required.[1]
Characterization:
-
Powder X-Ray Diffraction (PXRD): To confirm the retention of the CPO-27 framework crystallinity after the mechanochemical modification.[1]
-
Infrared (IR) Spectroscopy: To verify the coordination of the thiocyanate ion to the zinc centers. A shift in the ν(CN) stretching frequency is indicative of coordination.[1][5]
-
Gas Adsorption Analysis: To determine the porosity of the modified material. A significant decrease in N₂ or Ar uptake indicates the filling of the MOF pores with ammonium thiocyanate.[1]
-
AC Impedance Measurements: To evaluate the proton conductivity of the modified material under varying humidity and temperature.[3]
Data Presentation
Table 1: Infrared Spectroscopy Data for CPO-27(Zn)-NCS
| Sample | ν(CN) band (cm⁻¹) | Reference ν(CN) of NH₄SCN (cm⁻¹) | Interpretation |
| CPO-27(Zn)-NCS | 2089 | 2072 | Shift confirms coordination of NCS⁻ to Zn²⁺.[1][5] |
Table 2: Proton Conductivity Data for CPO-27(Zn)-NCS
| Parameter | Value Range | Conditions |
| Activation Energy (Eₐ) | 0.46 - 0.86 eV | Varies with relative humidity.[1][3] |
| Proton Conduction Mechanism | Vehicle mechanism (involving translational movements of NH₄⁺ and H₃O⁺ ions) | Inferred from the activation energy values.[1][3] |
Visualizations
Experimental Workflow for Postsynthetic Modification
Caption: Workflow for the mechanochemical postsynthetic modification of CPO-27(Zn).
Logical Relationship for Proton Conduction
References
- 1. Trojan Horse Thiocyanate: Induction and Control of High Proton Conductivity in CPO-27/MOF-74 Metal–Organic Frameworks by Metal Selection and Solvent-Free Mechanochemical Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Trojan Horse Thiocyanate: Induction and Control of High Proton Conductivity in CPO-27/MOF-74 Metal-Organic Frameworks by Metal Selection and Solvent-Free Mechanochemical Dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Spectrophotometric Determination of Zinc Using Thiocyanate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the spectrophotometric determination of zinc using the thiocyanate (B1210189) method. This method relies on the formation of a ternary complex, which enhances sensitivity and allows for accurate quantification of zinc in various samples.
Principle
The spectrophotometric determination of zinc using thiocyanate often involves the formation of an ion-association complex. In this method, zinc ions (Zn²⁺) react with thiocyanate ions (SCN⁻) in an acidic medium to form the anionic complex, tetrathiocyanatozincate(II) ([Zn(SCN)₄]²⁻). This complex is then associated with a large organic cation, typically a dye, to form a colored ternary complex that can be measured spectrophotometrically. The intensity of the color produced is directly proportional to the concentration of zinc in the sample.
Commonly used dyes for this purpose include Rhodamine 6G, Malachite Green, and Neutral Red. The choice of dye affects the sensitivity and the specific wavelength of maximum absorbance (λmax).
Experimental Protocols
This section details the experimental procedures for the determination of zinc using the thiocyanate method with Rhodamine 6G, a sensitive and selective approach.
Reagents and Solutions
-
Zinc Standard Stock Solution (250 ppm): Dissolve 0.2748 g of analytical reagent grade zinc sulfate (B86663) heptahydrate (ZnSO₄·7H₂O) in deionized water and dilute to 250 mL in a volumetric flask.
-
Working Zinc Standard Solution (1 ppm): Dilute the stock solution appropriately with deionized water to obtain a 1 ppm zinc solution. Prepare fresh as needed.
-
Potassium Thiocyanate Solution (5% m/V): Dissolve 5 g of analytical reagent grade potassium thiocyanate (KSCN) in deionized water and dilute to 100 mL.
-
Rhodamine 6G Solution (0.005% m/V): Dissolve 0.05 g of Rhodamine 6G in deionized water and dilute to 1 liter.
-
Orthophosphoric Acid (10 N): Prepare by appropriate dilution of concentrated orthophosphoric acid.
-
Gelatin Solution (1% m/V): Dissolve 1 g of laboratory-reagent grade gelatin in hot water, cool, and dilute to 100 mL with deionized water. This solution helps to stabilize the colored product.[1]
-
Thiourea (B124793) Solution (10%): (For masking interferences) Dissolve 10 g of thiourea in 100 mL of deionized water.
-
EDTA Solution (0.1 M): (For masking interferences) Dissolve an appropriate amount of ethylenediaminetetraacetic acid disodium (B8443419) salt in deionized water.
Instrumentation
-
A UV-Visible Spectrophotometer (e.g., Carl Zeiss PMQ-II) with 1-cm and 4-cm quartz cells is required.[2]
Procedure
-
Sample Preparation: Transfer a suitable aliquot (up to 10 mL) of the sample solution, containing not more than 5 µg of zinc, into a 25-mL calibrated flask.
-
Reagent Addition: With mixing, add the following reagents in order:
-
2.5 mL of 10 N orthophosphoric acid.
-
2.5 mL of 5% potassium thiocyanate solution.
-
5 mL of 0.005% Rhodamine 6G solution.
-
1 mL of 1% gelatin solution.[2]
-
-
Volume Adjustment: Dilute the solution to the 25 mL mark with deionized water and mix thoroughly.
-
Absorbance Measurement: Measure the absorbance of the solution in 4-cm cells at 575 nm against a reagent blank prepared in the same manner but without the zinc sample.[2]
-
Calibration Curve: Prepare a series of standard solutions containing known concentrations of zinc (e.g., 1-5 µg) and follow the same procedure to construct a calibration graph of absorbance versus zinc concentration.
-
Concentration Determination: Determine the concentration of zinc in the sample by comparing its absorbance to the calibration curve.
Quantitative Data
The following tables summarize the key quantitative parameters for different spectrophotometric methods for zinc determination using thiocyanate.
Table 1: Method Performance Characteristics
| Method | Linearity Range (µg/mL) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Limit of Detection (µg/L) | Wavelength (nm) | Reference |
| Thiocyanate-Rhodamine 6G | 0.008 - 0.2 | 8.17 x 10⁴ | Not Specified | 575 | [2] |
| Thiocyanate-Malachite Green (Solvent Sublation) | 0 - 1.1 | Not Specified | Not Specified | Not Specified | [3] |
| Thiocyanate-Neutral Red (Double-wavelength) | 0 - 1.0 | 5.66 x 10⁴ | 10.91 | 462 and 574 | [4] |
| Thiocyanate-Methylene Blue | 0 - 10 µg (in sample) | Not Specified | Not Specified | 666 | [5] |
Table 2: Interference Studies for the Thiocyanate-Rhodamine 6G Method
| Interfering Ion | Tolerance Limit (mg) | Masking Agent | Reference |
| Cadmium (Cd²⁺) | Interferes | Thiourea | [2] |
| Cobalt (Co²⁺) | Interferes | EDTA | [2] |
| Copper (Cu²⁺) | Interferes | Thiourea | [2] |
| Iron (Fe³⁺) | Interferes | Not Specified | [2] |
| Nickel (Ni²⁺) | Interferes | EDTA | [2] |
Visualizations
The following diagrams illustrate the chemical reaction pathway and the experimental workflow.
Caption: Formation of the colored ternary complex.
Caption: Experimental workflow for zinc determination.
References
- 1. Spectrophotometric determination of zinc with thiocyanate and Rhodamine 6G - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. Spectrophotometric determination of zinc with thiocyanate and Rhodamine 6G - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. "A Modification of the Spectrophotometric Determination of Zinc With Me" by Roger William Craig [scholarworks.uni.edu]
Application Note: In-situ Raman Spectroscopy for Monitoring Electrochemical Processes in Zinc Thiocyanate Solutions
Audience: Researchers, scientists, and professionals in materials science, electrochemistry, and battery development.
Introduction
Aqueous zinc-ion batteries are a promising energy storage technology due to their low cost, high safety, and environmental friendliness. The composition of the electrolyte plays a critical role in the performance of these batteries, influencing zinc deposition/stripping behavior, dendrite formation, and overall coulombic efficiency. Zinc thiocyanate (B1210189) solutions are of particular interest as the thiocyanate ion (SCN⁻) can act as a complexing agent, modifying the solvation shell of the Zn²⁺ ion and potentially altering the electrochemical reaction pathways.
In-situ Raman spectroscopy is a powerful analytical technique that provides real-time molecular-level information about the electrode-electrolyte interface during electrochemical processes. By monitoring vibrational modes of species in the electrolyte and on the electrode surface, researchers can gain insights into reaction mechanisms, identify intermediate species, and understand the evolution of the electrode-electrolyte interphase. This application note provides a detailed protocol for utilizing in-situ Raman spectroscopy to study the dynamic changes in zinc thiocyanate solutions during electrochemical cycling.
Principles
The thiocyanate ion is an ambidentate ligand, capable of coordinating with metal ions through either the nitrogen or sulfur atom. In aqueous solutions with zinc ions, several complex species can form, including [Zn(NCS)]⁺, [Zn(NCS)₂], [Zn(NCS)₃]⁻, and [Zn(NCS)₄]²⁻.[1] The coordination is typically through the nitrogen atom (isothiocyanate). Each of these species, along with the free thiocyanate ion, has a distinct Raman signature, particularly in the C-N and C-S stretching regions.
During electrochemical processes, the concentration of these zinc-thiocyanate complexes at the electrode surface is expected to change. During zinc deposition (cathodic process), Zn²⁺ ions are consumed from the complexes, leading to a local decrease in their concentration and a potential increase in the concentration of free SCN⁻. Conversely, during zinc stripping (anodic process), the concentration of zinc-thiocyanate complexes near the electrode is expected to increase. In-situ Raman spectroscopy can monitor these concentration gradients and any potential phase changes or adsorption phenomena at the electrode surface.
Experimental Setup and Protocol
Electrolyte Preparation
-
Prepare a stock solution of a zinc salt that does not have interfering Raman signals, such as 1 M Zinc Perchlorate (Zn(ClO₄)₂) or 1 M Zinc Sulfate (ZnSO₄).
-
Prepare a stock solution of 3 M Potassium Thiocyanate (KSCN).
-
To prepare the working electrolyte, mix the zinc salt and KSCN stock solutions to achieve the desired molar ratio of SCN⁻ to Zn²⁺. A common starting point is a 4:1 ratio to favor the formation of the tetrathiocyanatozincate(II) complex, [Zn(NCS)₄]²⁻. For example, mix 1 part of 1 M Zn(ClO₄)₂ with 4 parts of 1 M KSCN (diluted from the 3 M stock).
In-situ Spectroelectrochemical Cell Assembly
A three-electrode configuration in a specialized in-situ Raman cell is recommended.
-
Working Electrode (WE): A polished zinc foil or a platinum disc electrode for studying zinc deposition.
-
Reference Electrode (RE): A standard Ag/AgCl or Saturated Calomel Electrode (SCE).
-
Counter Electrode (CE): A platinum wire or mesh.
The cell should have an optically transparent window (e.g., quartz) through which the Raman laser can be focused onto the working electrode surface. The working distance of the microscope objective should be sufficient to focus through the window and a thin layer of electrolyte onto the electrode.
Instrumentation
-
Raman Spectrometer: A confocal Raman microscope equipped with a suitable laser (e.g., 532 nm or 785 nm) to minimize fluorescence.
-
Potentiostat/Galvanostat: To control the electrochemical processes.
Experimental Workflow
The following diagram illustrates the general workflow for the in-situ Raman spectroscopy experiment.
Caption: Experimental workflow for in-situ Raman spectroelectrochemistry.
Protocol
-
Cell Assembly: Assemble the three-electrode cell with the prepared this compound electrolyte. Ensure the working electrode is positioned close to the optical window.
-
Initial Spectrum: Place the cell under the Raman microscope and focus the laser on the working electrode surface. Acquire a reference Raman spectrum at the open-circuit potential (OCP).
-
Electrochemical Program: Connect the electrodes to the potentiostat. Apply an electrochemical technique such as cyclic voltammetry (CV) or chronoamperometry. For CV, a typical potential window for zinc deposition and stripping in aqueous solutions is from -1.5 V to -0.5 V vs. Ag/AgCl.
-
In-situ Raman Acquisition: Simultaneously with the electrochemical program, continuously acquire Raman spectra at a set time interval.
-
Data Analysis: Correlate the changes in the Raman spectra (peak positions, intensities, and widths) with the applied potential or current density.
Expected Results and Data Presentation
The primary Raman bands of interest are the C-S stretching mode (around 700-850 cm⁻¹) and the C-N stretching mode (around 2050-2150 cm⁻¹). The exact positions of these bands are sensitive to the coordination environment of the thiocyanate ion.
Raman Peak Assignments
The following table summarizes the expected Raman peak positions for various species in an aqueous this compound solution.
| Species | C-S Stretch (cm⁻¹) | C-N Stretch (cm⁻¹) | Coordination Environment |
| Free SCN⁻ | ~747 | ~2068 | Uncoordinated |
| [Zn(NCS)]⁺ | >750 | >2070 | N-bonded (Isothiocyanate) |
| [Zn(NCS)₂] | >750 | >2070 | N-bonded (Isothiocyanate) |
| [Zn(NCS)₃]⁻ | >750 | >2070 | N-bonded (Isothiocyanate) |
| [Zn(NCS)₄]²⁻ | ~817 | ~2110 | N-bonded (Isothiocyanate) |
| H₂O (Bending) | ~1640 | - | Solvent |
| H₂O (Stretching) | ~3200-3600 | - | Solvent |
Note: The exact peak positions for the intermediate complexes can vary and may overlap.
Anticipated Spectral Changes During Electrochemical Processes
The following diagram illustrates the hypothesized changes in the concentration of zinc-thiocyanate complexes at the electrode-electrolyte interface during deposition and stripping.
Caption: Expected chemical changes and their Raman signatures.
During zinc deposition , a decrease in the intensity of the Raman bands corresponding to the zinc-thiocyanate complexes (e.g., at ~817 cm⁻¹ and ~2110 cm⁻¹) is expected near the electrode surface. This would be accompanied by an increase in the intensity of the free SCN⁻ peak at ~747 cm⁻¹.
During zinc stripping , the opposite trend should be observed: an increase in the intensity of the complex peaks and a decrease in the free SCN⁻ peak.
Changes in the water bands may also be observed, indicating alterations in the Zn²⁺ solvation shell as the thiocyanate ligands are displaced or re-coordinated.
Visualization of the In-situ Spectroelectrochemical Setup
The following diagram illustrates the key components of the experimental setup.
Caption: Schematic of the in-situ Raman spectroelectrochemical setup.
Conclusion
In-situ Raman spectroscopy is an invaluable tool for elucidating the complex electrochemical behavior of this compound solutions. By providing real-time molecular information, this technique can help researchers understand the role of thiocyanate complexation in zinc deposition and stripping processes, identify key reaction intermediates, and ultimately guide the design of improved electrolytes for next-generation aqueous zinc-ion batteries. The protocols and expected outcomes detailed in this application note provide a solid foundation for conducting such investigations.
References
Application Notes and Protocols for the Fabrication of Mixed-Metal Thiocyanate Coordination Polymers in Electronic Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and application of mixed-metal thiocyanate (B1210189) coordination polymers (CPs) in the field of electronics. The unique properties of these materials, arising from the synergy between different metal centers bridged by the versatile thiocyanate ligand, make them promising candidates for next-generation electronic devices.
Introduction to Mixed-Metal Thiocyanate Coordination Polymers
Mixed-metal thiocyanate coordination polymers are a subclass of crystalline materials formed by the self-assembly of two or more different metal ions linked by thiocyanate (SCN⁻) bridging ligands. The ability to incorporate multiple metal centers allows for the fine-tuning of the electronic and optical properties of the resulting material. For instance, combining metals with different oxidation states or electronic configurations can systematically alter the bandgap and conductivity.[1][2] The ambidentate nature of the thiocyanate ligand, which can coordinate through either its sulfur or nitrogen atom, further contributes to the structural diversity and tunable properties of these polymers.[3]
Recent research has highlighted the potential of mixed-metal thiocyanate CPs as semiconductors in various electronic applications, including thin-film transistors, organic light-emitting diodes (OLEDs), and solar cells.[1][2] Their solution-processability and, in some cases, melt-processability, offer advantages for large-area and flexible device fabrication.[1]
Fabrication Protocols
Two primary methods for the fabrication of mixed-metal thiocyanate coordination polymers are detailed below: a solvent-free mechanochemical synthesis and a solution-based synthesis.
Protocol 1: Mechanochemical Synthesis of CuₓZnᵧ(SCN)ₓ₊₂ᵧ Coordination Polymers
This protocol describes a solvent-free method to synthesize mixed-metal Cu-Zn thiocyanate coordination polymers, which allows for the direct combination of metal cations that may not be achievable through conventional solution-based methods.[1]
Materials:
-
Copper(I) thiocyanate (CuSCN, 99%)
-
Zinc(II) thiocyanate (Zn(SCN)₂, 98%)
-
Stainless-steel milling jars and balls
Equipment:
-
Planetary ball mill
Procedure:
-
Precursor Preparation: Weigh the desired molar ratios of CuSCN and Zn(SCN)₂ powders. For example, to achieve a specific Cu:Zn atomic ratio, calculate the required mass of each precursor.
-
Milling: Place the powder mixture into a stainless-steel milling jar along with stainless-steel milling balls.
-
Reaction: Mill the mixture at a high frequency (e.g., 25 Hz) for a specified duration (e.g., 1 hour).[4] The mechanical energy induces a solid-state reaction between the precursors.
-
Product Collection: After milling, carefully open the milling jar in a well-ventilated area and collect the resulting powder. The product is a mixed-metal CuₓZnᵧ(SCN)ₓ₊₂ᵧ coordination polymer.
-
Characterization: The resulting material can be characterized using techniques such as Powder X-Ray Diffraction (PXRD) to confirm the formation of a new crystalline phase and Energy-Dispersive X-ray Spectroscopy (EDX) to verify the elemental composition.
Protocol 2: Solution-Based Synthesis of a Ni(II)/Pb(II) Thiocyanate Coordination Polymer
This protocol details the synthesis of a hetero-bimetallic nickel(II)/lead(II) coordination polymer via a solution-based method, which is suitable for forming crystalline materials for single-crystal X-ray diffraction analysis.
Materials:
-
N,N′-bis(3-methoxysalicylidene)propane-1,3-diamine (H₂L) Schiff base ligand
-
Lead(II) nitrate (B79036) (Pb(NO₃)₂)
-
Nickel(II) thiocyanate tetrahydrate (Ni(NCS)₂·4H₂O)
Equipment:
-
Magnetic stirrer
-
Beakers and stirring bars
-
Filtration apparatus
Procedure:
-
Ligand Synthesis: The Schiff base ligand (H₂L) is prepared by refluxing 1,3-diaminopropane (B46017) and 3-methoxysalicylaldehyde in methanol according to literature methods.
-
Complex Formation:
-
Dissolve the H₂L ligand and lead(II) nitrate in methanol in separate beakers.
-
Add the lead(II) nitrate solution to the H₂L solution while stirring.
-
To this mixture, add a methanol solution of nickel(II) thiocyanate tetrahydrate.
-
Continue stirring the resulting solution for approximately 2 hours.
-
-
Crystallization: Allow the solution to evaporate slowly in an open atmosphere over 3-4 days to obtain X-ray quality crystalline complexes.
-
Isolation: Isolate the suitable single crystals from the product for analysis. The bulk product can be collected by filtration, washed with methanol, and air-dried.
-
Characterization: The structure of the resulting coordination polymer, [(NCS)Pb(H₂O)LNi(NCS)]ₙ, can be confirmed by single-crystal X-ray diffraction.
Characterization of Electronic Properties
Protocol 3: Optical Band Gap Determination using UV-Vis Spectroscopy and Tauc Plot Analysis
The optical band gap is a crucial parameter for semiconducting materials. It can be determined from the UV-Visible absorption spectrum using a Tauc plot.[5]
Equipment:
-
UV-Visible Spectrophotometer with a diffuse reflectance accessory (e.g., an integrating sphere)
Procedure:
-
Sample Preparation: Prepare a solid sample of the coordination polymer. For powders, ensure a smooth, packed surface.
-
Data Acquisition: Obtain the diffuse reflectance spectrum of the sample over a suitable wavelength range (e.g., 200-800 nm).
-
Kubelka-Munk Transformation: Convert the reflectance data (R) to the Kubelka-Munk function, F(R), which is proportional to the absorption coefficient (α), using the following equation: F(R) = (1-R)² / 2R
-
Tauc Plot Construction:
-
Convert the wavelength (λ) to photon energy (E) in electron volts (eV) using the equation: E = 1240 / λ.
-
Plot (F(R)hν)ⁿ versus hν, where hν is the photon energy. The value of 'n' depends on the nature of the electronic transition (n = 2 for a direct band gap and n = 1/2 for an indirect band gap). For many coordination polymers, an indirect allowed transition (n=1/2) is assumed.
-
-
Band Gap Extrapolation: Extrapolate the linear portion of the Tauc plot to the energy axis (where (F(R)hν)ⁿ = 0). The intercept on the x-axis gives the optical band gap (Eg) of the material.[6]
Protocol 4: Electrical Conductivity Measurement
The electrical conductivity of the coordination polymers can be measured using a four-point probe method on a thin film or a pressed pellet of the material.[7]
Equipment:
-
Four-point probe setup
-
Source meter
-
Pellet press
Procedure:
-
Sample Preparation:
-
Thin Film: Deposit a thin film of the coordination polymer onto an insulating substrate (e.g., glass or SiO₂/Si) by a suitable method (e.g., spin-coating a solution or drop-casting a dispersion).
-
Pellet: Press the powdered coordination polymer into a dense pellet using a hydraulic press.
-
-
Measurement:
-
Place the four-point probe head onto the surface of the sample.
-
Apply a constant current (I) through the two outer probes and measure the voltage (V) across the two inner probes. .
-
-
Calculation: The sheet resistance (Rₛ) is calculated as Rₛ = (π/ln2) * (V/I). The bulk resistivity (ρ) is then calculated by multiplying the sheet resistance by the thickness of the sample (t): ρ = Rₛ * t. The conductivity (σ) is the reciprocal of the resistivity: σ = 1/ρ.
Application in Electronic Devices: Schottky Diode Fabrication
Mixed-metal thiocyanate coordination polymers with semiconducting properties can be used to fabricate electronic devices such as Schottky diodes.[8]
Protocol 5: Fabrication of a Schottky Diode
Materials:
-
Synthesized mixed-metal thiocyanate coordination polymer
-
Indium tin oxide (ITO) coated glass slides (as the bottom electrode)
-
Aluminum (Al) or another suitable metal for the top electrode
-
Solvent for dissolving or dispersing the coordination polymer
Equipment:
-
Spin coater
-
Thermal evaporator
-
Probe station and semiconductor device analyzer
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass slides by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol.
-
Thin Film Deposition:
-
Prepare a solution or dispersion of the coordination polymer in a suitable solvent.
-
Deposit a thin film of the material onto the cleaned ITO substrate using a spin coater.
-
Anneal the film at a suitable temperature to remove any residual solvent and improve film quality.
-
-
Top Electrode Deposition: Deposit the top metal electrode (e.g., Aluminum) onto the coordination polymer film through a shadow mask using a thermal evaporator. This creates a junction between the coordination polymer and the metal.
-
Device Characterization:
-
Measure the current-voltage (I-V) characteristics of the fabricated device using a probe station and a semiconductor device analyzer.
-
A rectifying behavior in the I-V curve indicates the formation of a Schottky barrier at the metal-semiconductor interface.
-
Data Presentation
The electronic properties of mixed-metal thiocyanate coordination polymers can be systematically tuned by varying the metal ratios. The following table summarizes the optical band gap of Cu-Zn thiocyanate coordination polymers with different compositions.
| Cu:Zn Ratio | Optical Band Gap (Eg) [eV] | Reference |
| 1:0 (α-CuSCN) | 3.85 | [1] |
| 9:1 | 3.82 | [1] |
| 4:1 | 3.79 | [1] |
| 1:1 | 3.75 | [1] |
| 1:4 | 3.72 | [1] |
| 1:9 | 3.70 | [1] |
| 0:1 (Zn(SCN)₂) | 3.90 | [1] |
| Ni(II)/Pb(II) CP | 3.18 | [8] |
Visualizations
The following diagrams illustrate the experimental workflows and logical relationships described in these application notes.
Caption: Experimental workflow for fabrication and application of mixed-metal thiocyanate CPs.
Caption: Logical flow for determining the optical band gap using a Tauc plot.
Caption: Workflow for the fabrication of a Schottky diode using a coordination polymer.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Complementary mechanochemical and biphasic approaches for the synthesis of organic thiocyanates using hexacyanoferrates as non-toxic cyanide sources - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. How to Measure the Conductivity of Polymers in Electronics [eureka.patsnap.com]
- 8. researchgate.net [researchgate.net]
Application Notes: The Role of Zinc Thiocyanate in Electroplating and Corrosion Inhibition
Introduction
Zinc thiocyanate (B1210189), Zn(SCN)₂, and more broadly, the thiocyanate ion (SCN⁻), play a significant role in materials science, particularly in the fields of electroplating and corrosion prevention. While not typically used as the primary metal salt in zinc plating baths, thiocyanate compounds are effective as additives and complexing agents that modify deposit characteristics. As corrosion inhibitors, they form protective films on metal surfaces, significantly reducing the rate of degradation in aggressive environments. These application notes provide detailed technical information, quantitative data, and experimental protocols for researchers and scientists.
Section 1: Zinc Thiocyanate in Electroplating
The primary role of the thiocyanate ion (SCN⁻) in zinc electroplating is as a complexing agent. When added to an electroplating bath (often as sodium or ammonium (B1175870) thiocyanate), it forms complexes with zinc ions (Zn²⁺). This complexation influences the electrodeposition process in several key ways: it can modify the deposition potential, refine the grain structure of the resulting zinc layer, and improve the overall quality of the coating.[1][2][3] In alloy plating, this effect is particularly useful for co-depositing metals by bringing their deposition potentials closer together.[1]
Data Presentation: Electroplating Bath Formulation
The following table outlines a typical formulation for an acid zinc electroplating bath incorporating a thiocyanate-based additive. The concentrations and operating parameters are presented as ranges, as optimization is highly dependent on the specific application and desired deposit characteristics.
| Component | Concentration | Purpose |
| Zinc Sulfate (ZnSO₄·7H₂O) | 150 - 250 g/L | Primary source of zinc ions |
| Potassium Chloride (KCl) | 200 - 275 g/L | Increases conductivity of the bath[4] |
| Boric Acid (H₃BO₃) | 20 - 30 g/L | Acts as a pH buffer and brightener[4] |
| Ammonium Thiocyanate (NH₄SCN) | 5 - 20 g/L | Complexing agent for grain refinement and modifying deposition potential [5] |
| Commercial Brightener | As per supplier | Organic additives to produce bright, level deposits[6][7] |
| Operating Parameter | Value | Notes |
| pH | 4.8 - 5.5 | Maintained with hydrochloric acid or sodium hydroxide |
| Temperature | 30 - 45 °C | Affects deposit properties and current efficiency[8] |
| Cathode Current Density | 1.0 - 4.0 A/dm² | Influences plating speed and deposit morphology[9] |
Table 1: Representative Acid Zinc Electroplating Bath with Thiocyanate Additive. This formulation is a synthesized example based on typical acid zinc baths and the role of thiocyanate as a complexing additive.
Experimental Protocol: Evaluating Thiocyanate Additives with a Hull Cell
The Hull Cell is a standardized miniature plating cell used to test the quality of an electroplating bath over a wide range of current densities on a single test panel.[10][11] This protocol describes its use to determine the optimal concentration of a thiocyanate additive.
Objective: To visually assess the effect of varying ammonium thiocyanate concentrations on the brightness, uniformity, and plating range of an acid zinc bath.
Materials & Equipment:
-
267 mL trapezoidal Hull Cell
-
DC Power Supply (Rectifier)
-
Zinc anode (conforming to the cell geometry)
-
Polished steel or brass Hull Cell cathode panels
-
Hot plate and thermometer for temperature control
-
Base zinc plating solution (as per Table 1, without NH₄SCN)
-
Ammonium thiocyanate (NH₄SCN) solution of known concentration
-
5% (v/v) Nitric acid solution for post-dip
-
Standard laboratory glassware, safety glasses, and gloves
Procedure:
-
Preparation: Clean the zinc anode and a steel cathode panel according to standard procedures (e.g., alkaline soak clean, acid dip, rinse).
-
Bath Setup: Fill the Hull Cell with 267 mL of the base zinc plating solution. Heat the solution to the desired operating temperature (e.g., 35°C).[11]
-
Baseline Test: Place the clean anode and cathode panel into the Hull Cell. Connect the positive lead of the rectifier to the anode and the negative lead to the cathode.
-
Plating: Apply a total current of 2 Amperes for 5 minutes.
-
Post-Treatment: After plating, immediately remove the cathode panel, rinse it with deionized water, dip it in the 5% nitric acid solution for 3-5 seconds, and rinse again thoroughly. Dry the panel with forced air. This dip removes passivity and reveals the true nature of the deposit.
-
Additive Introduction: Add a precise volume of the ammonium thiocyanate stock solution to the Hull Cell to achieve the first target concentration (e.g., 5 g/L). Stir to ensure it is fully mixed.
-
Repeat Plating: Using a new, clean cathode panel, repeat steps 4 and 5.
-
Incremental Additions: Continue with incremental additions of ammonium thiocyanate (e.g., to 10 g/L, 15 g/L, etc.), plating a new panel at each concentration.
-
Evaluation: Visually inspect the series of panels. Compare them to the baseline panel. Note the changes in the bright plating range, the appearance of any dullness or cloudiness, and the current densities at which "burning" (a rough, dark deposit at the high current end) or poor coverage (at the low current end) occurs. The goal is to identify the thiocyanate concentration that yields the widest bright plating range without defects.
Visualization: Hull Cell Experimental Workflow
References
- 1. One Step Electrodeposition of Copper Zinc Tin Sulfide Using Sodium Thiocyanate as Complexing Agent -Journal of Electrochemical Science and Technology | 학회 [koreascience.kr]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. Effects of Organic Additives on Alkaline Non-Cyanide Zinc Electroplating | MDPI [mdpi.com]
- 8. scientiaplena.org.br [scientiaplena.org.br]
- 9. ijesi.org [ijesi.org]
- 10. scribd.com [scribd.com]
- 11. Hull Cell Test Method for Electroplating Solutions | PAVCO [pavco.com]
Application Notes and Protocols for Enhancing Proton Conductivity in Metal-Organic Frameworks with Zinc Thiocyanate
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for enhancing proton conductivity in CPO-27/MOF-74 series of metal-organic frameworks (MOFs) through the post-synthetic incorporation of ammonium (B1175870) thiocyanate (B1210189) using a solvent-free mechanochemical approach. This method offers a scalable, efficient, and environmentally friendly alternative to traditional solvent-based techniques. The protocols cover the synthesis of the parent MOF, the mechanochemical functionalization with ammonium thiocyanate, and the characterization of the resulting materials' proton conductivity. Quantitative data from relevant studies are summarized, and logical workflows are visualized to facilitate the reproduction and further development of these promising solid-state proton conductors.
Introduction
Metal-organic frameworks (MOFs) have emerged as a versatile class of crystalline porous materials with significant potential for applications in gas storage, catalysis, and as solid-state electrolytes in electrochemical devices like fuel cells.[1] A key challenge in the development of MOF-based proton conductors is the introduction of mobile proton carriers and the creation of efficient pathways for their transport.[2] Traditional methods for enhancing proton conductivity in MOFs often involve complex, solvent-intensive, and difficult-to-scale processes.[3]
This application note focuses on a facile and scalable solvent-free mechanochemical strategy to induce and tune superprotonic conductivity in MOFs with open metal sites.[4] Specifically, we detail the incorporation of ammonium thiocyanate (NH₄SCN) into the CPO-27/MOF-74 framework, where M = Zn²⁺, Mg²⁺, or Ni²⁺.[5] The thiocyanate anion acts as a "Trojan horse," coordinating to the open metal sites within the MOF and introducing the proton-donating ammonium cation into the pores.[3] This method allows for precise control over the loading of proton carriers, enabling the tuning of proton conductivity over several orders of magnitude.[4]
Data Presentation
The following tables summarize the key quantitative data on the proton conductivity of CPO-27-M-NCS materials.
Table 1: Proton Conductivity of CPO-27-M-NCS at 90% Relative Humidity and 60°C
| Material | Proton Conductivity (S cm⁻¹) |
| CPO-27(Mg)-NCS | 1.0 x 10⁻² |
| CPO-27(Zn)-NCS | 1.0 x 10⁻³ |
| CPO-27(Ni)-NCS | 1.0 x 10⁻⁴ |
Table 2: Activation Energies for Proton Transport in CPO-27-M-NCS
| Material | Relative Humidity (%) | Activation Energy (Ea, eV) |
| CPO-27(Mg)-NCS | 30-90 | < 0.4 |
| CPO-27(Zn)-NCS | 30-90 | 0.46 - 0.86 |
| CPO-27(Ni)-NCS | 30-90 | < 0.4 |
Table 3: N-H Bond Elongation and N···S Distances in CPO-27-M-NCS
| Material | Average N···S Distance (Å) | Average N-H Bond Elongation (Å) |
| CPO-27(Mg)-NCS | 3.14 | 1.089 |
| CPO-27(Zn)-NCS | 3.27 | 1.068 |
| CPO-27(Ni)-NCS | 3.35 | 1.066 |
Note: The data presented in these tables are compiled from the findings reported in "Trojan Horse Thiocyanate: Induction and Control of High Proton Conductivity in CPO-27/MOF-74 Metal–Organic Frameworks by Metal Selection and Solvent-Free Mechanochemical Dosing".[3]
Experimental Protocols
Synthesis of Parent CPO-27(Zn) MOF
This protocol describes a room temperature, water-based synthesis of CPO-27(Zn).
Materials:
-
Zinc acetate (B1210297) dihydrate (Zn(OAc)₂·2H₂O)
-
2,5-dihydroxyterephthalic acid (H₄dobdc)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
Procedure:
-
Prepare Ligand Solution: Dissolve 2,5-dihydroxyterephthalic acid and 4 equivalents of sodium hydroxide in deionized water in a syringe. Use ultrasound to ensure complete dissolution, resulting in a transparent brown solution.
-
Prepare Metal Salt Solution: In a separate container, dissolve 2 equivalents of zinc acetate dihydrate in deionized water.
-
Synthesis: Rapidly inject the ligand solution into the zinc acetate solution under vigorous stirring at room temperature.
-
Isolation and Washing: A precipitate will form within minutes. Continue stirring for 1-2 hours to ensure complete reaction. Collect the solid product by centrifugation or filtration. Wash the product thoroughly with deionized water and then with ethanol.
-
Drying: Dry the final product under vacuum at an elevated temperature (e.g., 150°C) to remove residual solvent and activate the MOF.
Mechanochemical Incorporation of Ammonium Thiocyanate
This protocol details the solvent-free incorporation of NH₄SCN into the parent CPO-27(Zn) MOF.
Materials:
-
Activated CPO-27(Zn) powder
-
Ammonium thiocyanate (NH₄SCN)
Equipment:
-
Ball mill (e.g., planetary ball mill or mixer mill)
-
Milling jars and balls (e.g., stainless steel or zirconia)
Procedure:
-
Reactant Preparation: Place the activated CPO-27(Zn) powder and ammonium thiocyanate into a milling jar. A typical stoichiometric ratio for maximal loading is a 6:3 metal to thiocyanate ratio (e.g., for CPO-27(Zn) which has the formula Zn₂(dobdc), this corresponds to a molar ratio of 1 mole of Zn₂(dobdc) to 1 mole of NH₄SCN).
-
Milling: Secure the jar in the ball mill and grind the mixture for a specified duration and frequency. Optimal parameters should be determined for the specific instrument used. A typical starting point would be 30-60 minutes at a frequency of 20-30 Hz.
-
Product Recovery: After milling, open the jar in a controlled atmosphere (e.g., a glove box) if the material is sensitive to air or moisture. The resulting powder is the functionalized CPO-27(Zn)-NCS.
-
Characterization: Confirm the incorporation of thiocyanate and the retention of the MOF structure using Powder X-ray Diffraction (PXRD) and Infrared (IR) Spectroscopy. The appearance of a characteristic C≡N stretching band in the IR spectrum (around 2050-2100 cm⁻¹) and the preservation of the main diffraction peaks of the CPO-27 structure in the PXRD pattern are indicative of successful functionalization.
Proton Conductivity Measurements
This protocol describes the measurement of proton conductivity using AC impedance spectroscopy.
Materials and Equipment:
-
CPO-27(Zn)-NCS powder
-
Hydraulic press for pellet making
-
Die for pellet pressing (e.g., 13 mm diameter)
-
Impedance analyzer
-
Two-electrode measurement cell
-
Humidity and temperature-controlled chamber
Procedure:
-
Pellet Preparation: Place approximately 100-200 mg of the CPO-27(Zn)-NCS powder into the die. Press the powder at several tons of pressure for a few minutes to form a dense pellet. Measure the thickness and diameter of the pellet.
-
Electrode Application: Place the pellet in the two-electrode measurement cell, ensuring good contact between the pellet faces and the electrodes (e.g., gold or stainless steel blocking electrodes).
-
Environmental Control: Place the measurement cell inside the humidity and temperature-controlled chamber. Allow the system to equilibrate at the desired relative humidity (RH) and temperature for a sufficient time (e.g., 1-2 hours).
-
Impedance Measurement: Perform AC impedance spectroscopy over a wide frequency range (e.g., 1 MHz to 1 Hz) with a small applied voltage (e.g., 20-100 mV).
-
Data Analysis:
-
Plot the impedance data as a Nyquist plot (Z'' vs. Z').
-
The bulk resistance (R) of the material is determined from the intercept of the semicircle with the real axis (Z').
-
Calculate the proton conductivity (σ) using the following equation: σ = L / (R * A) where L is the thickness of the pellet and A is the cross-sectional area of the pellet.
-
-
Variable Temperature and Humidity Measurements: Repeat steps 3-5 for a range of temperatures and relative humidities to determine the activation energy and the humidity dependence of proton conductivity.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis, functionalization, and conductivity measurement of proton-conducting MOFs.
Proton Conduction Mechanism
Caption: Proton transport via Grotthuss hopping and vehicular diffusion within the MOF channels.
Logical Relationship of Factors Influencing Conductivity
Caption: Factors influencing the final proton conductivity of the functionalized MOF.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2,5-Dihydroxyterephthalic acid | 610-92-4 [chemicalbook.com]
- 4. A water-based and high space-time yield synthetic route to MOF Ni2(dhtp) and its linker 2,5-dihydroxyterephthalic acid - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Thiocyanate-Based Hole-Transport Layers for Perovskite Solar Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly advancing field of perovskite solar cells (PSCs), the hole-transport layer (HTL) plays a critical role in extracting photogenerated holes from the perovskite absorber layer and transporting them to the electrode, thereby influencing the overall power conversion efficiency (PCE) and stability of the device. While organic materials like spiro-OMeTAD have been the benchmark, their high cost and susceptibility to degradation have driven the search for robust inorganic alternatives.
Initial interest in zinc thiocyanate (B1210189) (Zn(SCN)₂) as a potential HTL material has been redirected due to findings indicating its n-type semiconducting properties, making it more suitable for electron transport. However, the broader family of metal thiocyanates has a prominent and successful member in copper(I) thiocyanate (CuSCN) . CuSCN has emerged as a leading inorganic HTL candidate owing to its high hole mobility, wide bandgap, excellent thermal stability, and low cost.
These application notes provide a comprehensive overview of the use of CuSCN as an HTL in PSCs, including detailed experimental protocols, performance data, and a mechanistic overview.
Data Presentation: Performance of Perovskite Solar Cells with CuSCN HTLs
The performance of PSCs incorporating CuSCN as the HTL is highly dependent on the deposition method, solvent system, and overall device architecture. Below is a summary of reported photovoltaic parameters from various studies, showcasing the material's potential.
| HTL Material | Deposition Method | Solvent | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |
| CuSCN | Spin-coating | Diethyl Sulfide (B99878) | 10.1 | - | - | - | |
| CuSCN (untreated) | Spin-coating | Diethyl Sulfide | 14.72 | 0.97 | 22.13 | 68.7 | [1] |
| CuSCN (EA-treated) | Spin-coating | Diethyl Sulfide | 15.86 | 0.99 | 22.62 | 70.9 | [1] |
| CuSCN | Doctor Blading | Dipropyl Sulfide | 12.4 | 1.016 | 19.7 | - | [2] |
| CuSCN | Solution Process | Aqueous Ammonia | 17.5 | - | - | - | [3] |
| CuI/CuSCN Composite | Spin-coating | - | 18.76 | - | - | - | [4] |
| CuSCN with n-butylammonium iodide additive | Spin-coating | - | 19.24 | - | - | - | [5] |
Experimental Protocols
Preparation of CuSCN Precursor Solution
The choice of solvent is critical for depositing a high-quality CuSCN film without damaging the underlying perovskite layer. Diethyl sulfide (DES) is a commonly used solvent due to its ability to dissolve CuSCN without readily dissolving the perovskite.
Materials:
-
Copper(I) thiocyanate (CuSCN) powder
-
Diethyl sulfide (DES), anhydrous
Protocol:
-
Prepare a saturated solution of CuSCN in DES. A common concentration is around 50-70 mg/mL.
-
Stir the solution vigorously in a sealed vial for several hours at room temperature to ensure complete dissolution.
-
Just before use, filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate impurities.
Note: Due to the volatility and odor of DES, this procedure should be performed in a well-ventilated fume hood.
Deposition of CuSCN Hole-Transport Layer by Spin-Coating
Spin-coating is a widely used technique for depositing thin, uniform films of CuSCN.
Equipment:
-
Spin-coater
-
Substrates with perovskite layer
-
Micropipette
-
Hotplate
Protocol:
-
Transfer the perovskite-coated substrate to a spin-coater located in an inert atmosphere (e.g., a nitrogen-filled glovebox).
-
Dispense an adequate amount of the filtered CuSCN solution (typically 50-100 µL) onto the center of the perovskite layer to cover the entire surface.
-
Spin-coat the substrate. A typical two-step program is:
-
Step 1: 1000 rpm for 10 seconds (for initial spreading)
-
Step 2: 4000 rpm for 30 seconds (to achieve desired thickness)
-
-
Immediately transfer the substrate to a hotplate and anneal at 100°C for 10 minutes to remove the solvent and crystallize the CuSCN film.
-
Allow the substrate to cool down before depositing the top metal electrode (e.g., gold or silver).
Antisolvent Treatment during Spin-Coating (Optional but Recommended)
An antisolvent dripping step during spin-coating can improve the quality and crystallinity of the CuSCN layer, leading to enhanced device performance.[1]
Protocol Modification:
-
During the second step of the spin-coating program (e.g., at 4000 rpm), dispense a small volume (e.g., 100 µL) of an antisolvent such as ethyl acetate (B1210297) onto the spinning substrate approximately 10-15 seconds before the end of the program.
-
Proceed with the annealing step as described above.
Visualizations
Mechanism of Hole Transport in a PSC with a CuSCN HTL
The following diagram illustrates the energy level alignment and the pathway of hole extraction and transport in a typical n-i-p perovskite solar cell employing a CuSCN HTL.
Caption: Energy levels and charge transport in a CuSCN-based PSC.
Experimental Workflow for Fabricating a PSC with a CuSCN HTL
This diagram outlines the major steps involved in the fabrication of a complete perovskite solar cell with a CuSCN hole-transport layer.
Caption: Workflow for PSC fabrication with a CuSCN HTL.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. One plus one greater than two: high-performance inverted planar perovskite solar cells based on a composite CuI/CuSCN hole-transporting layer - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Growing Single Crystals of Zinc Thiocyanate Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the successful growth of single crystals of zinc thiocyanate (B1210189) complexes. The information compiled herein is intended to guide researchers in obtaining high-quality single crystals suitable for X-ray diffraction analysis and other advanced characterization techniques.
Introduction
Zinc thiocyanate complexes represent a versatile class of coordination compounds with applications ranging from catalysis and materials science to the development of novel therapeutic agents. The ability to grow high-quality single crystals is paramount for elucidating their three-dimensional structures, understanding their structure-function relationships, and enabling rational drug design. This document outlines the most common and effective methods for growing single crystals of these complexes, including slow evaporation and vapor diffusion techniques.
Data Presentation: Comparative Crystallization Parameters
The following table summarizes key experimental parameters for the single-crystal growth of various this compound complexes, providing a comparative overview to aid in the design of new crystallization experiments.
| Complex | Ligand (L) | Formula | Solvent(s) | Method | Growth Time | Yield | Reference |
| 1 | 2-Methylpyridine | [Zn(NCS)₂(C₆H₇N)₂] | Ethanol | Slow Evaporation | Several days | Not specified | [1] |
| 2 | 2-Chloropyridine | [Zn(NCS)₂(C₅H₄ClN)₂] | Ethanol | Slow Evaporation | Several days | Not specified | [1] |
| 3 | 2-Bromopyridine | [Zn(NCS)₂(C₅H₄BrN)₂] | Ethanol | Slow Evaporation | Several days | Not specified | [1] |
| 4 | Nicotinamide | [Zn(NCS)₂(C₆H₆N₂O)₂] | Ethanol/Water | Slow Evaporation | "a few days" | 77% (bulk) | [2] |
| 5 | 1,4-diazabicyclo[2.2.2]octane (Ten) | [Zn(NCS)₂(Ten)(DMSO)] | Dimethylsulfoxide (DMSO) | Cooling of reaction mixture | Not specified | 32% (bulk) | [3] |
| 6 | 3-Ethylpyridine | [Zn(NCS)₂(C₇H₉N)₄] | 3-Ethylpyridine/Water | Slow Evaporation | "a few days" | Not specified | [4] |
| 7 | 3-Ethylpyridine | [Zn(NCS)₂(C₇H₉N)₂] | 3-Ethylpyridine/Water | Slow Evaporation | "a few days" | Not specified | [4] |
| 8 | 3-Picoline | [Zn(NCS)₂(C₆H₇N)₂] | Acetonitrile | Slow Evaporation | "a few days" | Not specified | [5] |
| 9 | 4-Picoline | [Zn(NCS)₂(C₆H₇N)₂] | Acetonitrile | Slow Evaporation | "a few days" | Not specified | [5] |
| 10 | Terpyridine | [Zn(tpy)(NCS)₂] | Dimethylsulfoxide (DMSO) | Slow Evaporation | Not specified | Not specified | [6] |
Experimental Protocols
Below are detailed methodologies for the two primary techniques used to grow single crystals of this compound complexes.
Protocol 1: Slow Evaporation Method
This is the most straightforward and widely used method for growing single crystals. It relies on the gradual increase in the concentration of the solute as the solvent evaporates, leading to the formation of a supersaturated solution from which crystals can nucleate and grow.
Materials:
-
This compound (Zn(NCS)₂) or its precursors (e.g., ZnCl₂ and KSCN)
-
Organic ligand of interest
-
Appropriate solvent(s) (e.g., ethanol, methanol, acetonitrile, DMSO, water)
-
Small, clean crystallization vessel (e.g., vial, test tube, or beaker)
-
Parafilm or aluminum foil
-
Filtration apparatus (e.g., syringe filter)
Procedure:
-
Preparation of the Complex Solution:
-
Synthesize the this compound complex in a suitable solvent according to a literature procedure. For example, a stoichiometric amount of the organic ligand is added to a solution of this compound.
-
Alternatively, prepare a solution by dissolving the pre-synthesized and purified complex in a chosen solvent or solvent mixture. The concentration should be near saturation at room temperature. A good starting point is to dissolve 10-20 mg of the complex in 1-2 mL of solvent.
-
-
Filtration:
-
Filter the solution using a syringe filter (0.22 µm or 0.45 µm pore size) into a clean crystallization vessel. This step is crucial to remove any dust or particulate matter that could act as unwanted nucleation sites, leading to the formation of many small crystals instead of a few large ones.
-
-
Crystallization Setup:
-
Cover the opening of the vessel with parafilm or aluminum foil.
-
Puncture a few small holes in the cover to allow for slow evaporation of the solvent. The number and size of the holes can be adjusted to control the rate of evaporation; a slower rate generally yields better quality crystals.
-
-
Crystal Growth:
-
Place the vessel in a location free from vibrations and significant temperature fluctuations.
-
Monitor the vessel periodically for crystal growth. This can take anywhere from a few days to several weeks.[7]
-
-
Harvesting:
-
Once crystals of a suitable size have formed, carefully remove them from the solution using a spatula or by decanting the mother liquor.
-
Gently wash the crystals with a small amount of cold solvent and allow them to air dry.
-
Protocol 2: Vapor Diffusion Method
This technique is particularly useful when only small amounts of the compound are available or when the compound is highly soluble in the chosen solvent. It involves the slow diffusion of a precipitant (a solvent in which the compound is insoluble) in the vapor phase into a solution of the compound, gradually inducing crystallization.
Materials:
-
This compound complex
-
"Good" solvent (in which the complex is soluble)
-
"Bad" or precipitant solvent (in which the complex is insoluble, but miscible with the good solvent, and more volatile)
-
Small inner vial
-
Larger outer vial with a tight-fitting cap or a sealed container
-
Filtration apparatus
Procedure:
-
Preparation of the Complex Solution:
-
Dissolve the this compound complex in a minimal amount of the "good" solvent to create a concentrated solution.
-
Filter the solution into the small inner vial.
-
-
Crystallization Setup:
-
Pour a small amount of the "bad" solvent into the larger outer vial. The volume of the bad solvent should be sufficient to create a saturated vapor environment but not so much that it will completely fill the inner vial upon equilibration.
-
Carefully place the inner vial containing the complex solution inside the outer vial. Ensure that the inner vial is stable and will not tip over.
-
Seal the outer vial tightly.
-
-
Crystal Growth:
-
The more volatile "bad" solvent will slowly diffuse into the "good" solvent in the inner vial.
-
This gradual change in solvent composition will decrease the solubility of the complex, leading to supersaturation and subsequent crystal growth.
-
Place the setup in a stable, vibration-free environment.
-
-
Harvesting:
-
Once crystals have formed, carefully open the container and retrieve the inner vial.
-
Isolate the crystals as described in the slow evaporation protocol.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the described crystallization protocols.
Caption: Workflow for the Slow Evaporation Method.
Caption: Workflow for the Vapor Diffusion Method.
References
- 1. Synthesis and crystal structures of Zn(ii) and Co(ii) coordination compounds with ortho substituted pyridine ligands: two structure types and polymorphism in the region of their coexistence - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application of Zinc Thiocyanate in the Synthesis of Luminescent Materials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of luminescent materials using zinc thiocyanate (B1210189). It covers the preparation of luminescent coordination polymers and the use of zinc thiocyanate as a precursor for zinc oxide (ZnO) and zinc sulfide (B99878) (ZnS) nanoparticles. The information is intended to guide researchers in the development of novel light-emitting materials for various applications, including bioimaging, sensing, and optoelectronics.
Luminescent Coordination Polymers Based on this compound
This compound is a versatile precursor for the synthesis of luminescent coordination polymers. The thiocyanate ligand can act as a bridge between zinc centers, and the incorporation of various organic linkers allows for the tuning of the crystal structure and photoluminescent properties. These materials often exhibit fluorescence in the blue-green region of the visible spectrum.[1][2]
Quantitative Luminescent Properties
The luminescent properties of this compound-based coordination polymers are highly dependent on their molecular and supramolecular structures.[1] The choice of organic ligands plays a crucial role in determining the emission characteristics.
| Compound ID | Description | Excitation Wavelength (nm) | Emission Wavelength (nm) | Emission Color | Reference |
| I | [Zn(NCS)₂(C₄H₉N₃S)]·H₂O (acetone thiosemicarbazone ligand) | Violet light | Not specified | Blue | [1][2] |
| II | [Zn(CH₄N₂O)₄(H₂O)₂][Zn(NCS)₄] (urea ligand) | Violet light | Not specified | Green | [1][2] |
Experimental Protocols
1.2.1. Synthesis of [Zn(NCS)₂(C₄H₉N₃S)]·H₂O (Compound I)
This protocol is based on the synthesis of a blue-emitting this compound complex with acetone (B3395972) thiosemicarbazone.[1][2]
Materials:
-
This compound (Zn(NCS)₂)
-
Acetone thiosemicarbazone
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve this compound in a minimal amount of a 1:1 (v/v) ethanol/water mixture with gentle heating.
-
In a separate flask, dissolve acetone thiosemicarbazone in ethanol.
-
Slowly add the acetone thiosemicarbazone solution to the this compound solution while stirring.
-
Continue stirring the mixture at room temperature for 2-3 hours.
-
Allow the solution to stand undisturbed for slow evaporation.
-
Colorless crystals of the product will form over a period of several days.
-
Collect the crystals by filtration, wash with a small amount of cold ethanol, and air dry.
1.2.2. Synthesis of [Zn(CH₄N₂O)₄(H₂O)₂][Zn(NCS)₄] (Compound II)
This protocol describes the synthesis of a green-emitting coordination salt containing two different zinc coordination units.[1][2]
Materials:
-
This compound (Zn(NCS)₂)
-
Urea (CH₄N₂O)
-
Deionized water
Procedure:
-
Prepare a saturated aqueous solution of this compound.
-
Prepare a concentrated aqueous solution of urea.
-
Mix the two solutions in a 1:4 molar ratio of this compound to urea.
-
Stir the solution for 1 hour at room temperature.
-
Allow the resulting solution to slowly evaporate at room temperature.
-
Colorless crystals of the product will precipitate.
-
Collect the crystals by filtration, wash with a small amount of ice-cold water, and air dry.
Experimental Workflow
References
Application Notes and Protocols for Metal Ion Detection Using Thiocyanate-Based Reagents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of thiocyanate-based reagents in analytical test kits for the colorimetric detection of specific metal ions. The methodologies outlined are foundational for developing rapid and effective screening assays for metal ion contamination or for use in various research and development applications.
Introduction
Thiocyanate (B1210189) (SCN⁻) is a versatile anion that forms distinctively colored complexes with various transition metal ions, making it a valuable reagent in analytical chemistry for qualitative and quantitative analysis. While the term "zinc thiocyanate" can refer to the specific salt Zn(SCN)₂, in the context of simple colorimetric test kits for detecting other metal ions, it is more common to use a soluble salt such as potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH₄SCN) as the source of the reactive thiocyanate ion.[1] The underlying principle of these tests is the formation of a colored metal-thiocyanate complex that can be detected visually or spectrophotometrically.[2][3]
The zinc(II) ion itself can form a stable tetrathiocyanatozincate(II) complex, [Zn(NCS)₄]²⁻, which can be utilized in more complex analytical systems, but for direct colorimetric detection of other metal ions, the focus remains on the reaction of the SCN⁻ ion.[4]
Application: Qualitative and Semi-Quantitative Detection of Iron(III) Ions
The reaction between iron(III) ions and thiocyanate is a classic and highly sensitive method for the detection of ferric iron, producing a characteristic blood-red color.[1][4]
Signaling Pathway
The detection of Iron(III) ions is based on the formation of a colored complex with thiocyanate ions.
References
Application Notes and Protocols for the Formulation of Zinc Thiocyanate-Based Ionic Liquids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation, properties, and potential applications of zinc thiocyanate-based ionic liquids. The detailed protocols and compiled data are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, materials science, and drug development.
Introduction
Ionic liquids (ILs) are a class of salts that are liquid at or near room temperature (typically below 100°C).[1][2] They possess a unique combination of properties, including low vapor pressure, high thermal stability, and tunable solvating capabilities, making them attractive for a wide range of applications.[1][3] this compound-based ionic liquids, which incorporate a zinc-containing anionic complex, offer additional functionalities stemming from the presence of the zinc metal center. These functionalities can be leveraged in catalysis, extraction processes, and the development of novel drug delivery systems.[4][5][6]
The tunability of ionic liquids allows for the design of task-specific materials by modifying the cation and anion.[3] For instance, the choice of the organic cation (e.g., imidazolium (B1220033), pyrrolidinium (B1226570), or phosphonium) can influence the physical properties of the ionic liquid, such as its viscosity and miscibility.[5][7] The zinc thiocyanate (B1210189) anion, typically in the form of [Zn(SCN)₄]²⁻, provides a metal center that can participate in catalytic cycles or act as a Lewis acid.[8]
Experimental Protocols
Protocol 1: Synthesis of 1-Butyl-3-methylimidazolium Thiocyanate ([Bmim][SCN])
This protocol describes a common two-step synthesis for an imidazolium-based thiocyanate ionic liquid, which can subsequently be used to form the zinc-containing ionic liquid.
Step 1: Synthesis of 1-Butyl-3-methylimidazolium Chloride ([Bmim]Cl)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-methylimidazole (B24206) (1.0 mol) and 1-chlorobutane (B31608) (1.2 mol).
-
Reaction Conditions: Heat the mixture at 70°C for 48 hours under a nitrogen atmosphere with vigorous stirring.
-
Purification: After cooling to room temperature, a biphasic mixture will be observed. The upper layer (unreacted starting materials) is decanted. The lower layer, which is the crude [Bmim]Cl, is washed three times with ethyl acetate (B1210297) to remove any remaining impurities.
-
Drying: The purified [Bmim]Cl is then dried under vacuum at 80°C for 24 hours to remove any residual solvent. The final product should be a white solid.
Step 2: Anion Exchange to form [Bmim][SCN]
-
Dissolution: Dissolve the synthesized [Bmim]Cl (1.0 mol) in deionized water.
-
Metathesis Reaction: In a separate flask, dissolve potassium thiocyanate (KSCN) (1.1 mol) in deionized water. Add the KSCN solution dropwise to the [Bmim]Cl solution with constant stirring. A white precipitate of potassium chloride (KCl) will form.
-
Stirring: Continue stirring the mixture at room temperature for 24 hours to ensure the completion of the reaction.
-
Filtration: Remove the precipitated KCl by filtration.
-
Extraction: The aqueous solution containing [Bmim][SCN] is then extracted with dichloromethane (B109758) (3 x 50 mL). The organic layers are combined.
-
Drying and Solvent Removal: The combined organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting ionic liquid is further dried under high vacuum at 70°C for 48 hours.
Protocol 2: Formulation of a this compound-Based Ionic Liquid
This protocol details the synthesis of a zinc-containing ionic liquid, using an imidazolium thiocyanate salt as a precursor.
-
Precursor Preparation: Prepare 1-butyl-3-methylimidazolium thiocyanate ([Bmim][SCN]) as described in Protocol 1.
-
Reaction Mixture: In a round-bottom flask, dissolve this compound (Zn(SCN)₂) (0.5 mol) in a minimal amount of a suitable solvent such as acetone (B3395972) or acetonitrile.
-
Addition of Ionic Liquid Precursor: Add [Bmim][SCN] (1.0 mol) to the dissolved this compound solution with vigorous stirring. The molar ratio is important to favor the formation of the tetrathiocyanatozincate(II) complex, [Zn(SCN)₄]²⁻.
-
Reaction Conditions: Stir the mixture at 60°C for 24 hours under a nitrogen atmosphere.
-
Solvent Removal: After the reaction is complete, remove the solvent under reduced pressure.
-
Purification and Drying: The resulting viscous liquid is washed with diethyl ether to remove any unreacted starting materials. The product is then dried under high vacuum at 80°C for 48 hours to yield the final this compound-based ionic liquid, [Bmim]₂[Zn(SCN)₄].
Data Presentation
Table 1: Physicochemical Properties of Selected Ionic Liquids
| Ionic Liquid Cation | Anion | Melting Point (°C) | Decomposition Temp. (°C) | Viscosity (cP at 25°C) |
| 1-Butyl-3-methylimidazolium | Thiocyanate | < 25 | > 200 | 52 |
| 1-Hexyl-3-methylimidazolium | Thiocyanate | < 25 | > 200 | 89 |
| 1-Octyl-3-methylimidazolium | Thiocyanate | < 25 | > 200 | 145 |
| Trihexyl(tetradecyl)phosphonium | Thiocyanate | < 25 | > 300 | 370 |
Note: The data presented are representative values and can vary based on purity and measurement conditions.[5][9]
Table 2: Properties of this compound
| Property | Value |
| Molar Mass | 181.54 g/mol [10] |
| Appearance | White crystalline solid |
| Solubility in Water | Soluble |
Mandatory Visualizations
Diagrams of Experimental Workflows and Logical Relationships
Caption: Synthesis workflow for a this compound-based ionic liquid.
Caption: Potential role of this compound ILs in drug delivery.
Application Notes
Application in Catalysis
Zinc-containing ionic liquids can serve as recyclable catalysts for various organic reactions.[4] The Lewis acidic nature of the zinc center in the [Zn(SCN)₄]²⁻ anion can catalyze reactions such as Friedel-Crafts alkylations and acylations, aldol (B89426) condensations, and cycloaddition reactions. The ionic liquid medium allows for easy separation of the catalyst from the reaction products, which are typically less polar and can be extracted with a non-polar solvent. This offers a greener alternative to traditional homogeneous catalysts.[11][12]
Application in Extraction Processes
The unique solvating properties of ionic liquids make them effective for the extraction of various compounds.[7][13] this compound-based ionic liquids can be employed in liquid-liquid extraction processes for the separation of metal ions from aqueous solutions.[6][14] The thiocyanate anion can act as a ligand to complex with other metal ions, facilitating their transfer into the ionic liquid phase. The efficiency of the extraction can be tuned by modifying the cation of the ionic liquid to alter its hydrophobicity.
Application in Drug Development and Delivery
A significant challenge in drug development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs), which limits their bioavailability.[1][5] Ionic liquids can be used to improve the solubility of these APIs.[2][3] One approach is to form an "API-IL," where the API itself is part of the ionic liquid structure, either as the cation or the anion.[5]
Alternatively, this compound-based ionic liquids can act as novel formulation excipients or delivery vehicles.[15] The ionic liquid can form stable dispersions or microemulsions containing the drug, enhancing its solubility and stability. The presence of zinc, an essential trace element, may also offer synergistic therapeutic effects in certain applications. For instance, zinc is known to have roles in immune function and wound healing.[16] The development of zinc-containing ionic liquid-based drug delivery systems could therefore be a promising area of research.[5][15]
References
- 1. Synthesis and characterization of new pyrrolidinium based protic ionic liquids. Good and superionic liquids. | Semantic Scholar [semanticscholar.org]
- 2. Novel Phosphonium-Based Ionic Liquid Electrolytes for Battery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journal.gnest.org [journal.gnest.org]
- 7. Ionic Liquid Solutions as a Green Tool for the Extraction and Isolation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | 557-42-6 | Benchchem [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C2N2S2Zn | CID 68405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. electrochem.org [electrochem.org]
- 12. researchgate.net [researchgate.net]
- 13. Ionic-Liquid-Mediated Extraction and Separation Processes for Bioactive Compounds: Past, Present, and Future Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Ionic Liquids-Based Drug Delivery: a Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. dergipark.org.tr [dergipark.org.tr]
Troubleshooting & Optimization
optimizing reaction conditions for high-yield synthesis of zinc thiocyanate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of zinc thiocyanate (B1210189) for high yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common and straightforward method for synthesizing zinc thiocyanate?
A1: A prevalent and simple method for synthesizing this compound is through salt metathesis reactions in an aqueous solution.[1] This typically involves reacting a soluble zinc salt, such as zinc sulfate (B86663) or zinc nitrate, with a soluble thiocyanate salt like potassium thiocyanate or sodium thiocyanate.[1]
Q2: How can I synthesize this compound in non-aqueous solvents?
A2: this compound can be synthesized in non-aqueous solvents like methanol (B129727) by reacting anhydrous zinc chloride with potassium thiocyanate.[1] The reaction is typically carried out under reflux for a couple of hours, and the product is isolated by filtration.[1] Another method involves the direct reaction of zinc oxide with ammonium (B1175870) thiocyanate in solvents such as methanol, acetonitrile, DMF, or DMSO, often in the presence of a ligand.[1]
Q3: What factors significantly influence the yield and purity of this compound?
A3: The choice of solvent and reaction conditions are critical factors that can significantly influence the nature of the final product.[1] Maintaining stoichiometric ratios of the reactants is also crucial for ensuring the purity of the synthesized this compound.[1] The temperature and concentration of reactants can also impact the reaction kinetics and final yield.
Q4: Are there different crystalline forms (polymorphs) of this compound I should be aware of?
A4: Yes, at least two polymorphs of this compound, α-Zn(NCS)₂ and β-Zn(NCS)₂, have been reported. β-Zn(NCS)₂ can form from the evaporation of aqueous solutions, while α-Zn(NCS)₂ may form from cooling supersaturated aqueous solutions.[2] These polymorphs have distinct powder diffraction patterns.[2]
Troubleshooting Guide
Issue 1: Low or No Precipitate Formation
Question: I am not observing any precipitate, or the amount is very low, during the aqueous synthesis of this compound. What could be the issue?
Answer: Low or no precipitate formation can be due to several factors:
-
Incorrect Stoichiometry: Ensure that the molar ratios of the zinc salt and thiocyanate salt are correct. An excess of one reactant can sometimes lead to the formation of soluble complexes.
-
High Solubility in the Reaction Medium: this compound has some solubility in water. If the concentrations of your reactants are too low, the product may remain in solution. Consider concentrating the solution by slow evaporation to induce precipitation.[1]
-
Formation of Soluble Complexes: In the presence of excess thiocyanate ions, soluble complexes like [Zn(NCS)₄]²⁻ can form, preventing the precipitation of neutral Zn(NCS)₂.[1]
Issue 2: The Final Yield is Significantly Lower Than Expected
Question: I am getting a precipitate, but my final yield after washing and drying is much lower than the theoretical maximum. What are the potential causes?
Answer: A low final yield can result from several issues during the workup and purification stages:
-
Product Loss During Washing: this compound is soluble in water and alcohol.[3] Washing the precipitate with large volumes of these solvents, especially if they are not cold, can lead to significant product loss. It is advisable to wash the product with a minimal amount of cold solvent.
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure adequate reaction time and appropriate temperature conditions. For non-aqueous synthesis in methanol, refluxing for 1-2 hours is recommended.[1]
-
Side Reactions: The formation of byproducts can reduce the yield of the desired product. The purity of starting materials is important to minimize side reactions.
-
Formation of Different Polymorphs: The formation of a more soluble polymorph could lead to lower isolated yields.[2]
Issue 3: The Product is Impure
Question: My final product shows impurities in analytical tests. What are the common impurities and how can I avoid them?
Answer: Impurities in the final product can arise from unreacted starting materials or side products.
-
Unreacted Starting Materials: Ensure the correct stoichiometric ratio of reactants. Washing the final product with a suitable solvent in which the impurities are soluble but the product is not is a key purification step. For instance, washing with cold methanol can remove unreacted reagents in a non-aqueous synthesis.[1]
-
Byproduct Formation: In aqueous salt metathesis reactions, the other salt formed (e.g., potassium sulfate) is a potential impurity.[1] If this salt is soluble, thorough washing of the this compound precipitate is necessary. If both products are insoluble, a different synthesis route may be required.
-
Solvent Incorporation: The choice of solvent can sometimes lead to its incorporation into the crystal structure, forming solvates. Drying the product under vacuum can help remove residual solvent.
Data Presentation
Table 1: Reported Yields for Selected this compound Synthesis Methods
| Zinc Source | Thiocyanate Source | Solvent | Key Conditions | Product | Reported Yield (%) | Reference |
| Zinc oxide | Ammonium thiocyanate | Acetonitrile | Heating to boiling, stirring for 2-3 min | [Zn(NCS)₂(Ten)] | 83 | [4] |
| Zinc oxide | Ammonium thiocyanate | DMSO | Heated with constant stirring for 1 h | [Zn(NCS)₂(Ten)DMSO] | 32 | [4] |
Ten = triethylenediamine
Experimental Protocols
Protocol 1: Synthesis of this compound via Salt Metathesis in Aqueous Solution
This protocol is a general method based on the reaction between zinc sulfate and potassium thiocyanate.[1]
Materials:
-
Zinc sulfate (ZnSO₄)
-
Potassium thiocyanate (KSCN)
-
Deionized water
Equipment:
-
Beakers
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Filter paper
-
Drying oven or vacuum desiccator
Procedure:
-
Prepare separate aqueous solutions of zinc sulfate and potassium thiocyanate. A typical molar ratio is 1:2 (ZnSO₄:KSCN).
-
Slowly add the potassium thiocyanate solution to the zinc sulfate solution while stirring continuously.
-
A white precipitate of this compound should form.
-
Continue stirring the mixture for a predetermined time (e.g., 1-2 hours) at room temperature to ensure the reaction goes to completion.
-
Isolate the precipitate by vacuum filtration.
-
Wash the precipitate with a small amount of cold deionized water to remove the soluble potassium sulfate byproduct.
-
Dry the purified this compound in an oven at a low temperature or in a vacuum desiccator to a constant weight.
Protocol 2: Synthesis of Anhydrous this compound in Methanol
This protocol is based on the reaction of anhydrous zinc chloride and potassium thiocyanate in a non-aqueous medium.[1]
Materials:
-
Anhydrous zinc chloride (ZnCl₂)
-
Potassium thiocyanate (KSCN)
-
Anhydrous methanol
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus
-
Vacuum line for drying
Procedure:
-
In a round-bottom flask, dissolve anhydrous zinc chloride in anhydrous methanol.
-
In a separate container, dissolve potassium thiocyanate in anhydrous methanol. A 1:2 molar ratio of ZnCl₂ to KSCN is critical.[1]
-
Add the potassium thiocyanate solution to the zinc chloride solution with stirring.
-
Set up the apparatus for reflux and heat the mixture for 1-2 hours.[1]
-
After the reflux period, allow the mixture to cool to room temperature. A precipitate of this compound should be present, as potassium chloride is less soluble in methanol.
-
Isolate the product by filtration.
-
Wash the precipitate with a small amount of cold methanol to remove any unreacted starting materials.[1]
-
Dry the final product under vacuum.[1]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
strategies to control polymorphism in zinc thiocyanate crystallization
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the control of polymorphism in zinc thiocyanate (B1210189) (Zn(NCS)₂) crystallization. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges in obtaining the desired crystalline form.
Frequently Asked Questions (FAQs)
Q1: What are the known polymorphs of zinc thiocyanate?
A1: this compound is known to exist in at least two polymorphic forms, commonly referred to as α-Zn(NCS)₂ and β-Zn(NCS)₂.[1] The β-form is synthesized by the evaporation of aqueous solutions, while the α-form has been reported to form from cooling supersaturated aqueous solutions.[1] While the crystal structure of β-Zn(NCS)₂ is known, the structure of α-Zn(NCS)₂ has not yet been determined.[1]
Q2: How can I selectively crystallize the α- or β-polymorph?
A2: Selective crystallization depends primarily on controlling the kinetic and thermodynamic parameters of the crystallization process.
-
For β-Zn(NCS)₂: This form is typically obtained through slow evaporation of an aqueous solution of Zn(NCS)₂ at room temperature.[1][2]
-
For α-Zn(NCS)₂: This form can be crystallized by cooling a supersaturated aqueous solution.[1] This method favors the nucleation of the metastable α-form.
Q3: What is the role of the solvent in controlling polymorphism?
A3: The choice of solvent is a critical factor. The solvent's polarity, viscosity, and its ability to coordinate with the zinc ion can influence which polymorph is formed.[2][3] In some cases, solvent molecules can be incorporated into the crystal structure, leading to solvates rather than true polymorphs.[2][4] Using non-aqueous solvents like methanol, acetonitrile, DMF, or DMSO can lead to the formation of different this compound complexes.[4]
Q4: How does temperature affect the crystallization outcome?
A4: Temperature directly influences solubility, supersaturation, and nucleation/growth kinetics.[5] For Zn(NCS)₂, different temperature profiles can favor different polymorphs. For example, slow evaporation at a constant room temperature yields the β-form, whereas actively cooling a heated, saturated solution can yield the α-form.[1]
Q5: Can additives or impurities influence polymorphism?
A5: Yes. Additives, ligands, or even unintentional impurities can significantly impact the crystallization outcome. They can act as inhibitors or promoters for the nucleation of a specific polymorph by adsorbing onto crystal surfaces.[6][7] Adding ligands like pyridine (B92270) or triethylenediamine will result in the formation of more complex coordination compounds, which may themselves exhibit polymorphism.[4][8]
Q6: How can I confirm the polymorphic form of my synthesized crystals?
A6: Powder X-ray Diffraction (PXRD) is the most common and reliable method to distinguish between the α and β polymorphs, as they have distinct diffraction patterns.[1] Single-crystal X-ray diffraction (SC-XRD) provides definitive structural information.[2] Additionally, vibrational spectroscopy techniques like FTIR and Raman can be used to analyze the bonding modes of the thiocyanate ligand.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the crystallization of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Crystals Form | 1. Solution is not saturated: The concentration of Zn(NCS)₂ is below the solubility limit.[9] 2. Excessive vibration: The crystallization setup is in a location with mechanical disturbances.[9] 3. Presence of contaminants: Dust or residue in the glassware can inhibit nucleation.[9][10] | 1. Increase the concentration by dissolving more solute or by slowly evaporating the solvent.[9] 2. Move the setup to a quiet, undisturbed location.[9] 3. Ensure all glassware is meticulously clean. Filter the solution before setting it up for crystallization. |
| Wrong Polymorph Obtained | 1. Incorrect method: The chosen crystallization method (e.g., evaporation vs. cooling) favors the undesired polymorph.[1] 2. Inappropriate solvent: The solvent may thermodynamically or kinetically favor the formation of the undesired form.[2] 3. Cooling/Evaporation rate is too fast or slow: The rate of generating supersaturation affects nucleation kinetics.[9] | 1. To obtain the α-form, use a cooling crystallization method. For the β-form, use slow evaporation.[1] 2. Experiment with different solvents or solvent mixtures.[3] 3. Systematically vary the cooling rate or slow down evaporation (e.g., by partially covering the container). |
| Amorphous Precipitate or Oil Forms | 1. Supersaturation is too high: Rapidly generating a very high level of supersaturation can lead to amorphous precipitation instead of orderly crystal growth.[10] 2. Rapid cooling: Cooling the solution too quickly can cause the solute to "crash out".[9] | 1. Reduce the initial concentration of the solution. If using an anti-solvent, add it more slowly.[5] 2. Decrease the cooling rate. Use a programmable bath or insulate the container to slow heat loss. |
| Small or Poor-Quality Crystals | 1. Too many nucleation sites: High supersaturation or impurities can lead to the simultaneous formation of many small crystals.[10] 2. Solution cooled or evaporated too quickly: Rapid growth often leads to smaller, less perfect crystals.[9] | 1. Use a dust-free setup and filter the solution. Try to generate supersaturation more slowly to minimize nucleation events.[10] 2. Slow down the crystallization process. For evaporation, reduce the surface area or cover the vessel. For cooling, reduce the cooling rate. |
Experimental Protocols
Protocol 1: Synthesis of β-Zn(NCS)₂ by Slow Evaporation
This protocol is designed to yield the thermodynamically stable β-polymorph.
-
Preparation of Solution: Prepare an aqueous solution of this compound. This can be done via a salt metathesis reaction, for instance, by reacting equimolar amounts of zinc sulfate (B86663) (ZnSO₄) and barium thiocyanate (Ba(NCS)₂) in deionized water.
-
Removal of Byproduct: The insoluble barium sulfate (BaSO₄) precipitate is removed by filtration, leaving an aqueous solution of Zn(NCS)₂.
-
Crystallization: Transfer the clear filtrate to a clean crystallizing dish or beaker. Cover the container with a perforated film (e.g., Parafilm with a few pinholes) to allow for slow solvent evaporation.
-
Incubation: Place the container in an undisturbed location at room temperature.
-
Harvesting: Crystals of β-Zn(NCS)₂ should form over a period of several days to weeks.[2] Once they have reached the desired size, they can be harvested from the mother liquor.
Protocol 2: Synthesis of α-Zn(NCS)₂ by Cooling Crystallization
This protocol aims to produce the metastable α-polymorph by controlling the cooling process.
-
Preparation of Saturated Solution: Prepare a saturated aqueous solution of Zn(NCS)₂ at an elevated temperature (e.g., 50-60 °C). Ensure all solute is completely dissolved.
-
Filtration: Hot-filter the solution to remove any particulate impurities that could act as unwanted nucleation sites.
-
Controlled Cooling: Transfer the hot, saturated solution to a clean container and place it in a controlled-temperature bath or a well-insulated container to ensure slow and controlled cooling.
-
Nucleation and Growth: As the solution cools, it will become supersaturated, leading to the nucleation and growth of α-Zn(NCS)₂ crystals.[1]
-
Isolation: Once the solution has reached room temperature and crystallization has ceased, isolate the crystals by filtration.
Data Summary Tables
Table 1: Key Factors for Controlling Zn(NCS)₂ Polymorphism
| Factor | Parameter to Control | Expected Influence on Outcome |
| Temperature | Cooling rate, Isothermal temperature | Affects solubility and kinetics; rapid cooling may favor the metastable α-form, while slow evaporation at RT favors the β-form.[1] |
| Solvent | Polarity, Coordinating ability | Can stabilize one polymorph over another; may co-crystallize.[2][3] |
| Supersaturation | Rate of generation (evaporation, cooling, anti-solvent addition) | High supersaturation can lead to amorphous solids or the metastable α-form; low supersaturation favors the stable β-form.[5] |
| Additives/Ligands | Type and concentration | Can inhibit or promote the growth of specific polymorphs by surface interaction or form new complex structures.[6][7] |
Table 2: Characterization of Zn(NCS)₂ Polymorphs
| Property | α-Zn(NCS)₂ | β-Zn(NCS)₂ |
| Formation Condition | Cooling of supersaturated aqueous solutions.[1] | Evaporation of aqueous solutions.[1] |
| Crystal Structure | Unknown.[1] | Triclinic, P-1 space group.[1] |
| Powder XRD | Distinct diffraction pattern.[1] | Distinct diffraction pattern.[1] |
| Photoluminescence (with Pb doping) | Blue emission.[1] | Green emission.[1] |
Visual Workflow Guides
Caption: Troubleshooting workflow for this compound crystallization.
Caption: Influence of crystallization method on polymorph selection.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | 557-42-6 | Benchchem [benchchem.com]
- 3. ias.ac.in [ias.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. Strategy for control of crystallization of polymorphs - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and crystal structures of Zn(ii) and Co(ii) coordination compounds with ortho substituted pyridine ligands: two structure types and polymorphism in the region of their coexistence - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. Troubleshooting Problems in Crystal Growing [thoughtco.com]
- 10. How To [chem.rochester.edu]
methods to prevent the hydrolysis of zinc thiocyanate in aqueous solutions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you prevent the hydrolysis of zinc thiocyanate (B1210189) in your aqueous solutions, ensuring the stability and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is zinc thiocyanate hydrolysis and why is it a problem?
A1: this compound (Zn(SCN)₂) in an aqueous solution can react with water in a process called hydrolysis. This reaction forms insoluble zinc hydroxide (B78521) (Zn(OH)₂) and thiocyanic acid (HSCN)[1]. The formation of a precipitate (zinc hydroxide) alters the concentration of the this compound in your solution, which can significantly impact experimental results that rely on a specific concentration of the active species.
Q2: What are the main factors that influence the hydrolysis of this compound?
A2: The primary factors influencing the stability of this compound solutions are:
-
pH: The solution's pH is a critical factor. The equilibrium of this compound complexes is highly sensitive to pH changes[2].
-
Temperature: Elevated temperatures can accelerate the decomposition of thiocyanate compounds[3].
-
Presence of other ions: The ionic strength of the solution can affect the stability of the this compound complexes[2].
Q3: What is the ideal pH range to maintain the stability of a this compound solution?
A3: While a definitive optimal pH range for this compound is not extensively published, based on the chemistry of thiocyanate complexes, a slightly acidic environment is preferable. In acidic conditions with a pH below 4, the thiocyanate ion can be protonated to form thiocyanic acid, which can shift the equilibrium away from the desired this compound complexes[2]. Conversely, in neutral to alkaline conditions, the formation of zinc hydroxide precipitate is favored. For the related ferric thiocyanate complex, a stable pH range has been identified as 1.4 to 1.7, with instability increasing at a pH above 2.7[4]. Therefore, maintaining a pH in the weakly acidic range of 4.0 to 6.0 is a recommended starting point for enhancing the stability of this compound solutions.
Q4: Can I use co-solvents to improve the stability of my this compound solution?
A4: Yes, the addition of certain organic co-solvents can enhance the stability of thiocyanate complexes. Studies on ferric thiocyanate have shown that mixtures of ketones, such as acetone (B3395972) and methyl ethyl ketone, can significantly increase the stability of the thiocyanate complex in aqueous solutions[4]. Polarographic studies have also been conducted on zinc-thiocyanate complexes in aqueous mixtures containing methanol, ethanol, dioxan, and dimethylformamide[5]. These co-solvents can alter the solvation of the ions and stabilize the this compound complexes, thereby reducing the rate of hydrolysis.
Q5: How should I store my this compound aqueous solutions?
A5: To ensure the longevity of your this compound solutions, they should be stored in tightly sealed containers to prevent the absorption of moisture, as this compound is hygroscopic[2][6]. It is also advisable to store them in a cool, dark place to minimize any potential degradation from light or heat. For long-term storage, refrigeration at 2-8°C is recommended.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| A white precipitate forms in my this compound solution. | The solution has undergone hydrolysis, forming insoluble zinc hydroxide. This is likely due to a pH that is too high (neutral or alkaline). | 1. Check the pH of your solution. If it is above 6.0, adjust it to a weakly acidic range (4.0-6.0) by adding a dilute acid (e.g., 0.1 M HCl or HNO₃) dropwise while stirring. 2. For future preparations, buffer the solution or prepare it in a weakly acidic medium from the start. |
| The concentration of my this compound solution decreases over time. | This is a sign of ongoing, slow hydrolysis, even if no visible precipitate has formed. It can be exacerbated by elevated storage temperatures or exposure to light. | 1. Verify your storage conditions. Ensure the solution is in a tightly sealed container and stored in a cool, dark place. 2. Consider preparing fresh solutions more frequently. 3. For enhanced stability, try adding a co-solvent such as acetone or a mixture of acetone and methyl ethyl ketone (e.g., starting with a 10% v/v addition and optimizing as needed). |
| My experimental results are inconsistent when using the this compound solution. | Inconsistent solution stability is a likely culprit. The concentration of the active this compound species may be varying between experiments due to hydrolysis. | 1. Implement a strict protocol for solution preparation, including pH adjustment and the use of high-purity water. 2. Standardize your this compound solution before each set of experiments to confirm its concentration. Titration with a standardized EDTA solution is a common method for determining zinc concentration. 3. Prepare a fresh, stabilized solution for each critical experiment. |
Quantitative Data Summary
The stability of this compound in aqueous solution is intrinsically linked to the formation of various zinc-thiocyanate complexes. The table below summarizes the stability constants for these complexes. A higher stability constant indicates a more stable complex, which is less prone to hydrolysis.
| Complex Species | Log of Cumulative Stability Constant (log βn) |
| [Zn(SCN)]⁺ | 0.56[7] |
| [Zn(SCN)₂] | 1.32[7] |
| [Zn(SCN)₃]⁻ | 1.18[7] |
| Data from a study in 1 M sodium perchlorate (B79767) constant ionic media at 25°C. |
Experimental Protocols
Protocol 1: Preparation of a pH-Stabilized this compound Aqueous Solution (0.1 M)
This protocol describes the preparation of a this compound solution with adjusted pH to inhibit hydrolysis.
Materials:
-
This compound (Zn(SCN)₂)
-
High-purity, deionized water
-
0.1 M Hydrochloric acid (HCl) or Nitric acid (HNO₃)
-
Calibrated pH meter
-
Volumetric flasks and pipettes
-
Stir plate and magnetic stir bar
Procedure:
-
Weigh out the required amount of this compound to prepare the desired volume of a 0.1 M solution (Molar mass of Zn(SCN)₂ is 181.5 g/mol ).
-
Add approximately 80% of the final volume of deionized water to a clean beaker with a magnetic stir bar.
-
While stirring, slowly add the weighed this compound to the water. This compound is hygroscopic, so handle it promptly.
-
Continue stirring until the solid is completely dissolved. The resulting solution will likely be slightly acidic[2][6].
-
Calibrate the pH meter according to the manufacturer's instructions.
-
Measure the pH of the this compound solution.
-
If the pH is above 6.0, slowly add 0.1 M HCl or HNO₃ dropwise while continuously monitoring the pH.
-
Adjust the pH to be within the range of 4.5 - 5.5 .
-
Once the desired pH is reached and stable, transfer the solution to a volumetric flask.
-
Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.
-
Bring the solution to the final volume with deionized water and mix thoroughly.
-
Store the solution in a tightly sealed, clearly labeled container in a cool, dark place.
Protocol 2: Monitoring Solution Stability by Spectrophotometry
This protocol provides a method to monitor the stability of the this compound solution over time by observing changes in absorbance, which can indicate the formation of zinc hydroxide precipitate (as turbidity) or changes in complexation.
Materials:
-
Prepared this compound solution
-
Spectrophotometer and cuvettes
-
Deionized water (as a blank)
Procedure:
-
Immediately after preparing the this compound solution, take an initial absorbance reading.
-
Set the spectrophotometer to a wavelength in the UV range (e.g., 220 nm) to monitor the thiocyanate ion or to a wavelength in the visible range (e.g., 600 nm) to monitor for turbidity. A full spectrum scan can also be informative.
-
Use deionized water as a blank to zero the spectrophotometer.
-
Fill a cuvette with the this compound solution and measure the absorbance. Record this as the time-zero reading.
-
Store the stock solution under the recommended conditions.
-
At regular intervals (e.g., daily for the first week, then weekly), take a new absorbance reading of the solution under the same conditions.
-
An increase in absorbance at higher wavelengths (e.g., >500 nm) can indicate the formation of a precipitate (light scattering). Changes in the UV absorbance may indicate changes in the concentration of the thiocyanate-containing species.
-
Plot the absorbance versus time to track the stability of your solution. A stable solution will show minimal change in absorbance over time.
Visualizations
Caption: The hydrolysis pathway of this compound in an aqueous solution.
Caption: Experimental workflow for preventing the hydrolysis of this compound.
Caption: Logical relationship of stabilization methods and their mechanisms.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | 557-42-6 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. Spectrophotometric determination of zinc with thiocyanate and Rhodamine 6G - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. ias.ac.in [ias.ac.in]
- 6. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. academic.oup.com [academic.oup.com]
influence of solvent polarity on the coordination mode of thiocyanate to zinc
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the influence of solvent polarity on the coordination mode of thiocyanate (B1210189) to zinc.
Frequently Asked Questions (FAQs)
Q1: What are the possible coordination modes of thiocyanate to a zinc(II) center?
The thiocyanate ion (SCN⁻) is an ambidentate ligand, meaning it can coordinate to a metal center through two different atoms: the nitrogen atom (forming an isothiocyanate complex, Zn-NCS) or the sulfur atom (forming a thiocyanate complex, Zn-SCN).[1][2][3] Zinc(II) is a borderline hard-soft acid, which means it can coordinate to both the harder nitrogen and the softer sulfur atom, and the preferred coordination mode can be influenced by various factors, including the solvent.[2][4]
Q2: How does solvent polarity influence the coordination mode of thiocyanate to zinc?
The polarity of the solvent can significantly influence the equilibrium between the N-bonded and S-bonded isomers. While a comprehensive rule is not universally applicable, the general trend is that more polar solvents can favor the formation of the more polar Zn-NCS bond. This is because polar solvents can better solvate and stabilize the larger dipole moment associated with the isothiocyanate complex. Conversely, less polar solvents may favor the Zn-SCN linkage.
Q3: What spectroscopic techniques are most effective for distinguishing between Zn-NCS and Zn-SCN isomers?
Infrared (IR) spectroscopy is the most common and effective method.[1][5][6] The stretching frequency of the C≡N bond (ν(C≡N)) is particularly diagnostic. 13C Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to differentiate between the isomers.[7]
Q4: Can both N-bonded and S-bonded isomers coexist in solution?
Yes, it is possible for both Zn-NCS and Zn-SCN isomers to exist in equilibrium in a solution. The ratio of the two isomers will depend on the solvent, temperature, and the presence of other ligands in the coordination sphere. Spectroscopic methods can often reveal the presence of both species.
Troubleshooting Guides
Issue 1: Ambiguous or broad ν(C≡N) stretching band in the IR spectrum.
-
Possible Cause 1: Presence of multiple species. A broad or split ν(C≡N) band can indicate the presence of both N-bonded and S-bonded isomers in your sample.[2] It could also suggest the presence of bridging thiocyanate ligands, which typically show a higher ν(C≡N) frequency.[1]
-
Troubleshooting Steps:
-
Re-evaluate Solvent Choice: The solvent you are using may be promoting an equilibrium between isomers. Consider running the spectrum in a different solvent with a significantly different polarity to see if the equilibrium shifts, resulting in a sharper peak for one of the isomers.
-
Temperature Variation: Acquiring the IR spectrum at different temperatures can help to resolve the bands, as the equilibrium between isomers may be temperature-dependent.
-
Deconvolution Software: Use spectral deconvolution software to resolve the overlapping bands and estimate the relative amounts of each isomer.
-
Issue 2: Difficulty in isolating a pure N-bonded or S-bonded zinc thiocyanate complex.
-
Possible Cause: Kinetic vs. Thermodynamic Products. In some systems, one isomer may be the kinetically favored product (forms faster), while the other is the thermodynamically more stable product.[2] The conditions of your synthesis (e.g., temperature, reaction time) will influence which product is isolated.
-
Troubleshooting Steps:
-
Vary Reaction Temperature: To favor the kinetic product, carry out the synthesis at a lower temperature for a shorter duration. To obtain the thermodynamic product, try running the reaction at a higher temperature or for a longer period to allow for isomerization.
-
Recrystallization Solvent: The choice of solvent for recrystallization can be critical. A solvent that strongly favors one isomer may allow for its selective crystallization from a mixture. Experiment with a range of solvents with varying polarities.
-
Issue 3: 13C NMR signal for the thiocyanate carbon is weak or not observed.
-
Possible Cause: Long relaxation time and nuclear Overhauser effect. The quaternary carbon of the thiocyanate ligand can have a long relaxation time, leading to a weak signal. The signal can also be broadened due to the quadrupolar nitrogen nucleus.[8][9]
-
Troubleshooting Steps:
-
Increase the Number of Scans: A significantly larger number of scans may be required to obtain a good signal-to-noise ratio for the thiocyanate carbon.
-
Adjust Relaxation Delay: Increase the relaxation delay (d1) in your NMR experiment to allow for complete relaxation of the carbon nucleus between pulses.
-
Use a Different NMR Solvent: The solvent can affect the relaxation times. Trying a different deuterated solvent might improve the signal.[7]
-
Data Presentation
Table 1: Characteristic Infrared (IR) Frequencies for Thiocyanate Coordination Modes
| Coordination Mode | ν(C≡N) Stretch (cm⁻¹) | ν(C-S) Stretch (cm⁻¹) | δ(NCS) Bend (cm⁻¹) | Reference |
| Zn-NCS (Isothiocyanate) | ~2040 - 2080 | ~820 - 860 | ~470 - 490 | [2][6] |
| Zn-SCN (Thiocyanate) | > 2100 | ~690 - 720 | ~410 - 440 | [2][6] |
| Bridging SCN | > 2100 | ~780 - 800 | - | [1][2] |
| Ionic SCN⁻ | ~2050 | ~740 - 750 | ~450 - 470 | [6] |
Note: These are general ranges and can vary depending on the specific complex and the solvent used.
Table 2: 13C NMR Chemical Shifts for Thiocyanate and Isothiocyanate Ligands
| Coordination Mode | Approximate ¹³C Chemical Shift (δ) of SCN⁻ (ppm) | Reference |
| Isothiocyanate (R-NCS) | 125 - 140 | [3][8][10] |
| Thiocyanate (R-SCN) | 110 - 120 | [3] |
Note: The chemical shifts can be influenced by the solvent and the overall structure of the complex.
Experimental Protocols
Protocol 1: Synthesis of a Zinc(II) Thiocyanate Complex
This is a general procedure that can be adapted for different solvents.
Materials:
-
Zinc(II) salt (e.g., ZnCl₂, Zn(NO₃)₂·6H₂O)
-
Potassium thiocyanate (KSCN) or Ammonium (B1175870) thiocyanate (NH₄SCN)
-
Anhydrous solvent of choice (e.g., methanol, ethanol, acetonitrile, DMF, DMSO)
Procedure:
-
Dissolve the zinc(II) salt in a minimal amount of the chosen anhydrous solvent.
-
In a separate flask, dissolve a stoichiometric amount (e.g., 2 equivalents for [Zn(NCS)₂L₂] type complexes) of the thiocyanate salt in the same solvent.
-
Slowly add the thiocyanate solution to the zinc salt solution with stirring.
-
If a precipitate of a potassium or ammonium salt forms (e.g., KCl), remove it by filtration.
-
If a co-ligand is to be used, dissolve it in the same solvent and add it to the reaction mixture at this stage.
-
The resulting solution containing the this compound complex can be used for spectroscopic analysis, or the complex can be isolated by slow evaporation of the solvent or by precipitation with a less polar co-solvent.
Protocol 2: Determination of Thiocyanate Coordination Mode by IR Spectroscopy
Procedure:
-
Prepare a solution of the this compound complex in the desired solvent.
-
Acquire the IR spectrum of the solution using a liquid-cell FT-IR spectrometer. Use the pure solvent as the background.
-
Identify the strong absorption band in the 2000-2200 cm⁻¹ region, which corresponds to the ν(C≡N) stretch.
-
Compare the position of this band to the values in Table 1 to determine the coordination mode (N-bonded, S-bonded, or bridging).
-
Also, look for the ν(C-S) and δ(NCS) bands in their respective regions to confirm the assignment.
Visualizations
Caption: Factors influencing the Zn-NCS/Zn-SCN equilibrium.
Caption: Workflow for determining thiocyanate coordination mode.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. wissen.science-and-fun.de [wissen.science-and-fun.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ERIC - EJ918439 - Infrared Spectroscopic Analysis of Linkage Isomerism in Metal-Thiocyanate Complexes, Journal of Chemical Education, 2010-Jul [eric.ed.gov]
- 6. researchgate.net [researchgate.net]
- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. compoundchem.com [compoundchem.com]
troubleshooting poor crystallinity in mechanochemically synthesized zinc thiocyanate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with poor crystallinity during the mechanochemical synthesis of zinc thiocyanate (B1210189).
Troubleshooting Guide: Poor Crystallinity
Poor crystallinity in mechanochemically synthesized zinc thiocyanate is a common issue that can often be resolved by systematically evaluating and adjusting key experimental parameters. Use the following guide to troubleshoot your synthesis.
FAQ 1: My final product is amorphous according to Powder X-ray Diffraction (PXRD). What are the most likely causes?
An amorphous product, characterized by broad halos instead of sharp peaks in the PXRD pattern, suggests that the reaction may not have had sufficient energy to induce long-range order or that the conditions favored a disordered state.[1][2] The primary factors to investigate are:
-
Insufficient Milling Energy or Time: The mechanical force and duration of milling are critical for providing the activation energy needed for crystallization.
-
Inappropriate Milling Frequency: The frequency of mill impacts directly influences the energy transferred to the reactants.
-
Precursor Reactivity: The choice of zinc and thiocyanate source can affect reaction kinetics and product formation.
-
Absence of a Liquid-Assisted Grinding (LAG) Agent: Small amounts of a liquid can significantly enhance molecular mobility and facilitate crystallization.[3]
FAQ 2: How can I improve the crystallinity of my this compound product?
To improve crystallinity, consider the following adjustments to your experimental protocol:
-
Optimize Milling Parameters:
-
Increase Milling Time: Longer milling times can promote the formation of a more ordered crystalline structure. However, excessive milling can also lead to amorphization, so optimization is key.[4][5]
-
Adjust Milling Frequency: Higher frequencies generally impart more energy. Experiment with different frequencies to find the optimal setting for your system.
-
Vary Ball-to-Powder Ratio (BPR): A higher BPR can increase the impact energy and improve crystallinity.
-
-
Implement Liquid-Assisted Grinding (LAG):
-
Evaluate Precursors:
-
Consider using more reactive precursors. For example, if using zinc oxide, you might explore using a more soluble zinc salt like zinc acetate (B1210297) or zinc chloride in combination with a thiocyanate salt such as potassium thiocyanate or ammonium (B1175870) thiocyanate.[9][10]
-
-
Post-Synthesis Annealing:
-
Gently heating the amorphous product (annealing) below its decomposition temperature can sometimes provide the necessary energy for crystallization to occur. This should be done with care, as it can also lead to phase changes.
-
FAQ 3: What is a typical PXRD pattern for amorphous versus crystalline this compound?
A crystalline sample of this compound will exhibit sharp, well-defined peaks at specific 2θ angles in its PXRD pattern, indicating a regular, repeating atomic structure. In contrast, an amorphous sample will show a broad, diffuse scattering halo, often with one or two very broad humps, which signifies a lack of long-range order.[1][2]
Experimental Protocols
General Protocol for Mechanochemical Synthesis of this compound
This protocol is a starting point based on analogous mechanochemical syntheses of coordination polymers.[11][12][13] Optimization will likely be necessary.
Reactants:
-
Zinc Oxide (ZnO) or Zinc Acetate Dihydrate (Zn(OAc)₂·2H₂O)
-
Ammonium Thiocyanate (NH₄SCN) or Potassium Thiocyanate (KSCN)
Procedure:
-
Place the zinc precursor and the thiocyanate precursor in a 1:2 molar ratio into a stainless steel milling jar.
-
Add the milling balls (e.g., two stainless steel balls).
-
Optional (for LAG): Add a small amount of a liquid grinding agent (e.g., 10-50 µL of methanol).
-
Securely close the milling jar and place it in a shaker or planetary ball mill.
-
Mill the mixture at a specified frequency (e.g., 20-30 Hz) for a designated time (e.g., 30-90 minutes).
-
After milling, carefully open the jar in a well-ventilated area and collect the product.
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Characterize the product using Powder X-ray Diffraction (PXRD) to assess its crystallinity.
Data Presentation
The following tables summarize key experimental parameters that can be adjusted to troubleshoot poor crystallinity. The values are indicative and should be optimized for your specific experimental setup.
Table 1: Influence of Milling Parameters on Crystallinity
| Parameter | Low Crystallinity (Amorphous) | High Crystallinity (Improved) |
| Milling Time | < 30 minutes | 60 - 120 minutes |
| Milling Frequency | < 20 Hz | 25 - 30 Hz |
| Ball-to-Powder Ratio | Low (e.g., 5:1) | High (e.g., 20:1) |
Table 2: Effect of Liquid-Assisted Grinding (LAG) on Product Crystallinity
| LAG Condition | η (µL/mg) | Expected Outcome |
| Neat Grinding | 0 | Often results in an amorphous or poorly crystalline product.[14] |
| Liquid-Assisted Grinding | 0.1 - 1.0 | Can significantly improve crystallinity by enhancing molecular mobility.[3] |
| Slurry | > 2.0 | May lead to a solution-phase reaction rather than a mechanochemical one. |
Visualizations
Troubleshooting Workflow for Poor Crystallinity
Caption: Troubleshooting workflow for addressing poor crystallinity.
Relationship between Experimental Inputs and Product Crystallinity
Caption: Key inputs influencing product crystallinity.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. doras.dcu.ie [doras.dcu.ie]
- 4. journal.walisongo.ac.id [journal.walisongo.ac.id]
- 5. journal.walisongo.ac.id [journal.walisongo.ac.id]
- 6. Mechanochemistry: A Force of Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis without solvent: consequences for mechanochemical reactivity - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC04929A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. you-iggy.com [you-iggy.com]
- 11. Shaping coordination polymers by ball milling - RSC Mechanochemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Comparison between mechanochemical and solution synthesis of Zn and Cu complexes containing pyridine and p-halogen substituted benzoates - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00150H [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Improving the Long-Term Stability of Zinc Thiocyanate-Based Electrolytes
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and understanding the long-term stability challenges associated with zinc thiocyanate-based electrolytes in aqueous zinc-ion batteries.
Troubleshooting Guides
This section addresses specific issues encountered during experiments in a question-and-answer format, offering potential causes and actionable solutions.
| Observed Problem | Potential Root Cause(s) | Recommended Troubleshooting Steps & Solutions |
| Rapid capacity fading in early cycles | 1. Zinc Dendrite Formation: Uneven deposition of zinc ions leads to the formation of sharp, needle-like structures that can cause short circuits and "dead zinc."2. Hydrogen Evolution Reaction (HER): The electrochemical reduction of water at the anode surface consumes the electrolyte and alters the local pH.3. Electrolyte Degradation: Hydrolysis of the thiocyanate (B1210189) (SCN⁻) anion can lead to the formation of corrosive byproducts like hydrogen cyanide (HCN) and sulfuric acid (H₂SO₄), changing the electrolyte's pH and composition.[1] | 1. Anode Modification: Implement a 3D structured zinc anode to homogenize the electric field or apply a protective coating (e.g., carbon-based materials) to create a stable solid electrolyte interphase (SEI).2. Electrolyte Optimization: Introduce additives such as dimethyl sulfoxide (B87167) (DMSO) or cetylpyridinium (B1207926) chloride (CPC) to suppress HER.[2][3] Consider increasing the Zn(SCN)₂ concentration to reduce water activity.3. pH Buffering: Add a suitable buffer to the electrolyte to maintain a stable pH and mitigate the effects of SCN⁻ hydrolysis. |
| Low Coulombic Efficiency (CE) | 1. Irreversible Side Reactions: Significant hydrogen evolution and corrosion of the zinc anode.2. Formation of "Dead Zinc": Dendritic structures breaking off from the anode, leading to a loss of active material.3. Passivation Layer Instability: Formation of a non-uniform or poorly conductive passivation layer on the zinc anode. | 1. Additive Screening: Experiment with different classes of additives (e.g., organic molecules, leveling agents) to identify those that most effectively suppress side reactions in the thiocyanate system.2. Current Density Optimization: Operate at lower current densities to promote more uniform zinc deposition and reduce dendrite formation.3. Pulse Plating: Employ pulse or reverse-pulse plating techniques to strip away incipient dendrites and promote a smoother zinc surface. |
| Increase in cell internal resistance over time | 1. Thick Passivation Layer Growth: Continuous formation of insulating byproducts (e.g., ZnO, Zn(OH)₂, basic zinc salts) on the anode surface. The composition can be complex and may include basic zinc chloride or carbonate depending on impurities.[4]2. Electrolyte Depletion: Consumption of water and ions through side reactions.3. Separator Clogging: Precipitation of insoluble byproducts within the separator pores. | 1. Surface Analysis: Use techniques like X-ray Photoelectron Spectroscopy (XPS) and Scanning Electron Microscopy (SEM) to characterize the composition and morphology of the passivation layer after cycling.[1][5][6][7]2. Electrolyte Analysis: After extended cycling, analyze the electrolyte using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to identify decomposition products.[8][9]3. Separator Characterization: Examine the separator post-cycling for any signs of pore blockage or degradation. |
| Gas evolution (bulging of the cell) | 1. Hydrogen Evolution Reaction (HER): The primary cause of gas generation in aqueous zinc-ion batteries.2. Decomposition of Electrolyte Components: Potential breakdown of thiocyanate or other organic additives at the electrode surfaces. | 1. In-situ Gas Analysis: Employ techniques like Differential Electrochemical Mass Spectrometry (DEMS) to identify the gaseous products evolved during cycling.2. Electrolyte Additives: Introduce HER-suppressing additives. Theaflavins, for example, have been shown to inhibit HER.[10]3. Operando pH Monitoring: Use in-situ pH sensors to track local pH changes near the anode, which are strongly correlated with HER.[4][11][12][13][14][15][16][17] |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation mechanisms of this compound-based electrolytes?
A1: The primary degradation mechanisms include:
-
Zinc Dendrite Formation: Similar to other zinc-based aqueous electrolytes, the uneven deposition of zinc ions leads to the growth of dendrites, which can cause short circuits and reduce the battery's lifespan.
-
Hydrogen Evolution Reaction (HER): The electrochemical reduction of water on the zinc anode surface is a significant parasitic reaction that consumes the electrolyte, generates gas, and alters the local pH.
-
Thiocyanate (SCN⁻) Hydrolysis: The SCN⁻ anion can undergo hydrolysis, especially in acidic conditions, potentially forming thiocyanogen (B1223195) ((SCN)₂), which can further decompose into hydrogen cyanide (HCN) and sulfuric acid (H₂SO₄).[1] This can lead to a decrease in electrolyte pH and corrosion of the zinc anode.
-
Passivation Layer Formation: The reaction of the zinc anode with the electrolyte and its decomposition products can form an insulating passivation layer (e.g., ZnO, Zn(OH)₂, basic zinc salts), which increases the internal resistance of the cell.
Q2: How does the concentration of Zn(SCN)₂ affect the stability of the electrolyte?
A2: Increasing the concentration of Zn(SCN)₂ can have several effects:
-
Reduced Water Activity: In highly concentrated or "water-in-salt" electrolytes, the number of free water molecules is significantly reduced. This can suppress the HER and other water-related side reactions.
-
Modified Solvation Shell: At higher concentrations, the SCN⁻ anions are more likely to be part of the Zn²⁺ solvation sheath, which can alter the deposition kinetics and potentially lead to more uniform zinc plating.
-
Increased Viscosity: A major drawback of high salt concentration is the increased viscosity of the electrolyte, which can hinder ion transport and reduce the overall performance of the battery. An optimal concentration must be determined to balance these effects.
Q3: What types of additives can be used to improve the long-term stability of this compound electrolytes?
A3: Several types of additives can be beneficial:
-
HER Suppressants: Organic molecules that adsorb onto the zinc surface can increase the overpotential for hydrogen evolution. Examples include dimethyl sulfoxide (DMSO) and cetylpyridinium chloride (CPC).[2][3]
-
Leveling Agents: These additives, often used in electroplating, can promote uniform zinc deposition and suppress dendrite growth.
-
pH Buffers: To counteract the potential pH drop due to SCN⁻ hydrolysis, the addition of a suitable buffer system can maintain a stable pH environment.
-
Complexing Agents: Certain molecules can complex with Zn²⁺ ions, altering their solvation structure and deposition behavior.
Q4: What is the "tip effect" and how does it relate to dendrite formation?
A4: The "tip effect" describes the concentration of the electric field at sharp points or protrusions on an electrode surface. During charging, this leads to a higher local current density at the tips of any initial zinc deposits, causing further preferential deposition at these points. This accelerated, localized growth is the primary driver for the formation of needle-like dendrites.
Q5: How can I analyze the composition of the passivation layer on the zinc anode?
A5: X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique for this purpose. By analyzing the core-level spectra of elements like Zn, O, S, C, and N, you can identify the chemical states and relative concentrations of the compounds forming the passivation layer. XPS depth profiling, which involves sputtering away layers of the surface with an ion beam, can provide information on the composition of the SEI at different depths.[1][5][18][6][7]
Experimental Protocols
Protocol 1: Evaluation of Coulombic Efficiency and Cycling Stability
-
Cell Assembly: Assemble a coin cell (e.g., CR2032) in an inert atmosphere (e.g., an argon-filled glovebox) using a zinc foil anode, a suitable cathode (e.g., activated carbon for a hybrid capacitor or a standard intercalation cathode like MnO₂), a separator (e.g., glass fiber), and the this compound-based electrolyte.
-
Electrochemical Cycling: Cycle the cell using a battery cycler at a constant current density (e.g., 1 mA/cm²).
-
Data Analysis: Calculate the coulombic efficiency (CE) for each cycle as the ratio of the discharge capacity to the charge capacity. Plot the CE and discharge capacity as a function of the cycle number to evaluate the long-term stability. A stable system will maintain a high CE (close to 100%) and minimal capacity fade over hundreds of cycles.
Protocol 2: Characterization of Zinc Dendrite Formation
-
Cell Cycling: Cycle a symmetric Zn|Zn cell or a Zn|Cu cell with the this compound electrolyte for a specific number of cycles at a defined current density.
-
Cell Disassembly: Carefully disassemble the cell in an inert atmosphere to prevent oxidation of the zinc anode.
-
Sample Preparation: Gently rinse the zinc anode with a suitable solvent (e.g., dimethyl carbonate) to remove residual electrolyte and allow it to dry.
-
SEM Imaging: Mount the dried anode on an SEM stub and acquire images at various magnifications to observe the surface morphology and the presence of any dendritic structures. The effect of electrolyte concentration can be studied by comparing the morphologies of anodes cycled in electrolytes with different Zn(SCN)₂ concentrations.
Protocol 3: In-situ Monitoring of Electrolyte pH
-
Custom Cell Design: Construct an electrochemical cell that allows for the insertion of a pH microelectrode in close proximity to the zinc anode.
-
Electrochemical Cycling: Cycle the cell galvanostatically.
-
pH Measurement: Record the pH value at regular intervals throughout the charging and discharging process.
-
Data Correlation: Correlate the changes in pH with the electrochemical processes occurring at the anode to understand the extent of the hydrogen evolution reaction and potential electrolyte degradation.[4][11][12][13][14][15][16][17]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. One Step Electrodeposition of Copper Zinc Tin Sulfide Using Sodium Thiocyanate as Complexing Agent -Journal of Electrochemical Science and Technology | 학회 [koreascience.kr]
- 3. CN100342061C - Hydrogen evolution inhibiting additives for zinc electrowinning - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative investigation of the decomposition of organic lithium ion battery electrolytes with LC-MS/MS - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. In-situ detection of pH and dissolved oxygen in electrolyte of aqueous zinc-ion batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
- 16. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Catalyst Loading for Zinc Thiocyanate-Catalyzed Reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with zinc thiocyanate-catalyzed reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of catalyst loading and other reaction parameters.
Q1: My reaction is experiencing low yield or conversion. What are the potential causes and how can I resolve this?
Low yields or incomplete conversion are common challenges in catalysis. Several factors related to catalyst loading and reaction conditions could be the cause.
Potential Causes and Solutions:
-
Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively drive the reaction to completion in a reasonable timeframe.
-
Solution: Incrementally increase the catalyst loading (e.g., from 1 mol% to 2.5 mol%, then to 5 mol%) and monitor the impact on the yield. Be aware that a marginal increase in conversion may be observed with diminishing returns, and higher loadings can sometimes lead to decreased selectivity.[1]
-
-
Catalyst Deactivation: Zinc thiocyanate (B1210189), like other catalysts, can lose activity during the reaction.
-
Solution: Ensure strict anhydrous conditions, as moisture can lead to catalyst hydrolysis.[2] If catalyst poisoning by substrates or byproducts is suspected, consider purification of starting materials. For potential regeneration of a deactivated zinc-based catalyst, washing with a non-polar, anhydrous solvent might be attempted.[2]
-
-
Suboptimal Reaction Temperature: The reaction may require more thermal energy to proceed efficiently.
-
Solution: Gradually increase the reaction temperature and monitor the progress. Be cautious of potential side reactions or decomposition at higher temperatures.
-
-
Inadequate Mixing: Poor mixing can lead to localized concentration gradients and an effectively lower catalyst concentration throughout the reaction mixture.
-
Solution: Ensure vigorous and efficient stirring of the reaction mixture.
-
Q2: I am observing poor selectivity in my reaction. What steps can I take to improve it?
Poor selectivity can arise from the formation of undesired byproducts. Optimizing catalyst loading is a key step in addressing this issue.
Potential Causes and Solutions:
-
Excessive Catalyst Loading: While increasing catalyst loading can enhance conversion, it may also accelerate side reactions, leading to lower selectivity.[1]
-
Solution: Systematically decrease the catalyst loading to find an optimal balance between reaction rate and selectivity.
-
-
Incorrect Temperature: The reaction temperature might be too high, favoring the formation of thermodynamic byproducts.
-
Solution: Try running the reaction at a lower temperature for a longer period.
-
-
Solvent Effects: The solvent can influence the reaction pathway and the stability of intermediates.
-
Solution: Screen a variety of solvents with different polarities and coordinating abilities.
-
Q3: The reaction is not reproducible. What factors should I investigate?
Lack of reproducibility can be frustrating and points to sensitive variables in the experimental setup.
Potential Causes and Solutions:
-
Catalyst Quality and Handling: The purity and handling of this compound can significantly impact its activity.
-
Variations in Reagent Purity: Impurities in substrates or solvents can interfere with the catalysis.
-
Solution: Use freshly purified reagents and anhydrous solvents for each experiment.
-
-
Inconsistent Reaction Setup: Minor variations in setup, such as heating and stirring rates, can affect the outcome.
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Solution: Standardize all experimental parameters and ensure they are accurately controlled and monitored in each run.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for a this compound-catalyzed reaction?
A typical starting point for zinc-catalyzed reactions is in the range of 1-5 mol%. For initial screening, 2.5 mol% is often a reasonable concentration.[1] However, the optimal loading is highly dependent on the specific reaction, substrates, and conditions. It is always recommended to perform a systematic optimization study.
Q2: How should I prepare and handle this compound?
This compound is a white, hygroscopic solid that is soluble in water and ethanol.[3] It is crucial to handle it in a dry environment, preferably under an inert atmosphere (e.g., in a glovebox), to prevent moisture absorption which can lead to catalyst deactivation.[2] All glassware should be thoroughly oven-dried before use.[2]
Q3: Can a deactivated this compound catalyst be regenerated?
Regeneration of a deactivated zinc catalyst can be challenging and depends on the deactivation mechanism.[2]
-
For deactivation by moisture or weakly coordinating species: It may be possible to regenerate the catalyst by washing it with a non-polar, anhydrous solvent, followed by thorough drying.[2]
-
For deactivation by strong poisoning or thermal decomposition: Regeneration is often not feasible, and the catalyst will likely need to be replaced.[2] A study on Co-Zn/H-Beta catalysts showed that a regeneration process of air oxidation followed by H2 reduction could recover active sites from sulfate (B86663) species and remove coke deposition.[4]
Q4: What are some common solvents used in this compound-catalyzed reactions?
The choice of solvent is critical and can significantly influence the reaction outcome. Common non-aqueous solvents for reactions involving this compound precursors include methanol, acetonitrile, DMF, and DMSO.[5] The selection should be based on the solubility of the reactants and the specific requirements of the reaction mechanism.
Data Presentation
The following table illustrates how to present quantitative data from catalyst loading optimization experiments. The data is based on a study of a bimetallic titanium complex-catalyzed enantioselective oxidation but serves as a useful template.
| Entry | Catalyst Loading (mol%) | Metal to Ligand Ratio | Yield (%) | Enantioselectivity (ee%) |
| 1 | 2.0 | 1:1.25 | 53 | - |
| 2 | 2.5 | 1:1.25 | - | - |
| 3 | 3.0 | 1:1.25 | - | 65 |
| 4 | >3.0 | 1:1.25 | Increased Conversion | No Improvement |
Data adapted from a study on a different catalytic system for illustrative purposes.[1]
Experimental Protocols
General Protocol for Optimization of this compound Catalyst Loading
This protocol provides a general framework for optimizing the catalyst loading for a generic reaction. Researchers should adapt the substrate, solvent, temperature, and reaction time to their specific system.
-
Preparation of Glassware: Oven-dry all glassware at 120°C for at least 4 hours and allow it to cool to room temperature in a desiccator.
-
Reaction Setup:
-
Set up a series of identical reaction vessels (e.g., Schlenk tubes or vials) under an inert atmosphere (e.g., nitrogen or argon).
-
To each vessel, add the substrate (e.g., 1.0 mmol).
-
Prepare a stock solution of this compound in the chosen anhydrous solvent.
-
-
Catalyst Addition:
-
Add varying amounts of the this compound stock solution to each reaction vessel to achieve the desired catalyst loadings (e.g., 1.0 mol%, 2.5 mol%, 5.0 mol%, 7.5 mol%, 10.0 mol%).
-
-
Initiation and Monitoring:
-
Add the second reactant and any other additives to each vessel.
-
Place the reactions in a pre-heated oil bath or heating block at the desired temperature and stir vigorously.
-
Monitor the progress of each reaction at regular intervals using an appropriate analytical technique (e.g., TLC, GC, LC-MS).
-
-
Work-up and Analysis:
-
Once the reactions are complete (or after a fixed time), quench the reactions appropriately.
-
Perform a standard aqueous work-up.
-
Isolate and purify the product by a suitable method (e.g., column chromatography).
-
Determine the yield and purity of the product for each catalyst loading.
-
-
Data Interpretation: Plot the product yield as a function of catalyst loading to determine the optimal amount of this compound for the reaction.
Visualizations
Caption: Experimental workflow for optimizing this compound catalyst loading.
Caption: Troubleshooting workflow for low reaction yield in zinc-catalyzed reactions.
References
Technical Support Center: Overcoming Challenges in the Scale-Up of Zinc Thiocyanate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up of zinc thiocyanate (B1210189) synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing zinc thiocyanate?
A1: The most prevalent methods for synthesizing this compound involve solution-phase reactions. A common and straightforward approach is the salt metathesis reaction in an aqueous medium, where a soluble zinc salt like zinc sulfate (B86663) (ZnSO₄) or zinc nitrate (B79036) (Zn(NO₃)₂) is reacted with a soluble thiocyanate salt such as potassium thiocyanate (KSCN) or sodium thiocyanate (NaSCN)[1]. Another effective route is the reaction of zinc sulfate with barium thiocyanate (Ba(SCN)₂), which simplifies purification by precipitating the insoluble byproduct, barium sulfate (BaSO₄)[1][2]. For non-aqueous environments, anhydrous zinc chloride (ZnCl₂) can be reacted with KSCN in methanol[1]. Additionally, direct synthesis methods involve reacting zinc oxide with ammonium (B1175870) thiocyanate in the presence of a ligand in various non-aqueous solvents like methanol, acetonitrile (B52724), DMF, or DMSO[3].
Q2: What are the primary safety precautions to consider when handling this compound and its precursors?
A2: this compound is harmful if swallowed, in contact with skin, or inhaled, and is also harmful to aquatic life with long-lasting effects[4][5]. When handling this compound, it is crucial to use personal protective equipment (PPE), including chemical-impermeable gloves, tightly fitting safety goggles, and a full-face respirator if exposure limits are exceeded[4][6]. Work should be conducted in a well-ventilated area or under a fume hood[6]. Avoid breathing dust, mist, gas, or vapors, and prevent the chemical from entering drains[6]. In case of accidental contact, wash skin thoroughly with soap and water, and for eye contact, rinse with pure water for at least 15 minutes[4].
Q3: How does the choice of solvent affect the synthesis of this compound?
A3: The choice of solvent significantly influences the product's nature, including its crystal structure and properties[1]. Aqueous solutions are common for salt metathesis reactions[1]. Non-aqueous solvents like methanol, acetonitrile, DMF, and DMSO are used in direct synthesis methods, for example, reacting zinc oxide with ammonium thiocyanate. Heating a mixture of these components in acetonitrile can lead to high yields of this compound complexes[1][3]. A major challenge in synthesizing binary thiocyanates is often the need to remove or avoid competing ligands and coordinating solvents, which can bind more strongly to the zinc center than the thiocyanate itself[7].
Q4: My final product has unexpected coloration. What could be the cause?
A4: Unexpected colors, such as a yellow tint or the appearance of a red color, can indicate the presence of impurities or side reactions. For instance, the reaction of thiocyanate with ferric ions (Fe³⁺) produces a distinct deep red color, which is a classic qualitative test for iron(III)[1][8]. If your reagents or reaction vessel are contaminated with iron, this could lead to discoloration. The fading of this red color could indicate the presence of competing ions that react with either Fe³⁺ or SCN⁻, or the reduction of Fe³⁺ to Fe²⁺, which does not form a colored complex with thiocyanate[8].
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Ensure stoichiometric amounts of reactants are used. An excess of one reactant may be necessary to drive the reaction to completion.- Increase reaction time or temperature, monitoring for potential decomposition.- Improve mixing efficiency, especially in larger reaction volumes, to ensure homogeneity. |
| Product Loss During Workup | - If using a precipitation/filtration method, check the solubility of this compound in the wash solvent to prevent product loss.- Optimize the precipitation process by adjusting temperature or adding an anti-solvent slowly.- For aqueous reactions, consider using barium thiocyanate to precipitate barium sulfate, which is highly insoluble and simplifies separation[1][2]. |
| Side Reactions | - Analyze byproducts to identify potential side reactions. The thiocyanate ligand can coordinate through either the nitrogen or sulfur atom, and reaction conditions can influence this[1].- In the presence of certain substrates, isomerization to isothiocyanates can occur[9]. |
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impurities [label="Identify Impurities (e.g., by NMR, IR)", fillcolor="#F1F3F4", fontcolor="#202124"]; side_reactions [label="Investigate Side Reactions", fillcolor="#F1F3F4", fontcolor="#202124"];
solution [label="Yield Improved", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_reaction; start -> check_workup; start -> check_purity;
check_reaction -> stoichiometry; check_reaction -> time_temp; check_reaction -> mixing;
check_workup -> solubility; check_workup -> filtration;
check_purity -> impurities; impurities -> side_reactions;
stoichiometry -> solution [style=dashed]; time_temp -> solution [style=dashed]; mixing -> solution [style=dashed]; solubility -> solution [style=dashed]; filtration -> solution [style=dashed]; side_reactions -> solution [style=dashed]; } Caption: Troubleshooting workflow for low reaction yield.
Problem 2: Product Contamination and Impurities
| Potential Cause | Troubleshooting Steps |
| Unreacted Starting Materials | - Use a purification method that effectively separates the product from the starting materials. Recrystallization is often effective.- Adjust the stoichiometry to ensure the limiting reagent is fully consumed. |
| Byproduct Formation (e.g., Potassium Sulfate) | - When using zinc sulfate and potassium thiocyanate, potassium sulfate is a common byproduct[1]. Select a solvent system where the solubility of the byproduct and product are significantly different to allow for separation by filtration or recrystallization.- Consider an alternative synthesis route, such as using Ba(SCN)₂ with ZnSO₄ to form insoluble BaSO₄, which is easily removed by filtration[1][2]. |
| Solvent/Water Incorporation | - Dry the product thoroughly under vacuum at an appropriate temperature. This compound is hygroscopic[10].- Perform elemental analysis or thermal analysis (TGA) to quantify the amount of residual solvent or water[11]. |
| Metal Impurities | - Ensure high-purity starting materials are used. Contamination from the reaction vessel can also introduce impurities.- For zinc sulfate solutions, purification from metal impurities like cobalt, nickel, and cadmium can be achieved through cementation with zinc dust before the synthesis step[12]. |
Quantitative Data
Table 1: Comparison of Synthesis Methods and Yields
| Zinc Source | Thiocyanate Source | Solvent | Conditions | Reported Yield | Reference |
| Zinc Oxide | Ammonium Thiocyanate | Acetonitrile | Heated to boiling | 83% | [1] |
| Zinc Oxide | Ammonium Thiocyanate | DMSO | Heated, 1 hour | 83% | [3] |
| Zinc Nitrate Hexahydrate | Potassium Thiocyanate | Aqueous | Room Temperature | 85% | [13] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Salt Metathesis in Aqueous Solution
This protocol is adapted from the synthesis of a this compound nicotinamide (B372718) complex[13].
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
Potassium thiocyanate (KSCN)
-
Deionized water
Procedure:
-
Prepare a solution of zinc nitrate hexahydrate by dissolving it in a minimal amount of deionized water.
-
In a separate beaker, prepare a saturated aqueous solution of potassium thiocyanate.
-
Slowly add the potassium thiocyanate solution to the zinc nitrate solution while stirring continuously at room temperature.
-
A white precipitate of this compound may form. Continue stirring for 1-2 hours to ensure the reaction goes to completion.
-
If a complex is being formed (e.g., with nicotinamide), the ligand would be added to the zinc nitrate solution before the addition of KSCN.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold deionized water to remove soluble byproducts like potassium nitrate.
-
Further wash with a small amount of cold ethanol to aid in drying.
-
Dry the final product in a desiccator or under vacuum at a mild temperature.
// Define node styles prep [shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reaction [shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"]; workup [shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; final [shape=ellipse, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];
// Nodes A [label="Dissolve Zn(NO₃)₂·6H₂O\nin water", class="prep"]; B [label="Prepare saturated\naqueous KSCN solution", class="prep"]; C [label="Slowly mix solutions\nwith stirring at RT", class="reaction"]; D [label="Stir for 1-2 hours", class="reaction"]; E [label="Collect solid by\nvacuum filtration", class="workup"]; F [label="Wash with cold H₂O,\nthen cold EtOH", class="workup"]; G [label="Dry product\nunder vacuum", class="workup"]; H [label="Pure Zn(SCN)₂", class="final"];
// Edges A -> C; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; } Caption: Experimental workflow for aqueous synthesis.
Protocol 2: Direct Synthesis from Zinc Oxide in Non-Aqueous Solvent
This protocol is based on the synthesis of this compound complexes with triethylenediamine (Ten)[3].
Materials:
-
Zinc oxide (ZnO)
-
Ammonium thiocyanate (NH₄SCN)
-
Dimethyl sulfoxide (B87167) (DMSO) or Acetonitrile
-
An appropriate ligand (e.g., triethylenediamine), if a complex is desired
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine zinc oxide and ammonium thiocyanate.
-
Add the non-aqueous solvent (e.g., DMSO).
-
Heat the reaction mixture to boiling while stirring constantly. Maintain reflux for 1-2 hours.
-
After the reaction period, cool the mixture to room temperature.
-
If any unreacted zinc oxide remains, remove it by filtration.
-
The this compound product can be isolated from the filtrate by cooling to induce crystallization or by precipitation with an anti-solvent.
-
Collect the crystalline product by vacuum filtration.
-
Wash the product with a small amount of a suitable solvent in which the product is sparingly soluble.
-
Dry the product thoroughly under vacuum.
References
- 1. This compound | 557-42-6 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. This compound | C2N2S2Zn | CID 68405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Inorganic Metal Thiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Organic thiocyanates - Wikipedia [en.wikipedia.org]
- 10. Page loading... [wap.guidechem.com]
- 11. Preparation and Purification of Zinc Sulphinate Reagents for Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. researchgate.net [researchgate.net]
mitigating matrix effects in the spectrophotometric analysis of zinc with thiocyanate
Welcome to the technical support center for the spectrophotometric analysis of zinc using the thiocyanate (B1210189) method. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, ensuring accurate and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the spectrophotometric determination of zinc with thiocyanate?
A1: The spectrophotometric analysis of zinc using thiocyanate is typically based on the formation of a ternary ion-association complex. In this reaction, the zinc ion (Zn²⁺) first reacts with thiocyanate ions (SCN⁻) to form a colorless anionic complex, tetrathiocyanatozincate(II) ([Zn(SCN)₄]²⁻). This anionic complex then associates with a large cationic dye molecule, such as Methylene (B1212753) Blue or Rhodamine 6G, to form a colored ternary complex.[1][2] The intensity of the color produced is directly proportional to the concentration of zinc in the sample, which can be measured using a spectrophotometer at the wavelength of maximum absorbance (λmax).
Q2: My sample matrix is complex. How can I mitigate potential interferences?
A2: Complex matrices can introduce interfering ions that react with thiocyanate or the dye, leading to inaccurate results. Here are several strategies to mitigate matrix effects:
-
Masking Agents: Use masking agents to form stable complexes with interfering ions, preventing them from reacting. Common masking agents include citrate, which can mask ions like Al³⁺, Cu²⁺, Fe³⁺, and Pb²⁺.[2]
-
pH Control: The pH of the solution is critical for the selective formation of the zinc complex. Maintaining the optimal pH, as specified in the experimental protocol, can help minimize interferences from other ions that form complexes at different pH values.[2]
-
Standard Addition Method: This is a reliable technique to compensate for matrix effects. It involves adding known amounts of a standard zinc solution to aliquots of the sample. By plotting the absorbance against the concentration of the added standard, the unknown concentration in the sample can be determined by extrapolation. This method effectively accounts for how the sample matrix affects the absorbance signal.[3][4][5]
-
Extraction: In some cases, selective extraction of the zinc-thiocyanate complex into an organic solvent can be used to separate it from interfering substances present in the aqueous sample matrix.[6]
Q3: What are the common sources of error in this analysis?
A3: Common sources of error in spectrophotometric analysis fall into three main categories: sample, cuvette, or instrument errors.[7][8]
-
Sample Preparation: Errors in sample dilution, incomplete mixing, or the presence of air bubbles can lead to inaccurate readings.[3][7] Contaminants in the sample or reagents can also interfere with the measurement.[7]
-
Cuvette Handling: Using scratched or dirty cuvettes, fingerprints on the optical surfaces, or using the wrong type of cuvette (e.g., plastic for UV measurements) can significantly affect absorbance readings.[4][7]
-
Instrumental Errors: An unstable light source (requiring adequate warm-up time), incorrect wavelength calibration, or a dirty sample holder can all contribute to erroneous results.[3][5]
Troubleshooting Guide
Problem 1: High Blank Absorbance
Question: I am measuring my reagent blank, and the absorbance is significantly higher than expected. What could be the cause?
Answer:
A high blank absorbance can be caused by several factors. Follow these troubleshooting steps:
-
Contaminated Reagents: One or more of your reagents (distilled water, buffer, thiocyanate solution, or dye solution) may be contaminated with zinc or other interfering substances. Prepare fresh solutions using high-purity water and reagents.
-
Dirty Cuvette: The cuvette used for the blank measurement may be dirty or scratched. Thoroughly clean the cuvette with an appropriate solvent and inspect it for any damage.[6]
-
Incorrect Blank Preparation: Ensure your blank solution contains all the reagents in the same concentration as your samples, except for the zinc analyte.[3][9]
-
Instrumental Issues: The spectrophotometer's sample holder might be dirty. Clean the sample holder according to the manufacturer's instructions.
Problem 2: Non-Linear Calibration Curve
Question: My calibration curve is not linear. What are the possible reasons and how can I fix it?
Answer:
A non-linear calibration curve can arise from several issues. Consider the following:
-
Concentration Range: The concentration of your standards may exceed the linear dynamic range of the assay. The Beer-Lambert Law, which describes the linear relationship between absorbance and concentration, holds true only within a certain concentration range.[10][11] Prepare a new set of standards with lower concentrations.
-
Inaccurate Standard Preparation: Errors in the dilution of your stock solution can lead to inaccuracies in the concentrations of your standards. Carefully prepare a fresh set of standards.
-
Chemical Equilibria: At high concentrations, the chemical equilibrium of the complex formation may shift, leading to a non-linear response. Diluting your standards and sample is the best approach.
-
Instrumental Limitations: High absorbance values (typically > 1.5-2.0 AU) can lead to non-linearity due to stray light and other instrumental factors.[3] Dilute your samples to bring the absorbance into the optimal range (0.1-1.0 AU).
Problem 3: Inconsistent or Drifting Readings
Question: The absorbance readings for the same sample are fluctuating or drifting over time. What should I do?
Answer:
Inconsistent or drifting readings are often due to instrumental or sample instability:
-
Instrument Warm-up: The spectrophotometer's lamp may not have stabilized. Allow the instrument to warm up for at least 15-30 minutes before taking measurements.[3]
-
Air Bubbles: Air bubbles in the cuvette can scatter light and cause erratic readings. Gently tap the cuvette to dislodge any bubbles.[3]
-
Sample Instability: The colored complex may not be stable over time. Ensure you are taking measurements within the recommended time frame after color development as specified in the protocol.
-
Environmental Factors: Vibrations from other equipment or significant temperature fluctuations in the lab can affect the instrument's stability.[3]
Quantitative Data on Interferences
The presence of other metal ions can interfere with the spectrophotometric determination of zinc. The following table summarizes the tolerance limits of some common interfering ions and suggested masking agents. The tolerance limit is defined as the maximum concentration of the interfering ion that causes an error of less than ±5% in the determination of zinc.
| Interfering Ion | Tolerance Limit (mass ratio of interfering ion to zinc) | Recommended Masking Agent | Reference |
| Al³⁺ | 10 | Citrate | [2] |
| Cu²⁺ | 10 | Citrate | [2] |
| Fe³⁺ | 10 | Citrate | [2] |
| Pb²⁺ | 10 | Citrate | [2] |
| Cd²⁺ | - | Cyanide (Caution: Highly Toxic) | [12] |
| Ni²⁺ | - | Cyanide (Caution: Highly Toxic) | [12] |
| Co²⁺ | - | Cyanide (Caution: Highly Toxic) | [12] |
Note: The effectiveness of masking agents can be matrix-dependent. It is recommended to validate the chosen masking strategy for your specific sample type.
Experimental Protocols
Protocol 1: Spectrophotometric Determination of Zinc using Methylene Blue and Thiocyanate
This protocol is adapted from the method describing the formation of an ion-association complex between the tetrathiocyanatozincate(II) anion and the methylene blue cation.[1]
1. Reagent Preparation:
-
Standard Zinc Stock Solution (1000 ppm): Dissolve 1.000 g of high-purity zinc metal in a minimal amount of dilute nitric acid and dilute to 1 liter with deionized water.
-
Working Zinc Standard Solutions (0.2 - 3.0 µg/mL): Prepare a series of working standards by diluting the stock solution.
-
Potassium Thiocyanate Solution (0.50 M): Dissolve the appropriate amount of KSCN in deionized water.
-
Methylene Blue Solution (10⁻⁴ M): Prepare by dissolving the required mass of methylene blue in deionized water.
-
Buffer Solution (pH 3.2): Prepare a citrate-phosphate buffer to maintain the optimal pH.[2]
2. Calibration Curve Construction:
-
Into a series of 10.0 mL volumetric flasks, pipette suitable aliquots of the working zinc standard solutions to cover the range of 0.2-3.0 µg of zinc.
-
To each flask, add 2.0 mL of 0.50 M potassium thiocyanate solution.
-
Add 2.0 mL of 10⁻⁴ M methylene blue solution to each flask.
-
Add the appropriate amount of buffer solution to maintain the pH at 3.2.
-
Dilute to the mark with deionized water and mix thoroughly.
-
Allow the solutions to stand for 10 minutes for color development.
-
Prepare a reagent blank containing all reagents except the zinc standard.
-
Measure the absorbance of each standard solution and the blank at 661 nm using a spectrophotometer, with the reagent blank set as the reference.[1]
-
Plot a graph of absorbance versus the concentration of the zinc standards.
3. Sample Analysis:
-
Take a suitable aliquot of the sample solution and transfer it to a 10.0 mL volumetric flask.
-
If interfering ions are present, add the appropriate masking agent (e.g., citrate).
-
Follow steps 2-8 from the calibration curve construction.
-
Determine the concentration of zinc in the sample by interpolating its absorbance on the calibration curve.
Protocol 2: Standard Addition Method for Samples with Matrix Effects
This protocol is a general guideline for applying the standard addition method.[3][4][5]
-
Take five equal volumes of the unknown sample and place them into five separate volumetric flasks.
-
To four of the flasks, add increasing, known amounts of a standard zinc solution. Do not add any standard to the first flask.
-
Add the necessary reagents (thiocyanate, methylene blue, buffer) to all five flasks as described in Protocol 1.
-
Dilute each flask to the final volume with deionized water and mix well.
-
Measure the absorbance of each solution at the appropriate wavelength.
-
Plot the absorbance versus the concentration of the added standard.
-
Extrapolate the linear plot to the x-axis. The absolute value of the x-intercept represents the concentration of zinc in the original sample.
Visualizations
The following diagrams illustrate the experimental workflow, the chemical principle of the analysis, and a troubleshooting decision tree.
Caption: A streamlined workflow for the spectrophotometric analysis of zinc.
Caption: Reaction scheme for zinc determination and mitigation of interferences.
Caption: A decision tree to guide troubleshooting common issues.
References
- 1. scispace.com [scispace.com]
- 2. "A Modification of the Spectrophotometric Determination of Zinc With Me" by Roger William Craig [scholarworks.uni.edu]
- 3. hinotek.com [hinotek.com]
- 4. biocompare.com [biocompare.com]
- 5. sperdirect.com [sperdirect.com]
- 6. labindia-analytical.com [labindia-analytical.com]
- 7. biocompare.com [biocompare.com]
- 8. biocompare.com [biocompare.com]
- 9. ucallmlabs.com [ucallmlabs.com]
- 10. anvajo.com [anvajo.com]
- 11. researchgate.net [researchgate.net]
- 12. Selective masking and demasking for the stepwise complexometric determination of aluminium, lead and zinc from the same solution - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Cycle Life of Zinc-Ion Batteries with Zinc Thiocyanate
Welcome to the technical support center for researchers and scientists working on enhancing the cycle life of aqueous zinc-ion batteries (ZIBs) through the use of zinc thiocyanate (B1210189) as an electrolyte additive. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Troubleshooting Guides
This section is designed to help you navigate and resolve specific issues that may arise during your research.
Issue 1: Rapid Capacity Fading and Low Coulombic Efficiency
Q: My zinc-ion battery with a zinc thiocyanate additive is showing a rapid decline in capacity and low coulombic efficiency after only a few cycles. What are the likely causes and how can I troubleshoot this?
A: Rapid capacity fading and low coulombic efficiency are common problems in ZIBs, often stemming from issues with the zinc anode.[1] The primary culprits are typically zinc dendrite growth, the hydrogen evolution reaction (HER), and corrosion of the zinc anode.[1]
Troubleshooting Steps:
-
Post-Mortem Analysis: After cycling, carefully disassemble the cell in an inert atmosphere (e.g., an argon-filled glovebox) to prevent oxidation of the zinc anode.
-
Visual Inspection: Examine the zinc anode surface for the formation of mossy or needle-like zinc deposits, which are characteristic of dendrites.[2] Also, look for any discoloration or pitting that might indicate corrosion.
-
Microscopic Analysis (SEM): For a more detailed view, use Scanning Electron Microscopy (SEM) to observe the surface morphology of the zinc anode.[2] Compare the cycled anode to a pristine zinc foil to identify changes.
-
-
Electrochemical Analysis:
-
Electrochemical Impedance Spectroscopy (EIS): Conduct EIS to analyze the charge transfer resistance (Rct). An increase in Rct over cycling can indicate the formation of a passivation layer or byproducts on the anode surface, hindering ion transfer.
-
Tafel Analysis: Perform Tafel polarization tests to evaluate the corrosion current density. A lower corrosion current in the presence of this compound would suggest its effectiveness in suppressing corrosion.
-
-
Electrolyte Examination:
-
pH Measurement: Measure the pH of the electrolyte before and after cycling. A significant change in pH can indicate the occurrence of side reactions like HER.
-
Compositional Analysis: If possible, analyze the electrolyte for dissolved zinc or other byproducts.
-
Possible Solutions Based on Findings:
-
Optimize this compound Concentration: The concentration of the additive is critical. Too little may not be effective, while too much could negatively impact electrolyte conductivity or viscosity. Experiment with a range of concentrations to find the optimal level.
-
Current Density Adjustment: High current densities can exacerbate dendrite growth.[2] Try cycling your cells at a lower current density to promote more uniform zinc deposition.
-
Electrolyte Co-additives: Consider using this compound in conjunction with other additives that are known to have synergistic effects, such as organic molecules or other salts.
Issue 2: Cell Short-Circuiting
Q: My coin cell has abruptly failed, and the voltage has dropped to near zero. I suspect a short circuit. How can I confirm this and what are the preventative measures when using this compound?
A: A sudden voltage drop to zero is a strong indicator of an internal short circuit, most likely caused by a zinc dendrite penetrating the separator and contacting the cathode.[1]
Troubleshooting Steps:
-
Resistance Measurement: Measure the internal resistance of the cell. A value close to zero confirms a short circuit.[2]
-
Disassembly and Inspection: Carefully disassemble the cell and inspect the separator for any gray or black spots, which could be points of dendrite penetration. Also, examine the cathode for any signs of zinc deposition.
Preventative Measures:
-
Separator Modification: Employ more robust separators with higher mechanical strength or smaller pore sizes to physically block dendrite growth.[2]
-
Pulse Charging: Instead of constant current charging, consider using a pulse charging protocol. This can provide relaxation time for zinc ions to distribute more evenly, leading to smoother deposition.
-
Mechanism of this compound: While specific research is limited, the thiocyanate ion (SCN⁻) may contribute to a more stable solid electrolyte interphase (SEI) on the zinc anode. This SEI layer can help to regulate the flux of zinc ions and suppress dendrite formation. The sulfur and nitrogen atoms in the thiocyanate ion can coordinate with Zn²⁺, potentially modifying its solvation shell and promoting more uniform deposition.
Frequently Asked Questions (FAQs)
General Knowledge
Q1: What are the primary challenges in developing long-cycle-life aqueous zinc-ion batteries?
A1: The main obstacles to achieving long cycle life in aqueous ZIBs are related to the zinc metal anode and include:
-
Dendrite Growth: The non-uniform deposition of zinc during charging leads to the formation of sharp, needle-like structures called dendrites. These can pierce the separator, causing short circuits, and also lead to "dead zinc" that is no longer electrochemically active, resulting in capacity loss.[1]
-
Hydrogen Evolution Reaction (HER): In aqueous electrolytes, water can be reduced on the zinc anode surface to produce hydrogen gas. This parasitic reaction consumes water, alters the local pH, and reduces the coulombic efficiency.
-
Corrosion and Passivation: Zinc can corrode in aqueous electrolytes, forming passive layers (like zinc oxide or hydroxide) on its surface. These layers are often insulating and can increase the cell's internal resistance, leading to poor performance.
Role of this compound
Q2: How is this compound expected to improve the cycle life of a zinc-ion battery?
A2: While detailed studies specifically on this compound as an additive are emerging, its beneficial effects can be inferred from the behavior of similar additives. This compound likely improves cycle life through a combination of mechanisms:
-
Modification of the Zn²⁺ Solvation Shell: The thiocyanate ions (SCN⁻) can partially replace water molecules in the solvation shell of Zn²⁺ ions. This can alter the desolvation process at the electrode-electrolyte interface, making zinc deposition more uniform.
-
Formation of a Protective Solid Electrolyte Interphase (SEI): The SCN⁻ anions can participate in the formation of a stable SEI layer on the zinc anode. This SEI can act as a physical barrier to prevent direct contact between the zinc anode and the bulk electrolyte, thereby suppressing corrosion and the HER. The presence of sulfur and nitrogen in the SEI may enhance its ionic conductivity and mechanical stability.
-
Regulation of the Electric Field: Adsorption of SCN⁻ ions on the zinc surface can modify the electric field distribution, discouraging the "tip effect" where dendrites preferentially grow at sharp points.[3]
Experimental Procedures
Q3: What is a general experimental protocol for preparing a zinc-ion battery with a this compound electrolyte?
A3: The following is a general procedure that can be adapted for your specific experimental needs.
Experimental Protocol: Preparation and Assembly of a Zn-Ion Coin Cell with this compound Additive
| Step | Procedure |
| 1. Electrolyte Preparation | Dissolve a primary zinc salt (e.g., 2M Zinc Sulfate, ZnSO₄) in deionized water. Then, add the desired concentration of this compound (Zn(SCN)₂) to the solution. Stir until fully dissolved. Note: The optimal concentration of Zn(SCN)₂ needs to be determined experimentally. |
| 2. Cathode Preparation | Mix your active cathode material (e.g., MnO₂), a conductive agent (e.g., carbon black), and a binder (e.g., PVDF) in a suitable solvent (e.g., NMP) to form a slurry. Coat the slurry onto a current collector (e.g., stainless steel mesh) and dry in a vacuum oven. |
| 3. Anode Preparation | Cut a disc of zinc foil to the desired size to be used as the anode. |
| 4. Separator Preparation | Cut a disc of separator material (e.g., glass fiber) slightly larger than the electrodes. |
| 5. Cell Assembly (in a glovebox) | Place the zinc anode in the bottom of a coin cell case. Add a few drops of the prepared electrolyte to wet the anode surface. Place the separator on top of the anode. Add more electrolyte to saturate the separator. Place the cathode on top of the separator. Add the necessary spacers and spring, and then seal the coin cell using a crimper. |
| 6. Resting and Testing | Let the assembled cell rest for several hours to ensure complete wetting of the components by the electrolyte. Then, proceed with electrochemical testing (e.g., galvanostatic cycling, cyclic voltammetry, EIS). |
Data Presentation
Quantitative Performance Metrics (Hypothetical Comparison)
The following table provides a template for how to present your quantitative data. Note: The values presented here are for illustrative purposes and are not from a specific study on this compound.
| Electrolyte | Average Coulombic Efficiency (%) | Cycle Life (Cycles to 80% Capacity Retention) | Charge Transfer Resistance (Rct) after 100 cycles (Ω) |
| 2M ZnSO₄ | 98.5 | 300 | 150 |
| 2M ZnSO₄ + 0.1M Zn(SCN)₂ | 99.7 | >1000 | 50 |
Visualizations
Logical Workflow for Troubleshooting Battery Failure
References
refining the purification process for high-purity zinc thiocyanate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in the refining and purification of high-purity zinc thiocyanate (B1210189).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of zinc thiocyanate.
Issue 1: The final product has a low yield.
-
Question: After purification, my final yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?
-
Answer: Low yields can stem from several factors throughout the experimental process.
-
Incomplete Reaction: Ensure the synthesis reaction goes to completion by optimizing the reaction time, temperature, and stoichiometry of the reactants. A common synthesis involves the salt metathesis reaction between a soluble zinc salt (e.g., zinc sulfate, zinc nitrate) and a thiocyanate salt in an aqueous solution.[1] Using precise stoichiometric ratios is critical.[1]
-
Product Loss During Washing: this compound is soluble in water and polar organic solvents like methanol (B129727).[1][2] During the washing step, intended to remove unreacted reagents, some product may dissolve. To minimize this, use a minimal amount of cold solvent for washing.[1]
-
Transfer Losses: Be meticulous during transfers between glassware. Ensure all product is transferred by rinsing glassware with small amounts of the filtrate.
-
Suboptimal Recrystallization: If using recrystallization for purification, significant product loss can occur if too much solvent is used or if the solution is not cooled sufficiently to maximize crystal precipitation.
-
Issue 2: The product is discolored (e.g., yellow or brown tinge).
-
Question: My this compound powder is not pure white. What causes this discoloration and how can I fix it?
-
Answer: A colored product indicates the presence of impurities.
-
Starting Material Impurities: Use high-purity starting materials. Trace metal impurities in the zinc salt can lead to colored byproducts. Common metallic impurities in zinc include iron, copper, lead, and cadmium.[3]
-
Side Reactions: The thiocyanate ion can decompose, especially under harsh conditions (e.g., excessive heat), leading to colored byproducts.
-
Purification: Recrystallization is an effective method for removing colored impurities.[4] Choose a solvent system where this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature. Washing the crude product with a suitable solvent may also remove some colored impurities.[5]
-
Issue 3: The product "oils out" during recrystallization.
-
Question: When I try to recrystallize my this compound, it forms an oil instead of crystals. What is happening and how can I prevent it?
-
Answer: "Oiling out" occurs when the solute's melting point is depressed by impurities or when a supersaturated solution is cooled too quickly.[5]
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before further cooling in an ice bath. Wrapping the flask in an insulating material can help.[5]
-
Solvent Adjustment: Add more hot solvent to the mixture to ensure the product is fully dissolved and not overly concentrated.[5]
-
Purity of Crude Product: If the issue persists, it may be due to a high concentration of impurities. Consider pre-purifying the crude product by washing it with a solvent that removes the impurities but not the this compound before attempting recrystallization again.[5]
-
Issue 4: Analytical results indicate the presence of impurities.
-
Question: My analytical data (e.g., elemental analysis, PXRD) shows that the sample is not pure. What are the likely impurities and how do I remove them?
-
Answer: The nature of the impurity depends on the synthetic route.
-
Unreacted Starting Materials: If the synthesis involves reacting zinc chloride with potassium thiocyanate, residual zinc chloride or potassium chloride might be present.[1][6] Thorough washing with a solvent in which these salts are soluble but the product is not (or is sparingly soluble when cold) is crucial. For instance, washing with cold methanol can remove unreacted reagents.[1]
-
Other Metal Contaminants: If the zinc source was not high-purity, other metal ions (e.g., Fe, Cu, Cd, Pb) may be present.[3] These can often be removed through careful recrystallization or by employing more advanced purification techniques like solvent extraction or ion exchange.[3][7]
-
Water Content: this compound can be hygroscopic.[8] Ensure the product is dried thoroughly under vacuum and stored in a tightly sealed container in a dry, cool, and well-ventilated place.[8][9]
-
Frequently Asked Questions (FAQs)
-
Q1: What is a reliable method for synthesizing this compound in the lab?
-
A common and straightforward method is the salt metathesis reaction. For example, reacting aqueous solutions of zinc nitrate (B79036) and potassium thiocyanate.[1] Another established method involves reacting anhydrous zinc chloride with potassium thiocyanate in methanol under reflux.[1] A direct synthesis using zinc oxide and ammonium (B1175870) thiocyanate in a non-aqueous solvent like acetonitrile (B52724) has also been reported.[10]
-
-
Q2: How can I assess the purity of my this compound sample?
-
Several techniques can be used. Powder X-ray Diffraction (PXRD) is excellent for identifying crystalline phases and assessing sample purity.[1] Fourier-Transform Infrared (FT-IR) spectroscopy can confirm the presence of the thiocyanate ligand and its coordination mode. For elemental composition, techniques like Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) can quantify the zinc content and detect trace metal impurities.[11]
-
-
Q3: What are the ideal storage conditions for high-purity this compound?
-
Q4: My synthesis involves zinc chloride and potassium thiocyanate in methanol. What is the white precipitate that is filtered off?
-
In the reaction between zinc chloride (ZnCl₂) and potassium thiocyanate (KSCN) in methanol, the desired product is this compound (Zn(SCN)₂), which is soluble in methanol. The byproduct is potassium chloride (KCl), which is much less soluble in methanol and precipitates out, allowing for its removal by filtration.
-
Quantitative Data Summary
The tables below summarize key quantitative parameters relevant to the purification of this compound.
Table 1: Purity Levels and Common Impurities
| Parameter | Typical Value/Range | Analytical Method | Notes |
|---|---|---|---|
| Purity (High-Grade) | > 99% | Elemental Analysis, ICP-MS | High-purity grades (99.9% to 99.999%+) are available commercially.[2] |
| Common Cationic Impurities | < 100 ppm (each) | AAS, ICP-MS | Includes Fe, Cu, Pb, Cd, Ni.[3] |
| Common Anionic Impurities | < 0.1% | Ion Chromatography, Titration | Includes chlorides (Cl⁻), sulfates (SO₄²⁻) from starting materials.[6] |
| Water Content | < 0.5% | Karl Fischer Titration | Important due to the hygroscopic nature of the material.[8] |
Table 2: Solubility of this compound
| Solvent | Solubility | Temperature | Reference |
|---|---|---|---|
| Water | Soluble | Room Temperature | [2] |
| Methanol | Soluble | Room Temperature | [1] |
| Ethanol (B145695) | Soluble | Not Specified | - |
| Acetone | Soluble | Not Specified | - |
Experimental Protocols
Protocol 1: Synthesis of this compound via Salt Metathesis (Aqueous)
-
Preparation of Solutions:
-
Prepare a solution of zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) in deionized water (e.g., 1 M concentration).
-
Prepare a separate solution of potassium thiocyanate (KSCN) in deionized water (e.g., 2 M concentration).
-
-
Reaction:
-
Slowly add the zinc nitrate solution to the potassium thiocyanate solution with constant stirring at room temperature.[1] A 1:2 molar ratio of Zn²⁺ to SCN⁻ should be used.
-
Continue stirring the mixture for 1-2 hours.
-
-
Isolation (if byproduct precipitates):
-
If a precipitate (e.g., potassium nitrate) forms and the desired product remains in solution, filter the mixture to remove the solid.
-
-
Crystallization:
-
Reduce the volume of the filtrate by slow evaporation at room temperature to induce crystallization of this compound.
-
-
Purification:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.
-
Dry the purified this compound crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Protocol 2: Purification by Recrystallization
-
Dissolution:
-
Place the crude this compound in a flask.
-
Add a minimal amount of a suitable hot solvent (e.g., ethanol or an ethanol/water mixture) to just dissolve the solid completely.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are visible, perform a hot filtration through a pre-warmed funnel to remove them. This step must be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Allow the clear filtrate to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination.
-
Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize the yield of crystals.
-
-
Isolation and Drying:
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small portion of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove all residual solvent.
-
Visualizations
Caption: General workflow for synthesis and purification of this compound.
Caption: Troubleshooting logic for identifying sources of low purity.
Caption: Troubleshooting guide for the "oiling out" issue during recrystallization.
References
- 1. This compound | 557-42-6 | Benchchem [benchchem.com]
- 2. americanelements.com [americanelements.com]
- 3. How to remove impurities from zinc? - Roxia [roxia.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Preparation and Purification of Zinc Sulphinate Reagents for Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Latest Research Progress in High-Purity Material Purification Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. citchem.com [citchem.com]
- 10. researchgate.net [researchgate.net]
- 11. ANALYTICAL METHODS - Toxicological Profile for Zinc - NCBI Bookshelf [ncbi.nlm.nih.gov]
troubleshooting unexpected color changes during zinc thiocyanate reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding unexpected color changes during reactions involving zinc thiocyanate (B1210189). It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My zinc thiocyanate solution, which should be colorless, has a yellow or reddish-brown tint. What is the likely cause?
A1: The most common reason for a yellow or reddish-brown coloration in a this compound solution is the presence of trace amounts of iron(III) ions (Fe³⁺). This compound itself is a white solid that forms a colorless solution.[1] However, thiocyanate ions (SCN⁻) react with Fe³⁺ to form a series of intensely colored complexes, most notably the blood-red [Fe(SCN)(H₂O)₅]²⁺.[2][3] This reaction is extremely sensitive and is a classic qualitative test for the presence of iron(III).[3]
Q2: At what concentration does iron(III) become visible in a thiocyanate solution?
A2: The iron(III) thiocyanate complex is visible at very low concentrations. The color can typically be detected by the naked eye at iron concentrations in the micromolar range (around 10⁻⁵ mol L⁻¹).[3] For spectrophotometric detection, even lower concentrations can be quantified.[4]
Q3: How can I prevent iron contamination in my this compound reactions?
A3: To minimize iron contamination, it is crucial to use high-purity reagents and deionized water. Glassware should be thoroughly cleaned, potentially with an acid wash (e.g., dilute nitric or hydrochloric acid) followed by rinsing with deionized water to remove any trace metals from the surfaces. When preparing this compound, ensure the starting zinc salts (e.g., zinc chloride, zinc sulfate) are of high purity.
Q4: My solution turned cloudy or formed a precipitate after adding thiocyanate. What could be the cause?
A4: Cloudiness or precipitation can occur due to the presence of certain metal ions that form insoluble thiocyanate salts. For instance, silver (Ag⁺) and mercury(II) (Hg²⁺) ions will react with thiocyanate to form white precipitates of AgSCN and Hg(SCN)₂, respectively.
Q5: I observed a blue or green color in my reaction. Is this related to this compound?
A5: While this compound solutions are colorless, other transition metal contaminants can form colored complexes with thiocyanate. A deep blue color is characteristic of the tetrathiocyanatocobaltate(II) complex, [Co(NCS)₄]²⁻, while a green color can indicate the presence of the tetrathiocyanatonickelate(II) complex, [Ni(NCS)₄]²⁻.
Q6: Does the pH of the solution affect the color of the iron(III) thiocyanate complex?
A6: Yes, pH is a critical factor. The deep red color of the iron(III) thiocyanate complex is most stable in acidic conditions, with an optimal pH of around 2.[5] At higher pH values (less acidic), iron(III) ions are prone to hydrolysis, forming iron(III) hydroxide (B78521) (Fe(OH)₃), a brownish precipitate. This removes Fe³⁺ ions from the solution, causing the red color to fade.
Q7: Can temperature changes affect the color intensity of the iron(III) thiocyanate complex?
A7: Yes, the formation of the iron(III) thiocyanate complex is an exothermic reaction. Therefore, according to Le Châtelier's principle, increasing the temperature will shift the equilibrium towards the reactants (Fe³⁺ and SCN⁻), causing the red color to fade. Conversely, cooling the solution will favor the formation of the complex and intensify the red color.
Q8: What is the proper way to store this compound and its solutions?
A8: Solid this compound is hygroscopic and light-sensitive and should be stored in a tightly closed container in a dry, cool, and well-ventilated place, protected from light.[6][7] Solutions of this compound are generally stable but should be stored in a cool, dark place to prevent any potential photochemical reactions, especially if trace impurities are present.
Troubleshooting Guide: Unexpected Color Changes
This section provides a systematic approach to identifying the cause of unexpected color changes in your this compound reactions.
Summary of Potential Color Changes and Causes
| Observed Color | Potential Cause | Key Factors to Investigate |
| Yellow to Red/Brown | Iron(III) contamination | Purity of reagents, cleanliness of glassware, pH of the solution. |
| Cloudy/White Precipitate | Presence of interfering cations | Purity of reagents (check for Ag⁺, Hg²⁺). |
| Deep Blue | Cobalt(II) contamination | Purity of starting materials. |
| Green | Nickel(II) contamination | Purity of starting materials. |
| Fading of Red Color | Change in equilibrium conditions | Increase in temperature, increase in pH, presence of competing ions. |
Troubleshooting Workflow
The following diagram illustrates a logical workflow to diagnose the source of unexpected color changes.
References
Technical Support Center: Optimization of Zinc Thiocyanate (Zn(SCN)₂) Thin Film Deposition
Disclaimer: Direct experimental literature on the optimization of zinc thiocyanate (B1210189) (Zn(SCN)₂) thin films is limited. The following troubleshooting guides, FAQs, and protocols are based on established principles and common issues encountered during the deposition of analogous materials such as zinc sulfide (B99878) (ZnS), zinc oxide (ZnO), and copper thiocyanate (CuSCN). Researchers should use this information as a starting point and adapt the parameters for their specific Zn(SCN)₂ deposition system.
Frequently Asked Questions (FAQs)
Q1: What are the common deposition techniques for preparing zinc thiocyanate thin films?
A1: While specific literature for Zn(SCN)₂ is scarce, techniques proven effective for analogous zinc and thiocyanate compounds include spin coating, spray pyrolysis, and chemical bath deposition (CBD). These methods offer a balance of cost-effectiveness, scalability, and control over film properties.
Q2: How does the choice of solvent affect the precursor solution for spin coating?
A2: The solvent is crucial for dissolving the this compound precursor and ensuring uniform film formation. The ideal solvent should have good solubility for the precursor, a suitable boiling point for controlled evaporation during spinning, and should wet the substrate surface effectively. For thiocyanate-based precursors, polar solvents are often employed.
Q3: What is the typical role of annealing after the deposition of the thin film?
A3: Post-deposition annealing is a critical step to improve the crystallinity, relieve stress, and enhance the optical and electrical properties of the thin film.[1] The process can lead to changes in grain size, phase, and stoichiometry, which in turn affect the film's performance.[2]
Q4: How can I improve the adhesion of my this compound film to the substrate?
A4: Poor adhesion can be caused by several factors, including improper substrate cleaning, incompatible surface energies, or high film stress.[3][4] Thorough substrate cleaning to remove organic and inorganic contaminants is the first and most critical step. Plasma treatment or the use of an adhesion-promoting layer can also be effective.
Q5: What are the key parameters to control during spray pyrolysis for uniform film deposition?
A5: For uniform films via spray pyrolysis, critical parameters to control include the substrate temperature, spray rate, carrier gas pressure, and the distance between the spray nozzle and the substrate.[5] Optimizing these parameters helps to ensure that the precursor droplets arrive at the substrate with the right size and velocity for uniform decomposition and film growth.
Troubleshooting Guides
Issue 1: Poor Film Quality (Pinholes, Cracks, and Non-uniformity)
| Symptom | Possible Cause | Suggested Solution |
| Pinholes in the film | Incomplete wetting of the substrate by the precursor solution. Dust or other particulates on the substrate. Gas evolution during film formation or annealing. | Ensure the substrate is meticulously cleaned. Use a solvent that has a lower surface tension. Filter the precursor solution before deposition. Optimize the annealing ramp rate to allow for gentle outgassing. |
| Cracks in the film | High internal stress in the film, often due to rapid solvent evaporation or a large mismatch in the thermal expansion coefficient between the film and the substrate. | Use a solvent with a higher boiling point to slow down evaporation. Optimize the annealing and cooling rates. Consider depositing a thinner film or using a multi-layer deposition approach. |
| Non-uniform film thickness | For spin coating: incorrect spin speed or acceleration, or dispensing the solution off-center. For spray pyrolysis: uneven substrate temperature or inconsistent spray rate. For CBD: non-uniform temperature or concentration gradients in the bath. | For spin coating, ensure the substrate is centered and optimize the spin program. For spray pyrolysis, verify uniform heating of the substrate and maintain a constant spray rate. For CBD, ensure adequate stirring and uniform heating of the chemical bath. |
Issue 2: Poor Adhesion to the Substrate
| Symptom | Possible Cause | Suggested Solution |
| Film peels off easily (e.g., during a tape test) | Inadequate substrate cleaning. Chemical incompatibility between the film and the substrate. High residual stress in the film. | Implement a rigorous substrate cleaning protocol (e.g., sonication in solvents, piranha etch, UV-ozone treatment). Consider depositing a thin adhesion layer (e.g., a thin layer of a compatible metal oxide). Optimize deposition and annealing parameters to reduce film stress.[3][4] |
Issue 3: Undesirable Optical or Electrical Properties
| Symptom | Possible Cause | Suggested Solution |
| Low optical transmittance | High surface roughness leading to light scattering. Presence of impurities or secondary phases. Film is too thick. | Optimize deposition parameters to achieve a smoother film morphology. Use high-purity precursors and solvents. Reduce the deposition time or precursor concentration to obtain a thinner film. |
| High electrical resistivity | Poor crystallinity. Presence of defects and grain boundaries. Non-stoichiometric film composition. | Optimize the annealing temperature and atmosphere to improve crystallinity. Adjust precursor ratios to achieve the desired stoichiometry. |
Experimental Protocols (Based on Analogous Materials)
Spin Coating
-
Substrate Preparation: Clean the substrate (e.g., glass, silicon) by sonicating sequentially in acetone, isopropanol, and deionized water for 15 minutes each. Dry the substrate with a nitrogen gun.
-
Precursor Solution Preparation: Dissolve the this compound precursor in a suitable solvent (e.g., dimethylformamide, ethanol) to the desired concentration (e.g., 0.1-0.5 M). Stir the solution at room temperature until the precursor is fully dissolved.
-
Deposition: Place the cleaned substrate on the spin coater chuck. Dispense the precursor solution onto the center of the substrate. Spin the substrate at a specific speed (e.g., 1000-5000 rpm) for a set duration (e.g., 30-60 seconds).[6]
-
Drying: Dry the coated substrate on a hotplate at a low temperature (e.g., 80-100 °C) to remove the residual solvent.
-
Annealing: Anneal the film in a furnace or on a hotplate at a higher temperature (e.g., 200-500 °C) in a controlled atmosphere (e.g., air, nitrogen, argon) to improve crystallinity.[1]
Spray Pyrolysis
-
Substrate Preparation: Clean the substrate as described in the spin coating protocol.
-
Precursor Solution Preparation: Prepare a dilute solution of the this compound precursor (e.g., 0.05-0.2 M) in a solvent with a relatively low boiling point (e.g., water, ethanol, or a mixture).[7]
-
Deposition: Heat the substrate to the desired deposition temperature (e.g., 250-450 °C) on a hotplate.[5] Spray the precursor solution onto the hot substrate using an atomizer or a spray nozzle. The carrier gas (e.g., compressed air, nitrogen) pressure and the distance between the nozzle and the substrate should be kept constant.
-
Cooling: Allow the substrate to cool down to room temperature after the deposition is complete.
Chemical Bath Deposition (CBD)
-
Substrate Preparation: Clean the substrate as described in the spin coating protocol.
-
Bath Preparation: Prepare an aqueous solution containing a zinc source (e.g., zinc sulfate (B86663) or zinc chloride), a thiocyanate source (e.g., potassium thiocyanate or ammonium (B1175870) thiocyanate), and a complexing agent (e.g., ammonia, triethanolamine) to control the release of zinc ions.[8][9] The pH of the solution is a critical parameter and should be adjusted accordingly.
-
Deposition: Immerse the cleaned substrates vertically in the chemical bath. Heat the bath to the desired deposition temperature (e.g., 60-90 °C) and maintain it for the required deposition time (e.g., 30-120 minutes) with gentle stirring.[10]
-
Post-Deposition Cleaning: Remove the substrates from the bath, rinse them thoroughly with deionized water to remove any loosely adhered particles, and dry them in air or with a nitrogen gun.
-
Annealing: Perform a post-deposition annealing step as required.
Quantitative Data from Analogous Systems
The following tables summarize typical deposition parameters for zinc-based thin films. These should be considered as starting points for the optimization of this compound deposition.
Table 1: Typical Spin Coating Parameters for ZnO Thin Films
| Parameter | Range | Reference |
| Precursor Concentration | 0.1 M - 0.75 M | [11] |
| Spin Speed | 1500 - 5000 rpm | [12] |
| Annealing Temperature | 300 - 600 °C | [13] |
| Solvents | 2-methoxyethanol, ethanol | [14] |
Table 2: Typical Spray Pyrolysis Parameters for ZnS Thin Films
| Parameter | Range | Reference |
| Precursor Concentration | 0.1 M | [7] |
| Substrate Temperature | 300 - 400 °C | [7] |
| Carrier Gas | Compressed Air | [7] |
| Solvents | Methanol, Water | [7] |
Table 3: Typical Chemical Bath Deposition Parameters for ZnS Thin Films
| Parameter | Range | Reference |
| Bath Temperature | 60 - 90 °C | [10] |
| Deposition Time | 30 - 120 min | [10] |
| pH | 9 - 11 | [9] |
| Zinc Source | Zinc Sulfate, Zinc Acetate | [1][15] |
| Sulfur Source | Thiourea | [1] |
Visualizations
Caption: Experimental workflow for spin coating deposition.
Caption: Experimental workflow for spray pyrolysis deposition.
Caption: Experimental workflow for chemical bath deposition.
Caption: Influence of deposition parameters on thin film properties.
References
- 1. Annealing Effect on the Structure and Optical Properties of CBD-ZnS Thin Films for Windscreen Coating - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of the Effect of Deposition Time and Annealing on the Structural and Optical Properties of Chemically Deposited ZnS Thin Films | Jordan Journal of Physics [jjp.yu.edu.jo]
- 3. unicheminc.com [unicheminc.com]
- 4. 5 Challenges in Thin Film Manufacturing and How to Overcome Them - Denton Vacuum [dentonvacuum.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. chalcogen.ro [chalcogen.ro]
- 8. Effect of Chemical Bath Deposition Variables on the Properties of Zinc Sulfide Thin Films: A Review [mdpi.com]
- 9. nanoient.org [nanoient.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. epj-conferences.org [epj-conferences.org]
- 14. Spin-Coating and Aerosol Spray Pyrolysis Processed Zn1−xMgxO Films for UV Detector Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Enhancing the Quantum Yield of Zinc Thiocyanate-Based Phosphors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and characterization of zinc thiocyanate-based phosphors. Our goal is to help you improve the quantum yield and achieve reliable, reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is photoluminescence quantum yield (PLQY) and why is it crucial for phosphors?
A1: The photoluminescence quantum yield (PLQY) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by the phosphor. A high quantum yield (approaching 1 or 100%) signifies that a large portion of the absorbed photons are re-emitted as light, leading to a brighter and more efficient phosphor. For applications in areas such as bioimaging, LEDs, and sensors, a high PLQY is critical for achieving high sensitivity and a strong signal-to-noise ratio.
Q2: What are the fundamental factors that influence the quantum yield of this compound-based phosphors?
A2: The quantum yield of this compound-based phosphors is primarily influenced by the competition between radiative and non-radiative decay pathways. Key factors include:
-
Coordination Environment: The geometry and coordination number of the zinc ion, as well as the nature of the ligands bound to it, play a significant role.
-
Ligand Properties: The electronic properties and rigidity of the organic ligands coordinated to the zinc thiocyanate (B1210189) core can enhance or quench fluorescence.
-
Structural Rigidity: A more rigid crystal structure can reduce vibrational and rotational modes that lead to non-radiative decay, thus improving the quantum yield.
-
Intermolecular Interactions: Weak intermolecular forces, such as hydrogen bonds and C-H···π interactions, can enhance structural stability and influence fluorescence intensity.[1]
-
Purity of Precursors: Impurities in the zinc source, thiocyanate salt, or ligands can introduce quenching sites and defects in the crystal lattice.
-
Environmental Conditions: Factors like temperature, solvent polarity, and the presence of oxygen can affect the luminescence properties.
Q3: What are non-radiative decay pathways and how do they lower the quantum yield?
A3: Non-radiative decay pathways are processes by which an excited molecule loses energy as heat rather than emitting it as light (a photon). These pathways compete with fluorescence and therefore reduce the quantum yield.[2] Common non-radiative decay mechanisms include:
-
Vibrational Relaxation: Energy is lost as heat through molecular vibrations.
-
Internal Conversion: A transition between electronic states of the same multiplicity without the emission of a photon.
-
Intersystem Crossing: A transition between electronic states of different multiplicities (e.g., from a singlet to a triplet state).
-
Quenching: Interaction of the excited phosphor with other molecules (quenchers) that deactivate the excited state.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound-based phosphors.
Issue 1: The synthesized phosphor exhibits very low or no fluorescence.
-
Potential Cause 1: Incorrect Coordination Environment. The coordination geometry around the zinc ion may not be optimal for luminescence. Zinc complexes can adopt various coordination numbers and geometries, and not all are conducive to high quantum yields. Solution:
-
Vary the stoichiometry of the reactants (zinc salt, thiocyanate, and organic ligand) to favor the formation of a more luminescent coordination polymer.[3]
-
Experiment with different organic ligands. Ligands that create a more rigid and protected environment around the zinc center can enhance fluorescence.[4]
-
-
Potential Cause 2: Presence of Quenchers. Impurities in the starting materials or solvents can act as quenchers. Water and oxygen are common quenchers of fluorescence. Solution:
-
Ensure all glassware is thoroughly dried before use.
-
Use high-purity, anhydrous solvents and reagents.
-
Conduct the synthesis and measurements under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.
-
-
Potential Cause 3: Inefficient Ligand-to-Metal Charge Transfer. The observed luminescence in many zinc complexes is due to ligand-centered transitions or charge transfer processes. If the chosen ligand does not facilitate an efficient energy transfer, the quantum yield will be low.[1] Solution:
-
Select organic ligands with appropriate electronic properties that can absorb light efficiently and transfer the energy to the emissive state.
-
Computational studies, such as DFT and TD-DFT calculations, can help in selecting suitable ligands by predicting their electronic transitions.[5]
-
Issue 2: The quantum yield of the phosphor is lower than expected or reported values.
-
Potential Cause 1: Crystal Defects and Surface Traps. Defects in the crystal lattice and surface states can act as non-radiative recombination centers, trapping the excitation energy and dissipating it as heat.[6] Solution:
-
Passivation: Introduce a passivation layer to cap the surface defects. For zinc-based materials, this can be achieved by treating the phosphor with a solution of a passivating agent, such as zinc carboxylates.[7][8][9]
-
Annealing: Controlled thermal annealing can sometimes help in reducing crystal defects and improving the crystallinity of the phosphor.
-
-
Potential Cause 2: Aggregation-Caused Quenching. In the solid state or in concentrated solutions, phosphor molecules can aggregate, leading to self-quenching and a decrease in quantum yield. Solution:
-
Incorporate bulky ligands into the structure to increase the distance between the luminescent centers and prevent aggregation.
-
For measurements in solution, use dilute concentrations to minimize intermolecular interactions.
-
-
Potential Cause 3: Suboptimal Synthesis Conditions. The reaction temperature, time, and pH can significantly influence the structure and quality of the resulting phosphor. Solution:
-
Systematically optimize the synthesis parameters. For example, in hydrothermal or solvothermal syntheses, vary the temperature and reaction time to find the conditions that yield the most crystalline and luminescent product.[10]
-
Issue 3: The fluorescence intensity of the phosphor decreases over time (photobleaching).
-
Potential Cause 1: Photochemical Degradation. The organic ligands in the phosphor may be susceptible to photochemical reactions upon prolonged exposure to the excitation light, leading to the destruction of the fluorophore. Solution:
-
Incorporate more photochemically stable organic ligands into the phosphor structure.
-
Limit the exposure time and intensity of the excitation light during measurements.
-
Store the phosphor in a dark, dry environment.
-
-
Potential Cause 2: Environmental Instability. The phosphor may be sensitive to atmospheric components like moisture and oxygen, which can lead to degradation of the material.[6] Solution:
-
Consider encapsulating the phosphor in a protective matrix, such as silica (B1680970) or a polymer, to shield it from the environment.[11]
-
Data Presentation
Table 1: Factors Influencing the Quantum Yield of Zinc-Based Phosphors
| Factor | Effect on Quantum Yield | Troubleshooting/Optimization Strategy |
| Ligand Choice | Can enhance or quench fluorescence depending on electronic properties and rigidity.[4] | Select rigid, chromophoric ligands. Avoid ligands with functional groups that promote non-radiative decay. |
| Purity of Precursors | Impurities can act as quenching sites or introduce defects.[12] | Use high-purity reagents and anhydrous solvents. |
| Crystal Structure | A more rigid structure reduces non-radiative decay from vibrations.[13] | Optimize synthesis conditions (temperature, solvent, stoichiometry) to favor a highly crystalline and rigid framework. |
| Surface Defects | Act as non-radiative recombination centers.[6] | Apply a surface passivation layer (e.g., with zinc carboxylates or a silica coating).[7][14] |
| Temperature | Increased temperature often leads to thermal quenching. | Synthesize thermally robust phosphors and characterize their temperature-dependent luminescence. |
| Solvent | Solvent polarity can affect the electronic states and stability of the phosphor. | For solution-based measurements, screen a variety of solvents to find the optimal medium. |
Experimental Protocols
Protocol 1: General Synthesis of a this compound-Based Phosphor
Objective: To synthesize a this compound-based coordination polymer with a nitrogen-containing organic ligand.
Materials:
-
Zinc(II) salt (e.g., Zinc(II) chloride, anhydrous)
-
Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN)
-
Organic ligand (e.g., 1,10-phenanthroline, 2-methylimidazole)[1][4]
-
Solvent (e.g., Methanol, Ethanol, Acetonitrile)
Procedure:
-
Preparation of Precursor Solutions:
-
Dissolve the zinc(II) salt in the chosen solvent in a clean, dry flask.
-
In a separate flask, dissolve the thiocyanate salt and the organic ligand in the same solvent. The molar ratio of zinc:thiocyanate:ligand should be systematically varied to optimize the product (e.g., starting with a 1:2:2 ratio).
-
-
Reaction:
-
Slowly add the zinc salt solution to the ligand/thiocyanate solution while stirring.
-
The reaction can be carried out at room temperature or under reflux, depending on the desired product. Slow evaporation or diffusion methods can be used to obtain single crystals.
-
-
Isolation and Purification:
-
Collect the resulting precipitate by filtration.
-
Wash the product several times with the solvent used for the synthesis to remove any unreacted precursors.
-
Dry the final product under vacuum.
-
Protocol 2: Measurement of Photoluminescence Quantum Yield (Relative Method)
Objective: To determine the PLQY of a synthesized phosphor relative to a known standard.
Materials:
-
Synthesized phosphor powder
-
Quantum yield standard with a known QY at the excitation wavelength (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Rhodamine 6G in ethanol).
-
High-purity solvent (in which both the sample and standard are soluble and stable).
-
Spectrofluorometer with an integrating sphere is highly recommended for accurate measurements of solid samples.[1]
Procedure:
-
Preparation of Solutions:
-
Prepare a series of dilute solutions of both the standard and the sample in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
-
Absorbance Measurement:
-
Measure the UV-Vis absorption spectra of all prepared solutions.
-
-
Fluorescence Measurement:
-
Excite the standard and sample solutions at the same wavelength.
-
Record the fluorescence emission spectra over the entire emission range.
-
-
Calculation:
-
Integrate the area under the emission spectra for both the sample and the standard.
-
The quantum yield (Φ) of the sample is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) Where:
-
Φ is the quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
-
Mandatory Visualizations
Diagram 1: Troubleshooting Workflow for Low Quantum Yield
Caption: A logical workflow for troubleshooting low quantum yield in this compound-based phosphors.
Diagram 2: Key Factors Affecting Quantum Yield
Caption: Interrelationship of intrinsic and experimental factors that influence the quantum yield.
Diagram 3: Radiative vs. Non-Radiative Decay Pathways
Caption: Competing radiative and non-radiative decay pathways from an excited state.
References
- 1. Exploring weak intermolecular interactions in thiocyanate-bonded Zn( ii ) and Cd( ii ) complexes with methylimidazole: crystal structures, Hirshfeld s ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04452J [pubs.rsc.org]
- 2. Identification of Nonradiative Decay Pathways in Cy3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of ligand/ metal-ligand ratio on the structural architectures of five different 1D zinc(II) coordination pol… [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Zinc Carboxylate Surface Passivation for Enhanced Optical Properties of In(Zn)P Colloidal Quantum Dots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BJNANO - Addition of Zn during the phosphine-based synthesis of indium phospide quantum dots: doping and surface passivation [beilstein-journals.org]
- 9. Addition of Zn during the phosphine-based synthesis of indium phospide quantum dots: doping and surface passivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhanced photoluminescence of the Ca0.8 Zn0.2 TiO3 :0.05% Pr3+ phosphor by optimized hydrothermal conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. npl.csircentral.net [npl.csircentral.net]
- 12. researchgate.net [researchgate.net]
- 13. Identifying an efficient, thermally robust inorganic phosphor host via machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Study: Zinc Thiocyanate vs. Zinc Chloride as Lewis Acid Catalysts in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Zinc-Based Lewis Acid Catalysis
In the vast landscape of synthetic organic chemistry, the selection of an appropriate Lewis acid catalyst is paramount for achieving high efficiency, selectivity, and yield. Zinc-based catalysts have garnered considerable attention due to their low cost, moderate Lewis acidity, and relatively low environmental impact. This guide presents a comparative study of two common zinc salts, zinc thiocyanate (B1210189) [Zn(SCN)₂] and zinc chloride [ZnCl₂], focusing on their roles as Lewis acid catalysts. While zinc chloride is a well-established and widely used catalyst, this guide also explores the comparatively undocumented catalytic activity of zinc thiocyanate in common organic transformations, highlighting a potential knowledge gap and an opportunity for future research.
At a Glance: Key Physicochemical Properties
| Feature | This compound (Zn(SCN)₂) | Zinc Chloride (ZnCl₂) |
| Molecular Formula | C₂N₂S₂Zn | ZnCl₂ |
| Molar Mass | 181.5 g/mol | 136.3 g/mol |
| Appearance | White crystalline solid | White crystalline solid |
| Hygroscopicity | Hygroscopic | Highly hygroscopic and deliquescent |
| Solubility | Soluble in water, ethanol, acetone | Soluble in water, alcohols, ethers, acetone |
| Lewis Acidity | Moderate (inferred) | Moderate to Strong |
Performance in a Key Organic Reaction: The Biginelli Reaction
The Biginelli reaction, a one-pot multicomponent condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793), is a cornerstone in the synthesis of dihydropyrimidinones (DHPMs), a class of compounds with significant pharmacological activities. This reaction serves as an excellent benchmark for comparing Lewis acid catalysts.
While zinc chloride is a frequently employed catalyst for the Biginelli reaction, a thorough search of the scientific literature reveals a notable absence of studies utilizing this compound for this transformation. This disparity itself is a key comparative point, suggesting that this compound is either ineffective or, more likely, an unexplored option for this widely studied reaction.
Below is a summary of the performance of various zinc-based catalysts in the Biginelli reaction, underscoring the efficacy of zinc chloride.
Table 1: Catalytic Performance of Zinc Salts in the Biginelli Reaction
| Catalyst | Reaction Conditions | Yield (%) | Reference |
| ZnCl₂ | Solvent-free, 100°C, 1 h | 90 | [1] |
| Zn(NO₃)₂ | Solvent-free, 100°C, 1 h | 97 | [1] |
| ZnCl₂ in Acetic Acid | Room Temperature | Effective | [2] |
| Zn(OAc)₂ | Not specified | Effective | [3] |
| ZnSO₄ | Not specified | Less effective than Zn(NO₃)₂ | [3] |
| Zn(SCN)₂ | No data available | - | - |
The data clearly demonstrates that zinc chloride is a highly effective catalyst for the Biginelli reaction, affording high yields under solvent-free conditions.[1] The absence of data for this compound in this context presents an intriguing avenue for synthetic methodology development.
Experimental Protocols
General Procedure for Zinc Chloride Catalyzed Biginelli Reaction
The following protocol is a representative example of the synthesis of dihydropyrimidinones using zinc chloride as a catalyst.[1]
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
β-ketoester (e.g., ethyl acetoacetate)
-
Urea or thiourea
-
Anhydrous zinc chloride (ZnCl₂)
Procedure:
-
In a round-bottom flask, a mixture of the aromatic aldehyde (1 mmol), the β-ketoester (1 mmol), urea or thiourea (1.5 mmol), and anhydrous zinc chloride (0.2 mmol, 20 mol%) is prepared.
-
The mixture is stirred at 100°C under solvent-free conditions for the appropriate time (typically 1-2 hours).
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solid product is washed with cold water and then recrystallized from a suitable solvent (e.g., ethanol) to afford the pure dihydropyrimidinone.
Mechanistic Insights and Logical Flow
The catalytic role of a Lewis acid like zinc chloride in the Biginelli reaction involves the activation of the carbonyl group of the aldehyde, thereby facilitating nucleophilic attack and subsequent cyclocondensation steps.
Biginelli Reaction Pathway
References
comparing the properties of zinc thiocyanate and zinc selenocyanate coordination polymers
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between coordination polymers is crucial for designing materials with tailored properties. This guide provides a detailed comparison of zinc thiocyanate (B1210189) [Zn(SCN)₂] and zinc selenocyanate (B1200272) [Zn(NCSe)₂] coordination polymers, focusing on their structural, thermal, and photoluminescent properties, supported by experimental data and detailed protocols.
Introduction
Zinc(II) coordination polymers are a class of materials extensively studied for their diverse applications in catalysis, sensing, and medicine. The choice of the pseudohalide ligand—thiocyanate (SCN⁻) versus selenocyanate (NCSe⁻)—can significantly influence the resulting polymer's structure and functional properties. This guide delves into a comparative analysis of these two types of zinc coordination polymers, offering insights into their synthesis, structural characteristics, thermal stability, and photoluminescent behavior. While isostructural relationships between thiocyanate and selenocyanate complexes of other metals like cadmium have been observed, this comparison focuses on assembling available data for zinc-based systems to highlight key differences and similarities.
Structural Properties: A Tale of Two Chalcogens
The structural landscape of zinc thiocyanate and selenocyanate coordination polymers is rich and varied, heavily influenced by the nature of the co-ligands used in their synthesis. Typically, the zinc ion adopts a tetrahedral or octahedral coordination geometry.
In many instances, this compound and their corresponding selenocyanate complexes with the same co-ligands are found to be isostructural. For example, complexes with pyridine-based ligands often exhibit similar crystal structures. However, subtle yet significant differences in bond lengths and angles arise from the different sizes and electronic properties of sulfur and selenium.
Generally, the Zn-N bond length to the pseudohalide is slightly shorter in thiocyanate complexes compared to their selenocyanate counterparts. Conversely, the C-S bond in the thiocyanate ligand is shorter than the C-Se bond in the selenocyanate ligand. These variations, while small, can impact the overall packing and stability of the crystal lattice.
Below is a table summarizing typical crystallographic data for representative this compound and zinc selenocyanate coordination polymers.
| Property | This compound Polymer Example ([Zn(NCS)₂(C₆H₇N)₂])[1] | Zinc Selenocyanate Polymer Example ([Zn(NCSe)₂(C₅H₅N)₂])[2] |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pnma | P2₁/c |
| Coordination Geometry | Tetrahedral | Tetrahedral |
| Zn-N (pseudohalide) (Å) | ~1.94 | ~1.95-1.96 |
| Zn-N (co-ligand) (Å) | ~2.05 | ~2.03-2.06 |
| N-C (Å) | ~1.15 | ~1.14-1.15 |
| C-S/C-Se (Å) | ~1.63 | ~1.78-1.80 |
| ∠N-Zn-N (°) | ~105-115 | ~104-118 |
Note: The values presented are approximate and can vary depending on the specific co-ligand and crystal packing.
Experimental Protocols
Synthesis of this compound and Selenocyanate Coordination Polymers
A general and adaptable method for the synthesis of these coordination polymers involves the reaction of a zinc(II) salt with potassium thiocyanate or selenocyanate in the presence of a co-ligand.
Synthesis of [Zn(NCS)₂(pyridine)₂]
-
Dissolve zinc chloride (ZnCl₂, 1 mmol) in 10 mL of deionized water.
-
In a separate beaker, dissolve potassium thiocyanate (KSCN, 2 mmol) in 10 mL of deionized water.
-
Slowly add the KSCN solution to the ZnCl₂ solution with constant stirring.
-
To this mixture, add a solution of pyridine (B92270) (2 mmol) in 5 mL of ethanol (B145695) dropwise.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours.
-
Collect the resulting white precipitate by filtration, wash with deionized water and then a small amount of ethanol.
-
Dry the product in a desiccator over silica (B1680970) gel.
Synthesis of [Zn(NCSe)₂(pyridine)₂] [2]
-
Dissolve zinc chloride (ZnCl₂, 1 mmol) in 10 mL of deionized water.
-
In a separate, well-ventilated fume hood, dissolve potassium selenocyanate (KSeCN, 2 mmol) in 10 mL of deionized water. Caution: KSeCN is highly toxic.
-
Slowly add the KSeCN solution to the ZnCl₂ solution with constant stirring.
-
To this mixture, add a solution of pyridine (2 mmol) in 5 mL of ethanol dropwise.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours.
-
Collect the resulting white precipitate by filtration, wash with deionized water and then a small amount of ethanol.
-
Dry the product in a desiccator over silica gel.
Characterization Techniques
-
Single-Crystal X-ray Diffraction: Used to determine the precise crystal structure, including bond lengths, bond angles, and coordination geometry.
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): Employed to evaluate the thermal stability and decomposition pathways of the polymers.
-
Photoluminescence Spectroscopy: Used to investigate the emission and excitation properties of the materials.
Thermal Stability Comparison
Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to assess the thermal stability of coordination polymers. The decomposition of these polymers typically occurs in multiple steps, often involving the loss of co-ligands followed by the decomposition of the inorganic backbone.
Generally, zinc selenocyanate coordination polymers are expected to have slightly lower thermal stability compared to their thiocyanate analogs. This can be attributed to the weaker Zn-NCSe bond compared to the Zn-NCS bond, and the lower bond energy of the C-Se bond versus the C-S bond.
| Property | This compound Polymer Example | Zinc Selenocyanate Polymer Example |
| Decomposition Onset (°C) | ~250 - 350 | ~230 - 330 |
| Major Decomposition Step | Loss of co-ligand | Loss of co-ligand |
| Final Residue | ZnO | ZnO |
Note: Decomposition temperatures are highly dependent on the co-ligand and heating rate.
Photoluminescent Properties
Zinc(II) coordination polymers, being d¹⁰ metal complexes, are often luminescent. The emission is typically ligand-based, arising from π→π or n→π transitions within the organic co-ligand, which can be modulated by coordination to the zinc center.
| Property | This compound Polymer Example | Zinc Selenocyanate Polymer Example |
| Excitation Wavelength (nm) | Typically in the UV region (e.g., ~350 nm) | Typically in the UV region (e.g., ~350 nm) |
| Emission Wavelength (nm) | Dependent on the co-ligand (e.g., blue-green region) | Dependent on the co-ligand (e.g., blue-green region) |
| Quantum Yield (%) | Data not widely available | Data not widely available |
| Luminescence Lifetime | Data not widely available | Data not widely available |
Logical Relationships and Experimental Workflows
The following diagrams illustrate the logical relationships in the properties of these coordination polymers and a typical experimental workflow for their characterization.
Caption: Interdependencies of structural and functional properties.
Caption: A typical experimental workflow for synthesis and characterization.
Conclusion
The choice between thiocyanate and selenocyanate ligands in the design of zinc coordination polymers offers a subtle yet powerful tool for tuning their material properties. While often leading to isostructural frameworks, the substitution of sulfur with selenium introduces distinct changes in bond metrics, which in turn can influence thermal stability. The impact on photoluminescent properties, though less documented, presents an exciting avenue for future research. This guide provides a foundational comparison to aid researchers in the rational design of zinc-based coordination polymers for a variety of applications, from drug delivery systems to advanced optical materials. Further investigations into isostructural pairs will be critical to fully elucidate the structure-property relationships in these versatile materials.
References
A Comparative Guide: Validating a Spectrophotometric Thiocyanate Method for Zinc Analysis Against ICP-MS
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of zinc is critical in various stages of pharmaceutical development and research. While Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is recognized for its high sensitivity and is a standard for elemental analysis, classical techniques like spectrophotometry can offer a viable, cost-effective alternative. This guide provides an objective comparison of a spectrophotometric thiocyanate-based method for zinc analysis against the benchmark ICP-MS method, supported by experimental data and detailed protocols.
Executive Summary
This guide details the validation of a spectrophotometric method utilizing ammonium (B1175870) thiocyanate (B1210189) and a chromogenic agent for the determination of zinc, benchmarked against the performance of ICP-MS. Both methods are assessed based on key validation parameters as outlined by regulatory bodies such as the FDA.
The spectrophotometric method proves to be a reliable and accessible technique, demonstrating acceptable linearity, accuracy, and precision for many applications. However, ICP-MS remains the superior choice for detecting trace and ultra-trace amounts of zinc, offering significantly lower limits of detection and quantification. The selection of the appropriate method should be based on the specific requirements of the analysis, including sensitivity needs, sample matrix complexity, and budget constraints.
Data Presentation: Performance Comparison
The following tables summarize the quantitative data for the key validation parameters of both the spectrophotometric thiocyanate method and ICP-MS for zinc analysis.
Table 1: Comparison of Validation Parameters
| Validation Parameter | Spectrophotometric Thiocyanate Method | ICP-MS Method |
| **Linearity (R²) ** | > 0.995 | > 0.999 |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% |
| Precision (RSD%) | < 5% | < 3% |
| Limit of Detection (LOD) | ~0.1 µg/mL (100 ppb) | ~0.01 ng/mL (0.01 ppb) |
| Limit of Quantification (LOQ) | ~0.3 µg/mL (300 ppb) | ~0.03 ng/mL (0.03 ppb) |
Table 2: Typical Experimental Conditions
| Parameter | Spectrophotometric Thiocyanate Method | ICP-MS Method |
| Principle | Colorimetric reaction | Ionization and mass-to-charge ratio |
| Reagents | Ammonium thiocyanate, Chromogenic agent (e.g., Methylene Blue), Buffer | High-purity nitric acid, Internal standards |
| Instrumentation | UV-Vis Spectrophotometer | ICP-Mass Spectrometer |
| Sample Preparation | Dilution, pH adjustment, complexation | Acid digestion, dilution |
| Analysis Time per Sample | 5-10 minutes | 2-5 minutes |
Experimental Protocols
Detailed methodologies for both analytical techniques are provided below to ensure reproducibility and transparency.
Spectrophotometric Thiocyanate Method for Zinc Analysis
This method is based on the formation of a colored complex between zinc, thiocyanate, and a chromogenic agent, which is then measured spectrophotometrically.
1. Reagents and Solutions:
-
Zinc Standard Stock Solution (1000 µg/mL): Dissolve a known quantity of zinc metal or a certified zinc salt in dilute nitric acid and dilute to volume with deionized water.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 0.1 - 10 µg/mL).
-
Ammonium Thiocyanate Solution (2 M): Dissolve the appropriate amount of ammonium thiocyanate in deionized water.
-
Chromogenic Agent Solution (e.g., 0.1% Methylene Blue): Dissolve the chromogenic agent in deionized water.
-
Buffer Solution (pH 5.5): Prepare an acetate (B1210297) buffer to maintain the optimal pH for complex formation.
2. Sample Preparation:
-
Accurately weigh or pipette the sample.
-
For solid samples, perform a suitable digestion procedure (e.g., acid digestion) and dilute to a known volume.
-
For liquid samples, dilute as necessary to bring the zinc concentration within the linear range of the assay.
3. Analytical Procedure:
-
To a series of test tubes, add aliquots of the working standard solutions and prepared samples.
-
Add the buffer solution, ammonium thiocyanate solution, and chromogenic agent solution in a sequential manner, mixing after each addition.
-
Allow the color to develop for a specified time (e.g., 15 minutes).
-
Measure the absorbance of the solutions at the wavelength of maximum absorbance (λmax) against a reagent blank.
-
Construct a calibration curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of zinc in the samples from the calibration curve.
ICP-MS Method for Zinc Analysis
ICP-MS is a powerful technique for elemental analysis that offers high sensitivity and specificity.
1. Reagents and Solutions:
-
High-Purity Nitric Acid (67-70%): Used for sample digestion and to prepare the analytical matrix.
-
Zinc Standard Stock Solution (1000 µg/mL): Use a certified standard.
-
Working Standard Solutions: Prepare a series of dilutions in 2% nitric acid to create a calibration curve (e.g., 0.1 - 100 ng/mL).
-
Internal Standard Solution: Prepare a solution of an element not expected in the samples (e.g., Yttrium, Indium) in 2% nitric acid.
2. Sample Preparation:
-
Accurately weigh or pipette the sample into a digestion vessel.
-
Add high-purity nitric acid and, if necessary, other acids (e.g., hydrochloric acid) for complete digestion.
-
Digest the sample using a microwave digestion system or a hot block until the solution is clear.
-
Allow the digest to cool, then quantitatively transfer it to a volumetric flask and dilute to the mark with deionized water to achieve a final acid concentration of approximately 2%.
-
Spike all standards, samples, and blanks with the internal standard solution.
3. Instrumental Analysis:
-
Optimize the ICP-MS instrument parameters (e.g., plasma power, gas flows, lens voltages) for zinc analysis.
-
Aspirate the prepared standards and samples into the instrument.
-
Acquire data for the zinc isotopes (e.g., ⁶⁴Zn, ⁶⁶Zn) and the internal standard.
-
Generate a calibration curve by plotting the ratio of the analyte signal to the internal standard signal against the concentration of the standards.
-
Quantify the zinc concentration in the samples using the calibration curve.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows and the logical relationships in the validation process.
A Comparative Guide to N-bonded vs. S-bonded Thiocyanate Coordination in Zinc Complexes: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
The thiocyanate (B1210189) anion (SCN⁻) is a versatile ambidentate ligand capable of coordinating to a metal center through either its nitrogen (isothiocyanate, M-NCS) or sulfur (thiocyanate, M-SCN) atom. The preferred coordination mode is influenced by various factors, including the electronic properties of the metal ion, steric effects, and the solvent environment. For zinc(II), a borderline hard acid according to Hard and Soft Acids and Bases (HSAB) theory, the coordination preference is not always immediately obvious, making it a subject of significant research interest. Density Functional Theory (DFT) has emerged as a powerful tool to investigate the subtle energetic and structural differences between these linkage isomers. This guide provides a comparative analysis of N- versus S-bonded thiocyanate coordination to zinc, supported by computational data and methodologies.
Quantitative Data Comparison
DFT calculations consistently demonstrate an energetic preference for the N-bonded (isothiocyanate) coordination mode for zinc complexes. This is in line with experimental observations where the vast majority of characterized zinc-thiocyanate structures show Zn-N bonding.[1] The following table summarizes key parameters derived from DFT studies and experimental findings that differentiate the two isomers.
| Parameter | N-bonded (Isothiocyanate) | S-bonded (Thiocyanate) | Significance |
| Relative Stability | Energetically favored[2][3] | Energetically disfavored[2][3] | N-bonding leads to a more stable complex. The energy difference can range from 4 to 13 kcal·mol⁻¹ in similar transition metal complexes.[2][3] |
| Coordination Geometry | Linear or near-linear M-N-C angle (~180°)[4][5] | Bent M-S-C angle (~100°)[4][5] | The distinct bond angles provide a clear structural identifier for the coordination mode. |
| IR Spectroscopy (ν(C≡N)) | Typically < 2100 cm⁻¹[6] | Typically > 2100 cm⁻¹[6] | The C≡N stretching frequency is a reliable experimental and computational marker for distinguishing between isomers. |
| HSAB Theory | Favored interaction (borderline acid Zn²⁺ with hard donor N)[5] | Less favored interaction (borderline acid Zn²⁺ with soft donor S)[5] | The harder nitrogen atom is a better match for the borderline zinc(II) ion than the softer sulfur atom.[5] |
Computational and Experimental Protocols
The insights presented in this guide are derived from a combination of experimental data and computational modeling. Below are representative protocols for each.
DFT Computational Protocol
Density Functional Theory is the primary computational method for analyzing the bonding and energetics of these zinc complexes. A typical workflow includes:
-
Model Construction: Initial 3D structures of both the N-bonded and S-bonded zinc-thiocyanate complexes are built. This often includes other relevant ligands observed in experimental structures.
-
Geometry Optimization: The initial structures are optimized to find their lowest energy conformation. This is typically performed using a functional like B3LYP or PBE0 with a suitable basis set (e.g., 6-31G(d,p) for main group atoms and a larger basis set with effective core potentials like LANL2DZ for the metal).
-
Frequency Analysis: Vibrational frequencies are calculated for the optimized structures. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also provide predicted IR spectra, including the crucial C≡N stretching frequency.[3]
-
Energy Calculation: Single-point energy calculations are often performed with a higher level of theory or a larger basis set to obtain more accurate relative energies between the N- and S-bonded isomers.
-
Analysis: The final optimized geometries (bond lengths, angles) and relative energies are analyzed to determine the most stable isomer and compare its properties to experimental data.
Experimental Protocol: Infrared (IR) Spectroscopy
IR spectroscopy is a key experimental technique used to differentiate between N- and S-bonded thiocyanate complexes in synthesized compounds.
-
Sample Preparation: The synthesized zinc-thiocyanate complex is prepared for analysis, typically as a KBr pellet or a mull in Nujol oil.
-
Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.
-
Spectral Analysis: The spectrum is analyzed, with particular focus on the strong absorption band between 2000 and 2200 cm⁻¹. A band appearing below 2100 cm⁻¹ is indicative of an N-bonded isothiocyanate, while a band above this value suggests an S-bonded or bridging thiocyanate.[6]
Visualizing Coordination Isomerism and DFT Workflow
The following diagrams illustrate the logical and procedural aspects of analyzing zinc-thiocyanate coordination.
Caption: Logical relationship between N-bonded and S-bonded zinc thiocyanate isomers.
Caption: Typical workflow for a DFT analysis of thiocyanate coordination isomers.
References
- 1. Synthesis and crystal structures of Zn(ii) and Co(ii) coordination compounds with ortho substituted pyridine ligands: two structure types and polymorphism in the region of their coexistence - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. DFT Study of the CNS Ligand Effect on the Geometry, Spin-State, and Absorption Spectrum in Ruthenium, Iron, and Cobalt Quaterpyridine Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Inorganic Metal Thiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transition metal complexes of thiocyanate - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Thermal Stability of Zinc Thiocyanate Complexes with Various Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thermal stability of zinc thiocyanate (B1210189) [Zn(NCS)₂] complexes featuring a range of ligands. Understanding the thermal decomposition behavior of these coordination complexes is crucial for their application in materials science, catalysis, and as precursors for nanomaterials. The data presented herein, supported by experimental protocols, offers a valuable resource for selecting appropriate ligands to achieve desired thermal properties in zinc thiocyanate-based compounds.
Comparative Thermal Analysis
The thermal stability of this compound complexes is significantly influenced by the nature of the coordinated ligands. Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are powerful techniques to elucidate the decomposition pathways and quantify the thermal robustness of these materials. The data summarized in the table below highlights the key decomposition events for this compound complexes with representative monodentate and bidentate ligands.
| Complex | Ligand Type | Decomposition Step | Onset Temperature (°C) | Peak Temperature (°C) | Mass Loss (%) | Final Residue |
| [Zn(NCS)₂(1-methylimidazole)₂] | Monodentate (Imidazole) | 1. Loss of 2x 1-methylimidazole (B24206) | - | 350 (DTA) | ~47.0 | ZnO |
| [Zn(NCS)₂(2-methylimidazole)₂] | Monodentate (Imidazole) | 1. Loss of 2x 2-methylimidazole (B133640) | - | 375 (DTA) | ~47.0 | ZnO |
| [Zn(NCS)₂(picolinamide)₂] | Bidentate (Pyridine derivative) | 1. Decomposition to Zn(NCS)₂ | ~160 | 172.9 (DTA) | - | Zn(NCS)₂ |
| [Zn(L)Cl₂] where L is a Schiff base from Dehydroacetic Acid and 4-methyl-o-phenylenediamine | Bidentate (Schiff Base) | 2. Decomposition of intermediate | - | 630.25 | 27.29 | - |
| [Zn(L')(NCS)₂] where L' is a Schiff base ligand | Bidentate (Schiff Base) | Multistep decomposition (6 steps) | - | - | - | - |
Note: The decomposition temperatures and mass loss percentages can vary with experimental conditions such as heating rate and atmosphere. The data presented is for comparative purposes.
Ligand Influence on Thermal Stability
The thermal decomposition of these complexes typically initiates with the loss of the coordinated organic ligands, followed by the decomposition of the remaining this compound moiety.
-
Imidazole (B134444) Derivatives: The complexes with 1-methylimidazole and 2-methylimidazole exhibit high thermal stability, with the ligand loss occurring at 350 °C and 375 °C, respectively[1]. The slightly higher decomposition temperature for the 2-methylimidazole complex may be attributed to steric factors influencing the crystal packing and coordination bond strength. The final residue for both is zinc oxide (ZnO), indicating complete decomposition of the thiocyanate group in the presence of air[1].
-
Pyridine (B92270) Derivatives: The complex with picolinamide (B142947), a bidentate pyridine-based ligand, begins to decompose around 160 °C, leading to the formation of this compound[2]. This suggests a weaker coordination of the picolinamide ligand compared to the imidazole derivatives under the tested conditions.
-
Schiff Base Ligands: this compound complexes with Schiff base ligands often exhibit complex, multi-step decomposition profiles. One such complex showed a high-temperature decomposition step with a maximum at 630.25 °C[3]. Another was reported to decompose in six distinct steps[4][5]. The intricate nature of these decompositions is related to the larger and often more complex structures of the Schiff base ligands themselves.
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility of thermal analysis data. Below are representative protocols for the synthesis and thermal analysis of this compound complexes.
Synthesis of this compound Complexes
General Procedure for Imidazole and Pyridine-based Complexes:
A common method for the synthesis of these complexes involves the reaction of a zinc salt (e.g., zinc sulfate (B86663) or zinc chloride) with potassium or ammonium (B1175870) thiocyanate in an aqueous or alcoholic solution. The desired ligand is then added to this solution, often leading to the precipitation of the complex.
-
Example: Synthesis of [Zn(NCS)₂(1-methylimidazole)₂] An aqueous solution of zinc sulfate heptahydrate is mixed with an aqueous solution of potassium thiocyanate and 1-methylimidazole in a 1:2:2 molar ratio. The resulting solution is stirred, and the complex crystallizes upon standing.
-
Example: Synthesis of [Zn(NCS)₂(picolinamide)₂] An aqueous solution of this compound is prepared in situ. A solution of picolinamide in water is then added to the this compound solution. The mixture is refluxed, and upon cooling, crystals of the complex are formed.
General Procedure for Schiff Base Complexes:
Schiff base ligands are typically synthesized first via the condensation reaction of an aldehyde or ketone with a primary amine. The resulting Schiff base is then reacted with a zinc salt and a source of thiocyanate.
-
Example: Synthesis of a Zn(II) Schiff Base Thiocyanate Complex A Schiff base ligand is prepared by refluxing an ethanolic solution of an appropriate aldehyde and an amine. To a hot solution of the synthesized ligand, a solution of zinc chloride in methanol (B129727) is added, followed by the adjustment of pH with alcoholic ammonia (B1221849) to facilitate precipitation of the complex[3].
Thermogravimetric and Differential Thermal Analysis (TGA/DTA)
TGA and DTA are performed to evaluate the thermal stability and decomposition pathways of the complexes.
-
Instrumentation: A simultaneous thermal analyzer (TGA/DTA) is typically used.
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).
-
Experimental Conditions:
-
Heating Rate: A constant heating rate, commonly 5 or 10 °C/min, is applied.
-
Temperature Range: The analysis is typically carried out from room temperature to a final temperature of 800-1000 °C.
-
Atmosphere: The experiment is conducted under a controlled atmosphere, such as a flow of dry air or an inert gas like nitrogen or argon, to study the decomposition behavior under different conditions.
-
-
Data Analysis: The TGA curve plots the percentage of mass loss as a function of temperature. The DTG (derivative thermogravimetry) curve, which is the first derivative of the TGA curve, shows the rate of mass loss and helps in identifying the temperatures of maximum decomposition rates (peak temperatures). The DTA curve plots the temperature difference between the sample and a reference material, indicating endothermic or exothermic events associated with phase transitions or decomposition.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and thermal analysis of this compound complexes.
Conclusion
The thermal stability of this compound complexes is a tunable property that is highly dependent on the choice of the coordinated ligand. Imidazole-based ligands tend to form more thermally robust complexes compared to the studied pyridine derivative. Schiff base ligands can lead to complexes with high thermal stability, but their decomposition pathways are often more complex. The provided data and experimental outlines serve as a foundational guide for researchers aiming to design and synthesize this compound complexes with specific thermal characteristics for a variety of applications. Further research into a wider array of ligands and a systematic study of the effects of substituent groups on the ligands will provide a more detailed understanding of the structure-thermal stability relationship in these important coordination compounds.
References
A Comparative Guide to Hole Transport Materials in Solar Cells: Evaluating Zinc Thiocyanate Against Key Alternatives
For researchers and scientists in the field of renewable energy, the selection of an appropriate hole transport material (HTM) is a critical factor in the design and efficiency of perovskite and dye-sensitized solar cells. This guide provides an objective comparison of zinc thiocyanate (B1210189) (Zn(SCN)₂) against other commonly used HTMs, supported by experimental data to inform material selection and advance solar cell development.
This guide evaluates the performance of zinc thiocyanate in comparison to established organic and inorganic hole transport materials, including the organic small molecule spiro-OMeTAD, the conductive polymer P3HT (poly(3-hexylthiophene-2,5-diyl)), PTAA (poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine]), and the inorganic compounds copper thiocyanate (CuSCN) and nickel oxide (NiO). The comparison focuses on key performance metrics that determine the overall efficiency and stability of solar cell devices.
Performance Metrics: A Comparative Analysis
The efficacy of a hole transport material is determined by its ability to efficiently extract and transport holes from the light-absorbing perovskite layer to the electrode, while simultaneously blocking electrons. This is reflected in the photovoltaic parameters of the resulting solar cell. The table below summarizes the key performance metrics from experimental studies of perovskite solar cells utilizing different HTMs.
| Hole Transport Material (HTM) | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) (%) | Stability |
| This compound (Zn(SCN)₂) Analogues (ZnPc) | 2.5 - 13.0 | 0.44 - 0.95 | 16 - 20 | - | Promising thermal stability |
| Spiro-OMeTAD | 12.4 - 22.1 | 0.9 - 1.15 | 19.0 - 24.8 | 65 - 80 | Susceptible to moisture and thermal stress |
| P3HT | 13.8 - 22.7 | 0.85 - 1.14 | 18.5 - 23.1 | 68 - 78 | Good thermal and moisture stability |
| PTAA | ~18 - 23.5 | ~1.1 | ~22 - 24 | ~75 - 80 | Generally good stability |
| Copper Thiocyanate (CuSCN) | 14.7 - 20.2 | 0.85 - 1.11 | 20.9 - 22.8 | 69 - 78 | Excellent moisture and thermal stability |
| Nickel Oxide (NiO) | 13.7 - 21.6 | 0.9 - 1.1 | 19.5 - 23.5 | 65 - 75 | High thermal and chemical stability |
Note: The performance of solar cells can vary significantly based on the specific perovskite composition, device architecture, and fabrication conditions. The data presented here is a summary of reported values in scientific literature to provide a comparative overview.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the fabrication of perovskite solar cells using different hole transport materials.
General Substrate Preparation and Perovskite Deposition
-
Substrate Cleaning: Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each. The substrates are then dried with a nitrogen stream and treated with UV-ozone for 15 minutes.
-
Electron Transport Layer (ETL) Deposition: A compact layer of TiO₂ is often deposited on the FTO substrate by spin-coating a precursor solution followed by annealing at high temperatures (e.g., 500°C).
-
Perovskite Layer Deposition: The perovskite precursor solution (e.g., a mixture of lead iodide (PbI₂) and methylammonium (B1206745) iodide (MAI) in a solvent like DMF) is spin-coated onto the ETL in a nitrogen-filled glovebox. An anti-solvent, such as chlorobenzene (B131634), is often dripped onto the spinning substrate to induce rapid crystallization, followed by annealing at a moderate temperature (e.g., 100°C).
Hole Transport Layer Deposition Protocols
Zinc Phthalocyanine (B1677752) (ZnPc) - A Zinc-based Analogue to Zn(SCN)₂: Due to the limited availability of direct experimental data for Zn(SCN)₂ in high-efficiency perovskite solar cells, a protocol for a related zinc-based organic HTM, zinc phthalocyanine (ZnPc), is provided.
-
HTL Solution Preparation: A solution of ZnPc is prepared in a suitable solvent like chloroform.
-
Spin-Coating: The ZnPc solution is spin-coated onto the perovskite layer.
-
Annealing: The substrate is then annealed at a temperature appropriate for the specific ZnPc formulation.
Spiro-OMeTAD:
-
HTL Solution Preparation: A solution of spiro-OMeTAD is prepared in chlorobenzene. To enhance its conductivity and hole mobility, additives such as lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI), 4-tert-butylpyridine (B128874) (tBP), and cobalt(III) complexes are typically added.
-
Spin-Coating: The prepared spiro-OMeTAD solution is spin-coated onto the perovskite layer in a nitrogen-filled glovebox.
-
Oxidation: The device is often left in a dry air environment overnight to allow for the oxidation of the spiro-OMeTAD, which is necessary for its optimal performance.
P3HT:
-
HTL Solution Preparation: P3HT is dissolved in a solvent such as chlorobenzene or o-xylene. Similar to spiro-OMeTAD, dopants like Li-TFSI and tBP can be added to improve its properties.
-
Spin-Coating: The P3HT solution is spin-coated onto the perovskite layer.
-
Annealing: The film is then annealed at a temperature typically between 100°C and 150°C.
PTAA:
-
HTL Solution Preparation: PTAA is dissolved in a solvent like toluene (B28343) or chlorobenzene. Additives are also commonly used with PTAA.
-
Spin-Coating: The PTAA solution is spin-coated onto the perovskite layer.
-
Annealing: The substrate is subsequently annealed.
Copper Thiocyanate (CuSCN):
-
HTL Solution Preparation: A saturated solution of CuSCN is prepared in a solvent such as diisopropyl sulfide.
-
Spin-Coating: The CuSCN solution is spin-coated onto the perovskite layer. Due to the poor solubility of CuSCN in common solvents that do not damage the perovskite layer, this step can be challenging.
-
Annealing: The film is annealed at a moderate temperature (e.g., 100°C).
Nickel Oxide (NiO):
-
Nanoparticle Ink Preparation: NiO nanoparticles are dispersed in a solvent like isopropanol to form an ink.
-
Spin-Coating: The NiO nanoparticle ink is spin-coated onto the perovskite layer.
-
Annealing: The film is then annealed at a temperature typically ranging from 200°C to 500°C, depending on the specific NiO precursor used.
Final Device Fabrication
-
Electrode Deposition: A metal back contact, typically gold (Au) or silver (Ag), is deposited on top of the HTL by thermal evaporation under high vacuum.
-
Characterization: The completed solar cell is then characterized by measuring its current-voltage (J-V) characteristics under simulated sunlight (AM 1.5G) to determine its PCE, Voc, Jsc, and FF.
Visualizing the Process and Logic
To better understand the experimental workflow and the interplay of various factors influencing solar cell performance, the following diagrams are provided.
A Comparative Guide to the Structural and Property Differences of Zinc, Cadmium, and Mercury Thiocyanate Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structural and property characteristics of zinc, cadmium, and mercury thiocyanate (B1210189) complexes. The information presented is curated from experimental data to assist in understanding the nuanced differences in their coordination chemistry, spectroscopic signatures, and thermal stabilities.
Structural and Property Comparison
The thiocyanate anion (SCN⁻) is an ambidentate ligand, capable of coordinating to a metal center through either the nitrogen (isothiocyanate) or sulfur (thiocyanate) atom, or by bridging two metal centers. The choice of bonding mode is significantly influenced by the hard and soft acid-base (HSAB) properties of the metal ion. Zinc (Zn²⁺), a borderline hard acid, typically favors coordination with the harder nitrogen atom. Mercury (Hg²⁺), a soft acid, preferentially binds to the softer sulfur atom. Cadmium (Cd²⁺), being intermediate in character, exhibits more complex behavior, often forming bridging thiocyanate linkages, leading to polymeric structures.[1][2]
Crystallographic Data
Direct comparison of the simple binary M(SCN)₂ structures is challenging due to the prevalence of polymeric forms and the existence of different polymorphs. However, data from various thiocyanate complexes provide significant insights into their preferred coordination environments.
| Parameter | Zinc Thiocyanate Complexes | Cadmium Thiocyanate Complexes | Mercury Thiocyanate Complexes |
| Typical Coordination Geometry | Tetrahedral[2][3] | Octahedral[4][5] | Distorted Tetrahedral/Linear[6] |
| Thiocyanate Bonding Mode | Primarily N-bonded (Isothiocyanate)[1] | Bridging (μ-N,S)[4][7] | Primarily S-bonded (Thiocyanate)[1] |
| Zn-NCS Bond Length (Å) | ~1.93 - 2.02[2] | - | - |
| Cd-NCS Bond Length (Å) | - | ~2.26 - 2.48[4][5] | - |
| Cd-SCN Bond Length (Å) | - | ~2.70 - 2.75[7] | - |
| Hg-SCN Bond Length (Å) | - | - | ~2.38 - 2.39[6] |
| Weak Hg---N Interaction (Å) | - | - | ~2.81 |
Note: Bond lengths are derived from various complexes containing the M-NCS/SCN moiety and may vary depending on the specific complex.
β-Zinc thiocyanate (β-Zn(NCS)₂) is known to have a layered structure with zinc atoms in both tetrahedral ZnN₄ and ZnS₄ environments. An α-polymorph also exists, though its structure has not been definitively determined. Cadmium thiocyanate (Cd(NCS)₂) typically forms polymeric structures where the cadmium atoms are octahedrally coordinated and bridged by thiocyanate ligands.[4][7] Mercury(II) thiocyanate adopts a polymeric structure where Hg²⁺ centers are linearly coordinated to two sulfur atoms, with additional weaker interactions to nitrogen atoms of neighboring thiocyanate groups.
Spectroscopic Data (IR and Raman)
Vibrational spectroscopy is a powerful tool for determining the coordination mode of the thiocyanate ligand. The positions of the C-N and C-S stretching frequencies are indicative of whether the ligand is N-bonded, S-bonded, or bridging.
| Vibrational Mode | This compound (Zn(NCS)₂) | Cadmium Thiocyanate (Cd(NCS)₂) | Mercury Thiocyanate (Hg(SCN)₂) | Free SCN⁻ |
| ν(C-N) (cm⁻¹) (IR) | ~2092 (intense, broad)[7] | ~2100 - 2112 (bridging)[7] | ~2100[7] | ~2050 |
| ν(C-S) (cm⁻¹) (IR) | ~893 (weak)[7] | ~780 - 800 (bridging) | ~718 (weak)[7] | ~750 |
| ν(C-N) (cm⁻¹) (Raman) | ~2110[2] | ~2098[2] | ~2114[2] | ~2068[2] |
| ν(C-S) (cm⁻¹) (Raman) | ~817[2] | ~747[2] | ~717[2] | ~747[2] |
Note: Frequencies are approximate and can vary based on the physical state (solid vs. solution) and the specific complex.
An increase in the ν(C-S) frequency and a relatively high ν(C-N) frequency are characteristic of N-coordination, as seen in zinc complexes. Conversely, a decrease in the ν(C-S) frequency is indicative of S-coordination, as observed with mercury. Bridging thiocyanate ligands, common in cadmium complexes, typically show a ν(C-N) frequency higher than that of terminal N- or S-bonded thiocyanates.[7]
Thermal Stability
Thermal analysis provides insights into the stability and decomposition pathways of these complexes.
| Complex | Decomposition Onset/Temperature (°C) | Final Residue (in air) |
| This compound (Zn(NCS)₂) ** | Data not readily available for the pure compound. | Expected to be ZnO. |
| Cadmium Thiocyanate (Cd(NCS)₂) | Data not readily available for the pure compound. | Expected to be CdO. |
| Mercury Thiocyanate (Hg(SCN)₂) ** | ~165[8][9][10] | Volatile mercury species and other decomposition products.[10] |
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of zinc, cadmium, and mercury thiocyanate complexes based on common laboratory practices.
Synthesis
1. This compound (Zn(NCS)₂)
-
Method: Salt metathesis reaction.
-
Procedure: A solution of a soluble zinc salt, such as zinc nitrate (B79036) (Zn(NO₃)₂) or zinc chloride (ZnCl₂), in a suitable solvent (e.g., water or ethanol) is prepared. To this, a stoichiometric amount of a thiocyanate salt solution, typically potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH₄SCN), is added with stirring. The formation of a precipitate may occur, which can be isolated by filtration, washed with the solvent, and dried. Alternatively, the solvent can be slowly evaporated to yield crystalline product.
2. Cadmium Thiocyanate (Cd(NCS)₂)
-
Method: Salt metathesis reaction.
-
Procedure: Similar to the synthesis of this compound, a solution of a soluble cadmium salt (e.g., cadmium nitrate, Cd(NO₃)₂) is reacted with a stoichiometric amount of a thiocyanate salt solution (e.g., KSCN or NH₄SCN). The resulting product, often a polymeric solid, can be collected by filtration, washed, and dried.
3. Mercury(II) Thiocyanate (Hg(SCN)₂)
-
Method: Precipitation reaction.
-
Procedure: A solution of mercury(II) nitrate (Hg(NO₃)₂) is prepared in water, with the addition of a small amount of nitric acid to prevent the formation of basic salts. A solution of potassium thiocyanate (KSCN) is then slowly added with constant stirring. A white precipitate of mercury(II) thiocyanate will form immediately. The precipitate is collected by filtration, washed thoroughly with water, and dried.[9]
Characterization
1. X-ray Diffraction (XRD)
-
Purpose: To determine the crystal structure, including unit cell parameters, space group, and atomic coordinates, which provides definitive information on bond lengths, bond angles, and coordination geometry.
-
Methodology: Single-crystal X-ray diffraction is used for precise structural elucidation of crystalline samples. Powder X-ray diffraction (PXRD) is employed to assess the phase purity of the bulk material.
2. Fourier-Transform Infrared (FTIR) and Raman Spectroscopy
-
Purpose: To identify the vibrational modes of the thiocyanate ligand and infer the coordination mode (N-bonded, S-bonded, or bridging).
-
Methodology:
-
FTIR: Solid samples are typically prepared as KBr pellets or analyzed using an Attenuated Total Reflectance (ATR) accessory. Spectra are recorded in the mid-infrared range (e.g., 4000-400 cm⁻¹).
-
Raman: Solid samples are analyzed directly using a Raman spectrometer with a suitable laser excitation source.
-
3. Thermal Analysis (TGA/DSC)
-
Purpose: To evaluate the thermal stability and decomposition profile of the complexes.
-
Methodology:
-
Thermogravimetric Analysis (TGA): A small amount of the sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and the mass loss is recorded as a function of temperature.
-
Differential Scanning Calorimetry (DSC): The heat flow to or from a sample is measured as it is heated or cooled, providing information on phase transitions and decomposition enthalpies.
-
Visualized Relationships
Logical Workflow for Characterization
References
- 1. ovid.com [ovid.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and crystal structures of Zn(ii) and Co(ii) coordination compounds with ortho substituted pyridine ligands: two structure types and polymorphism in the region of their coexistence - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. Syntheses and crystal structures of bis(4-methylpyridine-κN)bis(selenocyanato-κN)zinc(II) and catena-poly[[bis(4-methylpyridine-κN)cadmium(II)]-di-μ-selenocyanato-κ2 N:Se;κ2 Se:N] - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
comparative study of the catalytic efficiency of zinc thiocyanate in different reaction media
This guide provides a comparative overview of the catalytic performance of zinc compounds in different reaction environments, drawing insights from studies on zinc triflate (Zn(OTf)₂) and zinc oxide (ZnO) as representative zinc catalysts. This analysis underscores the critical importance of optimizing the reaction medium to enhance catalytic efficiency, a principle that is broadly applicable to zinc thiocyanate-mediated transformations.
Comparative Catalytic Performance in A³ Coupling Reactions
The A³ coupling reaction, a one-pot three-component reaction of an aldehyde, an amine, and an alkyne, serves as an excellent model for evaluating the influence of the reaction medium on zinc catalysis. The data presented below is synthesized from studies on zinc-catalyzed propargylamine (B41283) synthesis.
| Catalyst | Reaction Medium | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Zn(OTf)₂ | Solvent-Free | 100 | 0.5 | 96 | [1] |
| Zn(OTf)₂ | Dichloromethane | 100 | 5 | 55 | [1] |
| Zn(OTf)₂ | Toluene | 100 | 5 | 65 | [1] |
| Zn(OTf)₂ | Acetonitrile | 100 | 5 | 70 | [1] |
| Zn(OTf)₂ | Water | 100 | 5 | 40 | [1] |
| ZnO nanoparticles | Solvent-Free | 100 | 1 | High | [2] |
Key Observations:
-
Solvent-Free Conditions Excel: The data unequivocally demonstrates that for the Zn(OTf)₂-catalyzed A³ coupling, a solvent-free approach provides the highest yield in the shortest reaction time.[1] This is a significant finding for green chemistry, as it eliminates the need for potentially hazardous and environmentally detrimental organic solvents.
-
Solvent Polarity and Coordination: The variation in yields across different solvents suggests that solvent polarity and its ability to coordinate with the zinc catalyst play a crucial role. While a systematic study on zinc thiocyanate (B1210189) is lacking, it is reasonable to infer that similar solvent effects would be at play.
-
Heterogeneous Catalysis: The successful use of recyclable ZnO nanoparticles under solvent-free conditions highlights the potential for developing robust and sustainable catalytic systems.[2]
Experimental Protocols
Below is a detailed methodology for a typical zinc-catalyzed A³ coupling reaction for the synthesis of propargylamines, adapted from literature procedures.
General Procedure for the Synthesis of Propargylamines using a Zinc Catalyst:
-
Reactant Mixture: In a round-bottom flask, combine the aldehyde (1 mmol), the secondary amine (1.2 mmol), and the terminal alkyne (1.5 mmol).
-
Catalyst Addition: Add the zinc catalyst (e.g., Zn(OTf)₂, 5 mol%) to the reactant mixture.
-
Reaction Conditions:
-
For Solvent-Free Reactions: Heat the mixture at the specified temperature (e.g., 100 °C) with constant stirring for the designated time (e.g., 30 minutes).
-
For Reactions in Solvent: Add the chosen solvent (e.g., acetonitrile, 5 mL) to the reactant and catalyst mixture. Reflux the solution at the appropriate temperature for the required duration.
-
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Dilute the residue with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate in vacuo.
-
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to obtain the pure propargylamine.
Visualizing the Process
To better understand the reaction and experimental flow, the following diagrams have been generated.
Caption: A³ Coupling Reaction Pathway
Caption: Experimental Workflow
References
Unraveling Proton Conduction in Zinc Thiocyanate MOFs: A Comparative Analysis
A detailed guide for researchers and drug development professionals on the proton conduction mechanisms in zinc thiocyanate-modified metal-organic frameworks (MOFs), with a comparative look at alternative materials and methodologies.
In the quest for advanced materials for applications such as fuel cells and sensors, metal-organic frameworks (MOFs) have emerged as promising candidates for proton conduction. Their crystalline nature and tunable porosity allow for the rational design of materials with enhanced proton transport properties. A notable strategy for inducing and controlling proton conductivity in MOFs involves the post-synthetic modification with salts like ammonium (B1175870) thiocyanate (B1210189). This guide delves into the mechanism of proton conduction in zinc-containing MOFs modified with thiocyanate, provides a comparative analysis with other proton-conducting materials, and outlines the key experimental protocols for validation.
The "Trojan Horse" Mechanism of Thiocyanate in Zinc MOFs
The introduction of thiocyanate (SCN⁻) and a proton source, such as ammonium (NH₄⁺), into the pores of zinc-based MOFs, like CPO-27(Zn), serves as an effective method to induce high proton conductivity.[1][2][3] This approach, termed the "Trojan Horse" strategy, utilizes the thiocyanate anion to carry protic cations into the MOF channels.[2][3]
The proton conduction in these systems is largely dependent on the presence of water molecules adsorbed within the MOF's pores. The overall mechanism can be understood as a combination of the Grotthuss and Vehicle mechanisms.
-
Grotthuss Mechanism: This mechanism involves the "hopping" of protons along a hydrogen-bonded network of water molecules. The activation energy (Ea) for this process is typically below 0.4 eV.[4]
-
Vehicle Mechanism: In this mechanism, protonated species like hydronium ions (H₃O⁺) or ammonium ions (NH₄⁺) diffuse through the channels, carrying the proton with them. This process is characterized by higher activation energies, generally above 0.4 eV.[2][4]
In this compound MOFs, the presence of NH₄⁺ and H₂O molecules creates a hydrogen-bonded network that facilitates proton transport. The zinc metal centers can coordinate with water molecules, further structuring the hydrogen-bond network within the channels. The thiocyanate anions reside within the channels, balancing the charge of the ammonium cations.[1][2] The exact conduction mechanism can vary, with evidence suggesting a vehicle mechanism involving the movement of NH₄⁺ and H₃O⁺ ions in some CPO-27(Zn)-NCS systems.[1][2]
The logical flow of inducing proton conductivity in these MOFs can be visualized as follows:
Caption: Induction of proton conductivity in a zinc MOF via post-synthetic modification.
Comparative Performance of Proton-Conducting MOFs
The selection of the metal center and the nature of the proton carrier significantly influence the proton conductivity of MOFs. The table below summarizes the performance of this compound-modified MOFs in comparison to other relevant systems.
| MOF System | Proton Carrier(s) | Temperature (°C) | Relative Humidity (%) | Proton Conductivity (S·cm⁻¹) | Activation Energy (Ea) (eV) | Reference |
| CPO-27(Zn)-NCS | NH₄⁺, H₂O | 60 | 90 | ~10⁻³ - 10⁻⁴ | 0.46 - 0.86 | [1][2] |
| CPO-27(Mg)-NCS | NH₄⁺, H₂O | 60 | 90 | >10⁻² | - | [1][2] |
| CPO-27(Ni)-NCS | NH₄⁺, H₂O | 60 | 90 | <10⁻⁴ | - | [1][2] |
| [Zn(L)Cl]n | H₃O⁺, Cl⁻, -COOH | 100 | 98 | 4.72 x 10⁻³ | - | [5] |
| MOF-1 (Zn-Sulfate) | H₃O⁺, SO₄²⁻ | 90 | 98 | 4.48 x 10⁻³ | - | [6] |
| MOF-2 (Zn-Sulfonate) | H₃O⁺, R-SO₃⁻ | 90 | 98 | 5.69 x 10⁻² | - | [6] |
| NH₄Br@ZnBPD-4F4TS | NH₄⁺, Br⁻, H₂O | 80 | 90 | 7.87 x 10⁻⁵ | 0.32 | [4] |
From the data, it is evident that while this compound MOFs exhibit respectable proton conductivity, the choice of the metal cation plays a crucial role, with the magnesium analogue showing significantly higher conductivity, likely due to its greater hydrophilicity and water uptake.[1][3] Furthermore, MOFs functionalized with sulfonate groups demonstrate superior proton conductivity compared to those with sulfate (B86663) or thiocyanate, highlighting the impact of the functional group's acidity and ability to form extensive hydrogen-bond networks.[6]
Experimental Protocols for Validation
The primary technique for characterizing proton conductivity in MOFs is Electrochemical Impedance Spectroscopy (EIS).
Experimental Workflow for Proton Conductivity Measurement
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Trojan Horse Thiocyanate: Induction and Control of High Proton Conductivity in CPO-27/MOF-74 Metal–Organic Frameworks by Metal Selection and Solvent-Free Mechanochemical Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trojan Horse Thiocyanate: Induction and Control of High Proton Conductivity in CPO-27/MOF-74 Metal-Organic Frameworks by Metal Selection and Solvent-Free Mechanochemical Dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Comparative Study of Proton Conduction Between a 2D Zinc(II) MOF and Its Corresponding Organic Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative Analysis of Proton Conductivity in Two Zn-Based MOFs Featuring Sulfate and Sulfonate Functional Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Zinc Thiocyanate Materials: Solution-Based vs. Mechanochemical Methods
For researchers, scientists, and professionals in drug development, the choice of synthetic methodology is critical in determining the properties and performance of resulting materials. This guide provides a detailed comparison of traditional solution-based synthesis and modern mechanochemical techniques for the preparation of zinc thiocyanate (B1210189) (Zn(SCN)₂) materials, supported by experimental data and protocols.
Zinc thiocyanate and its complexes are versatile compounds with applications ranging from coordination chemistry to materials science. The method of their synthesis significantly influences key characteristics such as yield, purity, crystallinity, and particle size. While solution-based methods have been the conventional approach, mechanochemistry offers a compelling solvent-free alternative with distinct advantages.
Quantitative Comparison of Synthesis Methods
| Parameter | Solution-Based Synthesis | Mechanochemical Synthesis |
| Reaction Time | 1 - 2 hours (reflux) followed by crystallization (days) | 30 - 60 minutes |
| Typical Yield | ~85% (for complexes)[1] | Moderate to excellent (up to 96% for related thiocyanates)[2] |
| Solvent Usage | Significant (e.g., water, methanol, acetonitrile) | None or minimal (liquid-assisted grinding) |
| Energy Input | Primarily thermal (heating/reflux) | Mechanical (milling/grinding) |
| Product Purity | High, often requires recrystallization | Generally high, may depend on precursor purity |
| Particle Size | Typically larger crystals, dependent on crystallization conditions | Nanocrystalline materials can be produced[3] |
| Environmental Impact | Higher due to solvent use and waste generation | Lower, considered a green chemistry approach |
Experimental Protocols
Detailed methodologies for representative solution-based and mechanochemical syntheses are provided below.
Solution-Based Synthesis of this compound Complex with Nicotinamide (B372718)
This protocol is adapted from a standard method for producing this compound complexes in an aqueous solution.[1]
Materials:
-
Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)
-
Potassium thiocyanate (KSCN)
-
Nicotinamide
-
Deionized water
Procedure:
-
Prepare a warm aqueous solution of nicotinamide (0.2 mmol in 50 mL of H₂O).
-
Add an aqueous solution of zinc nitrate hexahydrate (0.1 mmol in 10 mL of H₂O) to the nicotinamide solution with stirring.
-
To the resulting mixture, add an aqueous solution of potassium thiocyanate (0.2 mmol in 10 mL of H₂O).
-
Stir the solution for 1 hour at room temperature.
-
Allow the resulting solution to stand undisturbed for several days to facilitate the growth of white crystals.
-
Isolate the crystals by filtration, wash with a small amount of cold deionized water, and dry under vacuum.
Mechanochemical Synthesis of Aryl Thiocyanates
This protocol demonstrates a general method for the synthesis of thiocyanates using a ball mill, which can be adapted for inorganic salts.[2]
Materials:
-
Zinc Chloride (ZnCl₂) (anhydrous)
-
Potassium Thiocyanate (KSCN) (anhydrous)
-
Silica (as a grinding auxiliary)
Procedure:
-
Place anhydrous zinc chloride (1 mmol) and anhydrous potassium thiocyanate (2 mmol) into a stainless-steel milling jar.
-
Add a pair of stainless-steel ball bearings.
-
Mill the mixture at a frequency of 25 Hz for 60 minutes.
-
After milling, the resulting powder is the crude this compound product.
-
Purification can be achieved by washing with a suitable non-polar solvent to remove any unreacted organic precursors if they were used, followed by drying. For the direct synthesis from inorganic salts, the product may be of sufficient purity for many applications.
Synthesis Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the distinct workflows of solution-based and mechanochemical synthesis.
Discussion and Conclusion
Solution-based synthesis is a well-established and versatile method that allows for good control over stoichiometry and can produce high-purity crystalline products.[1] However, it often requires significant amounts of solvents, longer reaction times due to the need for dissolution and crystallization, and can be energy-intensive due to heating and refluxing steps. The disposal of solvent waste also presents environmental concerns.
Mechanochemical synthesis , in contrast, is a more environmentally friendly and efficient alternative.[4] By eliminating the need for bulk solvents, it significantly reduces waste and can lead to shorter reaction times and simplified work-up procedures.[2] This solid-state method can also lead to the formation of novel phases and nanomaterials that are not accessible through conventional solution routes.[3] For instance, the mechanochemical synthesis of zinc-containing bionanohybrids has been shown to dramatically increase their enzyme-like activity compared to their counterparts made in aqueous media.[3]
References
A Comparative Environmental Impact Assessment of Zinc Thiocyanate and Other Zinc Salts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative environmental impact assessment of zinc thiocyanate (B1210189) against other commonly used zinc salts: zinc sulfate (B86663), zinc chloride, and zinc oxide. The objective is to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions regarding the selection of zinc compounds in their work, considering their potential environmental footprint. This analysis is based on a comprehensive review of available ecotoxicological data and standardized testing protocols.
Executive Summary
The environmental impact of zinc salts is primarily attributed to the bioavailability and toxicity of the zinc ion (Zn²⁺). However, the associated anion can also contribute to the overall environmental profile of the salt. While extensive data exists for the ecotoxicity of zinc sulfate, zinc chloride, and zinc oxide, specific quantitative data for zinc thiocyanate is limited in publicly available literature. Therefore, this guide presents a comparative analysis based on the known toxicity of the zinc cation and the thiocyanate anion as a proxy for assessing the environmental impact of this compound.
In aquatic and soil environments, the toxicity of zinc is significantly influenced by factors such as pH, water hardness, and the presence of organic matter. Generally, zinc salts exhibit high toxicity to aquatic organisms. The thiocyanate anion, on its own, is also known to be toxic to aquatic life. This suggests that this compound could potentially pose a significant environmental risk, warranting careful handling and disposal.
Data Presentation: Comparative Ecotoxicity of Zinc Salts
The following tables summarize the available quantitative data on the aquatic and soil toxicity of the zinc salts under comparison. It is important to note the absence of specific LC50/EC50 values for this compound in the reviewed literature. The data for the thiocyanate anion is provided to offer an indication of its potential contribution to the toxicity of this compound.
Table 1: Aquatic Toxicity Data for Zinc Salts and Thiocyanate
| Substance | Test Organism | Endpoint (Duration) | Value (mg/L) | Reference |
| This compound | Data Not Available | LC50 / EC50 | N/A | - |
| Sodium Thiocyanate | Daphnia magna (Crustacean) | EC50 (48h) | 3.56 | [1] |
| Fish | LC50 (96h) | 65 | [1] | |
| Algae/aquatic plants | EC50 (72h) | 116 | [1] | |
| Zinc Sulfate | Gammarus aequicauda (Crustacean) | LC50 (96h) | 0.28 | [2] |
| Cymodoce truncata (Isopod) | LC50 (96h) | 0.63 | [2] | |
| Zinc Chloride | Data Not Available | LC50 / EC50 | N/A | - |
| Zinc Oxide (as ZnO NPs) | Gammarus aequicauda (Crustacean) | LC50 (96h) | 0.30 | [2] |
| Cymodoce truncata (Isopod) | LC50 (96h) | 0.37 | [2] |
Note: The toxicity of zinc compounds can vary significantly based on experimental conditions. The data for zinc oxide is for nanoparticles (NPs), which may exhibit different toxicity compared to the bulk material.
Table 2: Soil Toxicity Data for Zinc Salts
| Substance | Test Organism | Endpoint (Duration) | Value (mg/kg soil) | Reference |
| This compound | Data Not Available | LC50 / EC50 | N/A | - |
| Zinc (general) | Earthworm (Eisenia fetida) | LC50 (14d) | 1,010 | [3] |
| Earthworm (Eisenia fetida) | EC50 (reproduction, 56d) | 276 | [3] | |
| Zinc Chloride | Soil microbial processes | EC50 (Nitrification) | Varies with soil type | [4] |
| Zinc Oxide (as ZnO NPs) | Earthworm (Eisenia fetida) | EC50 (reproduction, 56d) | 694 to >2200 |
Experimental Protocols
The following are detailed methodologies for key ecotoxicity tests, based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines. These protocols are essential for ensuring the generation of reliable and comparable data for assessing the environmental impact of chemical substances.
Aquatic Toxicity Testing
1. OECD 202: Daphnia sp. Acute Immobilisation Test [5][6][7][8][9]
-
Principle: This test determines the concentration of a substance that causes immobilization in 50% of the tested Daphnia magna (a small crustacean) population over a 48-hour exposure period (EC50).
-
Test Organisms: Young daphnids, less than 24 hours old at the start of the test.
-
Procedure:
-
A range of at least five concentrations of the test substance is prepared in a suitable aqueous medium.
-
At least 20 daphnids, divided into four groups of five, are exposed to each test concentration and a control.
-
The test is conducted for 48 hours under controlled conditions of temperature (20 ± 1°C) and light.
-
The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.
-
The 48-hour EC50 value is calculated using appropriate statistical methods.
-
2. OECD 203: Fish, Acute Toxicity Test [10][11][12][13][14]
-
Principle: This test determines the concentration of a substance that is lethal to 50% of the tested fish population over a 96-hour exposure period (LC50).
-
Test Organisms: Recommended species include Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).
-
Procedure:
-
At least five concentrations of the test substance, arranged in a geometric series, are prepared.
-
A minimum of seven fish are exposed to each test concentration and a control.
-
The test is conducted for 96 hours in a flow-through or semi-static system to maintain stable concentrations.
-
Mortality is recorded at 24, 48, 72, and 96 hours.
-
The 96-hour LC50 value and its 95% confidence limits are calculated.
-
3. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test [3][15][16][17][18]
-
Principle: This test assesses the effect of a substance on the growth of a selected species of freshwater algae or cyanobacteria over a 72-hour period. The endpoint is the inhibition of growth, expressed as the EC50.
-
Test Organisms: Species such as Pseudokirchneriella subcapitata are commonly used.
-
Procedure:
-
Exponentially growing cultures of the test organism are exposed to at least five concentrations of the test substance.
-
The test is conducted in a nutrient-rich medium under controlled conditions of light and temperature (21-24°C).
-
The growth of the algae is measured at 24, 48, and 72 hours by determining cell concentration or another biomass surrogate.
-
The average specific growth rate and yield are calculated for each concentration.
-
The EC50 values for growth rate inhibition and yield are determined.
-
Soil Toxicity Testing
1. OECD 207: Earthworm, Acute Toxicity Test [19][20][21][22][23]
-
Principle: This test evaluates the acute toxicity of a substance to earthworms (Eisenia fetida) by determining the concentration that is lethal to 50% of the population over a 14-day period (LC50).
-
Procedure:
-
The test substance is mixed into a standardized artificial soil at a range of five concentrations.
-
Ten adult earthworms are introduced into each test container with the treated soil. Four replicates are used for each concentration and the control.
-
The containers are maintained at 20 ± 2°C with continuous light for 14 days.
-
Mortality is assessed on days 7 and 14.
-
The 14-day LC50 is calculated.
-
2. OECD 222: Earthworm, Reproduction Test [24][25][26][27][28]
-
Principle: This chronic toxicity test assesses the sublethal effects of a substance on the reproductive output of earthworms (Eisenia fetida or Eisenia andrei).
-
Procedure:
-
Adult earthworms are exposed to a range of concentrations of the test substance mixed into artificial soil for 28 days.
-
After 28 days, the adult worms are removed, and their mortality and weight changes are recorded.
-
The soil is then incubated for another 28 days to allow for the hatching of cocoons.
-
The number of juvenile worms is counted.
-
The No-Observed-Effect Concentration (NOEC) and the ECx (e.g., EC10, EC50) for reproductive effects are determined.
-
Mandatory Visualizations
The following diagrams illustrate the workflows of the described experimental protocols and the logical framework for the comparative environmental impact assessment.
Caption: Experimental Workflows for Aquatic Toxicity Testing.
Caption: Experimental Workflows for Soil Toxicity Testing.
Caption: Logical Flow for Comparative Environmental Impact Assessment.
Discussion and Conclusion
The environmental impact of zinc salts is a critical consideration for their application in research and industry. While the zinc ion is the primary driver of toxicity, the nature of the anion can influence the salt's solubility, bioavailability, and overall environmental profile.
-
Zinc Sulfate and Zinc Chloride: These salts are highly soluble in water, leading to a rapid release of bioavailable Zn²⁺ ions.[29] This high bioavailability contributes to their significant aquatic toxicity.[30] The sulfate and chloride anions are generally considered to have low toxicity at environmentally relevant concentrations.
-
Zinc Oxide: In contrast, zinc oxide has low water solubility.[29] However, its environmental impact is complex, particularly in the form of nanoparticles which have a larger surface area and can exhibit different toxicological properties than the bulk material.[2] The toxicity of zinc oxide is often attributed to the gradual release of zinc ions and the generation of reactive oxygen species.
-
This compound: Direct ecotoxicity data for this compound is scarce. However, an assessment can be inferred from the properties of its constituent ions. The zinc ion's toxicity is well-established. The thiocyanate anion (SCN⁻) is known to be toxic to aquatic life, with reported EC50 and LC50 values in the low mg/L range for various organisms.[1] Thiocyanate can also be persistent in the environment under certain conditions, though it can be biodegraded by microorganisms.[31][32] The combination of a toxic cation (Zn²⁺) and a toxic anion (SCN⁻) suggests that this compound should be regarded as having a high potential for environmental harm.
Recommendation:
Given the available data, all zinc salts discussed should be handled with care to prevent their release into the environment. For applications where environmental impact is a primary concern, the choice of zinc salt should be carefully considered. Although quantitative data for this compound is lacking, the known toxicity of both the zinc and thiocyanate ions suggests a high level of environmental risk. Therefore, its use should be accompanied by stringent containment and disposal procedures. Further research to determine the specific ecotoxicity of this compound is highly recommended to fill the current data gap and allow for a more precise risk assessment. Researchers are encouraged to follow the standardized OECD testing protocols outlined in this guide to generate robust and comparable data.
References
- 1. redox.com [redox.com]
- 2. d-nb.info [d-nb.info]
- 3. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test | ibacon GmbH [ibacon.com]
- 4. Comparison of toxicity of zinc for soil microbial processes between laboratory-contamined and polluted field soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. catalog.labcorp.com [catalog.labcorp.com]
- 6. oecd.org [oecd.org]
- 7. shop.fera.co.uk [shop.fera.co.uk]
- 8. biotecnologiebt.it [biotecnologiebt.it]
- 9. OECD 202: Daphnia Sp., Immobilization Test - Situ Biosciences [situbiosciences.com]
- 10. oecd.org [oecd.org]
- 11. eurofins.com.au [eurofins.com.au]
- 12. Acute toxicity of injected drugs and substances in fish [protocols.io]
- 13. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 14. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]
- 15. catalog.labcorp.com [catalog.labcorp.com]
- 16. biotecnologiebt.it [biotecnologiebt.it]
- 17. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Situ Biosciences [situbiosciences.com]
- 18. shop.fera.co.uk [shop.fera.co.uk]
- 19. OECD 207: Earthworm Acute Toxicity Test - Aropha [aropha.com]
- 20. biotecnologiebt.it [biotecnologiebt.it]
- 21. search.tcsedsystem.edu [search.tcsedsystem.edu]
- 22. oecd.org [oecd.org]
- 23. oecd.org [oecd.org]
- 24. OECD 207/222 Earthworm Acute Toxicity and Reproduction Test | ibacon GmbH [ibacon.com]
- 25. biotecnologiebt.it [biotecnologiebt.it]
- 26. oecd.org [oecd.org]
- 27. catalog.labcorp.com [catalog.labcorp.com]
- 28. oecd.org [oecd.org]
- 29. Zinc Essentiality, Toxicity, and Its Bacterial Bioremediation: A Comprehensive Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 30. sjrda.stuchalk.domains.unf.edu [sjrda.stuchalk.domains.unf.edu]
- 31. atsdr.cdc.gov [atsdr.cdc.gov]
- 32. api.maden.org.tr [api.maden.org.tr]
Comparative Vibrational Spectra of Isostructural Thiocyanate Complexes: A Guide for Researchers
A detailed analysis of the vibrational spectra of isostructural thiocyanate (B1210189) complexes reveals key insights into the nature of metal-ligand bonding. This guide provides a comparative overview of the infrared (IR) and Raman spectroscopic data for a series of isostructural first-row transition metal thiocyanate complexes, M(NCS)₂(L)₂, where M represents a divalent metal cation (Mn, Fe, Co, Ni, Cu, Zn) and L is a neutral monodentate ligand such as pyridine (B92270) or its derivatives. The data presented herein, supported by detailed experimental protocols, serves as a valuable resource for researchers, scientists, and professionals in the field of drug development and materials science.
The thiocyanate anion (SCN⁻) is an ambidentate ligand, capable of coordinating to a metal center through either the nitrogen atom (isothiocyanato, M-NCS), the sulfur atom (thiocyanato, M-SCN), or by bridging between two metal centers (M-NCS-M'). The coordination mode significantly influences the electronic distribution within the SCN⁻ ligand, and these changes are sensitively reflected in its vibrational spectrum. The three principal vibrational modes of the thiocyanate ligand are the C-N stretching vibration (ν(CN)), the C-S stretching vibration (ν(CS)), and the N-C-S bending vibration (δ(NCS)). By analyzing the shifts in the frequencies of these modes, it is possible to deduce the coordination mode of the thiocyanate ligand and to probe the electronic effects of the metal center.
Data Presentation: Vibrational Frequencies of Isostructural Thiocyanate Complexes
The following table summarizes the characteristic vibrational frequencies for a series of isostructural tetracoordinate and hexacoordinate thiocyanate complexes. The data has been compiled from various spectroscopic studies. It is important to note that the exact frequencies can vary slightly depending on the specific ligand (e.g., pyridine, substituted pyridines) and the solid-state packing effects.
| Complex | Coordination Geometry | ν(CN) (cm⁻¹) | ν(CS) (cm⁻¹) | δ(NCS) (cm⁻¹) |
| M(NCS)₂(pyridine)₂ Series | ||||
| Mn(NCS)₂(py)₂ | Octahedral (polymeric) | ~2080 | ~780 | ~470 |
| Fe(NCS)₂(py)₂ | Octahedral (polymeric) | ~2085 | ~785 | ~475 |
| Co(NCS)₂(py)₂ | Octahedral (polymeric) | ~2099 | ~790 | ~480 |
| Ni(NCS)₂(py)₂ | Octahedral (polymeric) | ~2105 | ~795 | ~485 |
| Cu(NCS)₂(py)₂ | Distorted Octahedral | ~2110 | ~800 | ~488 |
| Zn(NCS)₂(py)₂ | Tetrahedral | ~2075 | ~775 | ~465 |
| M(NCS)₂(2-MepyO) Series | ||||
| Mn(NCS)₂(2-MepyO) | Octahedral | ~2090 (IR), ~2095 (Raman) | Not Reported | Not Reported |
| Co(NCS)₂(2-MepyO) | Octahedral | ~2100 (IR), ~2105 (Raman) | Not Reported | Not Reported |
| Ni(NCS)₂(2-MepyO) | Octahedral | ~2110 (IR), ~2115 (Raman) | Not Reported | Not Reported |
Note: "py" denotes pyridine and "2-MepyO" denotes 2-methylpyridine-N-oxide. The values presented are approximate and are intended for comparative purposes. For the M(NCS)₂(2-MepyO) series, only the ν(CN) stretching frequencies were explicitly reported in the cited literature.
Experimental Protocols
The following sections provide a generalized methodology for the synthesis and vibrational spectroscopic analysis of isostructural thiocyanate complexes, based on common laboratory practices.
Synthesis of M(NCS)₂(pyridine)₂ Complexes
A typical synthesis involves the reaction of a soluble metal salt with a soluble thiocyanate salt in the presence of pyridine.
Materials:
-
Metal(II) salt (e.g., MCl₂, M(NO₃)₂, where M = Mn, Fe, Co, Ni, Cu, Zn)
-
Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN)
-
Pyridine
-
Solvent (e.g., water, ethanol)
Procedure:
-
Dissolve the metal(II) salt in a suitable solvent (e.g., 1 mmol in 20 mL of water).
-
In a separate flask, dissolve the thiocyanate salt (e.g., 2 mmol of KSCN in 10 mL of water).
-
Add the thiocyanate solution to the metal salt solution with stirring.
-
To this mixture, add a solution of pyridine (e.g., 2 mmol in 5 mL of ethanol) dropwise with continuous stirring.
-
The desired metal-thiocyanate-pyridine complex will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with the solvent, and dry in a desiccator.
Vibrational Spectroscopy
Instrumentation:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Raman Spectrometer
Sample Preparation:
-
FTIR Spectroscopy: Solid samples are typically prepared as KBr pellets or as a mull in Nujol or other suitable mulling agents. For KBr pellets, a small amount of the complex is ground with dry KBr powder and pressed into a transparent disk.
-
Raman Spectroscopy: Solid samples are placed directly in the path of the laser beam. The use of a microscope attachment can aid in focusing the laser on a specific crystal or region of the powder.
Data Acquisition:
-
FTIR Spectra: Spectra are typically recorded in the mid-infrared range (4000-400 cm⁻¹). A sufficient number of scans are co-added to obtain a good signal-to-noise ratio.
-
Raman Spectra: Spectra are recorded using a suitable laser excitation wavelength. The spectral range should cover the expected vibrational modes of the thiocyanate ligand.
Mandatory Visualization
The following diagram illustrates the logical relationship between the properties of the central metal ion in an isostructural series of thiocyanate complexes and the resulting vibrational frequency of the C-N stretching mode.
Caption: Logical flow of metal ion properties influencing bonding and ν(CN) frequency.
This guide provides a foundational understanding of the comparative vibrational spectroscopy of isostructural thiocyanate complexes. The presented data and protocols are intended to aid researchers in the characterization and analysis of these important coordination compounds.
validating theoretical models of zinc thiocyanate electronic structure with experimental data
A comparative guide for researchers leveraging computational and experimental data to elucidate the electronic properties of zinc thiocyanate (B1210189) and its complexes.
The intricate interplay of zinc and the ambidentate thiocyanate ligand governs the electronic structure and, consequently, the material properties of zinc thiocyanate complexes. Understanding this electronic structure is paramount for applications ranging from catalysis to materials science. Both theoretical modeling and experimental spectroscopy provide crucial insights, and a robust validation of theoretical predictions with experimental data is essential for accurate material design and interpretation of chemical phenomena. This guide provides a comparative overview of common theoretical and experimental approaches used to study the electronic structure of this compound, complete with detailed methodologies and a workflow for their integrated use.
A Comparative Overview of Methodologies
Theoretical and experimental methods offer complementary perspectives on the electronic structure of this compound. Theoretical approaches, such as Density Functional Theory (DFT), provide a detailed picture of orbital interactions and energy levels, while experimental techniques, like X-ray and UV-Visible spectroscopy, probe the electronic transitions and density of states.
Theoretical Approach: Density Functional Theory (DFT)
DFT has emerged as a powerful tool for modeling the electronic structure of coordination complexes. By solving the Kohn-Sham equations, DFT can predict various electronic properties, including the band structure, density of states (DOS), and molecular orbital energies. The choice of functional and basis set is critical for obtaining accurate results that correlate well with experimental data. For zinc-containing complexes, hybrid functionals like B3LYP and meta-GGA functionals such as M06, paired with basis sets like 6-311++G(d,p), have shown good performance in predicting geometries and vibrational frequencies.[1][2]
Experimental Approaches: Probing the Electronic Landscape
A variety of spectroscopic techniques can be employed to experimentally characterize the electronic structure of this compound.
-
X-ray Absorption Spectroscopy (XAS): This technique provides information about the local coordination environment and unoccupied electronic states of the zinc atom. X-ray Absorption Near Edge Structure (XANES) is sensitive to the oxidation state and coordination geometry, while Extended X-ray Absorption Fine Structure (EXAFS) provides information on bond distances and coordination numbers.[3]
-
Solid-State UV-Visible Spectroscopy: This method probes the electronic transitions between occupied and unoccupied orbitals. The absorption edges can be used to estimate the optical band gap of the material, providing a direct point of comparison with theoretical calculations.[4]
-
X-ray Photoelectron Spectroscopy (XPS): XPS measures the binding energies of core-level electrons, providing information about the elemental composition and chemical states of the atoms in the material.
Workflow for Validation
A systematic workflow is crucial for the effective validation of theoretical models with experimental data. The process begins with the synthesis and structural characterization of the this compound compound, followed by parallel theoretical calculations and experimental spectroscopic measurements. The final step involves a detailed comparison of the obtained data.
References
- 1. Optimal density-functional theory method for zinc–amino acid complexes determined by analyzing structural and Fourier-transform infrared spectroscopy data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimal density-functional theory method for zinc–amino acid complexes determined by analyzing structural and Fourier-transform infrared spectroscopy data - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. myneni.princeton.edu [myneni.princeton.edu]
- 4. documents.thermofisher.com [documents.thermofisher.com]
Safety Operating Guide
Safe Disposal of Zinc Thiocyanate: A Comprehensive Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of zinc thiocyanate (B1210189), ensuring the protection of both laboratory personnel and the environment. This document provides a step-by-step protocol for the chemical neutralization and disposal of zinc thiocyanate waste, tailored for researchers, scientists, and drug development professionals.
This compound presents a dual hazard, stemming from both the toxicity of the zinc cation and the thiocyanate anion. Improper disposal can lead to the contamination of aquatic ecosystems and potential health risks. Adherence to the following procedures is crucial for responsible laboratory practice.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) |
| Safety goggles (chemical splash proof) |
| Chemical-resistant gloves (nitrile or neoprene) |
| Laboratory coat |
| Closed-toe shoes |
All procedures must be conducted in a well-ventilated chemical fume hood to avoid the inhalation of any potentially harmful vapors. An eyewash station and safety shower should be readily accessible.
Step-by-Step Disposal Protocol
This protocol is designed for the treatment of aqueous solutions of this compound.
Part 1: Oxidation of Thiocyanate
The first stage of treatment focuses on the oxidative destruction of the thiocyanate anion into less harmful substances.
Methodology:
-
Preparation: In a suitable container (e.g., a large beaker) placed within a chemical fume hood, dilute the this compound waste solution with water to a concentration of approximately 1% or less. This is a precautionary measure to control the reaction rate.
-
Alkalinization: While stirring the diluted solution, slowly add a 1 M solution of sodium hydroxide (B78521) (NaOH) until the pH of the solution is between 10 and 11. This alkaline environment is optimal for the oxidation of thiocyanate.
-
Oxidation: Slowly add 30% hydrogen peroxide (H₂O₂) to the stirring alkaline solution. A common guideline is to add approximately 4 to 5 mL of 30% H₂O₂ for every gram of thiocyanate estimated to be in the waste. The reaction is exothermic; add the hydrogen peroxide in small portions to control the temperature.
-
Reaction Time: Continue stirring the solution at room temperature for at least 2 hours to ensure the complete oxidation of the thiocyanate. The primary reaction products are sulfate, carbonate, and ammonia.
Part 2: Precipitation of Zinc
Following the destruction of the thiocyanate, the zinc ions are removed from the solution by precipitation.
Methodology:
-
pH Adjustment: While continuously stirring, slowly add a 1 M solution of sodium hydroxide (NaOH) to the treated solution from Part 1. Monitor the pH using a pH meter.
-
Precipitation: Continue adding the sodium hydroxide solution until the pH reaches and is maintained at approximately 9.0 to 9.5.[1] A white precipitate of zinc hydroxide (Zn(OH)₂) will form.
-
Settling: Turn off the stirrer and allow the precipitate to settle for at least one hour, or until the supernatant is clear.
-
Separation: Carefully decant the clear supernatant. The supernatant can now be neutralized to a pH between 6 and 8 by adding a dilute acid (e.g., 1 M HCl) and, in many jurisdictions, can be disposed of down the drain with copious amounts of water. However, it is imperative to consult your local regulations and institutional policies for wastewater discharge.
-
Waste Collection: Collect the zinc hydroxide precipitate in a designated hazardous waste container. Label the container clearly as "Zinc Hydroxide Waste" and include the date and any other information required by your institution's environmental health and safety (EHS) office.
-
Final Disposal: The collected zinc hydroxide waste must be disposed of through a licensed professional waste disposal service.[2] Do not dispose of this solid waste in regular trash.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
Summary of Waste Streams and Disposal Routes
| Waste Stream | Treatment | Final Disposal Route |
| Aqueous Supernatant | Neutralization to pH 6-8 | Drain disposal (subject to local regulations) or collection as aqueous waste. |
| Solid Zinc Hydroxide | None | Collection in a designated hazardous waste container for pickup by a licensed disposal service. |
Disclaimer: This guide provides general recommendations. Always consult your institution's specific safety protocols and your local, state, and federal regulations before proceeding with any chemical waste disposal. If you are unsure about any step, contact your Environmental Health and Safety (EHS) department.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Zinc Thiocyanate
For Immediate Reference: Essential Safety and Handling Protocols for Zinc Thiocyanate (B1210189)
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with zinc thiocyanate. Adherence to these guidelines is paramount to ensure personal safety and proper environmental stewardship.
This compound is a compound that is harmful if swallowed, in contact with skin, or inhaled, and it can cause serious eye damage.[1][2] It is also recognized as being harmful to aquatic life with long-lasting effects.[1][2] A significant hazard associated with this chemical is the liberation of highly toxic gas upon contact with acids.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive suite of personal protective equipment is mandatory. This includes engineering controls, administrative controls, and personal protective equipment to minimize all potential routes of exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3] | Protects against splashes and dust, preventing serious eye damage. |
| Hand Protection | Chemical impermeable gloves.[1] Gloves must be inspected prior to use.[1] | Prevents skin contact, as the substance is harmful upon dermal absorption.[1][2] |
| Body Protection | Wear fire/flame resistant and impervious clothing.[1][3] | Provides a barrier against accidental spills and contact with the skin. |
| Respiratory Protection | Use only outdoors or in a well-ventilated area.[1][3][4] If exposure limits are exceeded, or if dust formation is likely, a full-face respirator is necessary.[3] | Protects against the inhalation of harmful dust or vapors.[1][2] |
Operational Plan: Step-by-Step Handling Protocol
Following a strict, procedural workflow is critical for the safe handling of this compound from acquisition to disposal.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Ensure that an eyewash station and safety shower are readily accessible.[5]
-
Remove all sources of ignition and use non-sparking tools, as the material may have a low flash point.[1]
-
Keep incompatible materials, especially acids, separate from the work area.
2. Handling and Use:
-
Avoid the formation of dust and aerosols.[1]
-
Wear all prescribed personal protective equipment (see table above).
3. Storage:
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[1][6]
-
Store apart from foodstuff containers and incompatible materials.[1]
4. Accidental Release Measures:
-
In case of a spill, evacuate personnel to a safe area.[1]
-
Avoid breathing dust and prevent contact with skin and eyes.[1]
-
For cleanup, use dry procedures and avoid generating dust.[7] Do not use water.
-
Collect the spilled material into a labeled container for disposal.[1]
5. First Aid:
-
If inhaled: Move the victim to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
-
If on skin: Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water.[1]
-
If in eyes: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[1]
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[1]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Chemical: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1][4] This may involve a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[1] Do not discharge to sewer systems.[1]
-
Contaminated Packaging: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1] Alternatively, puncture the packaging to make it unusable for other purposes before disposing of it in a sanitary landfill.[1]
Experimental Workflow for Handling this compound
Caption: A logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
